molecular formula C7H9NO B1362647 4-Pyridineethanol CAS No. 5344-27-4

4-Pyridineethanol

Cat. No.: B1362647
CAS No.: 5344-27-4
M. Wt: 123.15 g/mol
InChI Key: DWPYQDGDWBKJQL-UHFFFAOYSA-N
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Description

4-Pyridineethanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylethanol
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InChI

InChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPYQDGDWBKJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044953
Record name 2-(Pyridin-4-yl)ethanol
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Molecular Weight

123.15 g/mol
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Physical Description

Liquid
Record name 4-Pyridineethanol
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CAS No.

5344-27-4
Record name 4-Pyridineethanol
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Record name 4-Pyridineethanol
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Record name 4-Pyridineethanol
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Record name 4-Pyridineethanol
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Record name 2-(Pyridin-4-yl)ethanol
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Record name Pyridine-4-ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDINEETHANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 4-Pyridineethanol (CAS: 5344-27-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Intermediate

4-Pyridineethanol, identified by the CAS number 5344-27-4, is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyethyl group at the fourth position.[1][2][3] Its structural attributes make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[4][5][6] In the realm of drug discovery and development, the precise characterization of such building blocks is not merely a procedural formality but a cornerstone of scientific rigor, ensuring the reproducibility, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the essential characterization methods for this compound, offering insights into the causality behind experimental choices and presenting validated protocols for its analysis.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application in synthesis. These properties dictate the selection of appropriate analytical techniques and solvents, as well as inform on storage and safety protocols.

PropertyValueSource
CAS Number 5344-27-4[1][3]
Molecular Formula C7H9NO[1][2][7]
Molecular Weight 123.15 g/mol [1][2][3]
Appearance Colorless to brown liquid[8][9]
Melting Point 8-10 °C[3][8]
Boiling Point 121-122 °C at 2 mmHg; 140-141 °C at 9 Torr[3][8]
Flash Point 92 °C[8]
Water Solubility Miscible[9]
Sensitivity Hygroscopic[9]

The miscibility of this compound in water is a key consideration for aqueous reaction conditions and purification procedures.[9] Its hygroscopic nature necessitates storage in a dry, well-ventilated place to prevent degradation.[8][9]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. Each method provides a unique fingerprint of the molecule, and when used in concert, they offer a definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons on the pyridine ring and the ethyl alcohol substituent. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), showing distinct splitting patterns (doublets or doublet of doublets) due to coupling between adjacent protons. The methylene protons of the ethyl group will appear as two triplets in the upfield region, with the protons adjacent to the hydroxyl group being more deshielded than those adjacent to the pyridine ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each of the seven carbon atoms. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm), while the two aliphatic carbons of the ethyl group will appear at higher field.

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the hydroxyl group and the pyridine ring.

Key IR Absorptions:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C-H stretch (aromatic): Sharp peaks above 3000 cm⁻¹ correspond to the C-H bonds of the pyridine ring.

  • C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the ethyl group.

  • C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.[10]

  • C-O stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bond of the alcohol.

Protocol for ATR-IR Spectroscopy:

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (123.15).[1] The fragmentation pattern can also provide structural information. For example, a common fragmentation would be the loss of a water molecule from the molecular ion.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Method:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) is standard for creating a reproducible fragmentation pattern.

    • Mass Range: Scan a range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

  • Analysis: Inject the sample into the GC-MS system and acquire the data. The resulting chromatogram will show a peak for this compound at a specific retention time, and the mass spectrum of that peak will confirm its identity.

Chromatographic and Analytical Methods for Purity Assessment

Beyond structural confirmation, determining the purity of this compound is critical. Chromatographic techniques are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for quantifying this compound and detecting non-volatile impurities.[5] The pyridine ring provides a strong chromophore, allowing for sensitive UV detection.[5]

Protocol for HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape.

  • Detection Wavelength: The expected λmax is around 250-260 nm.[5]

  • Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration that falls within the calibration range.

  • Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for quantification.

Synthesis and Purification

Understanding the synthesis and purification of this compound is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the reduction of a 4-pyridineacetic acid derivative.[11]

Synthesis Workflow

A typical synthesis route involves the reduction of 4-pyridineacetic acid ethyl ester using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[11]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Quenching and Workup cluster_3 Purification Start 4-Pyridineacetic Acid Ethyl Ester in Dry THF Flask Nitrogen-flushed 3-neck Round Bottom Flask Start->Flask Addition Dropwise Addition at 0 °C Flask->Addition LAH 1.0 M LiAlH₄ in THF LAH->Addition Stir Stir at Room Temperature Addition->Stir Quench Sequential Addition: 1. Water 2. 15% NaOH 3. Water Stir->Quench Filter Filter through Celite Quench->Filter Concentrate Concentrate under Vacuum Filter->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Product Concentrate->Product Crude this compound Eluent Cyclohexane/Ethyl Acetate Final_Product Final_Product Chromatography->Final_Product Purified this compound

Caption: A typical laboratory synthesis workflow for this compound.

Purification Protocol

Purification is often achieved by silica gel column chromatography.[4][9]

Protocol for Column Chromatography Purification:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., cyclohexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of increasing polarity, typically a mixture of cyclohexane and ethyl acetate.[4][9] The polarity is gradually increased to first elute less polar impurities, followed by the desired product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Applications in Drug Development

Pyridine derivatives are integral to the synthesis of numerous pharmaceuticals.[12] this compound serves as a key intermediate in the production of various APIs.[4] For instance, it is a building block in the synthesis of certain pharmaceutical compounds.[6] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridine ring, allows for diverse chemical transformations, making it a versatile component in medicinal chemistry.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

  • Flammability: Combustible liquid.[8]

  • Health Hazards: Causes skin and serious eye irritation.[1][8] May cause respiratory irritation.[1][8] It is harmful if swallowed, in contact with skin, or if inhaled.

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][13][14]

  • Handling: Keep away from heat, sparks, and open flames.[8][14] Avoid breathing vapors or mist.[8][13] Wash hands thoroughly after handling.[8][14]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8][13] Store away from oxidizing agents and moisture.[8]

Spill and Disposal:

  • In case of a spill, absorb with an inert material and place in a suitable container for disposal.[8]

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.[8]

Conclusion

The comprehensive characterization of this compound is a critical undertaking for any researcher or drug development professional utilizing this versatile intermediate. A multi-faceted analytical approach, combining spectroscopic and chromatographic techniques, is essential to confirm its identity, purity, and quality. By adhering to the principles and protocols outlined in this guide, scientists can ensure the integrity of their starting materials, which is fundamental to the successful development of novel and effective pharmaceuticals.

References

  • PrepChem.com. Synthesis of this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72921, this compound. [Link]

  • Scribd. 236msds 0429GjGhs05Div.03sds2-pyridineethanol. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • National Institute of Standards and Technology. 4-Pyridinemethanol - NIST WebBook. [Link]

  • National Institute of Standards and Technology. 4-Pyridinemethanol - NIST WebBook. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Occupational Safety and Health Administration. Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • precisionFDA. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. [Link]

  • Bulletin de L'Academie Polonaise des Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • PubChemLite. This compound (C7H9NO). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

Sources

Physical properties of 2-(4-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-(4-Pyridyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatility

2-(4-Pyridyl)ethanol, also known by its systematic name 2-(pyridin-4-yl)ethan-1-ol, is a heterocyclic compound of significant interest in the pharmaceutical and chemical synthesis sectors. Its unique structure, featuring a pyridine ring coupled with a primary alcohol, imparts a valuable combination of properties including aromaticity, basicity, and the capacity for hydrogen bonding. These characteristics make it a versatile building block and an important intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] Understanding its core physical properties is not merely an academic exercise; it is a fundamental prerequisite for its effective application in laboratory research, process development, and formulation science. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles, to empower researchers in leveraging this molecule to its full potential.

Compound Identification and Core Structure

A precise understanding of a compound begins with its unambiguous identification. The following identifiers and structural details are crucial for sourcing, documentation, and regulatory purposes.

IdentifierValue
Chemical Name 2-(4-Pyridyl)ethanol
Systematic Name 2-(pyridin-4-yl)ethan-1-ol
Common Synonyms 4-(2-Hydroxyethyl)pyridine, this compound
CAS Number 5344-27-4[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [2][3]
Chemical Structure

Structural Rationale for Physicochemical Behavior:

The molecule's behavior is dictated by two primary functional components:

  • The Pyridine Ring: A nitrogen-containing aromatic heterocycle, it confers basicity to the molecule and provides a site for potential coordination chemistry.

  • The Ethanolic Side Chain: The hydroxyl (-OH) group is a primary alcohol, making the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This feature is central to its solubility and reactivity.

The interplay between the aromatic, basic pyridine core and the polar, protic alcohol function governs the physical properties detailed in this guide.

Caption: Relationship between structure and key properties.

Core Physicochemical Properties

The following table summarizes the essential physical and chemical properties of 2-(4-pyridyl)ethanol. These values are critical for predicting the compound's behavior under various experimental conditions, from reaction setup to purification and storage.

PropertyValueSignificance in Application
Appearance Colourless to brown liquid[2]A change in color may indicate impurity or degradation.
Melting Point 8-10 °C[1][2]The compound is a liquid at standard room temperature, simplifying handling.
Boiling Point 121-122 °C at 2 mmHg[1][2]Indicates relatively low volatility; vacuum distillation is required for purification.
Density 1.093 g/cm³[1][2]Useful for mass-to-volume conversions in reaction planning.
Flash Point 92 °C[1][2]Classified as a combustible liquid; requires precautions against ignition sources.[1]
Refractive Index ~1.5380[2]A quick, non-destructive method for identity and purity checks.
Water Solubility Soluble / Miscible[1][2]High solubility in aqueous media is crucial for biological applications and certain reaction types.
pKa (Predicted) 14.51 ± 0.10 (for the alcohol proton)[2]The pyridine nitrogen provides basicity, relevant for pH-dependent solubility and salt formation.
Sensitivity Hygroscopic[1][2]The compound readily absorbs moisture from the air; requires storage under inert gas.[2]

Solubility Profile: A Deeper Dive

The high water solubility of 2-(4-pyridyl)ethanol is a direct consequence of the hydrophilic hydroxyl group, which readily forms hydrogen bonds with water molecules.[1] This property is paramount in drug development, where aqueous solubility can significantly impact bioavailability.

  • Polar Solvents: Besides water, it is expected to be highly soluble in other polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

  • Non-Polar Solvents: Solubility is expected to be limited in non-polar solvents such as hexanes or toluene. This differential solubility is the basis for extraction and purification protocols.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard, reliable method for quantifying solubility, ensuring trustworthiness through equilibrium attainment.

  • Preparation: Add an excess amount of 2-(4-pyridyl)ethanol to a known volume of deionized water in a sealed, airtight flask. The excess solid/liquid phase ensures that saturation is reached.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is established between the dissolved and undissolved solute.

  • Phase Separation: Cease agitation and allow the phases to separate. If necessary, centrifuge the sample to pellet any undissolved material.

  • Sampling and Analysis: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Analyze the concentration of the solute in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration in the saturated solution.

G A 1. Add Excess Solute to Water B 2. Agitate at 25°C (24-48h) A->B Equilibration C 3. Centrifuge to Separate Phases B->C Phase Separation D 4. Sample Supernatant C->D Sampling E 5. Analyze via HPLC/UV D->E Quantification F 6. Calculate Solubility (mg/mL) E->F Data Processing

Caption: Workflow for solubility determination.

Spectroscopic Signature

While specific spectra are dependent on the instrument and conditions, the molecular structure of 2-(4-pyridyl)ethanol gives rise to a predictable spectroscopic fingerprint.

  • ¹H NMR: One would expect to see characteristic signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm region. The two methylene groups (-CH₂-) of the ethyl chain would appear as distinct triplets, and the hydroxyl proton (-OH) would be a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the pyridine ring and two aliphatic signals for the ethyl chain carbons.

  • Infrared (IR) Spectroscopy: A prominent, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H and C=N stretching vibrations from the pyridine ring would also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (123.15).

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 2-(4-pyridyl)ethanol is a combustible liquid and can cause skin, eye, and respiratory irritation.[1][3]

  • Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]

  • Storage: The compound is hygroscopic.[1][2] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose into the environment or sewage systems.[1]

Conclusion: From Properties to Practice

The physical properties of 2-(4-pyridyl)ethanol—its liquid state at room temperature, high aqueous solubility, and dual functionality—are the cornerstones of its utility. For the drug development professional, its solubility and basicity are key parameters for formulation and understanding its behavior in physiological systems. For the synthetic chemist, its boiling point, solubility profile, and reactivity are critical for designing reaction conditions and purification strategies. This guide serves as a foundational resource, enabling scientists to move from a theoretical understanding of the molecule to its practical and innovative application.

References

  • 2-(2-Hydroxyethyl)pyridine. PubChem. [Link]

  • 2-Pyridineethanol. Solubility of Things. [Link]

  • This compound. PubChem. [Link]

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Synthesis of 4-Pyridineethanol from 4-Methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-pyridineethanol, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the detailed exploration of the base-catalyzed condensation reaction between 4-methylpyridine (also known as γ-picoline) and formaldehyde. This guide delves into the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses critical process parameters, potential side reactions, and purification strategies. Furthermore, alternative synthetic routes are briefly reviewed, and a thorough guide to the analytical characterization of the final product is presented. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a deep technical understanding of this important transformation.

Introduction and Strategic Importance

This compound, also known as 2-(pyridin-4-yl)ethanol, is a key building block in the synthesis of a wide array of more complex molecules.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring with its unique electronic properties, makes it a versatile precursor for various downstream applications. Notably, it serves as an important intermediate in the production of active pharmaceutical ingredients (APIs).[2][3]

The synthesis of this compound from the readily available and cost-effective starting material, 4-methylpyridine, is a topic of significant industrial and academic interest. This guide will primarily focus on the most direct and industrially viable method: the base-catalyzed reaction with formaldehyde.

Primary Synthetic Route: Base-Catalyzed Condensation

The most direct and widely employed method for the synthesis of this compound is the base-catalyzed condensation of 4-methylpyridine with formaldehyde. This reaction, often referred to as a hydroxymethylation, proceeds with high selectivity and yield under optimized conditions.[4]

Mechanistic Insights: The Role of the Base

The reaction is initiated by the deprotonation of the methyl group of 4-methylpyridine by a suitable base. The electron-withdrawing nature of the pyridine ring increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the desired this compound.

The choice of base is critical to the success of the reaction. While strong bases can be used, weaker bases such as tertiary amines (e.g., triethylamine) are often preferred in industrial settings to minimize side reactions.[4] The base acts as a catalyst, being regenerated in the final protonation step.

Reaction Pathway: Base-Catalyzed Condensation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Methylpyridine 4-Methylpyridine Carbanion Carbanion 4-Methylpyridine->Carbanion Base Formaldehyde Formaldehyde Base Base Regenerated_Base Regenerated_Base Alkoxide Alkoxide Carbanion->Alkoxide + Formaldehyde This compound This compound Alkoxide->this compound + H+

Caption: Mechanism of base-catalyzed synthesis of this compound.

Potential Side Reactions and Mitigation

Several side reactions can occur, impacting the yield and purity of the final product. A primary concern is the further reaction of the newly formed hydroxyl group in this compound with formaldehyde, leading to the formation of di- and tri-substituted byproducts.[4] Additionally, at elevated temperatures (above 150°C), dehydration of the ethanol moiety can occur, resulting in the formation of 4-vinylpyridine.[4]

To mitigate these side reactions, it is crucial to control the stoichiometry of the reactants, particularly by avoiding a large excess of formaldehyde. Reaction temperature is another critical parameter that must be carefully controlled to prevent dehydration.[4]

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial process and is designed for high yield and selectivity.[4]

Materials and Reagents:

  • 4-Methylpyridine (99%+)

  • Paraformaldehyde (95%+)

  • Triethylamine

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • High-pressure autoclave with magnetic stirring and temperature control

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In a stainless steel autoclave, combine 4-methylpyridine (10 molar equivalents), deionized water, and paraformaldehyde (1.3 molar equivalents).

  • Addition of Base: Add triethylamine (0.3 molar equivalents relative to paraformaldehyde).

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 140°C with vigorous stirring for 2 hours.

  • Work-up - Removal of Volatiles: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then subjected to vacuum distillation at 60°C and ≤ 25 kPa to remove unreacted paraformaldehyde and triethylamine.

  • Work-up - Isolation of Product: Further vacuum distillation at 120°C and ≤ 2 kPa is performed to remove water and unreacted 4-methylpyridine. The remaining concentrate is the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to yield high-purity this compound.[3]

Experimental Workflow

G A Charge Autoclave: - 4-Methylpyridine - Paraformaldehyde - Water - Triethylamine B Reaction: 140°C, 2 hours A->B C Cooling and Depressurization B->C D Vacuum Distillation 1: 60°C, ≤ 25 kPa (Remove Triethylamine, excess Formaldehyde) C->D E Vacuum Distillation 2: 120°C, ≤ 2 kPa (Remove Water, unreacted 4-Methylpyridine) D->E F Crude this compound E->F G Purification: - Vacuum Distillation or - Column Chromatography F->G H Pure this compound G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound based on the provided protocol.[4]

ParameterValue
Reactants
4-Methylpyridine930 g (10 mol)
Paraformaldehyde39 g (1.3 mol)
Triethylamine30 g (0.3 mol)
Deionized Water195 g
Reaction Conditions
Temperature140 °C
Time2 hours
Results
Yield of this compound95%
Selectivity98%
Recovery of unreacted 4-Methylpyridine99%

Alternative Synthetic Routes: A Brief Overview

While the base-catalyzed condensation with formaldehyde is the most direct route, other synthetic strategies exist, though they are often more complex or less economically viable.

Lithiation of 4-Methylpyridine

An alternative approach involves the deprotonation of 4-methylpyridine using a strong organolithium base, such as n-butyllithium, to form a lithiated intermediate. This highly reactive species can then be quenched with an electrophile like formaldehyde to yield this compound. However, this method requires strictly anhydrous conditions and careful temperature control to avoid side reactions, and detailed, high-yield protocols for this specific transformation are not as readily available in the literature.[5][6]

Reduction of 4-Pyridineacetic Acid Derivatives

This compound can also be synthesized through the reduction of 4-pyridineacetic acid or its esters. This method typically employs reducing agents such as lithium aluminum hydride or sodium borohydride in the presence of a catalyst like lithium chloride.[7] While effective, this route is less direct as it necessitates the prior synthesis of the 4-pyridineacetic acid derivative.

Analytical Characterization of this compound

The unequivocal identification and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the pyridine ring, a triplet for the methylene group adjacent to the hydroxyl group, and another triplet for the methylene group attached to the pyridine ring. The hydroxyl proton will appear as a singlet, which may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule, providing further confirmation of the structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Additionally, characteristic peaks for the C-H and C=N stretching and bending vibrations of the pyridine ring will be observed.[1]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for confirming the molecular weight of this compound (123.15 g/mol ) and for identifying any impurities. The fragmentation pattern in the mass spectrum provides further structural information.[1]

Data Summary for Characterization
TechniqueExpected Observations
¹H NMR Signals for aromatic protons, two triplets for the ethyl chain, one singlet for the hydroxyl proton.
¹³C NMR Distinct signals for all carbon environments.
IR Spectroscopy Broad O-H stretch (3200-3600 cm⁻¹), characteristic pyridine ring vibrations.
Mass Spectrometry Molecular ion peak at m/z = 123.

Conclusion

The synthesis of this compound from 4-methylpyridine via base-catalyzed condensation with formaldehyde represents a robust, high-yielding, and industrially scalable process. Careful control of reaction parameters, particularly stoichiometry and temperature, is paramount to maximizing yield and minimizing the formation of byproducts. While alternative synthetic routes exist, the direct condensation method offers a superior balance of efficiency, cost-effectiveness, and simplicity. The analytical techniques outlined in this guide provide a comprehensive framework for the structural verification and purity assessment of the final product, ensuring its suitability for downstream applications in the pharmaceutical and chemical industries.

References

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The Formation of 4-Pyridineethanol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Pyridineethanol, also known as 4-(2-Hydroxyethyl)pyridine, is a pivotal intermediate in the chemical and pharmaceutical industries, notably serving as a precursor for active pharmaceutical ingredients (APIs) and as a reagent for carboxyl group protection in organic synthesis.[1][2] This guide provides an in-depth technical analysis of the primary mechanistic pathways for its formation. We will explore the causality behind experimental choices for two core methodologies: the base-catalyzed condensation of 4-picoline with formaldehyde, a common industrial route, and the laboratory-scale reduction of 4-pyridineacetic acid esters using metal hydrides. Detailed, field-proven protocols are provided for each, alongside a discussion of alternative synthetic strategies and potential side reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and underlying reaction dynamics of this versatile compound.

Introduction
1.1 Chemical Identity and Properties

This compound (IUPAC Name: 2-(Pyridin-4-yl)ethanol) is an organic compound featuring a pyridine ring substituted at the 4-position with a hydroxyethyl group.[2] It is a hygroscopic, colorless to pale yellow or brown liquid, miscible with water.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5344-27-4[2]
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [3]
Boiling Point 121-122°C (at 2 mmHg)ChemicalBook Data
Melting Point 8-10°C[4]
Density 1.093 g/cm³ChemicalBook Data
1.2 Significance and Applications

The utility of this compound is primarily derived from its bifunctional nature—the nucleophilic hydroxyl group and the basic pyridine ring. It is a key building block in the synthesis of various pharmaceutical agents. Furthermore, it serves as an important reagent for the protection of carboxyl groups in complex molecule synthesis, forming 2-(4-pyridyl)ethyl esters.[1] Its industrial relevance is underscored by its role as a versatile chemical intermediate in the broader organic chemical manufacturing sector.[2]

Core Mechanistic Pathways

The formation of this compound can be achieved through several distinct synthetic routes. This guide focuses on the two most prevalent and mechanistically insightful pathways: base-catalyzed condensation and ester reduction.

2.1 Pathway A: Base-Catalyzed Condensation of 4-Picoline

This pathway represents a highly efficient and atom-economical method, often favored in industrial-scale production.[5] The reaction involves the condensation of 4-picoline (4-methylpyridine) with an aldehyde, most commonly formaldehyde or its polymer equivalent, paraformaldehyde.[5]

2.1.1 Mechanism: An Aldol-Type Condensation

The reaction proceeds via a base-catalyzed mechanism analogous to an aldol condensation. The choice of base is critical; it must be sufficiently strong to deprotonate the methyl group of 4-picoline, which is rendered acidic by the electron-withdrawing effect of the pyridine ring, yet not so strong as to promote uncontrolled side reactions. Tertiary amines like triethylamine are often employed for this purpose.[5]

The mechanism unfolds in three key steps:

  • Deprotonation: The base abstracts a proton from the methyl group of 4-picoline, generating a nucleophilic carbanion intermediate.

  • Nucleophilic Attack: The highly reactive carbanion attacks the electrophilic carbonyl carbon of formaldehyde. This forms a transient alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated, typically by a protic solvent (like water) or during aqueous workup, to yield the final this compound product.

2.1.2 Causality of Experimental Conditions

  • Temperature: The reaction temperature is a critical parameter. It is typically maintained between 100-140°C to ensure a sufficient reaction rate.[5] Higher temperatures (e.g., >150°C) are explicitly avoided as they promote a significant side reaction: the dehydration of the this compound product to form 4-vinylpyridine.[5]

  • Pressure: The reaction is often conducted in a sealed autoclave. This is necessary to maintain the volatile reactants (like formaldehyde) in the reaction medium at elevated temperatures and to manage any pressure generated during the reaction.

  • Catalyst: A basic catalyst, such as triethylamine, is essential to generate the nucleophilic picolyl anion required for the initial C-C bond formation.[5]

2.1.3 Potential Side Reactions

The primary challenge in this synthesis is controlling selectivity. The newly formed this compound still possesses an acidic proton on the α-carbon, which can be abstracted, leading to a second condensation with formaldehyde. This results in the formation of 2-(pyridin-4-yl)propane-1,3-diol as a major byproduct.[5] Careful control of stoichiometry and reaction time is crucial to maximize the yield of the desired mono-alkylation product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Picoline 4-Picoline Carbanion Picolyl Carbanion (Nucleophile) Picoline->Carbanion Proton abstraction Base Base (Et3N) Base->Picoline Formaldehyde Formaldehyde (Electrophile) Carbanion->Formaldehyde C-C bond formation Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide Proton H+ (from workup) Alkoxide->Proton Product This compound Proton->Product

Fig. 1: Mechanism of Base-Catalyzed Condensation.
2.2 Pathway B: Reduction of 4-Pyridineacetic Acid Esters

For laboratory-scale synthesis, a highly reliable and clean method is the reduction of a carboxylic acid derivative, such as ethyl 4-pyridineacetate. This pathway leverages powerful and selective reducing agents.

2.2.1 Mechanism: Hydride Reduction

The reduction of esters to primary alcohols is effectively accomplished using strong hydride-donating reagents like Lithium Aluminum Hydride (LiAlH₄).[6][7] Weaker reagents such as sodium borohydride (NaBH₄) are generally incapable of reducing esters.[8] The choice of LiAlH₄ is therefore a deliberate one based on its superior reducing power.[7][9]

The mechanism proceeds in two distinct stages within a single pot:

  • Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield an intermediate aldehyde (4-pyridineacetaldehyde).

  • Aldehyde Reduction: The aldehyde formed in situ is highly reactive towards LiAlH₄ and is immediately reduced. A second hydride ion attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate.

  • Workup: The reaction is quenched by the careful addition of water and a base (e.g., NaOH solution). This protonates the aluminum-complexed alkoxide to yield the final this compound product and precipitates the aluminum salts, which can be removed by filtration.[6]

G Ester Ethyl 4-Pyridineacetate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 1. Hydride Attack LiAlH4_1 LiAlH4 LiAlH4_1->Intermediate1 Aldehyde Aldehyde Intermediate Intermediate1->Aldehyde 2. Elimination EtO Ethoxide (Leaving Group) Intermediate1->EtO Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 3. Hydride Attack LiAlH4_2 LiAlH4 LiAlH4_2->Alkoxide Product This compound Alkoxide->Product 4. Protonation Workup Aqueous Workup (H+) Workup->Product

Fig. 2: Mechanism of LiAlH4 Reduction of an Ester.
Experimental Protocols

The following protocols are presented as self-validating systems, derived from established synthetic procedures.

3.1 Protocol: Synthesis via Reduction of Ethyl 4-Pyridineacetate[6]

This protocol describes a typical laboratory-scale synthesis using a metal hydride.

3.1.1 Materials and Equipment

  • Ethyl 4-pyridineacetate (0.091 mol)

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF (55 ml, 0.055 mol)

  • Anhydrous Tetrahydrofuran (THF), 180 ml

  • Water, 15% Sodium Hydroxide solution

  • 1 L three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen line

  • Celite for filtration

3.1.2 Step-by-Step Methodology

  • Setup: Flame-dry a 1 L three-neck round-bottom flask and flush with dry nitrogen. Equip with a magnetic stirrer and a dropping funnel.

  • Reagent Preparation: Dissolve 15 g (0.091 mol) of ethyl 4-pyridineacetate in 180 ml of anhydrous THF. Transfer this solution to the reaction flask.

  • Reduction: Cool the flask to 0°C using an ice bath. Add 55 ml of 1.0 M LiAlH₄ solution dropwise via the dropping funnel. Maintain the temperature at approximately 0°C throughout the addition. A yellow color may develop.

  • Quenching: After the addition is complete, cautiously quench the reaction at 0°C by the sequential dropwise addition of:

    • 2.1 ml of water

    • 2.1 ml of 15% (v/v) sodium hydroxide

    • 6.3 ml of water

  • Workup: Remove the ice bath and allow the mixture to stir at room temperature for approximately 4 hours. A granular precipitate should form.

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Concentrate the filtrate under vacuum to yield this compound. The material is often of sufficient purity for subsequent reactions.

G Start Start: Prepare Anhydrous Setup Dissolve Dissolve Ester in THF Start->Dissolve Cool Cool Flask to 0°C Dissolve->Cool Add_LAH Add LiAlH4 Solution Dropwise Cool->Add_LAH Quench Quench Reaction Sequentially (H2O, NaOH, H2O) Add_LAH->Quench Stir Stir at Room Temperature (4h) Quench->Stir Filter Filter Through Celite Stir->Filter Concentrate Concentrate Filtrate Under Vacuum Filter->Concentrate End Product: this compound Concentrate->End

Fig. 3: Experimental Workflow for Reduction Synthesis.
Alternative and Emerging Synthetic Approaches

While the two primary pathways offer robust methods, other strategies exist that may be advantageous under specific circumstances.

  • Grignard-based Syntheses: A classic organometallic approach involves the reaction of a pyridyl Grignard reagent (e.g., 4-pyridylmagnesium bromide) with ethylene oxide.[10][11] The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, causing it to open.[10] Subsequent acidic workup protonates the resulting alkoxide to yield this compound. This method is effective for creating the C-C bond and installing the ethanol moiety in one step.

  • Reduction of Other Carbonyls: 4-Acetylpyridine can be reduced to the corresponding secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄).[1] While this yields 1-(pyridin-4-yl)ethanol, not this compound, it demonstrates the principle of carbonyl reduction on the pyridine scaffold. Similarly, 4-pyridinecarboxaldehyde can be reduced to 4-pyridinemethanol.

  • Biocatalytic Routes: The field of biocatalysis offers promising green alternatives to traditional synthesis. Enzymes, particularly oxygenases like cytochrome P450s, are capable of performing highly selective C-H hydroxylation reactions.[12][13] A potential biocatalytic route could involve the direct hydroxylation of 4-ethylpyridine at the terminal carbon using a whole-cell or isolated enzyme system.[14] While still an emerging area, this approach could offer high selectivity and avoid harsh reagents and conditions.[15]

Data Summary

Table 2: Comparison of Synthetic Methodologies

Starting MaterialKey ReagentsTypical ScaleYieldKey AdvantagesKey DisadvantagesReference(s)
4-PicolineFormaldehyde, TriethylamineIndustrial95%High atom economy, low-cost materialsRequires high temperature/pressure, side products[5]
Ethyl 4-pyridineacetateLiAlH₄, THFLaboratory~75-85%High purity, reliable, mild conditionsStoichiometric waste (Al salts), hazardous reagent[6]
4-(Chloromethyl)pyridineZinc, Formaldehyde, THFLaboratory83%Good yieldMulti-step activation required[1]
4-Bromopyridine (via Grignard)Mg, Ethylene OxideLaboratoryVariableDirect C-C bond formationRequires strictly anhydrous conditions[10][11]
Conclusion

The formation of this compound is accomplished through several well-established mechanistic pathways, each with distinct advantages for either industrial or laboratory settings. The base-catalyzed condensation of 4-picoline with formaldehyde stands as a powerful industrial method, prized for its efficiency and the use of inexpensive bulk chemicals, though it requires careful control to mitigate byproduct formation. Conversely, the reduction of 4-pyridineacetic acid esters with lithium aluminum hydride provides a reliable, high-purity route for researchers at the lab scale, despite the use of a more hazardous reagent. As the demand for greener and more selective chemical processes grows, emerging routes such as biocatalytic hydroxylation may offer future alternatives that combine high selectivity with improved environmental and safety profiles. A thorough understanding of these core mechanisms and their associated experimental parameters is essential for any scientist or professional involved in the synthesis and application of this important chemical intermediate.

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The Ascendant Therapeutic Potential of Pyridineethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Promise of the Ethanol Moiety

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and capacity for diverse chemical modifications have made it a cornerstone in the design of novel therapeutics.[1][3] This guide delves into a specific, promising subclass: pyridineethanol derivatives . The incorporation of an ethanol group onto the pyridine core offers a versatile anchor for chemical elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This dual functionality of the aromatic, electron-donating pyridine ring and the reactive hydroxyl group of the ethanol side chain creates a powerful platform for developing next-generation therapeutics.[4]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the biological activities of pyridineethanol derivatives. We will move beyond a mere listing of facts to elucidate the causal relationships behind experimental designs and therapeutic mechanisms, grounded in established scientific literature.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have demonstrated significant potential in oncology by targeting various cancer cell lines.[3] The ethanol moiety in pyridineethanol derivatives serves as a key synthetic handle to introduce functionalities that can interact with various oncogenic targets.

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A prominent anticancer mechanism of many pyridine-containing compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] For instance, certain pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] The ethanol group can be derivatized to incorporate urea or other pharmacophores known to interact with the ATP-binding pocket of kinases.

Another critical anticancer strategy is the induction of programmed cell death, or apoptosis. Some pyridine derivatives have been observed to induce G2/M cell cycle arrest and apoptosis in cancer cells.[7] This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[7]

Below is a conceptual signaling pathway illustrating how a hypothetical pyridineethanol derivative could exert its anticancer effects through kinase inhibition and apoptosis induction.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation JNK JNK p53 p53 JNK->p53 Bax Bax p53->Bax G2M_Arrest G2/M Arrest p53->G2M_Arrest Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyridineethanol_Derivative Pyridineethanol Derivative Pyridineethanol_Derivative->VEGFR2 Inhibition Pyridineethanol_Derivative->JNK Activation Pyridineethanol_Derivative->p53 Upregulation

Caption: Conceptual signaling pathway for a pyridineethanol derivative's anticancer activity.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[1][2] Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer efficacy.[1][2] Conversely, the introduction of bulky groups or halogens can sometimes diminish activity.[1][2] The ethanol moiety of pyridineethanol provides a prime location for introducing these favorable functional groups through esterification or etherification, allowing for systematic SAR studies to optimize potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of pyridine-urea derivatives against the human breast cancer cell line MCF-7, demonstrating the impact of substitution on anticancer potency.[6] While these are not strictly pyridineethanol derivatives, they illustrate the effect of modifications that could be readily applied to the ethanol group.

Compound IDSubstitution PatternIC50 (µM) after 48h
8e4-Iodophenyl urea0.22
8n3,4-Dichlorophenyl urea1.88
DoxorubicinStandard Drug1.93
SorafenibPositive Control4.50
8d4-Bromophenyl urea3.03
8b4-Chlorophenyl urea4.68
8a4-Fluorophenyl urea7.03

Data sourced from El-Naggar et al. (2018).[6]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

mtt_assay_workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h (cell adherence) cell_seeding->incubation1 compound_treatment Treat with varying concentrations of Pyridineethanol Derivative incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridineethanol derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[8][9][10]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyridine derivatives are still under investigation. However, some studies suggest that they may disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[8] The lipophilicity of the molecule, which can be modulated by derivatizing the ethanol group, is a critical factor in its ability to penetrate the bacterial cell wall.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of a new antimicrobial agent. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the pyridineethanol derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects: Combating Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant and growing healthcare challenge. Pyridine derivatives have emerged as a promising class of compounds for the treatment of such diseases.[11][12]

Mechanism of Action: Cholinesterase Inhibition and Amyloid-β Aggregation

A major therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] Pyridine derivatives, particularly those with carbamate functionalities, have been shown to be potent AChE inhibitors.[11][13] The ethanol group of pyridineethanol is an ideal site for the introduction of a carbamate moiety.

Furthermore, the aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Some pyridine derivatives have demonstrated the ability to inhibit Aβ self-aggregation.[11][13]

The following diagram illustrates the dual-action mechanism of a potential pyridineethanol-based anti-Alzheimer's agent.

alzheimers_pathway Pyridineethanol_Derivative Pyridineethanol Derivative AChE Acetylcholinesterase (AChE) Pyridineethanol_Derivative->AChE Inhibition Abeta_Aggregates Aβ Aggregates (Plaques) Pyridineethanol_Derivative->Abeta_Aggregates Inhibition of Aggregation ACh_Degradation ACh Degradation AChE->ACh_Degradation ACh Acetylcholine (ACh) ACh->ACh_Degradation Neuroprotection Neuroprotection & Improved Cognition ACh_Degradation->Neuroprotection Reduced Degradation Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Aggregates Abeta_Aggregates->Neuroprotection Reduced Plaque Formation

Caption: Dual mechanism of action for a potential anti-Alzheimer's pyridineethanol derivative.

Conclusion and Future Directions

Pyridineethanol derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their inherent biological activities, coupled with the synthetic tractability of the ethanol moiety, provide a robust platform for addressing a wide range of diseases, from cancer to infectious diseases and neurodegenerative disorders. Future research should focus on the synthesis and screening of diverse libraries of pyridineethanol derivatives to fully explore their therapeutic potential. Advanced computational methods, such as molecular docking, can aid in the rational design of more potent and selective compounds. As our understanding of the intricate cellular pathways involved in disease progression deepens, pyridineethanol derivatives are poised to play a significant role in the next generation of targeted therapies.

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An In-depth Technical Guide to the Solubility of 4-Pyridineethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Pyridineethanol, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits a solubility profile that is critical to its application in drug development and manufacturing.[1][2] This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. In the absence of extensive publicly available quantitative data, this document focuses on the foundational principles governing its solubility, outlines robust experimental methodologies for its determination, and offers expert insights into predicting its behavior in various solvent systems. This guide is intended to empower researchers and drug development professionals with the knowledge to effectively utilize this compound in their work.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound, also known as 2-(4-pyridyl)ethanol, is a versatile bifunctional molecule incorporating both a pyridine ring and a primary alcohol.[3][4] This unique structure makes it a valuable building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[5][6] Its utility has been noted in the development of compounds for neurological disorders and as a metabolite of the anti-vertigo medication betahistine.[1]

The solubility of an API intermediate like this compound is a paramount physical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility in various organic solvents is therefore not merely academic but a critical component of process optimization, yield maximization, and, ultimately, the economic viability of a drug manufacturing process.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential to comprehending its solubility behavior.

PropertyValueSource
Molecular Formula C7H9NO[7]
Molecular Weight 123.15 g/mol [4]
Appearance Colorless liquid[7]
Melting Point 8-10 °C[3][7]
Boiling Point 121-122 °C at 2 mmHg[7]
Flash Point 92 °C[7]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area (TPSA) 33.1 Ų[8]

The presence of both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) is a key determinant of its solubility characteristics.[4][8] The molecule's polarity, indicated by its TPSA, suggests a propensity for solubility in polar solvents.

Qualitative Solubility Analysis: A Predictive Framework

The principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound.[9] The solubility is governed by the balance of intermolecular forces between the solute (this compound) and the solvent molecules.[10][11] These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[10]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected in these solvents. The hydroxyl group of this compound can readily form hydrogen bonds with the solvent molecules, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[12][13] ChemicalBook notes that this compound is miscible with water.[14]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Moderate to good solubility is anticipated. While these solvents cannot donate hydrogen bonds, their polarity allows them to solvate the polar regions of the this compound molecule through dipole-dipole interactions.[12]

  • Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): Limited solubility is expected. The energy required to break the strong intermolecular hydrogen bonds between this compound molecules is not sufficiently compensated by the weaker van der Waals interactions with nonpolar solvent molecules.

Quantitative Solubility Data

Despite its industrial importance, a comprehensive public dataset of the quantitative solubility of this compound in a wide range of organic solvents is notably scarce. The available information primarily indicates its miscibility with water.[14] This highlights the critical need for researchers to determine solubility experimentally for their specific applications and solvent systems.

Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available data, this section provides a detailed, self-validating protocol for the experimental determination of this compound solubility. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique.[15][16][17]

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume/mass of solvent in a sealed vial. equil1 Place vial in a temperature-controlled shaker/water bath. prep1->equil1 equil2 Agitate for 24-48 hours to ensure saturation. equil1->equil2 sep1 Allow undissolved solid to settle. equil2->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE). sep1->sep2 analysis1 Accurately dilute a known volume of the filtrate. sep2->analysis1 analysis2 Determine the concentration using a suitable analytical method (e.g., UV-Vis Spectroscopy, HPLC). analysis1->analysis2

Caption: Isothermal Saturation Method Workflow for Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess is crucial to ensure that a saturated solution is formed, with undissolved solid remaining.[12]

  • Equilibration: Seal the vial to prevent solvent evaporation. Place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure the solution reaches saturation.[12][17]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry vial.

  • Quantification:

    • Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[18][19] A pre-established calibration curve is essential for accurate quantification.[20]

  • Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Analytical Techniques for Quantification
  • UV-Vis Spectroscopy: This method is rapid and suitable for high-throughput screening.[19][20] A wavelength of maximum absorbance for this compound should be determined, and a calibration curve of absorbance versus concentration must be prepared.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is particularly useful when the solvent has significant UV absorbance at the analyte's λmax or when impurities are present.[19]

Mechanistic Insights into Solubility: The Role of Intermolecular Forces

The solubility of this compound is fundamentally governed by the interplay of intermolecular forces.[10][11]

G cluster_4PE This compound cluster_solvents Solvent Type PE_N Pyridine N (H-bond acceptor) Protic Polar Protic (e.g., Ethanol) PE_N->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., Acetone) PE_N->Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) PE_N->Nonpolar Weak van der Waals PE_OH Hydroxyl Group (H-bond donor & acceptor) PE_OH->Protic Strong H-Bonding PE_OH->Aprotic Dipole-Dipole PE_OH->Nonpolar Weak van der Waals

Caption: Intermolecular Interactions between this compound and Solvent Types.

  • Hydrogen Bonding: The primary driving force for the solubility of this compound in protic solvents is hydrogen bonding.[13][22][23] The hydroxyl group (-OH) can donate a hydrogen bond, and both the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can accept hydrogen bonds.[4] This extensive hydrogen bonding network with solvents like ethanol or methanol leads to high solubility.

  • Dipole-Dipole Interactions: In polar aprotic solvents, which possess a significant dipole moment but lack O-H or N-H bonds, the primary mode of interaction is dipole-dipole forces. The polar regions of this compound are solvated by the polar solvent molecules, resulting in moderate solubility.

  • Van der Waals Forces: In nonpolar solvents, the only significant intermolecular forces are the relatively weak London dispersion forces. These forces are often insufficient to overcome the strong hydrogen bonding between this compound molecules, leading to poor solubility.[10]

Practical Implications in Drug Development

  • Reaction Medium Selection: Choosing a solvent in which reactants and catalysts are sufficiently soluble is crucial for optimizing reaction rates and yields.

  • Crystallization and Purification: The differential solubility of this compound and its impurities in various solvents at different temperatures is the basis for purification by crystallization.

  • Formulation Development: For liquid formulations, understanding the solubility in various pharmaceutically acceptable co-solvents is essential.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, a deep understanding of its physicochemical properties and the principles of intermolecular forces allows for a robust predictive analysis. This guide provides the theoretical foundation and, critically, the practical experimental protocols necessary for researchers, scientists, and drug development professionals to determine the solubility of this compound in their specific systems. By applying the methodologies outlined herein, scientists can generate the precise data required to optimize synthetic routes, streamline purification processes, and accelerate the development of novel therapeutics.

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An In-depth Technical Guide to the Thermochemical Properties of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pyridineethanol, also known as 4-(2-Hydroxyethyl)pyridine, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. It serves as a versatile intermediate for active pharmaceutical ingredients and as a reagent for the protection of carboxyl groups in organic synthesis.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's thermochemical properties is not merely academic; it is fundamental to process safety, reaction optimization, stability assessment, and predicting physicochemical behavior such as solubility and phase transitions.

This guide provides a comprehensive overview of the critical thermochemical data for this compound. While some basic physical properties are documented, core energetic data such as the enthalpy of formation remain largely uncharacterized in publicly available literature. Therefore, this document focuses on the authoritative, field-proven methodologies for determining these vital parameters. We will explore both the gold-standard experimental techniques and powerful computational approaches, explaining the causality behind protocol choices to ensure a self-validating and robust understanding.

Summary of Known Physical and Chemical Properties

Before delving into the methodologies for determining thermochemical data, it is useful to summarize the currently available physical properties of this compound. This data provides a baseline for experimental design.

PropertyValueSource
Molecular Formula C₇H₉NO[3][4]
Molecular Weight 123.15 g/mol [3]
Appearance Colorless to pale yellow liquid[2][5]
Melting Point 8-10 °C[4][5][6]
Boiling Point 121-122 °C at 2 mmHg (2.67 kPa)[5]
140-141 °C at 9 Torr (1.2 kPa)[4]
Vapor Pressure 6.59 x 10⁻³ mmHg at 25 °C (0.879 Pa)[5]
Density 1.093 g/cm³[5]
Solubility Soluble in water[2][5]

Part 1: Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise and accurate calorimetric measurements. The protocols described below represent the industry-standard approaches for obtaining reliable energetic data for organic compounds like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is arguably the most critical thermochemical parameter. It is most accurately determined indirectly from the enthalpy of combustion (ΔcH°). For nitrogen-containing organic compounds, this requires a static bomb calorimeter and meticulous analysis of the combustion products.

Expertise & Causality: The choice of a static (as opposed to rotating) bomb is sufficient for a CHN-O compound, as the primary acidic byproduct, nitric acid, forms readily in the aqueous phase within the bomb. The core principle is that by measuring the heat released from a complete combustion reaction under controlled conditions (constant volume), we can calculate the standard enthalpy change. The purity of the sample is paramount, as even minor impurities can disproportionately affect the final energy value. Therefore, purification via methods like fractional distillation under reduced pressure and subsequent purity verification (e.g., by Gas Chromatography) is a non-negotiable first step.

  • Sample Preparation & Purity Verification:

    • Purify this compound (e.g., via vacuum distillation) to a molar fraction purity of >0.999.

    • Verify purity using Gas Chromatography (GC) and determine water content using Karl Fischer titration. High purity is essential for accurate results.[7]

  • Calorimeter Calibration:

    • Determine the energy equivalent of the calorimeter system (bomb, water, stirrer, etc.) by burning a certified standard reference material, typically benzoic acid, under identical conditions to the main experiment. This calibration is critical for establishing the trustworthiness of the measurements.

  • Bomb Preparation:

    • Accurately weigh a sample of this compound (typically 0.5 - 1.0 g) in a platinum crucible.

    • Add a known mass of a fuse wire (e.g., iron) in contact with the sample. The heat of combustion of the fuse must be accounted for.[8]

    • Place 1 mL of distilled water in the bottom of the bomb. This ensures that all nitric acid formed from the combustion of nitrogen dissolves to form a solution of known concentration, which is crucial for the energy correction.[8]

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 3 MPa.[9]

  • Combustion and Temperature Measurement:

    • Submerge the sealed bomb in the calorimeter's water jacket, which is maintained at a constant temperature (e.g., 298.15 K).

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample via the fuse wire and record the temperature change of the water with high precision (to 10⁻⁴ K) over time until thermal equilibrium is re-established.

  • Analysis of Products:

    • Vent the bomb and collect the gaseous products. Analyze the amount of CO₂ formed, typically by passing the gas through a solution of potassium hydroxide. The amount of CO₂ recovered is a direct measure of the completeness of the combustion.[8]

    • Rinse the interior of the bomb with distilled water and determine the amount of nitric acid formed by titration with a standard sodium hydroxide solution.[9]

  • Calculation:

    • Calculate the total heat released using the calibrated energy equivalent of the calorimeter and the measured temperature rise.

    • Apply corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid from N₂(g), O₂(g), and H₂O(l). This is known as the Washburn correction.

    • The corrected energy change gives the standard internal energy of combustion (ΔcU°). This can then be converted to the standard enthalpy of combustion (ΔcH°) and subsequently used to calculate the standard enthalpy of formation (ΔfH°) using Hess's Law with known standard enthalpies of formation for CO₂(g) and H₂O(l).

G cluster_prep Preparation & Calibration cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Purify & Verify Sample (>99.9% Purity) P2 Calibrate Calorimeter (Benzoic Acid Standard) P1->P2 P3 Prepare Bomb (Sample, Fuse, H2O, O2) P2->P3 E1 Achieve Thermal Equilibrium P3->E1 E2 Ignite Sample E1->E2 E3 Record Temperature Rise (ΔT) E2->E3 A1 Analyze Products (CO2, HNO3) E3->A1 A2 Calculate Total Heat Released A1->A2 A3 Apply Washburn Corrections A2->A3 A4 Determine ΔcH° A3->A4 A5 Calculate ΔfH° (Hess's Law) A4->A5

Caption: Workflow for determining ΔvapH via vapor pressure measurements.

Part 2: Computational Prediction of Thermochemical Properties

When experimental data is unavailable or difficult to obtain, high-level quantum chemical calculations provide a powerful and reliable alternative for estimating thermochemical properties. Modern composite methods can predict enthalpies of formation with accuracies approaching experimental uncertainty.

Expertise & Causality: The key to accurate computational thermochemistry is not just using a powerful method, but mitigating systematic errors. A common strategy involves a multi-step approach. First, the molecule's 3D structure is optimized using a computationally inexpensive but reliable method like Density Functional Theory (DFT). Second, a frequency calculation is performed at the same level of theory to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. Finally, a highly accurate (but computationally expensive) single-point energy calculation is performed on the optimized geometry. To further cancel out errors, especially for calculating the enthalpy of formation, the use of well-balanced isodesmic or homodesmotic reactions is the gold standard. These hypothetical reactions conserve the number and types of chemical bonds, leading to significant cancellation of computational errors and yielding highly reliable results.

  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory.

    • Confirm the absence of imaginary frequencies, which verifies the structure is a local minimum.

    • Extract the ZPVE and thermal corrections to enthalpy from the output.

  • High-Accuracy Energy Calculation:

    • Perform a single-point energy calculation on the optimized geometry using a high-level composite method such as G4, G3, or CBS-QB3. These methods are designed to approximate the results of very high-level calculations at a lower computational cost.

  • Enthalpy of Formation Calculation (Isodesmic Reaction Method):

    • Design a balanced isodesmic reaction. For this compound, a suitable reaction would be: this compound + Benzene → Toluene + Pyridine + Phenol

    • Calculate the high-level energies for all species in the designed reaction using the same workflow (Steps 1-3).

    • Calculate the enthalpy of the reaction (ΔrH) from the computed energies.

    • Rearrange the equation to solve for the enthalpy of formation of this compound using the known experimental enthalpies of formation for the other species in the reaction: ΔfH°(this compound) = ΔrH - [ΔfH°(Benzene)] + [ΔfH°(Toluene) + ΔfH°(Pyridine) + ΔfH°(Phenol)]

G Diagram 3: Computational Thermochemistry Workflow cluster_mol Single Molecule Calculation cluster_rxn Isodesmic Reaction Method for ΔfH° M1 Geometry Optimization (e.g., B3LYP/6-31G(d)) M2 Frequency Calculation (Confirm Minimum, Get ZPVE) M1->M2 M3 High-Level Single-Point Energy (e.g., G4 Theory) M2->M3 R2 Repeat Single Molecule Calculation for All Reaction Species M3->R2 Input Energy R1 Design Balanced Isodesmic Reaction R1->R2 R3 Calculate Reaction Enthalpy (ΔrH) R2->R3 R4 Calculate Target ΔfH° using Known Experimental Values R3->R4

Caption: Workflow for calculating ΔfH° using an isodesmic reaction scheme.

Conclusion

The thermochemical properties of this compound are essential for its safe and efficient application in research and development. This guide has outlined the authoritative experimental and computational methodologies required to determine these fundamental parameters. While direct experimental values for its enthalpy of formation and other key data are not yet widely published, the protocols detailed herein—from static bomb calorimetry for combustion energy to vapor pressure measurements for vaporization enthalpy, supplemented by high-level computational chemistry—provide a robust framework for their determination. By adhering to these self-validating systems, researchers can generate the high-quality, reliable data necessary to advance their work in drug development and chemical synthesis.

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  • Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Seery, M. (2014, June 1). Determining enthalpy of vapourisation by measuring vapour pressures (Vernier LabQuest). YouTube. Retrieved from [Link]

  • Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society, 265. Retrieved from [Link]

  • Zaitsau, D. H., & Paulechka, E. (n.d.). Calorimetric Determination of Enthalpies of Vaporization. In Experimental Thermodynamics Volume XI: Experimental Thermodynamics of Fluids. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Ribeiro da Silva, M. D. M. C., et al. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. The Journal of Physical Chemistry B, 112(31), 9576–9581. Retrieved from [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Determination of the enthalpy of vaporization of liquids. Retrieved from [Link]

  • McCullough, J. P., et al. (1957). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500 K; a revised vibrational assignment. OSTI.GOV. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

  • Verevkin, S. P., et al. (2017). Corrections to standard state in combustion calorimetry: an update and a web-based tool. The Journal of Chemical Thermodynamics, 104, 1-13. Retrieved from [Link]

  • franklyscience. (2007, September 25). Calorimetric determination of Enthalpy of Combustion. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Initial Investigation of 4-Pyridineethanol as a Ligand for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of 4-Pyridineethanol in Coordination Chemistry

In the ever-evolving landscape of materials science, catalysis, and drug development, the rational design of coordination complexes is of paramount importance. The selection of organic ligands is a critical determinant of the resulting complex's structure, stability, and function. Among the myriad of available ligands, pyridine and its derivatives have long been cornerstones of coordination chemistry, valued for their robust coordination to a wide array of metal centers. This guide focuses on a particularly intriguing, yet underexplored, member of this family: this compound.

This document serves as a comprehensive technical guide for the initial investigation of this compound as a ligand. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the fundamental principles and practical methodologies required to explore its coordination chemistry. We will delve into the synthesis of its metal complexes, their detailed characterization, and the potential applications that these novel compounds may offer. Our approach is rooted in scientific integrity, providing not just protocols, but the underlying rationale to empower researchers in their explorations.

The Rationale for Investigating this compound as a Ligand

This compound, also known as 2-(4-pyridyl)ethanol, is a bifunctional organic molecule that presents a compelling case for its use as a ligand in coordination chemistry.[1] Its structure thoughtfully combines two key chemical features:

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal ions.[2] This is the primary site of interaction for forming coordination complexes.

  • The Terminal Hydroxyl Group: The ethanol substituent introduces a hydroxyl (-OH) group, which can participate in hydrogen bonding. This secondary functionality is crucial as it can influence the supramolecular assembly of the resulting complexes, leading to the formation of extended networks and influencing crystal packing.

This dual functionality allows this compound to act as a versatile building block for creating diverse and complex molecular architectures with potential applications in catalysis and materials science.

Physicochemical Properties of this compound

A thorough understanding of the ligand's intrinsic properties is the foundation of any successful investigation.

PropertyValueSource
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance Liquid
CAS Number 5344-27-4[1]

A Validated Workflow for the Initial Investigation

The following workflow provides a systematic and self-validating approach to the initial investigation of this compound as a ligand. Each step is designed to build upon the previous one, leading to a comprehensive understanding of the ligand's coordination behavior.

investigation_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications synthesis Synthesis of a Representative Metal Complex ir Infrared (IR) Spectroscopy synthesis->ir Initial Confirmation of Coordination nmr Nuclear Magnetic Resonance (NMR) Spectroscopy ir->nmr Elucidation of Solution Structure xrd Single-Crystal X-ray Diffraction (SC-XRD) nmr->xrd Definitive Solid-State Structure catalysis Catalytic Activity Screening xrd->catalysis Structure-Activity Relationship antimicrobial Antimicrobial Activity Testing xrd->antimicrobial Structure-Activity Relationship

Caption: A logical workflow for the initial investigation of this compound as a ligand.

Experimental Protocols: A Step-by-Step Guide

Synthesis of a Representative Metal Complex: Tetra(this compound)cobalt(II) Thiocyanate

This protocol details the synthesis of a discrete coordination complex, which is an excellent starting point for characterization. The choice of cobalt(II) is based on its rich coordination chemistry and the potential for forming colored complexes, providing a visual indication of a successful reaction.

Objective: To synthesize single crystals of [Co(NCS)₂(C₇H₉NO)₄].

Materials:

  • Cobalt(II) thiocyanate (Co(NCS)₂)

  • This compound (C₇H₉NO)

  • Ethanol (absolute)

Procedure:

  • In a 10 mL glass vial, dissolve 26.3 mg (0.15 mmol) of Co(NCS)₂ in 2.0 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • In a separate 10 mL glass vial, dissolve 73.9 mg (0.60 mmol) of this compound in 2.0 mL of absolute ethanol.

  • Slowly add the this compound solution to the Co(NCS)₂ solution with gentle stirring. A color change should be observed, indicating complex formation.

  • Seal the vial and allow it to stand undisturbed at room temperature.

  • Single crystals suitable for X-ray diffraction are expected to form over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Self-Validation: The formation of a crystalline precipitate and a distinct color change are initial indicators of a successful synthesis. Further characterization is required for confirmation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the coordination of this compound to the metal center and for elucidating the structure of the resulting complex.

Rationale: IR spectroscopy is a rapid and effective method to confirm the coordination of the pyridine nitrogen to the metal ion. Coordination alters the electron density of the pyridine ring, leading to characteristic shifts in the vibrational frequencies of the C=C and C=N bonds.

Expected Observations:

Vibrational ModeFree Ligand (cm⁻¹) (Approximate)Coordinated Ligand (cm⁻¹) (Approximate)Rationale for Shift
Pyridine Ring (C=N/C=C) Stretching 15951605 - 1615Coordination of the nitrogen to the metal center leads to a slight increase in the bond order of the ring C=N and C=C bonds, resulting in a shift to higher wavenumbers.[2]
O-H Stretching 3300 (broad)3300 (broad)The hydroxyl group is not expected to coordinate directly to the metal in this complex, so a significant shift in the O-H stretching frequency is not anticipated. However, changes in hydrogen bonding within the crystal lattice may lead to subtle shifts or changes in the peak shape.

Protocol:

  • Acquire the IR spectrum of the free this compound ligand as a neat liquid or a thin film.

  • Acquire the IR spectrum of the synthesized cobalt(II) complex as a KBr pellet or using an ATR accessory.

  • Compare the spectra, paying close attention to the pyridine ring stretching region (1500-1650 cm⁻¹).

Rationale: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination to a metal ion will cause a downfield shift of the proton and carbon signals of the pyridine ring due to the deshielding effect of the metal center.

Expected Observations for a Diamagnetic Analogue (e.g., a Zn(II) complex):

NucleusFree Ligand (ppm) (Approximate)Coordinated Ligand (ppm) (Approximate)Rationale for Shift
¹H (Pyridine Protons) α-H: ~8.5, β-H: ~7.3α-H: ~8.7, β-H: ~7.5The protons closest to the coordinating nitrogen (α-protons) will experience the greatest deshielding and thus the largest downfield shift.
¹³C (Pyridine Carbons) α-C: ~150, β-C: ~124, γ-C: ~138α-C: ~152, β-C: ~125, γ-C: ~140Similar to the protons, the carbon atoms of the pyridine ring will be deshielded upon coordination, leading to downfield shifts.

Note on Paramagnetic Complexes: The Cobalt(II) complex synthesized in this guide is paramagnetic, which will lead to significant broadening and shifting of the NMR signals, making interpretation complex for initial studies. For detailed NMR analysis, the synthesis of a diamagnetic analogue with a metal ion such as Zinc(II) is recommended.

Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD is the definitive technique for determining the solid-state structure of a crystalline coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.

Expected Structural Features:

  • Coordination Geometry: For a [Co(NCS)₂(this compound)₄] complex, an octahedral coordination geometry around the Cobalt(II) center is anticipated.

  • Coordination Mode: The this compound ligand is expected to be monodentate, coordinating through the pyridine nitrogen atom.

  • Hydrogen Bonding: The terminal hydroxyl groups of the this compound ligands are likely to be involved in a network of hydrogen bonds, which will influence the crystal packing and the overall supramolecular architecture. A representative structure of a related complex with an ethanol ligand is shown in the diagram below.[3]

Caption: A simplified representation of the expected octahedral coordination environment around the Cobalt(II) center.

Exploring the Potential Applications of this compound Complexes

The initial characterization of this compound complexes lays the groundwork for exploring their potential applications. Based on the literature for related pyridine-containing coordination compounds, two promising avenues for investigation are catalysis and antimicrobial activity.

Catalysis

Metal complexes are widely used as catalysts in a variety of organic transformations. The metal center can act as a Lewis acid, and the ligands can modulate its reactivity and selectivity. Palladium(II) complexes with pyridine-based ligands, for example, have shown to be effective precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions.

Screening Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vial, combine the synthesized this compound metal complex (e.g., 1 mol%), an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water).

  • Heat the reaction mixture with stirring and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Calculate the yield of the cross-coupled product.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Metal complexes offer a promising alternative to traditional organic antibiotics due to their diverse mechanisms of action. The coordination of organic ligands to metal ions can enhance their antimicrobial activity.

Screening Protocol for Antibacterial Activity (Broth Microdilution):

  • Prepare a series of dilutions of the synthesized this compound metal complex in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli).

  • Incubate the plate under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the complex that visibly inhibits bacterial growth.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial investigation of this compound as a ligand. By following the proposed workflow, researchers can systematically synthesize and characterize novel coordination complexes and begin to explore their potential applications. The bifunctional nature of this compound, with its coordinating pyridine ring and hydrogen-bonding hydroxyl group, makes it a promising candidate for the construction of functional materials and bioactive compounds.

Future research in this area could focus on:

  • Exploring a wider range of metal centers: Synthesizing complexes with different transition metals and lanthanides to access a broader spectrum of geometries and electronic properties.

  • Investigating the role of the hydroxyl group: Modifying the hydroxyl group to tune the supramolecular chemistry and solubility of the complexes.

  • In-depth mechanistic studies: For complexes that show promising catalytic or biological activity, detailed mechanistic investigations can provide insights for the design of more effective second-generation compounds.

The exploration of this compound in coordination chemistry is a fertile ground for discovery, with the potential to contribute to significant advancements in materials science, catalysis, and medicine.

References

  • Synthesis and crystal structure of poly[ethanol(μ-4-methylpyridine N-oxide)di-μ-thiocyanato-cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available at: [Link]

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Discovery and history of 4-Pyridineethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Pyridineethanol: From Discovery to Modern Methodologies

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes for this compound (also known as 4-(2-hydroxyethyl)pyridine). As a pivotal intermediate in the pharmaceutical and chemical industries, understanding the nuances of its synthesis is crucial for researchers, scientists, and professionals in drug development. This document delves into the core synthetic strategies, the rationale behind experimental choices, and detailed protocols for its preparation.

Introduction: The Significance of this compound

This compound is a heterocyclic alcohol featuring a pyridine ring substituted at the 4-position with a 2-hydroxyethyl group. Its molecular structure, combining a nucleophilic hydroxyl group and the unique electronic properties of the pyridine ring, makes it a versatile building block in organic synthesis.[1][2][3][4] This compound is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive agent Cefpimizole, and serves as a valuable intermediate in the agrochemical and materials science sectors.[5][6][7] Furthermore, it is employed as a reagent for the protection of carboxyl groups in the synthesis of complex molecules.[8][9] This guide will explore the chronological development of its synthesis, from early foundational methods to modern, optimized industrial processes.

The Evolution of Synthetic Strategies

The synthesis of this compound has evolved significantly, driven by the need for more efficient, scalable, and cost-effective methods. Early approaches often contended with challenges such as low yields and harsh reaction conditions. Over time, a variety of more refined synthetic pathways have emerged, which can be broadly categorized into three main strategies: the reduction of 4-substituted pyridine carbonyls, the functionalization of the pyridine ring, and the condensation of picoline with aldehydes.

Reduction of 4-Substituted Pyridine Carbonyl Compounds

One of the most direct and widely utilized approaches to this compound involves the reduction of precursors containing a carbonyl group in the side chain at the 4-position.

A prevalent laboratory-scale method involves the reduction of ethyl 4-pyridineacetate using a powerful hydride reducing agent, typically Lithium Aluminum Hydride (LiAlH₄).[10]

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. Its high reactivity necessitates the use of anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to prevent violent quenching with protic solvents.

  • Solvent: Dry THF is an ideal solvent as it is inert to LiAlH₄ and effectively solubilizes the ester starting material.

  • Temperature Control: The reaction is initiated at 0°C to manage the initial exothermic reaction upon the addition of LiAlH₄. The reaction is then allowed to proceed at room temperature to ensure complete conversion.

  • Work-up Procedure: A specific aqueous work-up (Fieser work-up) involving the sequential addition of water and sodium hydroxide solution is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid, simplifying the purification process.

An alternative to the use of LiAlH₄ is the reduction of isonicotinic acid esters, such as methyl isonicotinate, with a milder and safer reducing system. A notable example is the use of sodium borohydride in combination with a Lewis acid like lithium chloride.[11]

Advantages of this System:

  • Safety and Handling: Sodium borohydride is more stable in air and less reactive with protic solvents than LiAlH₄, making it easier and safer to handle on a larger scale.

  • Cost-Effectiveness: The reagents are generally cheaper than LiAlH₄.

  • Mechanism: The combination of NaBH₄ and LiCl forms a more potent reducing species, effectively reducing the ester to the corresponding alcohol.

Condensation of 4-Methylpyridine (γ-Picoline)

For industrial-scale production, a common strategy is the base-catalyzed condensation of 4-methylpyridine (γ-picoline) with an aldehyde, such as formaldehyde or paraformaldehyde.[12] This method is often referred to as a methylolation reaction.

Key Industrial Considerations:

  • High Yield and Selectivity: The process is designed to achieve high yields (often exceeding 95%) and selectivity for the desired product.[12]

  • Catalyst: A base, such as triethylamine, is used to deprotonate the methyl group of 4-picoline, generating a nucleophilic carbanion that attacks the aldehyde.

  • Reaction Conditions: The reaction is typically carried out in an autoclave under elevated temperature (e.g., 140°C) and pressure to drive the reaction to completion.[12]

  • Byproduct Formation: A significant challenge with this method is the potential for side reactions, including the formation of vinylpyridines through dehydration of the alcohol product at high temperatures.[12] Careful control of reaction conditions is essential to minimize these byproducts.

Grignard Reactions

The formation of a carbon-carbon bond via a Grignard reaction represents another viable, though less common, synthetic route. This would theoretically involve the reaction of a 4-pyridyl Grignard reagent (4-pyridylmagnesium halide) with ethylene oxide.

Challenges and Mechanistic Considerations:

  • Grignard Reagent Formation: Preparing Grignard reagents from pyridyl halides can be challenging due to the reactivity of the pyridine ring.[13][14]

  • Nucleophilic Addition: The highly nucleophilic Grignard reagent would attack the electrophilic carbon of the strained ethylene oxide ring, followed by an acidic work-up to yield this compound.

  • Anhydrous Conditions: Like all Grignard reactions, this process must be conducted under strictly anhydrous conditions to prevent the quenching of the highly reactive organomagnesium compound.[13]

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic routes to this compound.

Synthesis_Routes cluster_0 Route A: Reduction of Carbonyls cluster_1 Route B: Condensation cluster_2 Route C: Grignard Reaction Ethyl_4_Pyridineacetate Ethyl 4-Pyridineacetate 4_Pyridineethanol_A This compound Ethyl_4_Pyridineacetate->4_Pyridineethanol_A  1. LiAlH₄, THF  2. H₂O, NaOH Isonicotinic_Acid_Ester Isonicotinic Acid Ester Isonicotinic_Acid_Ester->4_Pyridineethanol_A  NaBH₄, LiCl  THF 4_Methylpyridine 4-Methylpyridine 4_Pyridineethanol_B This compound 4_Methylpyridine->4_Pyridineethanol_B  Base (e.g., Triethylamine)  High Temp/Pressure Formaldehyde Formaldehyde Formaldehyde->4_Pyridineethanol_B 4_Bromopyridine 4-Bromopyridine 4_Pyridyl_Grignard 4-Pyridylmagnesium Bromide 4_Bromopyridine->4_Pyridyl_Grignard  Mg, THF 4_Pyridineethanol_C This compound 4_Pyridyl_Grignard->4_Pyridineethanol_C  1. Ethylene Oxide  2. H₃O⁺ Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->4_Pyridineethanol_C

Caption: Major synthetic routes to this compound.

Detailed Experimental Protocols

The following section provides a step-by-step methodology for a common laboratory synthesis of this compound.

Protocol: Synthesis of this compound via Reduction of Ethyl 4-Pyridineacetate

This protocol is based on established procedures for the reduction of esters using Lithium Aluminum Hydride.[10]

Materials:

  • Ethyl 4-pyridineacetate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Celite

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve Ethyl 4-Pyridineacetate in Anhydrous THF start->dissolve cool_flask Cool Flask to 0°C (Ice Bath) dissolve->cool_flask add_lah Add LiAlH₄ Solution Dropwise cool_flask->add_lah stir Stir at Room Temperature for ~4 hours add_lah->stir quench Quench Reaction at 0°C: 1. H₂O 2. 15% NaOH 3. H₂O stir->quench filter Filter Mixture through Celite to Remove Aluminum Salts quench->filter concentrate Concentrate Filtrate under Vacuum filter->concentrate end End: Obtain Crude This compound concentrate->end

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: A three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, is thoroughly flame-dried and allowed to cool.

  • Reagent Preparation: Ethyl 4-pyridineacetate (0.091 mol) is dissolved in anhydrous THF (180 ml) and transferred to the reaction flask.[10]

  • Reduction: The flask is cooled to 0°C in an ice bath. A 1.0 M solution of LiAlH₄ in THF (0.055 mol) is added dropwise to the stirred solution.[10] The reaction mixture may turn yellow upon the addition of the reducing agent.

  • Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and adding water (2.1 ml), followed by a 15% NaOH solution (2.1 ml), and finally more water (6.3 ml).[10] This should produce a granular white precipitate.

  • Isolation and Purification: The mixture is filtered through a pad of Celite to remove the aluminum salts. The filter cake is washed with additional THF. The combined filtrate is concentrated under reduced pressure to yield crude this compound. This material can often be used directly in subsequent reactions or further purified by column chromatography if necessary.

Data Summary: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Conditions Yield Advantages Disadvantages
Ester Reduction Ethyl 4-pyridineacetateLiAlH₄, THF0°C to RTGood to ExcellentReliable lab-scale method, high conversion.Use of hazardous LiAlH₄, requires strict anhydrous conditions.
Condensation 4-Methylpyridine, FormaldehydeTriethylamine140°C, Autoclave>95%[12]High yield, cost-effective for industrial scale.High temperature/pressure, potential for side reactions.[12]
Carboxylic Acid Ester Reduction Methyl IsonicotinateNaBH₄, LiClReflux in THFGoodSafer reagents, easier handling.[11]May require longer reaction times than LiAlH₄.
Grignard Reaction 4-Bromopyridine, Ethylene OxideMgAnhydrous THFVariableVersatile for C-C bond formation.Difficult to prepare pyridyl Grignard reagents.[13]

Conclusion

The synthesis of this compound has a rich history, reflecting the broader advancements in synthetic organic chemistry. From early, challenging methods to the development of robust, high-yield industrial processes, the journey to efficiently produce this key intermediate has been one of continuous innovation. The choice of synthetic route today is largely dictated by the scale of production and the specific requirements for purity and cost. For laboratory research, the reduction of 4-pyridineacetic acid esters remains a reliable and straightforward method. For large-scale manufacturing, the condensation of 4-picoline with formaldehyde offers an economically viable pathway. As the demand for complex pharmaceuticals grows, the development of even more efficient and sustainable methods for synthesizing crucial building blocks like this compound will remain an active area of research.

References

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Pyridineethanol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate and structural motif in the development of novel therapeutic agents.[1][2][3] A thorough understanding of its electronic structure, reactivity, and intermolecular interaction potential is paramount for rational drug design. This in-depth technical guide provides a comprehensive framework for leveraging quantum chemical calculations to elucidate the molecular properties of this compound. We detail a robust computational workflow, grounded in Density Functional Theory (DFT), and explain the causality behind methodological choices. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level theoretical methods to accelerate their research endeavors.

Introduction: The Significance of this compound in Drug Discovery

This compound (Figure 1), also known as 2-(4-pyridyl)ethanol, is a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine ring and a flexible hydroxyethyl side chain, allows for a variety of chemical modifications, making it a valuable scaffold for creating libraries of potential drug candidates. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features are critical for molecular recognition and binding to biological targets like enzymes and receptors.[4]

To move beyond qualitative descriptions and enable quantitative prediction of its behavior, quantum chemical calculations are indispensable. These methods allow us to compute a wide range of molecular properties from first principles, providing insights that are often difficult or impossible to obtain through experimentation alone.[5][6][7]

Figure 1: 2D and 3D Structures of this compound Source: PubChem CID 72921[8]

Theoretical Foundation: Why Density Functional Theory?

For a molecule of this size and type, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[9][10] Unlike more computationally expensive ab initio methods like Møller–Plesset perturbation theory or Coupled Cluster theory, DFT can provide highly accurate results for medium-sized organic systems in a reasonable timeframe.[11][12]

The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than by solving the complex many-electron Schrödinger equation directly. The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.

Justification of Method Selection

For our study of this compound, we recommend the following combination:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. This formulation has proven to be exceptionally reliable for a wide range of organic molecules, accurately predicting geometries, vibrational frequencies, and electronic properties.[9][13] Its widespread use provides a wealth of benchmark data for comparison.

  • Basis Set: 6-311++G(d,p)

    • Rationale: This is a Pople-style, triple-zeta basis set that provides a high degree of flexibility for describing the electronic wavefunction.[9][13]

      • 6-311: A triple-split valence basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility in describing electron distribution.

      • ++G: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately describing anions, non-covalent interactions, and the "tails" of the electron density, which are important for intermolecular interactions.

      • (d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for accurately modeling chemical bonds and anisotropic effects.[9]

This combination, B3LYP/6-311++G(d,p), represents a "gold standard" for obtaining reliable results for molecules like this compound.[9][14]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the quantum chemical characterization of this compound. Each step builds upon the last, ensuring the final results are derived from a stable and physically meaningful molecular state.

Step 1: Initial Structure Preparation
  • Obtain Initial Coordinates: Start with a 3D structure of this compound. This can be obtained from chemical databases like PubChem (CID: 72921) or built using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).[8]

  • Pre-optimization (Optional but Recommended): Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally intensive quantum mechanics calculations.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Input File: Prepare an input file specifying the coordinates, charge (0 for neutral this compound), spin multiplicity (1 for a singlet ground state), and the chosen level of theory.

    Example Gaussian Input Snippet:

  • Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

Step 3: Vibrational Frequency Analysis (Validation)

This is a critical validation step. A true energy minimum will have all real (positive) vibrational frequencies.[15] The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a stable molecule.[15]

  • Input File: Use the optimized geometry from Step 2. The keyword Freq is typically used.

    Example Gaussian Input Snippet:

[16] * IR Spectrum: The calculation also yields the predicted infrared (IR) spectrum, including frequencies and intensities, which can be compared with experimental data for further validation. [17][18][19] The logical flow of this initial, crucial part of the process is illustrated in the diagram below.

G cluster_workflow Computational Workflow: Structure & Validation A Initial 3D Structure (e.g., from PubChem) B Geometry Optimization (Finds Energy Minimum) A->B B3LYP/6-311++G(d,p) C Frequency Analysis (Confirms True Minimum) B->C Use Optimized Geometry E Imaginary Frequency? (Validation Check) C->E D Property Calculations (HOMO/LUMO, MEP, etc.) E->B Yes (Re-optimize) E->D No (Proceed)

Caption: Core computational workflow for structural optimization and validation.

Analysis of Molecular Properties for Drug Development

Once a validated, optimized structure is obtained, we can calculate a suite of electronic properties that are directly relevant to drug design.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. [20][21]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests the molecule is a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests the molecule is a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. [22] These properties are fundamental for predicting how a drug candidate might interact with its biological target. For instance, electron donation from the drug's HOMO to the target's LUMO is a common mechanism in drug-receptor binding. [23]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule. [24][25]It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). [25]

  • Red/Yellow Regions: Indicate positive electrostatic potential (electron-poor), often found around hydrogen atoms bonded to electronegative atoms. These areas are susceptible to nucleophilic attack.

  • Blue/Green Regions: Indicate negative electrostatic potential (electron-rich), typically located around electronegative atoms like nitrogen and oxygen. These areas are favorable for electrophilic attack and are key sites for hydrogen bonding. [25][26] For drug design, the MEP is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that govern the recognition between a ligand and its receptor. [4][27]A drug's MEP should ideally be complementary to the MEP of its binding site.

The relationship between these calculated properties and their implications in drug discovery is summarized below.

G cluster_props Relationship of Calculated Properties to Drug Action HOMO HOMO Energy REACT Chemical Reactivity & Kinetic Stability HOMO->REACT LUMO LUMO Energy LUMO->REACT GAP HOMO-LUMO Gap GAP->REACT MEP MEP Surface INTER Intermolecular Interactions (e.g., H-Bonding) MEP->INTER BIND Drug-Receptor Binding Affinity & Specificity REACT->BIND INTER->BIND

Sources

An In-depth Technical Guide to the Hygroscopic Nature of 4-(2-Hydroxyethyl)pyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the hygroscopic properties of 4-(2-Hydroxyethyl)pyridine, a critical consideration for researchers, scientists, and drug development professionals. Understanding and quantifying the interaction of this active pharmaceutical ingredient (API) intermediate with atmospheric moisture is paramount for ensuring its stability, quality, and performance throughout the drug development lifecycle.

Introduction: The Significance of Hygroscopicity in 4-(2-Hydroxyethyl)pyridine

4-(2-Hydroxyethyl)pyridine, with the chemical formula C7H9NO, is a versatile organic compound characterized by a pyridine ring substituted with a hydroxyethyl group.[1][2] It typically presents as a colorless to pale yellow liquid or a low-melting solid and is soluble in water.[1][3] Its utility as an intermediate in the synthesis of active pharmaceutical ingredients makes a thorough understanding of its physicochemical properties essential.[1][4]

One of the most critical, yet often underestimated, properties of 4-(2-Hydroxyethyl)pyridine is its hygroscopic nature.[3][4][5] Hygroscopicity is the propensity of a substance to absorb or adsorb moisture from the surrounding atmosphere.[6][7] For a pharmaceutical raw material, this characteristic is not a mere physical attribute but a critical parameter that can profoundly influence its chemical stability, physical form, and manufacturability.[8][9][10] Uncontrolled moisture uptake can lead to a cascade of undesirable events, including:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[8][11]

  • Physical State Alterations: Moisture can induce changes in the physical form of the material, such as deliquescence (dissolving in absorbed water), caking, or clumping, which can severely impact powder flow and handling during manufacturing.[6][8][12]

  • Processability Challenges: Variations in moisture content can affect the bulk density and compressibility of the material, leading to inconsistencies in tablet manufacturing and other dosage form processing.[6]

Therefore, a robust and early-stage characterization of the hygroscopic behavior of 4-(2-Hydroxyethyl)pyridine is not just a regulatory expectation but a fundamental pillar of a data-driven approach to drug development.[8][10]

Mechanistic Understanding of Water Sorption

The interaction between 4-(2-Hydroxyethyl)pyridine and water vapor is primarily governed by the presence of polar functional groups within its molecular structure, namely the nitrogen atom in the pyridine ring and the hydroxyl (-OH) group of the ethyl side chain. These sites are capable of forming hydrogen bonds with water molecules.

The process of water uptake can occur through two primary mechanisms:

  • Adsorption: The accumulation of water molecules on the surface of the material.

  • Absorption: The penetration of water molecules into the bulk structure of the material.

The extent and rate of moisture sorption are influenced by several factors, including the ambient relative humidity (RH), temperature, and the physical form (e.g., amorphous or crystalline) of the 4-(2-Hydroxyethyl)pyridine.[13]

Analytical Methodologies for Hygroscopicity Assessment

A multi-faceted analytical approach is essential for a comprehensive understanding of the hygroscopic nature of 4-(2-Hydroxyethyl)pyridine. The following techniques are considered industry standards for this purpose.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that provides precise and detailed information about the moisture sorption and desorption characteristics of a material.[14][15][16][17] The instrument measures the change in mass of a sample as it is subjected to a controlled and varying relative humidity at a constant temperature.[14][18]

Causality Behind Experimental Choices in DVS:

The choice of experimental parameters in a DVS analysis is critical for obtaining meaningful data. A typical experiment involves a pre-drying step to establish a baseline dry mass, followed by a series of increasing and then decreasing humidity steps. This allows for the construction of a sorption-desorption isotherm, which reveals key information about the material's interaction with water.[18] The shape of the isotherm and the presence of hysteresis (the difference between the sorption and desorption curves) can indicate the mechanism of water uptake, the potential for hydrate formation, and the reversibility of the process.[19]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Accurately weigh 5-15 mg of 4-(2-Hydroxyethyl)pyridine into a DVS sample pan.

  • Pre-equilibration: Equilibrate the sample at a starting relative humidity (e.g., 40% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.

  • Drying: Dry the sample in situ by exposing it to 0% RH at a slightly elevated temperature (e.g., 40°C) until the mass stabilizes. This establishes the initial dry weight.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is held until the mass change over time ( dm/dt ) reaches a pre-defined equilibrium criterion.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner (e.g., in 10% RH increments from 90% to 0% RH), again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm.

Diagram of DVS Experimental Workflow

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis prep Weigh 5-15 mg of 4-(2-Hydroxyethyl)pyridine pre_eq Pre-equilibrate at 40% RH, 25°C prep->pre_eq Place in DVS drying Dry at 0% RH, 40°C (Establish Dry Weight) pre_eq->drying sorption Sorption Phase: Increase RH (0% to 90%) drying->sorption desorption Desorption Phase: Decrease RH (90% to 0%) sorption->desorption analysis Plot % Mass Change vs. RH (Generate Isotherm) desorption->analysis

Caption: A flowchart illustrating the key stages of a Dynamic Vapor Sorption (DVS) experiment.

Karl Fischer (KF) Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[][21] This technique is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base, and an alcohol.[21][22] For pyridine derivatives, it is a particularly suitable method.

Causality Behind Experimental Choices in KF Titration:

The choice between volumetric and coulometric KF titration depends on the expected water content. Volumetric titration is suitable for samples with higher water content, while coulometric titration is preferred for trace amounts of water.[23] The selection of a pyridine-free KF reagent is now standard practice to avoid the use of the toxic and noxious pyridine.[22] Proper sample handling is crucial for hygroscopic materials to prevent moisture uptake from the atmosphere during the analysis.[24]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Titrator Preparation: Prepare the Karl Fischer titrator by adding a suitable solvent (e.g., methanol) to the titration vessel and titrating it to a dry endpoint with the KF reagent to eliminate any residual moisture.

  • Titer Determination: Accurately determine the titer of the KF reagent by titrating a known mass of a water standard (e.g., sodium tartrate dihydrate).

  • Sample Preparation: In a controlled environment with low humidity (e.g., a glove box or under a nitrogen blanket), accurately weigh a suitable amount of 4-(2-Hydroxyethyl)pyridine and quickly transfer it to the titration vessel.

  • Titration: Start the titration. The KF reagent is added to the sample until all the water has reacted, which is detected by a potentiometric endpoint.

  • Calculation: The water content of the sample is calculated based on the volume of KF reagent consumed, the titer of the reagent, and the mass of the sample.

Diagram of Karl Fischer Titration Workflow

KF_Titration_Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_calc Calculation prep_titrator Prepare Titrator and Titrate Solvent to Dryness titer_det Determine Titer of KF Reagent with Standard prep_titrator->titer_det weigh_sample Accurately Weigh Sample in Controlled Environment add_sample Add Sample to Titration Vessel weigh_sample->add_sample titrate_sample Titrate Sample to Potentiometric Endpoint add_sample->titrate_sample calculate Calculate Water Content titrate_sample->calculate

Caption: A schematic representation of the workflow for water content determination by Karl Fischer titration.

Data Presentation and Interpretation

The data obtained from these analyses should be systematically tabulated to facilitate interpretation and comparison.

Table 1: Hygroscopicity Classification based on Ph. Eur. Criteria

Hygroscopicity ClassificationWeight Gain at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

This classification is based on the weight gain of a sample after 24 hours of exposure to 80% RH at 25°C, as per the European Pharmacopoeia (Ph. Eur.).[25]

Table 2: Representative Data for 4-(2-Hydroxyethyl)pyridine

Analytical TechniqueParameterResult
Dynamic Vapor Sorption (DVS)Weight gain at 80% RH / 25°C[Example Value: 1.5%]
Hysteresis between sorption and desorption[Example Value: Low]
Karl Fischer TitrationInitial Water Content[Example Value: 0.15%]

Note: The values presented in this table are for illustrative purposes only and should be determined experimentally for each batch of 4-(2-Hydroxyethyl)pyridine.

Based on the example data, 4-(2-Hydroxyethyl)pyridine would be classified as "slightly hygroscopic."[25] The low hysteresis in the DVS isotherm would suggest that the water uptake is largely reversible and likely due to surface adsorption.

Handling, Storage, and Formulation Strategies

Given the hygroscopic nature of 4-(2-Hydroxyethyl)pyridine, stringent control measures are necessary during its handling, storage, and subsequent formulation into a drug product.

  • Controlled Environments: Manufacturing and handling areas should have controlled temperature and low relative humidity (ideally less than 40% RH) to minimize moisture exposure.[26]

  • Protective Packaging: The material should be stored in well-sealed, moisture-proof containers.[12][26] The use of desiccants within the packaging can provide an additional layer of protection.[26]

  • Formulation Considerations: During drug product formulation, the use of non-hygroscopic excipients should be prioritized. Alternatively, the incorporation of moisture scavengers into the formulation can help mitigate the impact of moisture.[26] For solid dosage forms, the application of a moisture-barrier film coating can protect the final product.[26]

Conclusion

The hygroscopic nature of 4-(2-Hydroxyethyl)pyridine is a critical quality attribute that demands thorough investigation and control throughout the pharmaceutical development process. A comprehensive understanding of its moisture sorption behavior, obtained through rigorous analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration, is essential for developing robust manufacturing processes and stable drug products. By implementing appropriate handling, storage, and formulation strategies based on sound scientific data, the risks associated with hygroscopicity can be effectively mitigated, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. Retrieved from [Link]

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  • Lim, S. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(8), 759. Retrieved from [Link]

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  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. Retrieved from [Link]

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  • Jubilant Ingrevia Limited. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • Wróblewska, K., & Winnicka, K. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(20), 4698. Retrieved from [Link]

  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. Retrieved from [Link]

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  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • Rxsol Chemo Pharma International. (n.d.). KARL FISCHER REAGENT Pyridine Free. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Karl Fischer reagent solution A for pyridine-based volumetric KF titration (pyridine, sulfur dioxide, methanol), 1 Liter. Retrieved from [Link]

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  • ResearchGate. (2020, October 9). (PDF) Water Determination, Ch. 17 in: SPECIFICATION OF DRUG SUBSTANCES AND PRODUCTS Development and Validation of Analytical Methods SECOND EDITION. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Pharmacological Effects of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Pyridineethanol, a structurally simple pyridinyl compound, is predominantly recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents. However, the inherent biological potential of the pyridine scaffold, a ubiquitous motif in numerous approved drugs, suggests that this compound itself may possess latent pharmacological activities. This technical guide provides a comprehensive analysis of the known and potential pharmacological effects of this compound. By examining its established role as a precursor to the antibiotic Cefpimizole, and extrapolating from the well-documented bioactivities of related pyridine derivatives, we delineate a roadmap for future investigation into its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for exploring the pharmacological landscape of this intriguing molecule.

Introduction: The Dual Identity of this compound

This compound, also known as 4-(2-Hydroxyethyl)pyridine, is a chemical entity that currently occupies a space of significant practical utility but limited direct pharmacological characterization.[1][2] Its primary and well-documented application is in the field of medicinal chemistry, where it serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Most notably, it is a precursor in the manufacturing of Cefpimizole, a third-generation cephalosporin antibiotic.[3][4]

Despite this established role, the inherent chemical architecture of this compound—a pyridine ring tethered to an ethanol moiety—positions it as a candidate for intrinsic biological activity. The pyridine ring is a privileged scaffold in drug discovery, found in a vast array of therapeutic agents with diverse mechanisms of action, targeting the central nervous system, inflammatory pathways, and microbial pathogens.[5][6][7] This guide will, therefore, explore both facets of this compound: its confirmed role as a synthetic intermediate and its potential, though currently underexplored, as a pharmacologically active agent in its own right.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to any pharmacological investigation. These parameters influence its solubility, stability, and pharmacokinetic behavior.

PropertyValueSource
CAS Number 5344-27-4[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Melting Point 8-10 °C[8]
Boiling Point 121-122 °C at 2 mmHg[2]
Appearance Colorless to pale yellow liquid[9]
Solubility Miscible with water[9]

Toxicology Summary:

The acute toxicity of this compound has been determined in murine models, providing essential data for dose-ranging studies.

Route of AdministrationSpeciesLD50Source
OralMouse2217 mg/kg[10]
IntravenousMouse320 mg/kg[10]

The compound is classified as a skin and serious eye irritant.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

Established Role in Pharmaceutical Synthesis: The Pathway to Cefpimizole

The most concrete pharmacological context for this compound is its role in the synthesis of Cefpimizole.[3][4] Cefpimizole is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][11] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[3][11] This leads to a compromised cell wall and ultimately, cell lysis.[11]

The synthesis of Cefpimizole involves the incorporation of the this compound moiety, which becomes part of the final molecular structure. While the antibacterial activity is primarily attributed to the β-lactam core characteristic of cephalosporins, the side chains play a critical role in defining the spectrum of activity, pharmacokinetic properties, and stability.

G cluster_synthesis Synthesis of Cefpimizole cluster_moa Mechanism of Action of Cefpimizole 4_Pyridineethanol This compound Chemical_Modification Multi-step Chemical Synthesis 4_Pyridineethanol->Chemical_Modification Cephalosporin_Core 7-ACA (Cephalosporin Core) Cephalosporin_Core->Chemical_Modification Cefpimizole Cefpimizole Chemical_Modification->Cefpimizole Cefpimizole_MOA Cefpimizole PBPs Penicillin-Binding Proteins (PBPs) Cefpimizole_MOA->PBPs binds and inactivates Cell_Wall_Synthesis Cell Wall Synthesis Inhibition PBPs->Cell_Wall_Synthesis disrupts Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis

Caption: Synthetic pathway and mechanism of action of Cefpimizole.

Potential Pharmacological Effects: An Evidence-Based Extrapolation

While direct pharmacological studies on this compound are lacking, the extensive bioactivity of the pyridine class of compounds provides a strong basis for hypothesizing its potential effects.

Anti-inflammatory Activity

The pyridine nucleus is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. Derivatives of pyridine-4-one, structurally related to this compound, have demonstrated significant anti-inflammatory properties in preclinical models.[12] It is proposed that the anti-inflammatory effects of some pyridine derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent.[12]

Hypothesized Mechanism: It is plausible that this compound could exert anti-inflammatory effects through the modulation of pro-inflammatory enzymes or pathways. Further investigation is warranted to explore its potential to inhibit COX-1/COX-2 enzymes or to modulate inflammatory cytokine production.

G Inflammatory_Stimulus Inflammatory Stimulus Pro_inflammatory_Enzymes Pro-inflammatory Enzymes (e.g., COX, LOX) Inflammatory_Stimulus->Pro_inflammatory_Enzymes Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Pro_inflammatory_Enzymes->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation 4_Pyridineethanol This compound (Hypothesized) 4_Pyridineethanol->Pro_inflammatory_Enzymes potential inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Central Nervous System (CNS) Activity

Pyridine alkaloids and their synthetic derivatives are well-known for their diverse effects on the central nervous system.[6] These effects can range from stimulant properties, as seen with nicotine, to potential therapeutic applications in neurodegenerative diseases.[6] Given that this compound can cross the blood-brain barrier (a property inferred from its relatively small size and moderate polarity), it is conceivable that it could interact with CNS targets.

Areas for Investigation:

  • Receptor Binding Assays: Screening this compound against a panel of CNS receptors (e.g., nicotinic, GABAergic, dopaminergic) could reveal potential targets.

  • Behavioral Models: In vivo studies in rodent models could assess its potential effects on locomotion, anxiety, and cognition.

Antimicrobial and Antioxidant Properties

A commercial supplier has suggested that this compound may possess antimicrobial or antioxidant properties, although this claim is not currently substantiated by peer-reviewed literature.[9] However, this is a plausible area of investigation, as many pyridine-containing compounds have been shown to exhibit antibacterial and antifungal activity.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can coordinate with metal ions, which are often essential for microbial enzyme function.

Proposed Experimental Workflow for Pharmacological Screening

To validate the hypothesized pharmacological effects of this compound, a systematic screening approach is necessary. The following protocol outlines a standard in vivo assay for assessing anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-validated model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To determine the in vivo anti-inflammatory effect of this compound.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Indomethacin (10 mg/kg, i.p.)

    • Group III-V: this compound (e.g., 50, 100, 200 mg/kg, i.p.)

  • Dosing: Administer the vehicle, indomethacin, or this compound intraperitoneally.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

G Start Start Acclimatize Animal Acclimatization Start->Acclimatize Grouping Randomize into Groups Acclimatize->Grouping Dosing Administer Test Compounds (Vehicle, Control, 4-PE) Grouping->Dosing Measure_0h Measure Paw Volume (0h) Dosing->Measure_0h Inflammation Induce Inflammation (Carrageenan Injection) Measure_Post Measure Paw Volume (1h, 2h, 3h, 4h) Inflammation->Measure_Post Measure_0h->Inflammation Analyze Calculate % Inhibition Measure_Post->Analyze End End Analyze->End

Caption: Experimental workflow for in vivo anti-inflammatory screening.

Future Directions and Conclusion

This compound stands at a crossroads between established industrial utility and unexplored pharmacological potential. While its role as a precursor in antibiotic synthesis is clear, the rich history of pyridine derivatives in medicine strongly suggests that this compound may harbor intrinsic biological activities.

The most promising avenues for future research lie in the systematic evaluation of its anti-inflammatory, CNS, and antimicrobial properties. The experimental workflow proposed in this guide provides a starting point for such investigations. A comprehensive understanding of its metabolic fate and potential metabolites will also be crucial in elucidating its complete pharmacological profile.

References

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  • Lin, S., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Advances.
  • Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research.
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An In-depth Technical Guide on the Stability and Degradation Pathways of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pyridineethanol, also known as 4-(2-hydroxyethyl)pyridine, is a vital heterocyclic building block in the pharmaceutical and chemical industries.[1] Its bifunctional nature, possessing both a nucleophilic pyridine ring and a primary alcohol, makes it a versatile precursor for a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] As with any critical raw material or intermediate in drug development, a thorough understanding of its chemical stability and degradation pathways is paramount. This ensures the quality, safety, and efficacy of the final drug product by controlling impurity profiles and establishing appropriate storage and handling conditions.

This in-depth technical guide provides a comprehensive overview of the stability of this compound, delineating its potential degradation pathways under various stress conditions. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies for assessing and controlling the stability of this important molecule.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless to pale yellow, hygroscopic liquid or low-melting solid, soluble in water and various organic solvents.[4][5] Its inherent stability is influenced by its molecular structure: the electron-donating character of the hydroxyethyl group can affect the reactivity of the pyridine ring, and the primary alcohol is susceptible to oxidation. The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity, making the molecule susceptible to reactions with acids and electrophiles.[6]

Under recommended storage conditions—in a well-sealed container, protected from moisture, light, and heat—this compound is generally stable.[5] However, deviations from these conditions can initiate degradation cascades. Key incompatibilities include strong oxidizing agents, acid halides, and strong mineral acids and bases.[5]

PropertyValueReference
Molecular FormulaC₇H₉NO[7]
Molecular Weight123.15 g/mol [7]
AppearanceColorless to pale yellow liquid/solid
Melting Point8-10 °C[4]
Boiling Point121-122 °C at 2 mmHg[4]
SolubilitySoluble in water[4]
SensitivityHygroscopic[5]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is an essential component of pharmaceutical development, designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[8][9] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[10] For this compound, forced degradation studies should encompass hydrolytic, oxidative, photolytic, and thermal stress conditions.

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

While the pyridine ring itself is generally stable to hydrolysis, the conditions of hydrolytic stress testing (strong acids or bases at elevated temperatures) can potentially lead to degradation. However, significant degradation under typical hydrolytic stress conditions is not highly anticipated for this compound due to the lack of readily hydrolyzable functional groups.

  • Acidic Conditions: In the presence of strong acids, the pyridine nitrogen will be protonated, forming a pyridinium salt. This deactivates the ring towards electrophilic attack but does not inherently promote ring cleavage under typical forced degradation conditions. The primary alcohol is generally stable to acid-catalyzed hydrolysis.

  • Basic Conditions: this compound is expected to be relatively stable under basic conditions. The hydroxyl group can be deprotonated to form an alkoxide, but this does not typically lead to degradation of the carbon skeleton under standard hydrolytic stress conditions.

Oxidative Degradation

Oxidative stress is a significant threat to the stability of this compound due to the presence of both the pyridine ring and a primary alcohol. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

  • N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of This compound-N-oxide . This is a common metabolic and chemical degradation pathway for pyridine-containing compounds.[11]

  • Side-Chain Oxidation: The primary alcohol of the hydroxyethyl group can be oxidized. Initial oxidation would yield 4-(2-oxoethyl)pyridine (4-pyridineacetaldehyde) . Further oxidation could lead to the formation of 4-pyridineacetic acid .

G A This compound B This compound-N-oxide A->B N-Oxidation C 4-(2-oxoethyl)pyridine A->C Side-Chain Oxidation D 4-Pyridineacetic Acid C->D Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

Photolytic Degradation

Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[12] Photodegradation can proceed through complex radical mechanisms. While specific photoproducts of this compound are not well-documented, potential pathways for pyridine-containing molecules include hydroxylation of the ring and ring-opening reactions.[13][14] The ultimate degradation can lead to smaller, more volatile fragments.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. In the event of a fire, hazardous decomposition products such as oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) are expected to be released.[4] Under controlled thermal stress, dehydration of the ethanol side chain to form 4-vinylpyridine is a plausible degradation pathway, although this would likely require high temperatures and potentially a catalyst.

Analytical Methodologies for Stability Testing

A robust, stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products and any process-related impurities.[15][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines a general approach for developing a stability-indicating reversed-phase HPLC method.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (a photodiode array detector is preferred for peak purity analysis).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Forced degradation samples of this compound.

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers (e.g., phosphate, acetate) and pH-adjusting reagents (e.g., phosphoric acid, sodium hydroxide).

2. Method Development Strategy:

  • Initial Screening: Begin with a generic gradient method, for example, a gradient of 5% to 95% acetonitrile in a buffered aqueous mobile phase (e.g., 20 mM phosphate buffer at pH 3.0) over 20-30 minutes.

  • Wavelength Selection: Monitor the elution profile at a wavelength where this compound and its likely degradation products (e.g., N-oxide, oxidized side-chain) have significant absorbance. A PDA detector can be used to assess the UV spectra of all separated peaks.

  • Optimization: Analyze the forced degradation samples. The goal is to achieve baseline separation of the parent peak from all degradation product peaks. Adjust the mobile phase composition (organic solvent, buffer pH, and strength) and gradient profile to optimize resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Protocol 2: Identification of Degradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown degradation products.[17]

1. Instrumentation and Materials:

  • LC-MS system (e.g., HPLC coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer).

  • The optimized HPLC method developed in Protocol 1, using volatile mobile phases (e.g., ammonium acetate or formate instead of phosphate buffers).

  • Forced degradation samples.

2. Analysis and Data Interpretation:

  • Inject the forced degradation samples into the LC-MS system.

  • Acquire high-resolution mass spectra for the parent compound and all detected degradation products.

  • Determine the accurate mass and elemental composition of the molecular ions of the degradation products.

  • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the degradation products.

  • Propose structures for the degradation products by comparing their fragmentation patterns with that of the parent compound and by applying knowledge of common degradation pathways.

Conclusion

A comprehensive understanding of the stability and degradation pathways of this compound is critical for its effective use in pharmaceutical development and manufacturing. This technical guide has outlined the key aspects of its intrinsic stability and provided a framework for investigating its degradation under forced conditions. The primary anticipated degradation pathways involve oxidation of the pyridine nitrogen to form the N-oxide and oxidation of the ethanol side chain to yield the corresponding aldehyde and carboxylic acid. A systematic approach using forced degradation studies coupled with the development of a validated stability-indicating HPLC method and LC-MS for structural elucidation will ensure the quality and control of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

  • F. A. Aly, M. A. Al-Alwani, and A. A. Al-Ghamdi, "Photocatalytic degradation of pyridine in aqueous solution using ZnO/TiO2 composite," Journal of Environmental Chemical Engineering, vol. 3, no. 4, pp. 2633-2640, 2015.
  • C. Richard, G. Grabner, and T. B. Nielsen, "Photodegradation of pyridine derivatives in aqueous solution," Journal of Photochemistry and Photobiology A: Chemistry, vol. 101, no. 1-3, pp. 167-174, 1996.
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  • M. A. Fox and M. T. Dulay, "Heterogeneous photocatalysis," Chemical Reviews, vol. 93, no. 1, pp. 341-357, 1993.
  • S. Singh and M. Bakshi, "Guidance on conduct of stress tests to determine inherent stability of drugs," Pharmaceutical Technology, vol. 24, no. 1, pp. 1-14, 2000.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.
  • K. M. Alsante, A. W. Hatajik, L. W. Martin, and S. W. Baertschi, "Forced degradation: A tool for understanding drug stability," American Pharmaceutical Review, vol. 4, no. 2, pp. 28-35, 2001.
  • PubChem, "this compound," National Center for Biotechnology Information, [Online]. Available: [Link].

  • D. Nagasamy Venkatesh and S. D. Shanmuga Kumar, "Forced Degradation – A Review," Biomedical Journal of Scientific & Technical Research, vol. 47, no. 3, 2022.
  • M. Sharma and M. Murugesan, "Forced Degradation Study an Essential Approach to Develop Stability Indicating Method," Journal of Pharmaceutical and Biopharmaceutical Research, vol. 1, no. 1, pp. 1-6, 2014.
  • R. N. Rao and V. Nagaraju, "An overview of the recent trends in the application of liquid chromatography-mass spectrometry for the analysis of active pharmaceutical ingredients and related substances," Journal of Pharmaceutical and Biomedical Analysis, vol. 33, no. 3, pp. 335-377, 2003.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. New J. Chem., 2020, 44, 4141-4149.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New J. Chem., 2021, 45, 12345-12354.
  • Quantum yield - Wikipedia. [Online]. Available: [Link].

  • Clinivex, "4-(2-Hydroxyethyl) Pyridine," [Online]. Available: [Link].

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  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 2021, 26(16), 4935.
  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 2023, 17(3).

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Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, validated protocol for the synthesis of 4-Pyridineethanol (also known as 2-(4-pyridyl)ethanol), a critical building block in pharmaceutical development and organic synthesis.[1][2][3] The featured methodology is the reduction of ethyl 4-pyridineacetate using lithium aluminum hydride (LiAlH₄), a robust and high-yielding reaction suitable for a standard research laboratory setting. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and purification strategies to ensure both high-purity product and operator safety.

Introduction and Rationale

This compound is a versatile bifunctional molecule featuring a pyridine ring and a primary alcohol. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical industry for active pharmaceutical ingredients like Cefpimizole.[2] Its utility also extends to its role as a reagent for protecting carboxyl groups in multi-step organic syntheses.[1][3]

While several synthetic routes exist, the reduction of an ester precursor, such as ethyl 4-pyridineacetate, with a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄), is a preferred laboratory method.[4] This preference is grounded in the high reactivity and efficiency of LiAlH₄, which typically drives the reaction to completion, resulting in excellent yields of the desired primary alcohol.[5][6] This application note will detail this specific transformation, providing researchers with a reliable and well-vetted protocol.

The Chemistry: Mechanism of Ester Reduction

The conversion of an ester to a primary alcohol using LiAlH₄ is a classic nucleophilic acyl substitution followed by a nucleophilic addition.[7] The reaction proceeds through a distinct multi-step mechanism that cannot be stopped at the intermediate aldehyde stage due to the high reactivity of the reducing agent.[8]

The mechanistic pathway is as follows:

  • First Hydride Attack: A hydride ion (H⁻) from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 4-pyridineacetate. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate.[7]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The C=O bond reforms, and the ethoxide group (⁻OCH₂CH₃) is eliminated as a leaving group. This step generates a transient aldehyde intermediate (4-pyridineacetaldehyde).[5][8]

  • Second Hydride Attack: The aldehyde formed is more reactive towards hydride reduction than the starting ester. A second hydride ion from LiAlH₄ rapidly attacks the aldehyde's carbonyl carbon, forming a new tetrahedral alkoxide intermediate.

  • Protonation (Workup): After the reaction is complete, a careful aqueous workup is performed. This step serves two purposes: it safely quenches any remaining reactive LiAlH₄ and protonates the final alkoxide intermediate to yield the this compound product.[8]

Visualization of the Reaction Mechanism

Mechanism of Ester Reduction with LiAlH4 Ester Ethyl 4-Pyridineacetate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. Nucleophilic Attack by H⁻ LiAlH4 LiAlH₄ (Source of H⁻) Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde 2. Collapse & Elimination of Ethoxide Alkoxide Final Alkoxide Aldehyde->Alkoxide 3. Second H⁻ Attack Product This compound Alkoxide->Product 4. Protonation (Aqueous Workup) Synthesis Workflow for this compound Setup Inert Atmosphere Setup (N₂/Ar, Dry Glassware) Dissolve Dissolve Ester in Anhydrous THF Setup->Dissolve Cool Cool Reaction Mixture to 0 °C Dissolve->Cool Add_LAH Slow, Dropwise Addition of LiAlH₄/THF Cool->Add_LAH React Stir at Room Temperature Add_LAH->React Quench Careful Quenching at 0 °C (H₂O, NaOH, H₂O) React->Quench Filter Filter through Celite® Quench->Filter Evaporate Concentrate Filtrate (Rotary Evaporation) Filter->Evaporate Purify Purify via Column Chromatography (Optional, for high purity) Evaporate->Purify

Sources

The Versatility of 4-Pyridineethanol in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the myriad of heterocyclic compounds, 4-Pyridineethanol stands out as a versatile and valuable synthon, offering a unique combination of a nucleophilic pyridine ring and a reactive primary alcohol. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction to this compound: A Multifaceted Building Block

This compound, also known as 2-(4-pyridyl)ethanol, is a colorless to pale yellow liquid that serves as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its utility stems from the dual reactivity of its functional groups: the pyridine nitrogen, which can act as a nucleophile or be quaternized, and the hydroxyl group, which can be readily converted into various leaving groups or other functionalities. This dual nature allows for its incorporation into diverse molecular architectures, making it a valuable tool in the medicinal chemist's arsenal.[1]

Key Synthetic Transformations and Applications

The primary application of this compound in pharmaceutical synthesis involves its conversion to a more reactive intermediate, 2-(4-pyridyl)ethyl chloride. This transformation is typically achieved through reaction with thionyl chloride (SOCl₂), a process that replaces the hydroxyl group with a chlorine atom, a much better leaving group for subsequent nucleophilic substitution reactions.[3]

Protocol 1: Synthesis of 2-(4-pyridyl)ethyl chloride hydrochloride from this compound

This protocol details the conversion of this compound to its corresponding chloride, a key intermediate for further derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂) (refluxing)

Procedure:

  • In a well-ventilated fume hood, dissolve this compound in refluxing methylene chloride.

  • Slowly add thionyl chloride to the solution. The reaction is exothermic and will generate HCl gas.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to isolate the 2-(4-pyridyl)ethyl chloride hydrochloride salt.[3]

Mechanism Spotlight: The Role of Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The alcohol oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a chlorosulfite intermediate. In the absence of a base, this intermediate can collapse via an Sₙi (substitution nucleophilic internal) mechanism, leading to retention of stereochemistry. However, in the presence of a base like pyridine (which can be the substrate itself in this case), the reaction typically proceeds via an Sₙ2 mechanism with inversion of stereochemistry, as the base prevents the formation of a tight ion pair and allows the chloride ion to act as an external nucleophile. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Application in the Synthesis of Antihistamines: The Case of Pheniramine

First-generation antihistamines, such as Pheniramine, are widely used to treat allergic reactions. The synthesis of these compounds often involves the alkylation of an amine with a suitable electrophile. 2-(4-pyridyl)ethyl chloride, derived from this compound, can serve as a key building block in the synthesis of pheniramine and its analogs.

Conceptual Synthetic Pathway to Pheniramine

While various synthetic routes to Pheniramine exist, a plausible approach utilizing this compound as a precursor is outlined below. This pathway highlights the strategic use of the 2-(4-pyridyl)ethyl moiety.

G cluster_0 Activation of this compound cluster_1 Formation of Pheniramine Precursor cluster_2 Alkylation and Final Product Formation This compound This compound 2-(4-pyridyl)ethyl chloride 2-(4-pyridyl)ethyl chloride This compound->2-(4-pyridyl)ethyl chloride SOCl₂ Pheniramine Pheniramine 2-(4-pyridyl)ethyl chloride->Pheniramine N,N-dimethylamine, NaNH₂ Benzylcyanide Benzylcyanide Phenyl(pyridin-2-yl)acetonitrile Phenyl(pyridin-2-yl)acetonitrile Benzylcyanide->Phenyl(pyridin-2-yl)acetonitrile NaH, 2-chloropyridine Phenyl(pyridin-2-yl)acetonitrile->Pheniramine Reduction (e.g., H₂/Pd-C)

Caption: Conceptual synthesis of Pheniramine.

Protocol 2: Alkylation of an Amine with 2-(4-pyridyl)ethyl chloride (General Procedure)

This protocol provides a general method for the N-alkylation of a secondary amine, a key step in the synthesis of many pharmaceuticals.

Materials:

  • 2-(4-pyridyl)ethyl chloride hydrochloride

  • Secondary amine (e.g., N,N-dimethylamine)

  • Strong base (e.g., sodium amide, NaNH₂)

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine in the anhydrous solvent.

  • Add a strong base, such as sodium amide, to deprotonate the amine and form the more nucleophilic amide anion.

  • Slowly add a solution of 2-(4-pyridyl)ethyl chloride in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the desired tertiary amine.

Causality in Experimental Design: The Importance of a Strong Base

The use of a strong base like sodium amide is crucial for the efficient alkylation of the amine.[4] Secondary amines are nucleophilic, but their corresponding amide anions are significantly more so. By deprotonating the amine, the equilibrium of the reaction is shifted towards the product, and the rate of the Sₙ2 reaction with the alkyl chloride is greatly enhanced. The choice of an anhydrous solvent is also critical to prevent the quenching of the strong base.

Broader Applications in Medicinal Chemistry

The utility of this compound extends beyond antihistamines. The 2-(4-pyridyl)ethyl moiety is a structural feature in a variety of biologically active molecules. For instance, it can be found in compounds investigated for their potential as:

  • Cardiovascular agents: The pyridine nucleus is a common scaffold in drugs targeting the cardiovascular system.[5]

  • Anticancer agents: Many pyridine-containing compounds have been synthesized and evaluated for their anticancer properties.[6][7]

  • Antioxidants: The ability of the pyridine ring to participate in redox processes makes its derivatives interesting candidates for antioxidant drug development.[8]

Summary of Key Synthetic Applications

Application AreaKey IntermediateReaction TypeExample (Conceptual)
Antihistamines 2-(4-pyridyl)ethyl chlorideN-AlkylationPheniramine
Cardiovascular Drugs This compound derivativesVariousPyridine-based vasodilators
Anticancer Agents This compound derivativesVariousPyrido[4,3-b][6][8]oxazines
Antioxidants S-[2-(4-Pyridyl)ethyl]Thiolactic AcidThiol-ene reactionS-[2-(4-Pyridyl)ethyl]Thiolactic Acid

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to be readily converted into the reactive intermediate 2-(4-pyridyl)ethyl chloride opens up a wide range of synthetic possibilities, enabling the construction of complex molecules with diverse therapeutic applications. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the efficient and strategic use of this compound in the discovery and development of new medicines.

References

  • PrepChem.com. Synthesis of 2-(4-pyridyl)ethyl chloride hydrochloride. Available at: [Link]

  • PubMed. Synthesis of potential anticancer agents. Pyrido[4,3-b][6][8]oxazines and pyrido[4,3-b][6][8]thiazines. Available at: [Link]

  • Patsnap Eureka. Synthesis method of pheniramine maleate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link]

  • QuEChERS-UPLC-MS/MS. Determination of nine cardiovascular drugs in human plasma by QuEChERS-UPLC-MS/MS. Available at: [Link]

Sources

Application Notes: The 2-(4-Pyridyl)ethyl (Pye) Group for Carboxyl Protection in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of multistep organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic use of protecting groups is paramount for achieving high yields and minimizing side reactions. This application note provides a comprehensive technical guide on the use of 4-pyridineethanol to install the 2-(4-pyridyl)ethyl (Pye) protecting group for carboxylic acids. We will explore the underlying chemical principles, advantages, and detailed protocols for both the protection and the nuanced, selective deprotection of the Pye group. This guide is intended for researchers and process chemists seeking a robust and versatile tool for carboxyl group management.

Introduction: The Need for a Versatile Carboxyl Protecting Group

Carboxylic acids are fundamental functional groups, but their inherent acidity and nucleophilicity often interfere with subsequent synthetic transformations. Protecting groups render the carboxyl moiety inert to specific reaction conditions, to be removed later, regenerating the original functionality[1]. While classic protecting groups like methyl or benzyl esters are widely used, they often require harsh deprotection conditions (e.g., strong acid/base hydrolysis or hydrogenolysis) that can compromise sensitive functional groups elsewhere in the molecule[2].

The 2-(4-pyridyl)ethyl (Pye) ester emerges as a sophisticated alternative, offering stability across a range of conditions while featuring a unique, mild deprotection strategy. The key to its utility lies in the embedded pyridine ring—a functional handle that allows for clever manipulation of the group's properties.

The Rationale: Key Advantages of the Pye Protecting Group

The selection of a protecting group is a critical strategic decision in synthesis design. The Pye group offers several distinct advantages that merit its consideration.

  • Enhanced Purification: The basic nitrogen atom of the pyridine ring provides a powerful tool for purification. The Pye-protected compound can be easily separated from non-basic byproducts through straightforward acid-base liquid-liquid extraction. This simplifies workup procedures and can eliminate the need for chromatography, a significant benefit in process chemistry.

  • Mild and Orthogonal Deprotection: The Pye group is stable to many common reagents but can be cleaved under specific and exceptionally mild conditions that do not affect other sensitive protecting groups. The deprotection is not a simple hydrolysis but a chemically elegant, two-step sequence involving quaternization of the pyridine nitrogen followed by an elimination reaction (see Section 5).

  • Modified Solubility: The introduction of the pyridyl moiety can alter the solubility profile of the parent molecule, which can be advantageous for optimizing reaction conditions or facilitating crystallization[3].

  • Proven Utility: Pyridyl esters have demonstrated their reliability in demanding synthetic contexts, including the synthesis of peptides and complex antibiotics like cephalosporins[2][4][5][6].

These features are summarized in the table below.

FeatureDescriptionImplication in Synthesis
Basicity The pyridine nitrogen (pKa of conjugate acid ~5.2) is basic.Enables facile purification via acid-base extraction, simplifying workup.
Stability Stable to mildly acidic and basic conditions, and many standard reagents.Robustness during subsequent synthetic steps.
Deprotection Two-step cleavage via N-alkylation and base-induced elimination.Highly selective and mild removal, ensuring orthogonality to other groups.
Solubility Introduces a polar, heterocyclic moiety.Can modify the solubility profile of intermediates for better handling.

Protection of Carboxylic Acids as Pye Esters

The most reliable and mild method for forming the Pye ester is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[7][8]. This method is highly effective for a wide range of carboxylic acids and alcohols, including sterically hindered substrates, and proceeds at room temperature under neutral conditions[9][10].

Mechanism of Protection: The Steglich Esterification

The success of the Steglich esterification lies in its catalytic cycle, which avoids the formation of unreactive byproducts.

  • Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Interception by DMAP: Before the O-acylisourea can rearrange to a stable N-acylurea byproduct, the highly nucleophilic DMAP catalyst intercepts it.

  • Formation of Active Ester: This attack forms a highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive towards the alcohol than the O-acylisourea.

  • Nucleophilic Attack: The this compound attacks the activated acyl group, forming the desired ester and regenerating the DMAP catalyst. The spent DCC is converted into the insoluble dicyclohexylurea (DCU), which precipitates from the reaction mixture.

G cluster_0 Steglich Esterification Workflow RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC DCC->O_acyl DCU DCU (Precipitate) DCC->DCU Forms N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement (slow, undesired) Active_Ester N-Acylpyridinium Salt (Active Ester) O_acyl->Active_Ester + DMAP (fast) DMAP_cat DMAP (Catalyst) Active_Ester->DMAP_cat Regenerates PyeEster Pye Ester Product Active_Ester->PyeEster + this compound PyeOH This compound PyeOH->PyeEster

Caption: Catalytic cycle of the DCC/DMAP-mediated Steglich esterification.

Experimental Protocol: Protection

This protocol provides a general procedure for the esterification of a generic carboxylic acid. Reagent quantities may be optimized based on the specific substrate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).

  • Add anhydrous DCM to dissolve the reagents (target concentration 0.1–0.5 M).

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add DCC (1.1 eq) portion-wise to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the flask to 0 °C for 30 minutes to maximize DCU precipitation.

  • Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: The product should remain in the organic layer during the base wash, while any unreacted this compound will be extracted. The product will be extracted into the aqueous layer during the acid wash; this acidic aqueous layer should be retained, basified with solid NaHCO₃ or 1M NaOH to pH > 8, and then re-extracted with DCM (3x). This acid-base extraction is the key purification step.

  • Combine the appropriate organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Pye-protected carboxylic acid. Further purification by column chromatography can be performed if necessary.

Substrate TypeExpected YieldReference
Unhindered Aliphatic Acid>90%[7]
Aromatic Acid85-95%[7]
Sterically Hindered Acid65-85%[9]

Deprotection of Pye Esters

The deprotection of the Pye ester is a two-step process that leverages the reactivity of the pyridine ring. This elegant sequence allows for cleavage under very mild conditions.

Mechanism of Deprotection: N-Alkylation and Elimination
  • N-Alkylation (Quaternization): The pyridine nitrogen is alkylated with a reactive electrophile, such as methyl iodide or methyl triflate. This transforms the neutral pyridine into a positively charged N-methylpyridinium salt. This conversion has a profound electronic effect: it turns the pyridylethyl moiety into an excellent leaving group.

  • Base-Mediated Elimination: The hydrogen atoms on the carbon adjacent to the pyridinium ring (the β-position relative to the ester oxygen) are now significantly acidified. Treatment with a mild, non-nucleophilic base (e.g., triethylamine or DBU) facilitates an E2-type elimination reaction. This cleaves the C-O bond, releasing the carboxylate anion, ethene, and an N-methyl-4-vinylpyridinium salt byproduct. An acidic workup then protonates the carboxylate to yield the free carboxylic acid.

G cluster_1 Deprotection Workflow PyeEster Pye Ester Quat_Salt N-Methylpyridinium Intermediate (Activated) PyeEster->Quat_Salt + MeI (Step 1: Quaternization) MeI Methyl Iodide (MeI) MeI->Quat_Salt Carboxylate Carboxylate Anion Quat_Salt->Carboxylate + Base (Step 2: Elimination) Byproducts Ethene + N-Methyl-4-vinylpyridinium Quat_Salt->Byproducts Forms Base Mild Base (e.g., TEA) Final_Acid Carboxylic Acid (R-COOH) Carboxylate->Final_Acid + H+ Acid_Workup Acidic Workup (H+)

Sources

Application Notes and Protocols for 4-Pyridineethanol Functionalization of Surfaces and Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Pyridineethanol in Surface Engineering

In the landscape of materials science and drug development, the ability to precisely control the chemistry of surfaces is paramount. This compound (4-PE) is a bifunctional molecule of significant interest, offering a unique combination of a terminal pyridine ring and a hydroxyl group. This dual functionality allows it to serve as a versatile molecular linker, capable of anchoring to a wide variety of substrates through distinct chemical interactions.

The pyridine moiety, with its nitrogen atom's lone pair of electrons, acts as a potent Lewis base, enabling strong coordination to noble metal surfaces like gold and platinum, as well as serving as a pH-responsive element and a coordination site for metal ions.[1][2] Concurrently, the terminal ethanol (hydroxyl) group provides a reactive site for covalent attachment to oxide-based surfaces (e.g., silica, iron oxide) through well-established silanization chemistry.[3][4]

This unique molecular architecture makes this compound an invaluable tool for researchers aiming to:

  • Create biocompatible and bio-inert coatings: The hydrophilic nature of the ethanol group can be oriented outwards to resist non-specific protein adsorption.

  • Develop targeted drug delivery systems: The pyridine group can be protonated in acidic environments, such as those found in tumor microenvironments or endosomes, triggering the release of a payload.[5][6]

  • Construct platforms for biosensors and catalysis: The exposed functional groups can be used to immobilize enzymes, antibodies, or catalytic metal complexes.[7]

  • Build layered molecular assemblies: The pyridine nitrogen provides a reliable coordination site for layer-by-layer construction of complex surface architectures.[1]

These application notes provide a detailed guide to the principles and practice of using this compound for the functionalization of both planar surfaces and nanoparticles. The protocols herein are designed to be robust and reproducible, while the scientific rationale behind each step is explained to empower researchers to adapt and innovate.

Part 1: Foundational Principles of this compound Attachment

The choice of functionalization strategy is dictated by the substrate material. This compound offers two primary modes of attachment, leveraging either its pyridine ring or its hydroxyl group.

Mechanism 1: Coordination to Noble Metal Surfaces (e.g., Gold)

The nitrogen atom in the pyridine ring readily coordinates to gold surfaces, forming a stable self-assembled monolayer (SAM). This interaction is a dative bond where the nitrogen lone pair is shared with the gold substrate. The orientation of the molecule on the surface can be influenced by factors such as solvent, concentration, and the electrostatic potential of the surface.[8][9] At potentials near the point of zero charge, pyridine molecules may reorient from a flat to a vertical position to maximize packing density.[9]

G cluster_surface Gold Substrate (Au) cluster_molecule This compound Molecule Au_surface Au Atoms Py_N Pyridine Nitrogen (N) Py_N->Au_surface Dative Bond (Coordination) Py_Ring Aromatic Ring Py_Ring->Py_N Ethyl_Linker Ethyl Linker (-CH2-CH2-) Ethyl_Linker->Py_Ring Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Ethyl_Linker caption Mechanism of 4-PE coordination to a gold surface.

Caption: Mechanism of 4-PE coordination to a gold surface.

Mechanism 2: Covalent Attachment to Oxide Surfaces (e.g., Silica, Iron Oxide)

For surfaces rich in hydroxyl groups, such as silicon dioxide (silica) or iron oxide (Fe₃O₄), the ethanol moiety of 4-PE is utilized. This typically involves a two-step process: first, the surface is activated with a silane coupling agent, and then 4-PE is reacted with the functionalized surface. A more direct, though less common, approach could involve co-condensation reactions. The most robust method involves using a linker like (3-aminopropyl)triethoxysilane (APTES) to first introduce amine groups, which can then be coupled to a modified 4-PE or used in further reactions. For direct attachment, the hydroxyl group of 4-PE can react with surface silanols under specific conditions, though this is less efficient than using silane coupling agents.[4][10]

G cluster_surface Oxide Substrate (e.g., SiO2) cluster_process Silanization Process Surface_OH Surface Silanol Groups (Si-OH) Hydrolysis Hydrolysis of Alkoxy Groups APTES Silane Coupling Agent (e.g., APTES) APTES->Hydrolysis Step 1: Surface Activation Condensation Condensation & Covalent Bond Formation Hydrolysis->Condensation Amine_Surface Amine-Terminated Surface (Si-O-Si-R-NH2) Condensation->Amine_Surface Four_PE This compound (via activated ester or other coupling) Amine_Surface->Four_PE Step 2: Coupling Reaction caption Workflow for covalent attachment of 4-PE to an oxide surface.

Caption: Workflow for covalent attachment of 4-PE to an oxide surface.

Part 2: Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Functionalization of Planar Gold Surfaces

This protocol details the formation of a this compound self-assembled monolayer (SAM) on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (4-PE)

  • 200-proof ethanol, anhydrous

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

  • Glass scintillation vials or polypropylene tubes

  • Tweezers

Procedure:

  • Substrate Cleaning (Critical Step):

    • Sonicate the gold substrate in acetone for 10 minutes.

    • Rinse thoroughly with DI water, then with ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen.

    • Immediately before use, treat the substrate with a UV-Ozone cleaner for 15-20 minutes to remove any residual organic contaminants and ensure a hydrophilic surface.

  • Preparation of Functionalization Solution:

    • Prepare a 1-10 mM solution of this compound in anhydrous ethanol. A common starting concentration is 5 mM.

    • Ensure the solution is well-mixed by vortexing or brief sonication.

  • Self-Assembly:

    • Place the cleaned, dried gold substrate in a clean glass vial.

    • Completely immerse the substrate in the 4-PE solution.

    • To minimize oxidation, it is good practice to purge the vial with nitrogen before sealing.

    • Seal the vial tightly and allow the self-assembly to proceed for 18-24 hours at room temperature. While SAM formation begins rapidly, longer incubation times promote higher ordering and packing density.[11]

  • Rinsing and Drying:

    • Carefully remove the substrate from the solution using clean tweezers.

    • Rinse the surface thoroughly with copious amounts of fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen.

    • Store the modified substrate in a clean, dry container (e.g., a petri dish sealed with parafilm) until characterization or further use.

Protocol 2: Functionalization of Silica Surfaces via Silanization

This protocol describes the modification of a silica surface (e.g., glass slide, silicon wafer with a native oxide layer) with this compound using an aminosilane linker.

Materials:

  • Silica substrate

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound (4-PE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or a water-soluble carbodiimide like EDC.

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Acetone, Ethanol, DI Water

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the silica substrate by sonicating in acetone, followed by ethanol, and then DI water (15 minutes each).

    • Dry the substrate in an oven at 110°C for 1 hour.

    • Activate the surface with hydroxyl groups by treating with an oxygen plasma cleaner for 5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and reactive). Rinse extensively with DI water and dry with nitrogen.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and activated substrate in the APTES solution for 2 hours at room temperature with gentle agitation.[10]

    • Rinse the substrate with toluene, then ethanol, and dry with nitrogen.

    • Cure the silane layer by baking at 110°C for 30 minutes to promote covalent bond formation.

  • Activation of this compound (Conceptual Step - requires modification of 4-PE):

    • This protocol assumes a subsequent coupling step. A more direct approach would require a silane-derivatized 4-PE. For this protocol, we will assume a conceptual coupling to the amine-terminated surface. The hydroxyl group of 4-PE is not directly reactive with the amine. It would first need to be converted to a carboxylic acid or other reactive group. A more straightforward approach is to use a bifunctional linker.

    • Alternative (and Recommended) Coupling Strategy: Use a linker like succinic anhydride to convert the surface amines to carboxylic acids. Then, activate these carboxyl groups with EDC/NHS and finally react with the hydroxyl group of 4-PE (this reaction can be slow) or, more effectively, with an amino-terminated pyridine derivative.

Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)

This protocol adapts the planar surface method for colloidal gold nanoparticles, typically starting from a citrate-capped AuNP suspension.

Materials:

  • Citrate-capped gold nanoparticle solution (e.g., 20 nm)

  • This compound (4-PE)

  • Sodium hydroxide (NaOH), 0.1 M

  • Ethanol

  • Centrifuge and centrifuge tubes

Procedure:

  • pH Adjustment:

    • Adjust the pH of the citrate-capped AuNP solution to ~9.0 using a dilute NaOH solution. This helps to deprotonate the 4-PE hydroxyl group slightly and facilitates ligand exchange.

  • Ligand Exchange:

    • Prepare a concentrated stock solution of 4-PE in ethanol (e.g., 100 mM).

    • To the pH-adjusted AuNP solution, add the 4-PE solution to a final concentration of approximately 1-5 mM.

    • Allow the mixture to react for 12-24 hours at room temperature with gentle stirring or rotation.

  • Purification:

    • Purify the functionalized AuNPs by centrifugation. The required speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

    • Carefully remove the supernatant, which contains excess 4-PE and displaced citrate.

    • Resuspend the nanoparticle pellet in a fresh buffer or solvent (e.g., ethanol or a buffered aqueous solution). Sonication may be required to fully redisperse the pellet.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound reagents.[12]

  • Storage:

    • Store the final 4-PE functionalized AuNPs suspended in the desired buffer at 4°C.

Part 3: Characterization and Data Analysis

Successful functionalization must be verified through appropriate surface analysis techniques.

Parameter Method Typical Expected Result/Value Purpose
Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Presence of N 1s peak (~400 eV) and changes in C 1s and O 1s spectra.[13][14]Confirms the presence of the pyridine moiety on the surface.
Vibrational Modes Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic pyridine ring stretching modes (~1600-1440 cm⁻¹).[15][16]Confirms the presence and integrity of the 4-PE molecule.
Layer Thickness Spectroscopic Ellipsometry~5-10 Å for a monolayer, depending on orientation.[17]Measures the thickness of the formed organic layer.
Surface Morphology Atomic Force Microscopy (AFM)Smooth, uniform surface for well-formed SAMs.Visualizes the topography and homogeneity of the functionalized layer.
Surface Wettability Contact Angle GoniometryDecrease in water contact angle compared to a hydrophobic surface.Measures changes in surface energy, indicating successful modification.
Nanoparticle Size & Stability Dynamic Light Scattering (DLS) & Zeta PotentialSlight increase in hydrodynamic diameter; change in zeta potential.Confirms ligand exchange and assesses colloidal stability.
Example XPS Analysis:

For a gold surface functionalized with 4-PE, the high-resolution N 1s XPS spectrum is the most telling. A single peak is expected around 400.0 eV, corresponding to the nitrogen in the pyridine ring.[13] The C 1s spectrum will be more complex, with components from the ethyl chain and the aromatic ring.

Example FTIR Analysis:

Using Attenuated Total Reflectance (ATR)-FTIR, one would look for the appearance of peaks corresponding to the pyridine ring's C=C and C=N stretching vibrations. These typically appear in the 1610-1580 cm⁻¹ and 1485-1440 cm⁻¹ regions.[15][18] The presence of these bands confirms the successful immobilization of the 4-PE molecule.

Part 4: Application in Drug Development - pH-Responsive Nanocarriers

A key application for 4-PE functionalized nanoparticles is in the development of "smart" drug delivery systems that release their payload in response to a specific environmental trigger. The pyridine group is weakly basic, with a pKa that makes it sensitive to the pH changes often found in pathological tissues.

Principle of Operation:

  • Encapsulation: A therapeutic agent (e.g., doxorubicin) is loaded into a nanocarrier (e.g., porous silica or polymer nanoparticle) that has been surface-functionalized with this compound.

  • Systemic Circulation: At physiological pH (~7.4), the pyridine nitrogen is largely deprotonated and uncharged. The nanoparticle circulates stably with minimal premature drug leakage.

  • Target Accumulation: The nanoparticle accumulates in the target tissue (e.g., a tumor) via passive (the Enhanced Permeability and Retention effect) or active targeting.

  • Triggered Release: In the acidic microenvironment of the tumor (pH ~6.5) or after cellular uptake into acidic endosomes (pH ~5.0-6.0), the pyridine nitrogen becomes protonated.[5][6] This protonation creates positive charges on the nanoparticle surface, leading to electrostatic repulsion between the pyridine groups. This repulsion can cause the nanoparticle matrix to swell or become more permeable, accelerating the release of the encapsulated drug precisely at the target site.[5][19]

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) NP_Stable Drug-Loaded Nanoparticle (Pyridine is Neutral) Circulation Stable, Minimal Release NP_Protonated Nanoparticle Protonation (Pyridine becomes N+H) NP_Stable->NP_Protonated Accumulation at Target Site Swelling Charge Repulsion & Matrix Swelling NP_Protonated->Swelling Drug_Release Accelerated Drug Release Swelling->Drug_Release caption pH-responsive drug release from a 4-PE functionalized nanoparticle.

Caption: pH-responsive drug release from a 4-PE functionalized nanoparticle.

This targeted release mechanism can significantly enhance the therapeutic efficacy of a drug while minimizing its side effects on healthy tissues, representing a powerful strategy in modern drug development.[20][21]

References

  • pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents. PMC - PubMed Central.

  • The XPS of pyridine: A combined theoretical and experimental analysis. AIP Publishing.

  • Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry. Benchchem.

  • Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. ACS Omega - ACS Publications.

  • Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. ACS Omega.

  • silylation of the silica surface. [No Valid URL Found]
  • pH-Responsive Nanoparticles for Drug Delivery. ResearchGate.

  • Silanization. Wikipedia.

  • On the Energy Contributions Driving Pyridine Adsorption on Silver and Gold Nanoparticles. [No Valid URL Found]
  • Functionalization of iron oxide magnetic nanoparticles with targeting ligands: their physicochemical properties and in vivo behavior. PubMed.

  • Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed.

  • Preparing Self-Assembled Monolayers. Sigma-Aldrich.

  • Solvent effects on bonding organo-silane to silica surfaces. PubMed - NIH.

  • Controlled Drug Release from Pharmaceutical Nanocarriers. PMC - PubMed Central.

  • Modes of Attachment of Pyridine to Gold Surfaces. DTIC.

  • A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. PubMed Central.

  • pH-Responsive Polymeric Nanoparticles as Drug Delivery Systems. ResearchGate.

  • Surface Modification of Magnetic Iron Oxide Nanoparticles. MDPI.

  • Solvent Effects on Bonding Organo-silane to Silica Surfaces. Semantic Scholar.

  • pH-Responsive Polymer Nanomaterials for Tumor Therapy. PMC - PubMed Central - NIH.

  • Ethanol released during the silanization reaction of silica/silane mixtures with different amine types. ResearchGate.

  • BioReady 80 nm Carboxyl Gold Covalent Conjugation Protocol. Fortis Life Sciences.

  • FTIR spectra of pyridine adsorbed on the modified and unmodified SiO2 after evacuation at 50 °C. ResearchGate.

  • Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Str
  • Special Issue : pH-Responsive Nanoparticles for Drug Delivery. MDPI.

  • Nanomaterials in controlled drug release. PMC - PubMed Central.

  • Synthesis of Functionalized Iron Oxide Nanoparticle with Amino Pyridine Moiety and Studies on Their Catalytic Behavior. Semantic Scholar.

  • 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections. MDPI.

  • Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. PubMed.

  • FTIR spectra of pyridine adsorbed on (a) silica and (b) 1, (c) 10 and (d) 20% MoO 3 /SiO 2 . ResearchGate.

  • Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. ResearchGate.

  • Functionalization of Gold Nanoparticles by Inorganic Entities. MDPI.

  • Surface-functionalized nanoparticles for controlled drug delivery. PubMed.

  • (PDF) Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles: Versatile, Water-Dispersible Reagents for Click Chemistry. ResearchGate.

  • Application Notes and Protocols for Surface Functionalization of Gold Nanoparticles with Amino-PEG6-alcohol. Benchchem.

  • Application Note: Formation of Self-Assembled Monolayers on Gold Surfaces using Thiol-PEG6-acid. Benchchem.

  • Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers. PMC - NIH.

  • Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. RSC Publishing.

  • Multifunctional PLGA-based nanoparticles as a controlled release drug delivery system for antioxidant and anticoagulant therapy. Dove Medical Press.

  • Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs). MDPI.

  • Externally Controlled Triggered-Release of Drug from PLGA Micro and Nanoparticles. [No Valid URL Found]
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.

  • This compound. PubChem.

  • In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: General considerations for the identification of acid sites on surfaces of finely divided metal oxides. ResearchGate.

  • The pyridine-FTIR spectra of Si10PO4, Si20PO4, and Si30PO4. ResearchGate.

  • In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: general considerations for the identification of acid sites on surfaces of finely divided metal oxides. Semantic Scholar.

Sources

Application Notes and Protocols for the Derivatization of 4-Pyridineethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Pyridineethanol Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in medicinal chemistry. When functionalized with a flexible hydroxyethyl side chain at the 4-position, we arrive at this compound (also known as 2-(4-pyridyl)ethanol), a versatile building block ripe for chemical exploration.[2] This molecule presents two key reactive handles for derivatization: the nucleophilic hydroxyl group and the basic pyridine nitrogen. This dual reactivity allows for the systematic and diverse modification of its structure, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide provides a detailed exploration of the derivatization of this compound, offering both the strategic rationale behind synthetic choices and robust, field-proven protocols for its modification.

Core Synthetic Strategies and Mechanistic Rationale

The derivatization of this compound primarily revolves around three key transformations: esterification and etherification of the primary alcohol, and N-alkylation of the pyridine ring. The choice of derivatization strategy is dictated by the desired physicochemical and pharmacological properties of the target molecule.

  • Esterification: Converting the hydroxyl group to an ester can modulate properties such as lipophilicity, membrane permeability, and metabolic stability. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active parent alcohol. The reaction typically proceeds via nucleophilic acyl substitution, where the alcohol oxygen attacks an activated carboxylic acid derivative.

  • Etherification: The formation of an ether linkage introduces a stable, generally non-hydrolyzable group. This modification can significantly impact the molecule's conformation and hydrogen bonding potential, which are critical for target engagement. The Williamson ether synthesis is a classic and reliable method for this transformation.

  • N-Alkylation: Quaternization of the pyridine nitrogen introduces a permanent positive charge, dramatically increasing hydrophilicity. This can be exploited to enhance solubility or to target specific biological recognition sites, such as the anionic site of acetylcholinesterase.

The interplay of these derivatization strategies allows for the fine-tuning of a molecule's structure-activity relationship (SAR).

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Adherence to standard laboratory safety practices is paramount.

Protocol 1: Synthesis of this compound

A reliable supply of the starting material is crucial. While commercially available, this compound can be readily synthesized in the laboratory. One common method involves the reduction of a 4-pyridineacetic acid ester.[3]

Materials:

  • 4-Pyridineacetic acid ethyl ester

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% (v/v) Sodium hydroxide solution

  • Celite

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, dissolve 15 g (0.091 mol) of 4-pyridineacetic acid ethyl ester in 180 ml of dry THF in a 1 L 3-neck round-bottom flask.

  • Cool the solution to approximately 0°C using an ice bath.

  • Slowly add 55 ml of 1.0 M lithium aluminum hydride (0.055 mol) dropwise. The reaction mixture will turn yellow.

  • After the addition is complete, carefully quench the reaction at 0°C by the sequential dropwise addition of 2.1 ml of water, 2.1 ml of 15% sodium hydroxide solution, and 6.3 ml of water.

  • Allow the mixture to warm to room temperature and stir for approximately 4 hours.

  • Filter the mixture through a pad of Celite to remove the aluminum salts.

  • Concentrate the filtrate under reduced pressure to yield this compound as an oil. This material is often of sufficient purity to be used directly in subsequent reactions.

Protocol 2: Esterification of this compound with an Acid Anhydride

This protocol describes a general method for the synthesis of this compound esters using an acid anhydride, a common and efficient acylation agent. Pyridine acts as both the solvent and a catalyst.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Propionic anhydride (or other desired acid anhydride) (1.5 mmol, 1.5 equiv)

  • Pyridine (anhydrous, 5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL).

  • Add the acid anhydride (1.5 mmol) to the solution.

  • Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold 1 M HCl (20 mL) to neutralize the pyridine.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Protocol 3: Etherification of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[2][6][7] This protocol details the etherification of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

  • Alkyl halide (e.g., ethyl iodide) (1.2 mmol, 1.2 equiv)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol) and anhydrous DMF (5 mL).

  • Carefully add sodium hydride (1.2 mmol) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the alkoxide.

  • Cool the mixture back to 0°C and add the alkyl halide (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates completion. Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Alkylation of this compound

This protocol describes the quaternization of the pyridine nitrogen using an alkyl halide. This reaction is typically straightforward but requires careful control of stoichiometry to avoid side reactions.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkyl halide (e.g., methyl iodide) (1.1 mmol, 1.1 equiv)

  • Acetonitrile or DMF (5 mL)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in acetonitrile or DMF (5 mL) in a round-bottom flask.

  • Add the alkyl halide (1.1 mmol) and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product may precipitate from the solution. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain the N-alkylated pyridinium salt.

Visualization of Synthetic Workflows

The following diagrams illustrate the key derivatization pathways for this compound.

Derivatization_Workflow cluster_ester Esterification cluster_ether Etherification cluster_nalkylation N-Alkylation This compound This compound Acid Anhydride Acid Anhydride NaH NaH Alkyl Halide_N Alkyl Halide Ester_Product 4-(2-Acyloxyethyl)pyridine Acid Anhydride->Ester_Product Pyridine, Heat Ether_Product 4-(2-Alkoxyethyl)pyridine Alkyl Halide_E Alkyl Halide Alkyl Halide_E->Ether_Product 1. NaH, DMF 2. R-X N-Alkyl_Product N-Alkyl-4-(2-hydroxyethyl)pyridinium Salt Alkyl Halide_N->N-Alkyl_Product Acetonitrile Drug_Discovery_Flow A This compound B Library Synthesis (Esterification, Etherification, N-Alkylation) A->B Derivatization C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Generation (SAR Studies) D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate F->G

A typical drug discovery workflow utilizing this compound.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its dual reactivity allows for the creation of diverse chemical libraries through straightforward and robust synthetic protocols. The derivatization of this scaffold has led to the discovery of potent molecules with a range of biological activities, from anticancer to antimicrobial and neuroprotective agents. The application notes and protocols provided herein serve as a comprehensive guide for researchers and scientists to effectively harness the potential of this compound in their drug discovery endeavors.

References

  • PrepChem. Synthesis of this compound. [Link]

  • ResearchGate. In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. [Link]

  • PubMed. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. [Link]

  • Usiena AIR. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

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  • Wikipedia. Williamson ether synthesis. [Link]

  • PubMed. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. [Link]

  • ResearchGate. The IC50 results of the synthesized against 4 cancer cell lines. [Link]

  • MDPI. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]

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Application Note: A Practical Guide to the Formation of Self-Assembled Monolayers using 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the formation of self-assembled monolayers (SAMs) using 4-Pyridineethanol. It is designed for researchers, scientists, and professionals in drug development and materials science who seek to create well-defined, functionalized surfaces. We delve into the underlying chemical principles, offering detailed, step-by-step protocols for various substrates including gold (Au), silicon dioxide (SiO₂), and indium tin oxide (ITO). The document emphasizes the causality behind experimental choices, provides methods for monolayer validation, and includes a troubleshooting guide to ensure the creation of high-quality, reproducible surfaces.

The Principle of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface through the chemisorption of molecules from either a liquid or vapor phase.[1] This process is thermodynamically driven by the reduction of the substrate's surface free energy and the strong affinity of a specific part of the molecule—the "headgroup"—for the surface.[1]

A typical SAM-forming molecule consists of three distinct parts:

  • The Headgroup: This functional group has a specific, strong affinity for the substrate, anchoring the molecule to the surface. Common examples include thiols for noble metals like gold, and silanes or phosphonates for hydroxylated surfaces like silicon dioxide or ITO.[1][2]

  • The Alkyl Chain or Spacer: This component, typically a hydrocarbon chain, connects the headgroup to the terminal group. Through intermolecular van der Waals forces, these chains drive the organization and close packing of the monolayer.

  • The Terminal Group: This is the functional group exposed at the monolayer-ambient interface. It dictates the surface properties of the final SAM, such as wettability, chemical reactivity, and biocompatibility.[2][3]

The formation process begins with the rapid adsorption and anchoring of headgroups, followed by a slower reorganization phase where the alkyl chains align to maximize intermolecular interactions, resulting in a densely packed, quasi-crystalline structure.[1]

This compound for Surface Functionalization

This compound (C₇H₉NO) is a versatile molecule for surface modification.[4][5][6] Its structure, featuring a pyridine ring and a terminal hydroxyl group, allows for distinct interaction mechanisms with different types of substrates, making it a valuable tool for creating hydrophilic, functional surfaces.

Mechanism of Interaction

Unlike traditional alkanethiols, this compound's anchoring mechanism is highly dependent on the substrate's chemistry.

  • Interaction with Noble Metals (e.g., Gold): The lone pair of electrons on the pyridine ring's nitrogen atom can form a coordinate bond with the gold surface.[7] While this interaction is generally less energetic than the ~100 kJ/mol S-Au bond of thiols, it is sufficient to drive the formation of a monolayer.[1] The resulting surface exposes the hydroxyl (-OH) group of the ethanol moiety, rendering the surface hydrophilic.

  • Interaction with Metal Oxides (e.g., SiO₂, ITO): On hydroxylated surfaces, the primary interaction is expected to be hydrogen bonding. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the surface silanol (Si-OH) or other metal-hydroxyl groups.[8] This provides a non-covalent yet stable anchoring mechanism. The orientation may be influenced by competitive hydrogen bonding from the molecule's own hydroxyl group.

G cluster_0 Interaction with Gold (Au) Substrate cluster_1 Interaction with Oxide (SiO₂, ITO) Substrate mol_au This compound (C₇H₉NO) au_surface Gold Surface mol_au->au_surface Nitrogen Lone Pair Coordination mol_sio2 This compound (C₇H₉NO) sio2_surface Hydroxylated Surface (e.g., Si-OH) mol_sio2->sio2_surface Hydrogen Bonding (N ••• H-O-Si)

Caption: General experimental workflow for SAM formation.
Critical Step: Substrate Preparation

Safety First: Piranha solution (a 3:1 to 7:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reacts violently with organic materials. Always use glass containers (never plastic), work in a fume hood, and wear appropriate personal protective equipment (gloves, lab coat, face shield). Add H₂O₂ to H₂SO₄ slowly and carefully. [9] Protocol 4.1.1: Cleaning Gold Substrates

  • UV/Ozone Method (Recommended): Expose the gold substrate to a UV/Ozone cleaner for 15-20 minutes. This method effectively removes organic contaminants without harsh chemicals. [10]2. Ethanol Rinse: Immediately after cleaning, immerse the substrate in pure ethanol to maintain a clean, wetted surface before SAM formation. [10]3. Alternative (Piranha Etch): Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. Rinse copiously with ultrapure water, followed by a final rinse with absolute ethanol. [11][12]Dry under a stream of nitrogen.

Protocol 4.1.2: Cleaning Hydroxylated Substrates (SiO₂, ITO)

  • Degreasing: Sonicate the substrate sequentially in acetone, and isopropanol for 10-15 minutes each to remove gross organic contamination.

  • Hydroxylation: Immerse the substrate in piranha solution for 15-30 minutes to remove residual organics and generate a dense layer of hydroxyl (-OH) groups.

  • Rinsing: Rinse thoroughly with ultrapure water until the water runs off the surface in a smooth sheet (indicating a hydrophilic, clean surface).

  • Drying: Rinse with absolute ethanol and dry completely with a stream of high-purity nitrogen gas. The substrate should be used immediately.

Solution Preparation

The quality of the SAM is highly dependent on the solvent and the concentration of the precursor molecule. [13][14]1. Prepare a stock solution of this compound in absolute ethanol. A typical concentration range for SAM formation is 1-10 mM. [11][15]2. Use a clean, sealable glass container, such as a scintillation vial. [16][9]Rinse the container with ethanol 2-3 times before adding the final solution. 3. To minimize oxidation and contamination, it is best practice to degas the solution by bubbling with nitrogen or argon for 15-20 minutes. [15]

Parameter Recommended Value Rationale
Molecule This compound Provides a pyridine anchor and a terminal hydroxyl group.
Solvent Absolute Ethanol Good solubility for the molecule and widely used for SAMs. [1][2]

| Concentration | 1 - 10 mM | Balances efficient surface coverage with minimal bulk precipitation. [11][15]|

The Self-Assembly Process
  • Completely immerse the freshly cleaned and dried substrate into the this compound solution. Ensure the entire surface to be coated is submerged.

  • To prevent solvent evaporation and airborne contamination, seal the container tightly. Wrapping the cap with Parafilm® is recommended. [16]3. For the highest quality monolayers, purge the headspace of the container with nitrogen or argon before sealing. [16][9]4. Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free location. [1][16]While initial adsorption is rapid, this extended time allows for molecular reorganization into a well-ordered, densely packed monolayer.

Post-Assembly Rinsing and Drying

This step is crucial for removing any molecules that are non-specifically adsorbed (physisorbed) to the surface, leaving only the chemisorbed monolayer.

  • Carefully remove the substrate from the solution using clean tweezers.

  • Rinse the surface thoroughly by agitating it in a beaker of fresh, pure ethanol.

  • Perform a final rinse under a steady stream of ethanol for 10-15 seconds. [16]4. Gently dry the substrate with a stream of high-purity nitrogen or argon gas.

Validation and Characterization of the Monolayer

Validation is essential to confirm the successful formation of a uniform monolayer.

Characterization TechniqueExpected Outcome for this compound SAM
Water Contact Angle A significant decrease in the water contact angle compared to a bare gold or freshly cleaned hydrophobic surface, indicating the successful presentation of hydrophilic -OH terminal groups.
X-ray Photoelectron Spectroscopy (XPS) Appearance of a Nitrogen 1s (N1s) peak, confirming the presence of the pyridine ring on the surface.
Ellipsometry Measurement of a uniform film thickness consistent with the molecular length of this compound (~0.7-1.0 nm).
Atomic Force Microscopy (AFM) A smooth surface topography with low root-mean-square (RMS) roughness, indicating a well-formed monolayer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or No Monolayer Formation (e.g., high contact angle)1. Contaminated substrate.<[17]br>2. Impure solvent or precursor molecule.3. Insufficient immersion time.1. Repeat the substrate cleaning protocol rigorously.2. Use fresh, high-purity anhydrous solvent and a new batch of this compound.3. Increase immersion time to 24-48 hours.
Hazy or Visibly Contaminated Surface 1. Particulate contamination from the environment.2. Precursor molecule precipitating out of solution.3. Contaminated rinsing solvent.1. Work in a cleaner environment (e.g., cleanroom or laminar flow hood).<[9]br>2. Ensure the molecule is fully dissolved; sonication may help. [16]Check concentration.3. Use fresh, pure solvent for all rinsing steps.
Inconsistent Results Batch-to-Batch 1. Variation in substrate cleaning effectiveness.2. Degradation of the precursor solution over time.3. Ambient humidity affecting hydroxylated surfaces.1. Standardize the cleaning procedure and timing precisely.2. Always use a freshly prepared solution for each batch.3. Minimize exposure of clean substrates to air; perform immersion step immediately after drying.

Applications and Future Directions

SAMs created with this compound offer a hydrophilic surface that can be used in a variety of applications:

  • Biosensors: The terminal hydroxyl groups can serve as sites for the immobilization of biomolecules like enzymes or antibodies. [3][18][19]* Electronics: Modifying the surface energy of electrodes or dielectrics in devices like organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). [3][20][18]* Wettability Control: Creating surfaces with tailored hydrophilicity for applications in microfluidics or self-cleaning materials. [3]

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for all chemicals used. This compound may cause skin and eye irritation. [4]* Handle all solvents in a well-ventilated fume hood.

  • Exercise extreme caution when preparing and handling piranha solution, as it is a powerful and dangerous oxidant. [9]

References

  • Self-assembled monolayer - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Self-Assembled Monolayers as Platforms for Nanobiotechnology and Biointerface Research: Fabrication, Analysis, Mechanisms, and Design - ACS Publications. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Gold Film Surface Preparation for Self-Assembled Monolayer Studies | Langmuir. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Differences in ITO Surfaces According to the Formation of Aromatic Rings and Aliphatic Self-Assembled Monolayers for Organic Light-Emitting Diode Applications - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Effect of solvent on the dissolution and adsorption of SAMs a, Chemical... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Effect of Solvents on Interactions between Hydrophobic Self-Assembled Monolayers. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • This compound | C7H9NO | CID 72921 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Applications of Self-Assembled Monolayers for Biomolecular Electronics - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics. (n.d.). CD Genomics. Retrieved January 12, 2026, from [Link]

  • Spectroelectrochemistry of self-assembled monolayers of 2- and 4-mercaptopyridines - Monarch: Qucosa. (n.d.). Qucosa. Retrieved January 12, 2026, from [Link]

  • Self-Assembled Monolayers Lab Guide | PDF | Hydrophobe | Chemistry - Scribd. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy - Diva-portal.org. (n.d.). Diva-portal.org. Retrieved January 12, 2026, from [Link]

  • Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • On the Energy Contributions Driving Pyridine Adsorption on Silver and Gold Nanoparticles. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • This compound - CAS Common Chemistry. (n.d.). CAS. Retrieved January 12, 2026, from [Link]

  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • This compound - LookChem. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • The role of self-assembled monolayers in electronic devices - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Adsorption of 4-picoline and piperidine to the hydrated SiO2 surface: probing the surface acidity with vibrational sum frequency generation spectroscopy - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols: The Role of 4-Pyridine Derivatives as Intermediates in the Synthesis of Cefpimizole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of Cefpimizole, a third-generation cephalosporin antibiotic. A common point of inquiry revolves around the use of 4-Pyridineethanol as a key intermediate. This document clarifies the precise nature of the C-3 side chain of Cefpimizole and elucidates the synthesis and application of the correct 4-pyridine containing precursor. While this compound itself is not directly incorporated, a structurally related derivative is essential. This guide will detail the scientifically accurate synthetic pathway, offering in-depth protocols, mechanistic insights, and tabulated data to support drug development and research professionals in the synthesis of this important antibiotic.

Introduction: Deconstructing the Cefpimizole Structure

Cefpimizole is a broad-spectrum cephalosporin antibiotic characterized by its potent activity against a wide range of bacteria.[1] Its efficacy is, in part, attributed to the unique substituent at the C-3 position of the cephem nucleus. A thorough understanding of this structure is paramount for its synthesis.

The IUPAC name for Cefpimizole is 2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate.[1] This reveals that the C-3 position is attached to a pyridinium ring, which is substituted at its 4-position with a 2-sulfoethyl group (-CH2CH2SO3-), not a 2-hydroxyethyl group (-CH2CH2OH) that would be derived from this compound.

Therefore, while the core structure of a 4-substituted pyridine ethanol is conceptually similar, the actual intermediate required for Cefpimizole synthesis is a derivative containing a sulfonic acid moiety. This guide will focus on the synthesis of a suitable precursor, 4-pyridineethanesulfonic acid, and its subsequent reaction with the cephalosporin core.

Synthesis of the Key Intermediate: 4-Pyridineethanesulfonic Acid

The synthesis of the C-3 side-chain precursor is a critical step in the overall synthesis of Cefpimizole. A plausible and efficient route starts from 4-vinylpyridine.

Protocol 1: Synthesis of 4-Pyridineethanesulfonic Acid

This protocol details the conversion of 4-vinylpyridine to 4-pyridineethanesulfonic acid via a sulfonation reaction.

Materials:

  • 4-Vinylpyridine

  • Sodium bisulfite (NaHSO₃)

  • Isopropanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium bisulfite in water.

  • Addition of 4-Vinylpyridine: Slowly add 4-vinylpyridine to the sodium bisulfite solution at room temperature with vigorous stirring. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

    • Extract the aqueous layer with dichloromethane to remove any unreacted starting material.

    • Neutralize the aqueous layer with a solution of sodium hydroxide to a pH of 7.

    • The product, 4-pyridineethanesulfonic acid, will precipitate out of the solution.

  • Purification:

    • Filter the precipitate and wash with cold isopropanol.

    • Recrystallize the crude product from a mixture of water and isopropanol to obtain pure 4-pyridineethanesulfonic acid.

    • Dry the final product under vacuum.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Melting Point >300°C

Causality and Experimental Choices:

  • The use of sodium bisulfite provides a source of sulfite ions that add across the double bond of 4-vinylpyridine in a Michael-type addition.

  • Acidification and subsequent neutralization are crucial for the isolation of the zwitterionic product.

  • Recrystallization from a water/isopropanol mixture is effective for removing inorganic salts and other impurities.

Coupling of the Side Chain to the Cephalosporin Nucleus

The core of cephalosporin synthesis involves the reaction of a suitable derivative of 7-aminocephalosporanic acid (7-ACA) with the pre-synthesized side chain.

Logical Workflow for Cefpimizole Synthesis

G cluster_0 Side Chain Synthesis cluster_1 Cephalosporin Core Modification cluster_2 Final Assembly 4-Vinylpyridine 4-Vinylpyridine 4-Pyridineethanesulfonic_Acid 4-Pyridineethanesulfonic_Acid 4-Vinylpyridine->4-Pyridineethanesulfonic_Acid Sulfonation Cefpimizole_Precursor Cefpimizole_Precursor 4-Pyridineethanesulfonic_Acid->Cefpimizole_Precursor 7-ACA 7-ACA Activated_7-ACA Activated_7-ACA 7-ACA->Activated_7-ACA Protection & Activation Activated_7-ACA->Cefpimizole_Precursor Nucleophilic Substitution Cefpimizole Cefpimizole Cefpimizole_Precursor->Cefpimizole Deprotection & Acylation

Sources

Application Notes and Protocols for 4-Pyridineethanol in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Pyridineethanol in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. The rational design of these crystalline materials hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. This compound emerges as a particularly insightful choice for a ligand, not merely as a structural component, but as a functional modulator of the framework's properties.

Its strategic value lies in its bifunctionality. The pyridine nitrogen atom provides a robust Lewis basic site for coordination to metal centers, a fundamental interaction in the assembly of MOFs.[1] Concurrently, the terminal hydroxyl group introduces a site for hydrogen bonding, which can direct the supramolecular assembly of the framework and imbue the final material with enhanced hydrophilicity, a desirable trait for biomedical applications.[2] This dual-functionality allows this compound to act as a "smart" linker, influencing both the primary coordination sphere of the metal and the secondary interactions that dictate the overall crystal packing and pore environment.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in MOF synthesis. We will delve into the mechanistic underpinnings of its role, provide detailed, field-tested protocols for synthesis, and discuss the critical characterization techniques required to validate the resulting frameworks.

Part 1: The Causality Behind Experimental Choices

The selection of this compound as a ligand or modulator in MOF synthesis is a deliberate choice driven by the desire to impart specific functionalities to the final material. The pyridine moiety offers a well-defined coordination vector, predictably forming bonds with a variety of metal ions.[3] The ethanol extension, however, introduces a degree of flexibility and the potential for post-synthetic modification, where the hydroxyl group can be further functionalized to attach targeting molecules or therapeutic agents.[4][5][6]

The choice of synthesis methodology is equally critical. Solvothermal and hydrothermal methods are frequently employed for MOF synthesis as they provide the necessary energy to overcome the kinetic barriers of crystal formation, leading to highly crystalline materials.[2][7] The selection of solvent, temperature, and reaction time are not arbitrary parameters; they are carefully controlled to influence the nucleation and growth of the MOF crystals, ultimately determining the phase purity and defect density of the final product.[8]

Part 2: Experimental Protocols

Two primary strategies for incorporating this compound into MOFs are presented: direct solvothermal synthesis, where it acts as a primary or co-ligand, and post-synthetic modification, where it is grafted onto a pre-existing MOF.

Protocol 1: Direct Solvothermal Synthesis of a Zinc-based MOF with this compound and a Dicarboxylic Acid Co-ligand

This protocol describes the synthesis of a hypothetical mixed-ligand MOF, leveraging the coordinating ability of this compound in conjunction with a more traditional dicarboxylate linker to build a robust framework.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic Acid (H₂BDC)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL Scintillation Vials or Teflon-lined Stainless-Steel Autoclave

  • Oven

  • Centrifuge

  • Magnetic Stirrer and Stir Bars

  • Filtration apparatus

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.074 g (0.25 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.

    • In a separate vial, dissolve 0.041 g (0.25 mmol) of terephthalic acid in 5 mL of DMF.

    • To the terephthalic acid solution, add 0.031 g (0.25 mmol) of this compound. Stir until fully dissolved.

  • Reaction Mixture Assembly:

    • Slowly add the zinc nitrate solution to the ligand solution with continuous stirring.

    • A white precipitate may form initially. Continue stirring for 15 minutes to ensure a homogenous mixture.

  • Solvothermal Reaction:

    • Seal the vial or autoclave tightly.

    • Place the sealed vessel in a preheated oven at 120°C for 48 hours.[9]

  • Product Isolation and Purification:

    • After 48 hours, remove the vessel from the oven and allow it to cool slowly to room temperature.

    • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid product by re-dispersing in 10 mL of fresh DMF and centrifuging again. Repeat this step three times.

    • Perform a solvent exchange by washing the product with 10 mL of ethanol three times.

  • Activation:

    • After the final ethanol wash, decant the supernatant and dry the product under vacuum at 150°C for 12 hours to remove any residual solvent from the pores.

Diagram of the Solvothermal Synthesis Workflow:

solvothermal_synthesis cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation metal_salt Zn(NO₃)₂·6H₂O in DMF mixing Mixing & Stirring metal_salt->mixing ligand_solution H₂BDC + this compound in DMF ligand_solution->mixing heating Solvothermal Reaction (120°C, 48h) mixing->heating cooling Cooling heating->cooling centrifugation Centrifugation & Washing cooling->centrifugation activation Activation (Vacuum, 150°C) centrifugation->activation product Final MOF Product activation->product

Caption: Workflow for the solvothermal synthesis of a MOF using this compound.

Protocol 2: Post-Synthetic Modification of an Amine-Functionalized MOF with an Activated this compound Derivative

This protocol outlines a strategy to covalently attach this compound to a pre-synthesized MOF, such as UiO-66-NH₂, through an amide coupling reaction.

Materials:

  • UiO-66-NH₂ (synthesized according to literature procedures)

  • This compound

  • Succinic Anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

Part A: Activation of this compound

  • In a round-bottom flask, dissolve this compound (1 mmol) and succinic anhydride (1.1 mmol) in 20 mL of anhydrous DCM.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the carboxylic acid-terminated this compound derivative.

  • Dissolve the resulting product, DCC (1.2 mmol), and NHS (1.2 mmol) in 30 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 12 hours to activate the carboxylic acid group.

Part B: Modification of UiO-66-NH₂

  • Activate the UiO-66-NH₂ (100 mg) by heating under vacuum at 120°C for 12 hours.

  • Suspend the activated MOF in 10 mL of anhydrous DMF.

  • Add the solution of the activated this compound derivative to the MOF suspension.

  • Stir the reaction mixture at 60°C for 72 hours.

  • Isolate the modified MOF by centrifugation (8000 rpm, 10 min).

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with DCM (3 x 10 mL) to remove any unreacted reagents.

  • Dry the final product under vacuum at 80°C for 12 hours.

Diagram of the Post-Synthetic Modification Workflow:

psm_workflow cluster_activation Ligand Activation cluster_mof_modification MOF Modification cluster_coupling Coupling and Purification ligand This compound acid_deriv Carboxylic Acid Derivative ligand->acid_deriv + Succinic Anhydride activated_ligand NHS-activated Ligand acid_deriv->activated_ligand + DCC, NHS coupling Reaction in DMF (60°C, 72h) activated_ligand->coupling mof_nh2 UiO-66-NH₂ activated_mof Activated UiO-66-NH₂ mof_nh2->activated_mof Vacuum, 120°C activated_mof->coupling washing Washing & Centrifugation coupling->washing final_product Functionalized MOF washing->final_product

Caption: Post-synthetic modification of an amine-functionalized MOF with this compound.

Part 3: Data Presentation and Characterization

The successful synthesis and modification of MOFs must be confirmed through a suite of characterization techniques.

Table 1: Key Synthesis Parameters and Expected Outcomes

ParameterProtocol 1 (Direct Synthesis)Protocol 2 (Post-Synthetic Modification)Rationale
Metal Source Zn(NO₃)₂·6H₂OPre-formed Zr-based MOF (UiO-66-NH₂)Zinc is known to form a wide variety of MOF structures. Zr-based MOFs like UiO-66 are known for their high stability.
Organic Linkers Terephthalic Acid, this compound2-Aminoterephthalic acid (in UiO-66-NH₂), Activated this compoundA combination of a rigid dicarboxylate and a functionalized pyridine provides structural integrity and tunable properties.
Solvent DMFDMF, DCMDMF is a common high-boiling point solvent for solvothermal synthesis. DCM is used for the activation step due to its low boiling point.
Temperature 120°C60°CA temperature sufficient for crystal growth without decomposing the ligands. A milder temperature is used for PSM to preserve the MOF structure.
Reaction Time 48 hours72 hoursAllows for complete crystallization. Longer reaction times are often needed for solid-state reactions in PSM.
Expected Porosity MicroporousMicroporous, potentially with slightly reduced pore volumeThe combination of linkers is expected to yield a porous framework. The grafted molecules in PSM may partially occupy the pores.

Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if a known structure is targeted.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the organic linkers. In Protocol 2, the appearance of amide bond vibrations would confirm successful modification.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the activated MOF.

Conclusion and Future Outlook

This compound presents a compelling building block for the design of functional metal-organic frameworks. Its dual-coordinating and hydrogen-bonding capabilities offer a nuanced level of control over the final material's structure and properties. The protocols detailed herein provide a robust starting point for researchers to explore the synthesis of novel MOFs with tailored functionalities. The direct synthesis approach is suitable for creating new materials from the ground up, while post-synthetic modification offers a powerful tool for functionalizing existing, well-characterized MOFs. The resulting materials hold significant promise for applications in gas storage, catalysis, and, with further development, targeted drug delivery, where the hydroxyl group can serve as a handle for bioconjugation.

References

  • Cohen, S. M. (2011). Post-Synthesis Modification of a MetalOrganic Framework To Form Metallosalen-Containing MOF Materials. ElectronicsAndBooks. Available at: [Link]

  • Zhang, G., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances, 13(4), 2261-2266. Available at: [Link]

  • Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1296-1314. Available at: [Link]

  • Deria, P., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1367-1378. Available at: [Link]

  • Wang, Z., et al. (2019). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 7(38), 21674-21695. Available at: [Link]

  • ResearchGate. (n.d.). Postsynthetic Modification of Metal–Organic Frameworks. Available at: [Link]

  • Seetharaj, R., et al. (2022). Synthesis of metal-organic frameworks with interest in analytical chemistry. In Metal-Organic Frameworks for Analytical Chemistry. Elsevier. Available at: [Link]

  • Olanrewaju, M. A., et al. (2021). Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. RSC Advances, 11(48), 30235-30245. Available at: [Link]

  • Denisov, G. L., et al. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. Russian Journal of Coordination Chemistry, 47(3), 163-170. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Scaled-Up Synthesis of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract 4-Pyridineethanol, also known as 4-(2-Hydroxyethyl)pyridine, is a pivotal intermediate in the synthesis of various pharmaceutical compounds and serves as a precursor to monomers like 4-vinylpyridine.[1][2][3] While numerous methods exist for its laboratory-scale synthesis, transitioning to pilot or industrial-scale production introduces significant challenges related to reaction kinetics, thermodynamics, and safety. This guide provides a comprehensive overview of the experimental setup for scaling up the synthesis of this compound. It offers a comparative analysis of common synthetic routes and presents a detailed, field-proven protocol for the reduction of a 4-pyridineacetic acid derivative. The core focus is on ensuring process safety, reproducibility, and high yield by explaining the causality behind critical experimental choices and outlining robust troubleshooting strategies.

Strategic Considerations: A Comparative Analysis of Synthetic Routes

The selection of a synthetic route for scale-up is a multi-faceted decision, balancing cost, safety, yield, and environmental impact. Below is an analysis of common methods for synthesizing this compound.

Synthetic Route Core Reaction Scalability & Safety Considerations Typical Yield Key Advantages Primary Challenges
Route A: Picoline Condensation 4-Picoline + Formaldehyde/ParaformaldehydeWell-suited for industrial scale; requires high temperatures and pressures (autoclave). The reaction can produce diol and triol byproducts.90-95%High yield, uses readily available starting materials.Requires specialized high-pressure equipment; byproduct formation necessitates robust purification.
Route B: Carboxylic Acid/Ester Reduction Reduction of 4-Pyridineacetic acid or its ester with a hydride reagent.Moderate to high scalability. Use of NaBH₄ is manageable with proper thermal controls.[4] LiAlH₄ is highly pyrophoric and challenging to handle at scale.[5]70-85%[1][5]Milder reaction conditions compared to Route A; good selectivity.Hydride reagents are hazardous and require stringent anhydrous conditions; exothermic quenching is a critical safety step.[6]
Route C: Catalytic Hydrogenation Hydrogenation of a 4-substituted pyridine derivative (e.g., 4-acetylpyridine).Excellent scalability and inherent safety ("green" chemistry). Requires specialized hydrogenation reactors and catalysts (e.g., PtO₂, Ru).[7][8]Variable; can be >90%Clean reaction with minimal waste; avoids hazardous reagents.Catalyst cost and sensitivity; may require high pressures of H₂ gas.[7]
Route D: Grignard Reaction 4-Pyridyl Grignard reagent + Ethylene OxideChallenging to scale due to the high reactivity and moisture sensitivity of Grignard reagents.[9][10] Ethylene oxide is a toxic, explosive gas.ModerateVersatile for creating C-C bonds.Extreme safety hazards associated with ethylene oxide; stringent anhydrous conditions are mandatory.

For this guide, we will focus on Route B: Reduction of Ethyl 4-Pyridineacetate with Sodium Borohydride (NaBH₄) . This method represents a common pathway in drug development and provides an excellent case study for managing moderately hazardous reagents and exothermic reactions during scale-up.

Pre-Synthesis & Safety Imperatives for Scale-Up

Transitioning from a benchtop flask to a multi-liter reactor fundamentally alters the process dynamics. The volume of a reactor increases by the cube of its dimension, while the surface area for heat exchange increases only by the square. This disparity makes thermal management the most critical aspect of a successful scale-up.[11]

Hazard Analysis of Key Reagents
  • Sodium Borohydride (NaBH₄): A water-reactive solid.[4] It hydrolyzes, especially under acidic or neutral conditions, to generate hydrogen gas, which is highly flammable. This hydrolysis is also exothermic and can lead to a thermal runaway if not controlled.[6] Solutions are often stabilized with a small amount of sodium hydroxide to raise the pH.[12]

  • Ethanol/Tetrahydrofuran (Solvents): Flammable organic solvents. Ensure all equipment is properly grounded to prevent static discharge.[13] Work must be conducted in a well-ventilated area away from ignition sources.

  • 4-Picoline (Potential Precursor): A flammable and toxic liquid.[13] Handling requires protective gloves, clothing, and eye protection in a well-ventilated fume hood.[14]

Engineering Controls and Personal Protective Equipment (PPE)
  • Jacketed Reactor: A reactor with an outer jacket for circulating a thermal fluid is mandatory for precise temperature control. A powerful chilling unit is essential to manage the exotherm.[11]

  • Inert Atmosphere: The entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact of NaBH₄ with atmospheric moisture and to mitigate fire risk.[4]

  • Controlled Addition: A programmable pump or a pressure-equalizing dropping funnel is required for the slow, controlled addition of the reducing agent. This is the primary method for controlling the rate of heat generation.[11]

  • PPE: Standard PPE includes a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are suitable for NaBH₄).[4]

Detailed Protocol: Scaled-Up Synthesis via NaBH₄ Reduction

This protocol describes the synthesis of this compound from Ethyl 4-Pyridineacetate on a 1 kg scale.

Reaction Principle

The carbonyl group of the ester is reduced by sodium borohydride to the corresponding primary alcohol. The reaction is typically performed in an alcoholic solvent.

Chemical Equation: 4-(C₂H₅OOCCH₂)C₅H₄N + 2 NaBH₄ → 4-(HOCH₂CH₂)C₅H₄N + Side Products

Equipment and Reagents
Equipment Specification
Jacketed Glass Reactor20 L capacity, with overhead stirrer, thermocouple, condenser, and N₂ inlet
Chiller/Heater CirculatorCapable of maintaining temperatures from -10 °C to 100 °C
Addition Funnel5 L, pressure-equalizing
Diaphragm PumpFor transfers (optional)
Rotary Evaporator20 L capacity
Vacuum Distillation SetupSuitable for high-boiling point liquids
Reagent CAS No. Molecular Weight Amount Moles Equivalents
Ethyl 4-Pyridineacetate54401-85-3165.19 g/mol 1.00 kg6.051.0
Sodium Borohydride (NaBH₄)16940-66-237.83 g/mol 458 g12.12.0
Ethanol (anhydrous)64-17-546.07 g/mol 10 L--
Hydrochloric Acid (2M aq.)7647-01-0-~3 L-For quench
Sodium Hydroxide (5M aq.)1310-73-2-~5 L-For neutralization
Ethyl Acetate141-78-6-15 L-For extraction
Anhydrous Sodium Sulfate7757-82-6-500 g-For drying
Step-by-Step Methodology

1. Reactor Preparation:

  • Ensure the reactor and all glassware are thoroughly dried.

  • Assemble the reactor setup as shown in the workflow diagram.

  • Inert the system by purging with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the experiment.

2. Charging the Reactor:

  • Charge the reactor with Ethyl 4-Pyridineacetate (1.00 kg).

  • Add anhydrous ethanol (8 L) to the reactor via a cannula or pump.

  • Begin stirring at a moderate speed (e.g., 200-250 RPM) to ensure good mixing.

  • Cool the reactor contents to 0-5 °C using the chiller.

3. Preparation and Addition of Reducing Agent:

  • CAUTION: NaBH₄ reacts with ethanol to generate hydrogen gas. This preparation should be done in a well-ventilated hood, and the solution should be used promptly.

  • In a separate flask under a nitrogen atmosphere, carefully and slowly add Sodium Borohydride (458 g) to cold (0-5 °C) anhydrous ethanol (2 L) with stirring.

  • Transfer this slurry to the 5 L addition funnel.

  • Add the NaBH₄ slurry dropwise to the stirred solution in the reactor over 2-3 hours. Crucially, maintain the internal temperature of the reactor below 10 °C throughout the addition. A rapid temperature increase indicates an uncontrolled reaction.

4. Reaction Monitoring:

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 4-6 hours.

  • Monitor the reaction progress by taking small, quenched aliquots for analysis by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

5. Quenching the Reaction:

  • CAUTION: Quenching is highly exothermic and generates significant amounts of hydrogen gas. Perform this step slowly and with vigorous stirring and efficient cooling. Ensure the condenser is operating efficiently.

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully add 2M HCl solution via the addition funnel. Maintain the internal temperature below 20 °C. Continue addition until the effervescence ceases and the pH is acidic (~pH 2-3).

6. Work-up and Extraction:

  • Neutralize the mixture by the slow addition of 5M NaOH solution, aiming for a final pH of 8-9. Again, monitor the temperature during this exothermic neutralization.

  • Transfer the mixture to a suitable separatory funnel or extraction vessel.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic layers.

  • Wash the combined organic phase with brine (2 L), then dry over anhydrous sodium sulfate (500 g).

7. Purification:

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless or pale yellow liquid.[15]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor 1. Dry & Inert Reactor prep_reagents 2. Prepare Reagent Solutions prep_reactor->prep_reagents charge_ester 3. Charge Ester & Solvent prep_reagents->charge_ester Transfer to Reactor cool_reactor 4. Cool to 0-5 °C charge_ester->cool_reactor add_nabh4 5. Slow Addition of NaBH₄ (T < 10 °C) cool_reactor->add_nabh4 monitor 6. Monitor by TLC/HPLC add_nabh4->monitor quench 7. Quench with 2M HCl (T < 20 °C) monitor->quench Reaction Complete neutralize 8. Neutralize with 5M NaOH quench->neutralize extract 9. Extract with Ethyl Acetate neutralize->extract purify 10. Distill under Vacuum extract->purify final_product final_product purify->final_product Pure this compound

Caption: High-level workflow for the scaled-up synthesis of this compound.

Process Control and Troubleshooting

Even with a robust protocol, challenges can arise during scale-up. Inefficient mixing or poor heat transfer can drastically lower yield and create new impurity profiles not seen at the lab scale.[11]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient mixing leading to localized hotspots and side reactions.[11]2. Reagent degradation (e.g., moisture in NaBH₄).3. Incomplete reaction.4. Product loss during work-up/extraction.1. Increase stirrer speed; verify stirrer design is appropriate for reactor geometry.2. Use fresh, high-purity reagents; ensure all solvents are anhydrous.3. Extend reaction time; re-verify completion by HPLC.4. Perform an additional extraction; check pH of aqueous layer to ensure product is not protonated.
Uncontrolled Exotherm 1. Addition rate of reducing agent is too fast.[11]2. Cooling system is inefficient or has failed.3. Insufficient solvent to act as a heat sink.1. Immediately stop addition; reduce the addition rate.2. Verify chiller setpoint and fluid flow; ensure no blockages.3. Use a more dilute reaction mixture (note: this may increase batch time).
Impurity Formation 1. Formation of borate esters that are difficult to hydrolyze.2. Side reactions due to high local concentrations or temperatures.1. Ensure quench and hydrolysis steps are sufficiently long and at the correct pH.2. Improve mixing and strictly adhere to temperature control protocols.
Troubleshooting Logic Diagram

G start Process Deviation (e.g., Low Yield) check_temp Was Temp. Control Maintained (<10°C during addition)? start->check_temp check_mixing Was Mixing Efficient? check_temp->check_mixing Yes sol_temp Improve Cooling Capacity Reduce Addition Rate check_temp->sol_temp No check_reagents Are Reagents High Quality & Anhydrous? check_mixing->check_reagents Yes sol_mixing Increase Stirrer Speed Evaluate Impeller Design check_mixing->sol_mixing No sol_reagents Use Fresh Reagents Ensure Anhydrous Solvents check_reagents->sol_reagents No end Investigate Work-up/ Purification Steps check_reagents->end Yes

Caption: Troubleshooting logic for addressing common scale-up issues.

Analytical Characterization

To ensure the final product meets the required specifications, a suite of analytical tests should be performed:

  • Identity: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[16]

  • Purity: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity percentage and identify any residual starting materials or byproducts.

  • Residual Solvents: Headspace GC to quantify any remaining solvents from the work-up and purification.

  • Water Content: Karl Fischer titration to determine the water content, which is critical if the product is used in subsequent moisture-sensitive reactions.

Conclusion

The successful scale-up of this compound synthesis is contingent upon a thorough understanding of the reaction's thermodynamics and potential hazards. The reduction of ethyl 4-pyridineacetate with sodium borohydride is a viable and scalable method, provided that stringent controls are placed on temperature, reagent addition rates, and atmospheric conditions. By prioritizing safety through robust engineering controls and following a well-defined, monitored protocol, researchers and drug development professionals can confidently and reproducibly manufacture this key intermediate at scale.

References

  • BenchChem. (n.d.). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
  • Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Materials Science Conferences. (n.d.). Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production. Retrieved from [Link]

  • FINETECH INDUSTRY LIMITED. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY - Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pushing the Limits of Sodium Borohydride Hydrolysis for On-Board Hydrogen Generation Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Vinylpyridine. Retrieved from [Link]

  • BDMAEE. (2024). 4-vinylpyridine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.
  • MDPI. (2020). Hydrogenation of Aqueous Acetic Acid over Ru-Sn/TiO2 Catalyst in a Flow-Type Reactor, Governed by Reverse Reaction. Retrieved from [Link]

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Application of 4-Pyridineethanol in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the utility of 4-Pyridineethanol as a versatile building block in the discovery and development of novel agrochemicals. Pyridine-based compounds are integral to modern agriculture, forming the core of numerous fungicides, insecticides, and herbicides.[1] this compound, with its reactive hydroxyl group and the characteristic pyridine scaffold, offers a strategic entry point for the synthesis of diverse molecular libraries aimed at identifying new crop protection agents.

Introduction to this compound: A Versatile Precursor

This compound, also known as 2-(4-pyridyl)ethanol, is an organic compound featuring a pyridine ring substituted at the 4-position with a hydroxyethyl group.[2][3] Its chemical structure combines the nucleophilic and hydrogen-bonding capabilities of an alcohol with the inherent biological relevance of the pyridine moiety. The pyridine ring is a key component in many natural products and pharmaceuticals, and its derivatives are widely used in agrochemicals.[4]

The presence of the hydroxyl group provides a convenient handle for a variety of chemical transformations, including esterification and etherification, allowing for the facile introduction of diverse functional groups. This makes this compound an ideal starting material for creating libraries of candidate compounds for high-throughput screening in agrochemical research. Furthermore, it is a known intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[5]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a 4-pyridineacetic acid ester.[6] The following protocol details a representative procedure.

Protocol 1: Synthesis of this compound via Ester Reduction

Objective: To synthesize this compound from 4-pyridineacetic acid ethyl ester.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester.

Materials:

  • 4-Pyridineacetic acid ethyl ester

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Celite®

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-neck round-bottom flask purged with nitrogen, dissolve 4-pyridineacetic acid ethyl ester (0.091 mol) in 180 mL of anhydrous THF.

  • Cool the solution to approximately 0°C using an ice bath.

  • Slowly add a 1.0 M solution of lithium aluminum hydride in THF (0.055 mol) dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully. A color change to yellow may be observed.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by cautiously adding 2.1 mL of water at 0°C, followed by 2.1 mL of 15% NaOH solution, and then 6.3 mL of water.

  • Filter the resulting mixture through a pad of Celite® to remove the aluminum salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil.[6] The crude product can be used directly in subsequent reactions or purified further by distillation under reduced pressure.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start Dissolve 4-Pyridineacetic acid ethyl ester in anhydrous THF cool Cool to 0°C start->cool add_lah Add LiAlH4 solution dropwise cool->add_lah stir Stir at room temperature for 4 hours add_lah->stir quench Quench reaction with H2O and NaOH stir->quench filter Filter through Celite quench->filter concentrate Concentrate under vacuum filter->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Novel Agrochemical Candidates

The true utility of this compound in agrochemical research lies in its role as a scaffold for creating diverse libraries of compounds for biological screening. The hydroxyl group is a prime site for modification.

Synthesis of a 4-Pyridineethyl Ester Library

Rationale: Esterification of this compound with a variety of carboxylic acids can introduce different lipophilic and electronic properties to the molecule, which can significantly impact its biological activity. This approach allows for the exploration of structure-activity relationships (SAR).

Protocol 2: General Procedure for the Synthesis of 4-Pyridineethyl Esters

Objective: To synthesize a library of esters from this compound and various carboxylic acids.

Causality: Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • A library of carboxylic acids (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath and add DCC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Diagram of Esterification Workflow:

G cluster_ester Synthesis of 4-Pyridineethyl Ester Library start Dissolve this compound, R-COOH, and DMAP in DCM cool Cool to 0°C start->cool add_dcc Add DCC cool->add_dcc stir Stir at room temperature add_dcc->stir filter Filter DCU stir->filter wash Wash with NaHCO3 and brine filter->wash dry Dry with MgSO4 wash->dry purify Purify by column chromatography dry->purify product 4-Pyridineethyl Ester Library purify->product

Caption: General workflow for synthesizing a 4-Pyridineethyl ester library.

Bioactivity Screening Protocols

Once a library of this compound derivatives has been synthesized, the next crucial step is to screen them for potential agrochemical activity.

Insecticidal Activity Screening

Rationale: Many pyridine-containing compounds, such as neonicotinoids, exhibit potent insecticidal activity by acting on the central nervous system of insects.[7][8] Derivatives of this compound can be screened to identify novel insecticidal scaffolds.

Protocol 3: Aphid Mortality Bioassay

Objective: To assess the insecticidal activity of synthesized this compound derivatives against a common agricultural pest, such as the cowpea aphid (Aphis craccivora).

Materials:

  • Synthesized this compound derivatives

  • Acetone (for stock solutions)

  • Triton X-100 (surfactant)

  • Distilled water

  • Healthy, untreated faba bean or similar host plants

  • Synchronized population of cowpea aphids

  • Petri dishes with moist filter paper

  • Spray bottle or micro-sprayer

  • Stereomicroscope

Procedure:

  • Prepare stock solutions of each test compound in acetone at a concentration of 10 mg/mL.

  • Create a series of test solutions at different concentrations (e.g., 100, 50, 25, 10, 5 ppm) by diluting the stock solution with distilled water containing 0.1% Triton X-100. A negative control (water + surfactant) and a positive control (a known insecticide like imidacloprid) should also be prepared.

  • Excise leaves from the host plants and place them adaxial side up in Petri dishes lined with moist filter paper.

  • Transfer a known number of aphids (e.g., 20-30 adults and/or nymphs) onto each leaf disc using a fine brush.

  • Spray the leaves with the test solutions until runoff.

  • Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour light:dark photoperiod.

  • Assess aphid mortality at 24, 48, and 72 hours post-treatment using a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC₅₀ (lethal concentration to kill 50% of the population) for active compounds using probit analysis.

Hypothetical Data Presentation:

CompoundLC₅₀ (ppm) at 48h
This compound>1000
Derivative A (Ester)75.2
Derivative B (Ester)28.9
Derivative C (Ether)150.4
Imidacloprid (Positive Control)5.8
Herbicidal and Plant Growth Regulator Screening

Rationale: The pyridine ring is also a feature of some herbicides. Additionally, certain chemical compounds can act as plant growth regulators (PGRs), either inhibiting or promoting growth.[9][10] Ethanol itself has been shown to have some plant growth-promoting effects at low concentrations.[11] Therefore, it is valuable to screen this compound derivatives for both herbicidal and PGR activity.

Protocol 4: Seed Germination and Seedling Growth Bioassay

Objective: To evaluate the effect of synthesized compounds on the germination and early growth of a model plant species (e.g., cress, Lepidium sativum).

Materials:

  • Synthesized this compound derivatives

  • Acetone

  • Distilled water

  • Petri dishes (9 cm)

  • Filter paper (Whatman No. 1)

  • Seeds of a model plant (e.g., cress)

  • Growth chamber or incubator

Procedure:

  • Prepare stock solutions and serial dilutions of the test compounds as described in Protocol 3.

  • Place two layers of filter paper in each Petri dish.

  • Pipette 5 mL of each test solution onto the filter paper. A negative control (distilled water) should be included.

  • Evenly place a known number of seeds (e.g., 25) in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at 25°C in the dark for 72 hours.

  • After the incubation period, measure the following:

    • Germination percentage.

    • Radicle (root) length.

    • Hypocotyl (shoot) length.

  • Calculate the percentage inhibition or stimulation of germination, root length, and shoot length relative to the negative control.

Diagram of Bioactivity Screening Workflow:

G cluster_screening Bioactivity Screening Workflow start Synthesized this compound Derivatives insect Insecticidal Screening (e.g., Aphid Mortality Assay) start->insect plant Herbicidal/PGR Screening (e.g., Seed Germination Assay) start->plant data_insect Analyze mortality data (Calculate LC50) insect->data_insect data_plant Analyze growth data (% Inhibition/Stimulation) plant->data_plant hit_id Identify Hit Compounds data_insect->hit_id data_plant->hit_id

Caption: Workflow for bioactivity screening of this compound derivatives.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of novel compounds in agrochemical research. Its bifunctional nature allows for the creation of diverse chemical libraries through straightforward synthetic modifications. The protocols outlined in this guide provide a framework for the synthesis of this compound and its derivatives, as well as for the subsequent screening of their biological activities. By systematically exploring the structure-activity relationships of these novel compounds, researchers can identify promising new leads for the development of next-generation insecticides, herbicides, and plant growth regulators.

References

  • ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Chempanda. (n.d.). Pyridine as insecticide. Retrieved from [Link]

  • Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627–17634. [Link]

  • Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271–17282. [Link]

  • Bakhite, E. A., et al. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-6. [Link]

  • The synthesis of pyridine derivatives possessing possible emetic and rodenticidal activity. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30–48. [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(12), 4787. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Scribd. (n.d.). How To Make Pyridines: The Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4787. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CN102783485A - Application of ethanol in promoting plant growth.
  • ResearchGate. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. Retrieved from [Link]

  • Vasquez, D., et al. (2020). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 25(21), 5183. [Link]

  • Casida, J. E., & Dick, R. A. (2009). Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives. Bioorganic & Medicinal Chemistry, 17(12), 4289–4296. [Link]

  • ResearchGate. (2009). Chemistry of polyhalogenated nitrobutadienes, 8: Nitropolychlorobutadienes-Precursors for insecticidal neonicotinoids. Retrieved from [Link]

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Application Notes and Protocols for the Safe Handling and Use of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pyridineethanol, also known as 4-(2-hydroxyethyl)pyridine, is a versatile bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. Its structure, which incorporates both a nucleophilic pyridine ring and a primary alcohol, makes it a valuable intermediate and building block in organic synthesis.[1][2] Specifically, it serves as a key reagent for the protection of carboxyl groups and as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] The pyridine moiety offers sites for hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition at biological targets, while the hydroxyl group provides a convenient handle for derivatization.[2]

This comprehensive guide provides detailed protocols and in-depth insights into the safe handling, storage, and application of this compound. The following sections are designed to equip laboratory personnel with the necessary knowledge to work with this compound efficiently and, most importantly, safely.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and associated hazards of this compound is fundamental to its safe handling. This information dictates the necessary precautions, personal protective equipment (PPE), and emergency procedures.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[5] It is hygroscopic and sensitive to moisture.[4] Key physical and chemical data are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 5344-27-4[6][7][8]
Molecular Formula C₇H₉NO[6][7]
Molecular Weight 123.15 g/mol [6][7]
Appearance Colorless to pale yellow liquid or solid[5]
Melting Point 8-10 °CJubilant Ingrevia SDS
Boiling Point 121-122 °C at 2 mmHgJubilant Ingrevia SDS
Flash Point 92 °CJubilant Ingrevia SDS
Solubility Miscible with water[4]
Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

Signal Word: Warning[6]

Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize the risk of exposure and ensure the integrity of the chemical.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn. It is crucial to inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. In cases of potential for significant splashing, full-body protection may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls
  • Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.

  • Conditions to Avoid: Protect from moisture, as the compound is hygroscopic.[4] Keep away from heat, sparks, and open flames.

Emergency and First Aid Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for chemical waste disposal.

  • Large Spills: Evacuate the area and prevent further leakage or spillage if it is safe to do so. Ventilate the area and contain the spill. Trained personnel wearing appropriate PPE should clean up the spill.

Application Notes and Experimental Protocols

This compound is a valuable reagent in organic synthesis, particularly for the protection of carboxylic acids and as a building block in the synthesis of more complex molecules.

Application as a Protecting Group for Carboxylic Acids

The hydroxyl group of this compound can be esterified with a carboxylic acid, forming a 2-(4-pyridyl)ethyl (Pye) ester. This protecting group is stable under a variety of reaction conditions but can be readily cleaved when desired.

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and this compound in anhydrous DCM.

  • Add DMAP to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-pyridyl)ethyl ester.

Workflow for Carboxylic Acid Protection

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Reaction_Vessel Reaction Mixture in DCM Carboxylic_Acid->Reaction_Vessel This compound This compound (1.2 eq) This compound->Reaction_Vessel DMAP DMAP (cat.) DMAP->Reaction_Vessel DCM Anhydrous DCM DCM->Reaction_Vessel Coupling_Step Esterification (0°C to RT) Reaction_Vessel->Coupling_Step Add slowly at 0°C DCC DCC in DCM (1.2 eq) DCC->Coupling_Step Filtration Filter DCU Coupling_Step->Filtration After 12-24h Washing Wash with NaHCO₃ & Brine Filtration->Washing Drying Dry (MgSO₄) Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Protected_Product Protected Carboxylic Acid Purification->Protected_Product Yields G Start Start Dissolve_Ester Dissolve 4-Pyridineacetic acid ethyl ester in anhydrous THF Start->Dissolve_Ester Cool_to_0C Cool to 0°C Dissolve_Ester->Cool_to_0C Add_LAH Slowly add LiAlH₄ solution Cool_to_0C->Add_LAH Quench_Reaction Quench with H₂O, NaOH(aq), H₂O Add_LAH->Quench_Reaction Stir_at_RT Stir at room temperature for 4h Quench_Reaction->Stir_at_RT Filter Filter through Celite Stir_at_RT->Filter Concentrate Concentrate filtrate Filter->Concentrate Product This compound Concentrate->Product

Caption: Synthesis of this compound by reduction of its ethyl ester.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including reaction residues and contaminated materials, in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Conclusion

This compound is an indispensable reagent in modern organic synthesis and drug discovery. Its utility, however, is matched by its potential hazards. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers can handle and utilize this compound with confidence, ensuring both personal safety and the integrity of their experimental work. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible scientific practice.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

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The Versatile Role of 4-Pyridineethanol in Modern Polymer Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of polymer chemistry, the quest for novel materials with tailored functionalities is perpetual. 4-Pyridineethanol, a seemingly simple heterocyclic alcohol, emerges as a potent building block, offering a gateway to a diverse range of functional polymers. Its unique structure, featuring both a reactive hydroxyl group and a nucleophilic pyridine ring, allows for its versatile application as a precursor to well-established monomers, a functional initiator in ring-opening polymerizations, a modifying agent for imparting specific properties to existing polymers, and a key component in step-growth polymerization.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in polymer synthesis. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support key claims with authoritative references.

This compound: A Strategic Precursor to 4-Vinylpyridine for Functional Polymers

One of the most significant applications of this compound is its role as a stable and readily available precursor to 4-vinylpyridine (4VP).[1] 4VP is a valuable monomer for the synthesis of poly(4-vinylpyridine) (P4VP), a polymer renowned for its applications in surface modification, catalysis, and the development of "smart" materials.[2][3] The pyridine moiety in P4VP can be quaternized to create polyelectrolytes with applications in gene delivery and antimicrobial surfaces.[2]

The conversion of this compound to 4VP is typically achieved through a dehydration reaction. This two-step approach, starting from the more stable this compound, offers a reliable route to high-purity 4VP, which is crucial for controlled polymerization processes.

Experimental Protocol: Synthesis of 4-Vinylpyridine from this compound

This protocol outlines the dehydration of this compound to yield 4-vinylpyridine.

Materials:

  • This compound

  • Potassium hydroxide (KOH) pellets

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydroquinone (polymerization inhibitor)

  • Toluene

  • Round-bottom flask with a distillation head

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, add this compound and a catalytic amount of potassium hydroxide pellets.

  • Add a small amount of hydroquinone as a polymerization inhibitor.

  • Heat the mixture under vacuum. The 4-vinylpyridine will distill over.

  • Collect the distillate, which is crude 4-vinylpyridine.

  • Dry the collected 4-vinylpyridine over anhydrous magnesium sulfate.

  • Purify the 4-vinylpyridine by vacuum distillation, again in the presence of a small amount of hydroquinone, to obtain pure 4-vinylpyridine.

Causality: The use of a strong base like KOH facilitates the elimination of water. The polymerization inhibitor is crucial as 4VP can readily polymerize at elevated temperatures. Vacuum distillation is employed to lower the boiling point and prevent thermal polymerization.

Application in Controlled Radical Polymerization of 4-Vinylpyridine

The resulting 4VP can be polymerized via various methods, with controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) offering excellent control over molecular weight and dispersity.[4][5]

Table 1: Typical Conditions for ATRP of 4-Vinylpyridine

ParameterConditionRationale
Monomer 4-Vinylpyridine (freshly distilled)High purity is essential for controlled polymerization.
Initiator Ethyl α-bromoisobutyrateProvides a bromine atom for the ATRP equilibrium.
Catalyst Copper(I) bromide (CuBr)The transition metal catalyst that facilitates atom transfer.
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes the copper catalyst and tunes its reactivity.
Solvent 2-Propanol or TolueneA solvent that dissolves all components of the reaction.
Temperature 60-90 °CProvides sufficient energy for polymerization while minimizing side reactions.

Leveraging the Hydroxyl Group: this compound as a Functional Initiator

The hydroxyl group of this compound allows it to act as a functional initiator for ring-opening polymerization (ROP) of cyclic monomers such as lactides, caprolactone, and epoxides.[6][7] This approach directly incorporates the pyridine moiety at the α-chain end of the resulting polymer, creating well-defined functional materials in a single step.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination 4PE This compound InitiationStep Ring-Opening Initiation 4PE->InitiationStep Monomer Cyclic Monomer (e.g., Lactide) Monomer->InitiationStep ActiveCenter Active Polymer Chain with Pyridine End-Group InitiationStep->ActiveCenter PropagationStep Chain Growth ActiveCenter->PropagationStep TerminationStep Termination/Quenching ActiveCenter->TerminationStep MoreMonomer Monomer MoreMonomer->PropagationStep n PropagationStep->ActiveCenter n FinalPolymer Pyridine-End-Functionalized Polymer TerminationStep->FinalPolymer

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound

This protocol describes the synthesis of poly(ε-caprolactone) with a terminal pyridine group.

Materials:

  • This compound

  • ε-Caprolactone (dried over CaH₂)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Schlenk flask and line

  • Methanol

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under vacuum.

  • In a Schlenk flask under an inert atmosphere (e.g., argon), add this compound and anhydrous toluene.

  • Add ε-caprolactone to the flask via syringe.

  • Add the catalyst, Sn(Oct)₂, to the reaction mixture.

  • Immerse the flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 24 hours).

  • Cool the reaction to room temperature and dissolve the viscous product in a small amount of toluene.

  • Precipitate the polymer by slowly adding the solution to cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry under vacuum at room temperature.

Self-Validation: The presence of the pyridine end-group can be confirmed by ¹H NMR spectroscopy, where the characteristic signals of the pyridine ring will be present in the polymer spectrum. The molecular weight of the polymer can be controlled by the monomer-to-initiator ratio.

Incorporation into Step-Growth Polymers: Crafting Functional Polyurethanes and Polyesters

The hydroxyl functionality of this compound also enables its incorporation into step-growth polymers like polyurethanes and polyesters.[8] In polyurethane synthesis, it can act as a chain extender or a functional diol, reacting with diisocyanates to introduce the pyridine moiety into the polymer backbone. This imparts unique properties to the polyurethane, such as improved adhesion, catalytic activity, or pH-responsiveness.

G Diisocyanate Diisocyanate (OCN-R-NCO) Prepolymer Prepolymer Formation Diisocyanate->Prepolymer Polyol Polyol (HO-R'-OH) Polyol->Prepolymer 4PE This compound (Chain Extender/Functional Diol) ChainExtension Chain Extension 4PE->ChainExtension Prepolymer->ChainExtension FunctionalPU Functional Polyurethane with Pendant Pyridine Groups ChainExtension->FunctionalPU

Protocol Outline: Synthesis of a Pyridine-Functionalized Polyurethane
  • Prepolymer Formation: React a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) with a polyol (e.g., Poly(tetrahydrofuran)) in a solvent like N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Chain Extension: Add this compound to the prepolymer solution. The hydroxyl group of this compound will react with the isocyanate end-groups of the prepolymer.

  • Polymer Isolation: Precipitate the resulting polyurethane in a non-solvent like methanol, filter, and dry.

Post-Polymerization Modification: A Tool for Surface Functionalization

This compound can be used to functionalize existing polymers that possess reactive groups capable of reacting with its hydroxyl group. For instance, polymers with acid chloride or isocyanate functionalities can be readily modified with this compound to introduce pendant pyridine groups. This is a powerful strategy for modifying the surface properties of materials, such as polymer particles or films.[5]

Table 2: Examples of Polymer Backbones Amenable to Modification with this compound

Polymer Backbone with Reactive GroupReactive GroupResulting Linkage
Poly(acryloyl chloride)Acid Chloride (-COCl)Ester (-COO-)
Isocyanate-functionalized polymerIsocyanate (-NCO)Urethane (-NHCOO-)
Poly(glycidyl methacrylate)EpoxideEther (-O-) and secondary alcohol

The introduction of pyridine groups can enhance the material's ability to coordinate with metal ions, act as a solid-supported catalyst, or interact with biological systems.

Conclusion

This compound is a remarkably versatile and often underutilized reagent in polymer chemistry. Its ability to serve as a precursor to 4-vinylpyridine, a functional initiator for ring-opening polymerization, a component in step-growth polymerization, and a tool for post-polymerization modification makes it a valuable asset for the development of advanced functional polymers. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in their own work, paving the way for the creation of novel materials with precisely controlled architectures and functionalities.

References

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  • Atom Transfer Radical Polymerization - Wikipedia. Available at: [Link]

  • US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google Patents.
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  • Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators - PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 4-Pyridineethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Pyridineethanol (also known as 4-(2-Hydroxyethyl)pyridine). This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this critical chemical intermediate.[1][2] As a versatile building block in the pharmaceutical and agrochemical industries, efficient synthesis of this compound is paramount.[3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The information is structured in a practical question-and-answer format, grounded in established chemical principles and supported by literature references.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each answer explains the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a multifaceted issue that can often be traced back to one of three areas: reaction conditions, reagent integrity, or workup and purification losses.[5][6]

  • Suboptimal Reaction Conditions: The chosen synthetic route heavily dictates the critical parameters.[7]

    • For Condensation Reactions (e.g., 4-methylpyridine with an aldehyde): Temperature control is crucial. While heating is necessary to drive the reaction, temperatures exceeding 150°C can cause a dehydration side reaction, converting the desired alcohol product into a vinylpyridine byproduct.[8] Insufficient reaction time or poor mixing in a heterogeneous reaction can also lead to incomplete conversion.

    • For Reduction Reactions (e.g., reduction of a 4-pyridineacetic acid ester): The efficacy of the reducing agent is paramount. Reagents like Lithium Aluminum Hydride (LiAlH₄) are extremely sensitive to moisture.[9] Any water in the solvent or glassware, or even atmospheric humidity, will consume the reagent and reduce the effective stoichiometry, leading to an incomplete reaction.

  • Reagent Integrity and Stoichiometry:

    • Reducing Agents: Always use freshly opened or properly stored reducing agents. The molar ratio of the reducing agent to the ester is critical. For instance, in the reduction of 4-pyridineacetic acid ethyl ester with LiAlH₄, a specific molar ratio is required for optimal results.[9]

    • Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction or introduce competing side reactions.[5]

  • Workup and Purification Losses:

    • This compound is hygroscopic and miscible with water.[10][11] During aqueous workup, significant amounts of the product can be lost to the aqueous phase. It is essential to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[1]

    • Using a brine wash for the final rinse of the combined organic layers helps to remove dissolved water before drying with an agent like Na₂SO₄.[1]

Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer: Improving selectivity requires identifying the side products and adjusting the reaction conditions to disfavor their formation.

  • Common Side Reactions:

    • Dehydration: As mentioned, high temperatures (>150°C) can lead to the formation of 4-vinylpyridine.[8]

    • Sequential Reactions: When using formaldehyde, the initial product, this compound, can react with another molecule of formaldehyde, leading to undesired byproducts.[8]

    • Over-reduction: In syntheses involving the reduction of a carboxylic acid derivative, harsh conditions or an excessive amount of a powerful reducing agent could potentially affect the pyridine ring, although this is less common.

  • Strategies to Enhance Selectivity:

    • Temperature Optimization: Carefully control the reaction temperature, keeping it within the optimal range for the desired transformation. A Japanese patent suggests that temperatures between 100°C and 140°C are preferable to suppress vinylation.[8]

    • Stoichiometric Control: Use the correct molar ratios of reactants. For aldehyde condensation reactions, slowly adding the aldehyde to the reaction mixture can help maintain a low instantaneous concentration, minimizing sequential reactions.

    • Choice of Reagents: Consider the starting material. A route beginning with the reduction of a 4-pyridineacetic acid ester using NaBH₄/LiCl or LiAlH₄ avoids the specific side reactions associated with the 4-methylpyridine and formaldehyde route.[9][12]

Question 3: My final product is a dark brown liquid. Is this normal, and how can I purify it effectively?

Answer: Yes, a brown coloration of the crude product is commonly reported.[10] This is often due to minor impurities or decomposition products. Effective purification is key to obtaining a high-purity final product.

  • Purification Methods:

    • Distillation under Reduced Pressure: this compound has a high boiling point (121-122°C at 2 mmHg), making vacuum distillation an excellent method for purification on a larger scale.[10][11] This method effectively removes non-volatile impurities.

    • Silica Gel Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography is the preferred method. A common eluent system is a gradient of cyclohexane/ethyl acetate.[1][10]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yield in this compound synthesis.

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_reaction incomplete Incomplete Reaction? (Starting Material Present) check_reaction->incomplete side_products Significant Side Products? check_reaction->side_products If reaction is complete incomplete->side_products No cause_reagent Potential Causes: - Inactive Reagents (e.g., wet LAH) - Incorrect Stoichiometry - Insufficient Reaction Time/Temp incomplete->cause_reagent Yes workup_issue Investigate Workup & Purification Losses side_products->workup_issue No cause_side Potential Causes: - Temperature Too High (>150°C) - Incorrect Reagent Ratios - Sequential Aldehyde Reactions side_products->cause_side Yes cause_workup Potential Causes: - Product Loss to Aqueous Phase - Insufficient Extractions - Emulsion Formation workup_issue->cause_workup solution_reagent Solutions: - Use Fresh/Dry Reagents & Solvents - Verify Stoichiometry - Optimize Time & Temperature cause_reagent->solution_reagent solution_side Solutions: - Lower Reaction Temp (100-140°C) - Adjust Stoichiometry - Slow Reagent Addition cause_side->solution_side solution_workup Solutions: - Increase Number of Extractions - Use Brine Wash - Saturate Aqueous Layer with Salt cause_workup->solution_workup

Caption: A decision tree for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q: Which synthetic route generally provides the highest yield for this compound?

A: While yield can be highly dependent on lab technique, some methods are reported to be very high-yielding. The reaction of 4-methylpyridine with an aldehyde in the presence of a base has been patented with reported yields as high as 95%.[8] Reductions of 4-pyridinecarboxylic acid esters are also common and effective.[9][12] The choice often depends on the availability and cost of the starting materials.

Comparison of Common Synthetic Routes
Starting MaterialKey Reagents/CatalystSolventTypical ConditionsReported YieldReference
4-MethylpyridineAcetaldehyde, TriethylamineWater140°C, 2 hours (Autoclave)95%[8]
4-Pyridineacetic acid ethyl esterLithium Aluminum Hydride (LiAlH₄)Dry THF0°C to Room Temp, 4 hoursNot explicitly stated[9]
4-Picolinate methyl esterSodium Borohydride (NaBH₄), Lithium Chloride (LiCl)THF-5°C to Reflux, 6-8 hoursGood (not quantified)[12]
4-(Chloromethyl)pyridineParaformaldehyde, Zinc powderTHF70°C, 6 hours83%[1]

Q: How can I monitor the progress of my reaction effectively?

A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a silica gel plate and an eluent system similar to what you plan for column chromatography (e.g., 50:50 ethyl acetate:hexane). The starting material (e.g., the ester) will be less polar and have a higher Rf value than the product alcohol, which will be more polar and have a lower Rf value. Staining with potassium permanganate or visualization under UV light (if the starting material is UV active) can be used. For more quantitative analysis, techniques like LC-MS can be employed.[13]

Q: What are the most critical safety precautions when synthesizing this compound?

A: Safety protocols depend on the chosen route.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is pyrophoric and reacts violently with water. All reactions must be conducted in flame-dried or oven-dried glassware under a dry, inert atmosphere (e.g., nitrogen or argon).[5][9] The quenching process must be done slowly and at low temperatures (0°C).

  • High-Pressure Reactions: If using an autoclave for high-temperature condensation, ensure the equipment is properly rated and maintained, and use a blast shield.[8]

  • Product Handling: this compound itself is considered a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Reduction of 4-Pyridineacetic Acid Ethyl Ester with LiAlH₄

(Adapted from PrepChem)[9]

  • Setup: Under a nitrogen atmosphere, add dry tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the flask to 0°C using an ice bath.

  • Reagent Addition: Slowly add a 1.0 M solution of LiAlH₄ in THF to the flask.

  • Substrate Addition: Dissolve 4-pyridineacetic acid ethyl ester in dry THF and add it dropwise to the LiAlH₄ solution via the dropping funnel, ensuring the internal temperature remains near 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 4 hours.

  • Quenching: Cool the reaction back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% sodium hydroxide solution, and then more water.

  • Workup: Allow the mixture to stir at room temperature until a filterable solid forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

Synthesis Pathways Overview

G cluster_0 Condensation Route cluster_1 Reduction Route picoline 4-Methylpyridine product This compound picoline->product Base, Heat (e.g., TEA, 140°C) aldehyde Aldehyde (e.g., Acetaldehyde) aldehyde->product ester 4-Pyridineacetic Acid Ester ester->product Reducing Agent (e.g., LiAlH4)

Caption: Common synthetic pathways to this compound.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • JP2010270008A - Method of producing pyridine ethanol derivative.
  • CN103408486A - Preparation method of 4-pyridinemethanol.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • What are some common causes of low reaction yields? Reddit r/Chempros. [Link]

  • Optimization of reaction conditions (4b). ResearchGate. [Link]

  • 4-Acetylpyridine oxime. Organic Syntheses Procedure. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • This compound | C7H9NO | CID 72921. PubChem, NIH. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]

  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry. [Link]

  • Reaction Condition Optimization. Creative Biolabs. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675. PubChem, NIH. [Link]

Sources

Purification challenges of 4-Pyridineethanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Pyridineethanol

Welcome to the technical support guide for the purification of this compound (also known as 4-(2-hydroxyethyl)pyridine). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from complex reaction mixtures. This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My distilled this compound is contaminated with a volatile impurity identified as 4-vinylpyridine. How can I effectively remove it?

Answer:

This is a frequent challenge, as 4-vinylpyridine is often a starting material or a byproduct from the dehydration of this compound, especially if the synthesis or purification involves high temperatures.[1]

  • Causality: 4-vinylpyridine has a lower boiling point than this compound. However, their boiling points can be close enough under vacuum to cause co-distillation, making simple distillation ineffective for achieving high purity. 4-vinylpyridine is also prone to polymerization, which can introduce other impurities.[2]

  • Recommended Solution: Optimized Vacuum Fractional Distillation The key to separating compounds with close boiling points is increasing the theoretical plates of the distillation setup.

    • Apparatus: Use a fractional distillation column (e.g., a Vigreux or packed column) with a length of at least 20-30 cm between the distillation flask and the condenser. This increases the surface area for vapor-liquid equilibria, enhancing separation.

    • Vacuum Control: Precise vacuum control is critical. This compound has a boiling point of 121-122°C at 2 mmHg.[3] By carefully controlling the vacuum, you can create a larger temperature differential between the boiling points of your product and the impurity.

    • Heating: Use a temperature-controlled heating mantle with a magnetic stirrer. Avoid localized overheating by ensuring uniform heating of the flask. Ramp the temperature slowly to allow equilibrium to be established in the column.

    • Fraction Collection: Collect the distillate in multiple fractions. The initial fraction will be enriched with the more volatile 4-vinylpyridine. Monitor the purity of each fraction using a suitable analytical method like GC-MS or ¹H NMR before combining the pure fractions.

Question 2: My this compound has a persistent yellow or brown color, even after initial purification. What causes this, and what is the best decolorization method?

Answer:

The coloration is typically due to the presence of polymeric or oxidized impurities. Pyridine derivatives are susceptible to oxidation and polymerization, especially when exposed to heat, light, or air.[2]

  • Causality: Trace amounts of unreacted starting materials (like 4-vinylpyridine) can polymerize under thermal stress.[1] Additionally, the pyridine ring itself can be susceptible to oxidation, leading to the formation of colored N-oxides or other degradation products.

  • Recommended Solution: Activated Carbon Treatment

    • Solvent Selection: Dissolve the colored this compound in a suitable solvent in which it is highly soluble, such as ethyl acetate or isopropanol.

    • Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution. Use a high-quality, low-ash grade to avoid introducing new impurities.

    • Stirring: Stir the mixture at room temperature for 30-60 minutes. Avoid heating, as this can sometimes cause further degradation on the carbon surface.

    • Filtration: Filter the mixture through a pad of Celite® or a fine-porosity filter paper to completely remove the activated carbon. The Celite pad is crucial as fine carbon particles can be difficult to filter otherwise.

    • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) to recover the decolorized this compound. This should be followed by a final purification step like distillation to remove any residual solvent.

Question 3: I am experiencing very low yields during vacuum distillation, and the material in the distillation pot has darkened significantly. What is happening?

Answer:

This strongly suggests thermal decomposition of the product. This compound, with its hydroxyl group and pyridine ring, can be sensitive to prolonged exposure to high temperatures.

  • Causality: The boiling point of this compound is quite high at atmospheric pressure, making vacuum distillation necessary. However, even under vacuum (e.g., 140-141°C at 9 Torr[4]), the temperature required can be high enough to cause decomposition if maintained for too long. The darkening is a visual indicator of polymerization or degradation.

  • Recommended Solution: Short-Path Distillation For thermally sensitive compounds, minimizing the time the compound spends at high temperatures is critical.

    • Apparatus: A short-path distillation apparatus is ideal. In this setup, the condenser is located very close to the distillation flask, reducing the travel distance for the vapor. This allows distillation to occur at a lower temperature and for a shorter duration.

    • High Vacuum: Use a good vacuum pump capable of reaching pressures below 1 mmHg. The lower the pressure, the lower the boiling point and the less thermal stress on the molecule.[5]

    • Temperature Control: Precisely control the heating mantle temperature. It should be set only slightly higher than the vapor temperature to ensure a steady, but not violent, distillation rate.

    • Stirring: Ensure efficient stirring to prevent bumping and promote even heat distribution.

Question 4: My column chromatography purification on silica gel is resulting in poor separation and significant product loss. What can I do to improve this?

Answer:

Silica gel is acidic and can strongly interact with the basic nitrogen of the pyridine ring, leading to tailing, poor resolution, and sometimes irreversible adsorption of the product.

  • Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring forms a strong interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the product to move slowly and streak down the column.

  • Recommended Solutions:

    • Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by adding a small amount of a base to your eluent system. A common practice is to add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase. This base will preferentially bind to the active sites on the silica, allowing your this compound to elute more cleanly.

    • Switch to a Different Stationary Phase: Alumina (aluminum oxide) is a basic stationary phase and is often a better choice for the purification of basic compounds like pyridines. Neutral alumina is also a viable option.

    • Optimize the Mobile Phase: Use a solvent system with a more polar component to effectively compete with the product for binding sites on the stationary phase. A gradient elution, starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol), can be very effective. A typical eluent for silica gel chromatography is a mixture of cyclohexane and ethyl acetate.[6]

Purification Workflow Decision Diagram

This diagram provides a logical workflow for selecting an appropriate purification strategy based on the initial analysis of the crude reaction mixture.

Purification_Workflow A Start: Crude this compound Reaction Mixture B Analyze Crude Sample (TLC, GC-MS, ¹H NMR) A->B C Dominant Impurity Type? B->C D Volatile Byproducts (e.g., 4-vinylpyridine) C->D Volatile E High Boiling / Polar Impurities C->E Polar / High BP F Colored / Polymeric Impurities C->F Colored G Vacuum Fractional Distillation D->G H Column Chromatography (Alumina or Deactivated Silica) E->H I Activated Carbon Treatment F->I J Final Purity Check (>98%?) G->J H->J I->J then Distill or Chromatograph K End: High-Purity This compound J->K Yes L Re-purify or Combine Methods J->L No L->C

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Pyridineethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pyridineethanol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on elucidating the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most common general factors I should investigate?

A1: Low yields in this compound synthesis can often be attributed to several key factors, irrespective of the specific synthetic route. Firstly, the purity of your starting materials is critical; impurities can interfere with the reaction.[1] Secondly, suboptimal reaction temperature or time can lead to incomplete reactions or the degradation of your product. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[1] Lastly, the work-up procedure is a common stage for product loss. Ensure proper extraction techniques and minimize transfer losses.

Q2: I am observing the formation of 4-vinylpyridine as a significant byproduct. How can I prevent this?

A2: The formation of 4-vinylpyridine is a common side reaction, particularly in syntheses conducted at elevated temperatures. This occurs via the dehydration of the ethanol group of your target molecule. To mitigate this, it is crucial to control the reaction temperature. For instance, in the reaction of 4-methylpyridine with an aldehyde, maintaining the temperature between 100-140°C is recommended to suppress this dehydration.[2]

Q3: What is the most effective method for purifying crude this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For small-scale laboratory preparations, silica gel column chromatography is a highly effective method for obtaining high-purity this compound.[3] A common eluent system is a gradient of cyclohexane and ethyl acetate.[3] For larger-scale production, fractional distillation under reduced pressure is often more practical.[4]

Q4: Can the choice of solvent significantly impact the reaction outcome?

A4: Absolutely. The solvent plays a crucial role in reactant solubility, reaction kinetics, and can even influence the reaction pathway. For instance, in Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[5] When considering a multicomponent synthesis, the solvent can affect the equilibrium of tautomers and the rate of competing reactions, thereby influencing the overall yield and purity.

Comparative Overview of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy for your specific needs, the following table provides a summary of key quantitative data for the most common routes to this compound.

ParameterRoute 1: Reduction of 4-Pyridineacetic Acid EsterRoute 2: Reaction of 4-Picoline with AldehydeRoute 3: Grignard Reaction
Starting Materials 4-Pyridineacetic acid ethyl ester, LiAlH₄4-Methylpyridine (4-Picoline), Acetaldehyde4-Bromopyridine, Magnesium, Ethylene Oxide
Typical Yield ~70-80%Up to 95%[2]~70%
Purity High after chromatographyHigh selectivity (98%) reported[2]Moderate to high, requires careful purification
Key Reagents Lithium aluminum hydrideTriethylamine (catalyst)[2]Magnesium, Ethylene Oxide
Reaction Temperature 0°C to room temperature[6]100-140°C[2]0°C to room temperature
Number of Steps 112 (Grignard formation, then reaction)

Troubleshooting Guides for Specific Synthetic Routes

Route 1: Reduction of 4-Pyridineacetic Acid Ethyl Ester with LiAlH₄

This method is a reliable route to this compound, offering good yields. However, careful control of the reaction conditions is necessary to avoid potential pitfalls.

start Dissolve 4-Pyridineacetic acid ethyl ester in dry THF reagent Add LiAlH₄ solution dropwise at 0°C start->reagent stir Stir at room temperature for ~4 hours reagent->stir quench Quench reaction with water and NaOH solution stir->quench filter Filter through Celite quench->filter concentrate Concentrate filtrate under vacuum filter->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure this compound purify->end picoline 4-Methylpyridine (4-Picoline) intermediate Deprotonated 4-Picoline (Nucleophile) picoline->intermediate Base acetaldehyde Acetaldehyde attack Nucleophilic attack on acetaldehyde acetaldehyde->attack catalyst Triethylamine (Base Catalyst) catalyst->intermediate intermediate->attack alkoxide Alkoxide intermediate attack->alkoxide protonation Protonation alkoxide->protonation H₂O product This compound protonation->product start Prepare Grignard reagent from 4-halopyridine and Mg in dry ether initiation Initiate reaction (e.g., with iodine crystal) start->initiation addition Slowly add 4-halopyridine solution initiation->addition reaction React Grignard reagent with ethylene oxide at low temperature addition->reaction workup Quench with saturated NH₄Cl solution reaction->workup extract Extract with an organic solvent workup->extract purify Purify by column chromatography or distillation extract->purify end Obtain pure this compound purify->end

Sources

4-Pyridineethanol stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Stability Issues in Aqueous Solutions

Welcome to the technical support center for 4-Pyridineethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous environments. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge to help you ensure the integrity of your experiments. This resource provides in-depth FAQs, troubleshooting workflows, and validated protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary visual and analytical signs of this compound degradation?

A1: The most immediate sign of degradation is a visual change in your solution. A freshly prepared solution of this compound should be colorless. The development of a yellow or brown hue is a strong indicator of chemical instability, likely due to oxidation or photodegradation.[1] Analytically, degradation is definitively confirmed by the appearance of new peaks in your chromatograms (e.g., HPLC or GC) that are not present in the chromatogram of a freshly prepared standard.[1]

Q2: How does the pH of my aqueous solution affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. As a pyridine derivative, it is susceptible to degradation under both acidic and basic conditions.[1] While specific hydrolysis kinetics are not extensively documented in the provided literature, strong mineral acids and bases are listed as incompatible materials.[2] For optimal stability and to minimize the risk of acid- or base-catalyzed hydrolysis, it is strongly recommended to maintain your aqueous solutions at or near a neutral pH (pH 6.5-7.5).

Q3: Is this compound sensitive to light?

A3: Yes, pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[1] Exposure to light can initiate photochemical reactions, leading to the formation of degradation products. This is a critical factor to control in your experimental setup. To mitigate photostability issues, always store both solid this compound and its solutions in amber glass vials or wrap your containers with aluminum foil to protect them from light.[1]

Q4: My this compound solution turned yellow. What happened, and can I still use it?

A4: A yellowing solution is a classic sign of degradation, most commonly caused by oxidation of the hydroxymethyl group or by photodegradation from light exposure.[1] The usability of the solution depends on the tolerance of your specific application to impurities. For sensitive quantitative assays or in drug development, a discolored solution should be discarded as its purity and effective concentration are compromised. For less sensitive applications, its use is discouraged due to the unknown nature and potential interference of the degradation products. The best practice is to always prepare fresh solutions before use.[1]

Q5: What are the definitive best practices for preparing and storing aqueous stock solutions of this compound?

A5: To ensure the longevity and integrity of your stock solutions, adhere to the following best practices:

  • Solvent Preparation: Before dissolving the compound, consider purging your aqueous solvent with an inert gas like nitrogen or argon. This removes dissolved oxygen, a key player in oxidative degradation.[1]

  • Storage Container: Always use tightly sealed amber glass vials to protect against both light and atmospheric moisture/oxygen.[1]

  • Temperature: Store solutions at recommended low temperatures, typically 2-8°C, under an inert atmosphere.[3][4]

  • Hygroscopic Nature: Be aware that this compound is hygroscopic.[2][3] Both the solid and solutions should be protected from moisture. Keep containers tightly closed when not in use.[2]

  • Antioxidants: For applications where it will not interfere, consider adding an antioxidant. L-ascorbic acid (0.05% to 0.1% w/v) or Butylated hydroxytoluene (BHT) (0.01% to 0.1% w/v) can be effective.[1]

Q6: Are there any common laboratory buffers or excipients that are incompatible with this compound?

A6: Yes. Avoid strong mineral acids and bases, acid halides, and strong oxidizing agents.[2] While standard biological buffers like phosphate-buffered saline (PBS) or HEPES are generally compatible at neutral pH, it is crucial to ensure the final pH of the solution is not strongly acidic or basic.[5][6] If your formulation requires buffers outside the neutral range, stability studies are essential to validate compatibility. Also, be cautious of excipients that may contain reactive peroxides or metal ions that can catalyze oxidation.

Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues related to this compound stability.

Observed Problem Potential Cause(s) Recommended Actions & Rationale
Appearance of unexpected peaks in HPLC/GC analysis 1. Degradation of this compound in solution. 2. Contaminated starting material.1. Verify Storage: Confirm that your solution was stored protected from light, at the correct temperature, and with a tight seal.[1] 2. Analyze Fresh Sample: Prepare a new solution from a fresh bottle of solid material and analyze it immediately to confirm the purity of your source chemical.[1] 3. Identify Degradants: Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products, confirming if their retention times match the unexpected peaks.[1][7]
Inconsistent or non-reproducible experimental results 1. Degradation of stock solutions over time, leading to variable active concentrations. 2. Inconsistent solution preparation methods.1. Prepare Fresh Solutions: For the highest reproducibility, prepare fresh stock solutions for each experiment or, at minimum, daily.[1] 2. Standardize Protocol: Implement a strict, standardized protocol for solution preparation, including solvent degassing and consistent storage conditions (see Protocol 1).
Change in solution color (e.g., yellowing) 1. Oxidation of the hydroxymethyl group. 2. Photodegradation from light exposure.1. Protect from Light: Immediately switch to using amber vials or foil-wrapped containers for all solutions.[1] 2. Remove Oxygen: Purge solvents with an inert gas (N₂ or Ar) before use to minimize dissolved oxygen.[1] 3. Consider Antioxidants: If permissible for your experiment, add an antioxidant like L-ascorbic acid to the solvent before dissolving the this compound.[1]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results when working with this compound.

G start Inconsistent Results or Unexpected HPLC Peaks check_storage Step 1: Verify Storage Conditions (Light, Temp, Seal) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok fix_storage Action: Correct Storage (Use Amber Vials, Refrigerate) Re-run Experiment is_storage_ok->fix_storage No check_source Step 2: Test Source Material (Analyze freshly made solution) is_storage_ok->check_source Yes fix_storage->start is_source_pure Source Pure? check_source->is_source_pure new_reagent Action: Procure New Reagent Lot is_source_pure->new_reagent No forced_degradation Step 3: Investigate Degradation Pathway (Perform Forced Degradation Study) is_source_pure->forced_degradation Yes implement_controls Action: Implement Proactive Controls (Use inert gas, add antioxidants) Prepare solutions fresh forced_degradation->implement_controls

Caption: Troubleshooting logic for this compound degradation.

Technical Protocols

Protocol 1: Best Practices for Preparation and Storage of Aqueous this compound Solutions

This protocol details the recommended procedure for preparing stable aqueous solutions for routine use.

Materials:

  • This compound (solid)

  • HPLC-grade water (or desired aqueous buffer, pH 6.5-7.5)

  • Inert gas (Nitrogen or Argon) with tubing

  • Amber glass volumetric flasks and vials with PTFE-lined caps

  • Optional: L-ascorbic acid

Procedure:

  • Solvent Degassing (Critical Step): Place the desired volume of HPLC-grade water or buffer into a container. Submerge a gas dispersion tube connected to the inert gas line into the solvent. Bubble the gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional): If using an antioxidant, dissolve L-ascorbic acid directly into the degassed solvent to a final concentration of 0.05% to 0.1% (w/v).

  • Weighing: Accurately weigh the required amount of solid this compound. Perform this step promptly as the material is hygroscopic.[2][3]

  • Dissolution: Add the weighed solid to an amber volumetric flask. Add a portion of the degassed solvent and sonicate or swirl gently to dissolve. Once dissolved, bring the solution to the final volume with the degassed solvent.

  • Storage: Immediately transfer the solution into smaller-volume amber glass vials, filling them to minimize headspace. Flush the headspace of each vial with inert gas for 10-15 seconds before tightly sealing the cap.

  • Labeling and Storage: Label each vial clearly with the compound name, concentration, date, and solvent. Store at 2-8°C.[3][4] For maximum reproducibility, use within 24-48 hours.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework to intentionally degrade this compound, which is essential for identifying its degradation products and understanding its stability profile under stress.[7][8][9]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in 50:50 methanol:water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system for analysis (see Protocol 3)

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress agent in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Stock solution + 0.1 M HCl. Heat at 60-80°C for 24 hours.[1][10]

    • Base Hydrolysis: Stock solution + 0.1 M NaOH. Keep at room temperature for 24 hours.[1][10]

    • Oxidative Degradation: Stock solution + 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Photolytic Degradation: Expose the control sample (stock + water) in a photostability chamber to ICH-specified light conditions. Keep a wrapped control sample in the dark as a comparator.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including the time-zero and control samples, using the HPLC method described in Protocol 3.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent peak. Identify and quantify the degradation products.

Workflow for a Forced Degradation Study

G cluster_stress Apply Stress Conditions (24h) start Prepare 1 mg/mL This compound Stock acid Acidic (0.1M HCl, 80°C) base Basic (0.1M NaOH, RT) oxidative Oxidative (3% H₂O₂, RT) photo Photolytic (ICH Chamber) sample Sample at T=0, 2, 8, 24h acid->sample base->sample oxidative->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze All Samples via HPLC-UV neutralize->analyze evaluate Evaluate Data: Identify & Quantify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

Protocol 3: HPLC-UV Method for Purity Assessment

This protocol provides a general-purpose HPLC method for assessing the purity of this compound and monitoring its degradation.[1]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 80% 20 mM Phosphate Buffer (pH 7.0) and 20% Acetonitrile. (This may require optimization).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample solution to be analyzed at approximately the same concentration as the standard, using the mobile phase as the diluent.

  • Analysis: Inject the standard and sample solutions into the equilibrated HPLC system and record the chromatograms.

  • Data Analysis: Compare the sample chromatogram to the standard. The appearance of peaks other than the main this compound peak indicates impurities or degradation products. Purity can be calculated using peak area percentages.

Potential Degradation Pathway

While detailed mechanistic studies are proprietary, a primary degradation pathway in the presence of oxygen and/or light is the oxidation of the primary alcohol.

G parent This compound intermediate 4-Pyridineacetaldehyde (Intermediate) parent->intermediate [O] (Oxidation) product 4-Pyridineacetic Acid (Final Product) intermediate->product [O] (Further Oxidation)

Caption: Potential oxidative degradation pathway of this compound.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. Retrieved from [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Retrieved from [Link]

  • Roy, P., et al. (2023). Exploring the Influence of pH on the Dynamics of Acetone–Butanol–Ethanol Fermentation. Microorganisms, 11(6), 1610. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. Retrieved from [Link]

  • ResearchGate. (2025). Effect of pH and Temperature on Bioethanol Production. Retrieved from [Link]

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Technical Support Center: Prevention of Unwanted Polymerization of 4-Pyridineethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Pyridineethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of these compounds. Unwanted polymerization can lead to sample degradation, reaction failure, and purification difficulties. By understanding the underlying mechanisms, you can implement effective preventative strategies.

Section 1: Understanding the Core Problem

This section addresses the fundamental reasons why these compounds might polymerize and provides a framework for troubleshooting.

FAQ 1: My solution of a this compound derivative has turned viscous or formed a solid. What is happening and why?

Answer:

You are likely observing spontaneous polymerization. While this compound itself is not a vinyl monomer, it is a direct precursor to 4-vinylpyridine (4VP), a molecule highly susceptible to polymerization.[1] The primary cause of polymerization in stored or reacting this compound derivatives is its dehydration to form 4-vinylpyridine (4VP). This conversion can be catalyzed by heat, acidic, or basic conditions.

Once 4VP is formed, its vinyl group is readily attacked by free radicals, initiating a chain reaction that results in the formation of long polymer chains (poly(4-vinylpyridine)).[2] These radicals can be generated by:

  • Heat: Elevated temperatures can cause the spontaneous formation of radicals.[3]

  • Light: UV radiation possesses sufficient energy to initiate radical formation.

  • Contaminants: Trace amounts of peroxides (formed by exposure to air) or metal impurities can act as initiators.[4]

The process can be visualized as a two-step problem: dehydration followed by polymerization.

cluster_0 Problem Pathway 4PE This compound 4VP 4-Vinylpyridine (4VP) 4PE->4VP Dehydration (Heat, Acid/Base) P4VP Poly(4-vinylpyridine) (Viscous liquid/Solid) 4VP->P4VP Free-Radical Polymerization (Initiators, Light, Heat)

Caption: Unwanted Polymerization Pathway.

Section 2: Proactive Prevention: Storage, Handling, and Inhibition

Proper storage and handling are the most critical steps in preventing unwanted polymerization.

FAQ 2: What are the optimal storage and handling conditions for this compound and its vinyl derivatives?

Answer:

To maintain the integrity of your compound, you must control the environmental factors that promote dehydration and polymerization. We recommend adhering to the following protocols.

Protocol 1: Standard Storage and Handling of Polymerization-Prone Pyridine Derivatives

  • Temperature Control: Store the compound in a refrigerator at 2-8°C.[5] Lower temperatures drastically reduce the rate of both dehydration and potential polymerization reactions.

  • Atmosphere Control: Before sealing, flush the container headspace with an inert gas like argon or nitrogen.[5] This displaces oxygen, preventing the formation of peroxides which are potent polymerization initiators.

  • Light Exclusion: Always store the material in an amber or opaque container to protect it from light, a common source of free radicals.

  • Container Integrity: Use high-quality, tightly sealed glass bottles. Ensure the cap liner is made of a non-reactive material (e.g., PTFE). Polyethylene or polypropylene containers are also suitable.[6]

  • Purity: Ensure the compound is free from acidic, basic, or metallic impurities that could catalyze degradation.

ParameterRecommended ConditionRationale
Temperature 2–8°CMinimizes the kinetic rate of dehydration and polymerization.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents the formation of radical-initiating peroxides.[5]
Light Amber/Opaque ContainerBlocks UV radiation, which can initiate polymerization.
Purity Free of contaminantsPrevents catalytic dehydration and initiation.[7]

Table 1: Recommended Storage Conditions.

FAQ 3: My 4-vinylpyridine monomer was supplied with a stabilizer. What does it do, and should I remove it?

Answer:

Commercial vinyl monomers like 4-vinylpyridine are almost always shipped with an added polymerization inhibitor.[8][9] Common inhibitors include hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (TBC).[10][11]

These molecules are highly effective radical scavengers. They function by donating a hydrogen atom to a reactive propagating radical (P•), creating a stable, non-reactive radical from the inhibitor (I•) and terminating the polymerization chain.[12]

For storage and any application where polymerization is undesirable, you should NOT remove the inhibitor.

Only remove the inhibitor immediately before a planned, controlled polymerization experiment.[13] Removal is typically done by passing the monomer through an inhibitor-removal column (e.g., basic alumina) or by distillation under reduced pressure.[14]

cluster_1 Inhibition Mechanism Radical Propagating Radical (P-M•) Terminated Terminated Polymer Chain (P-M-H) Radical->Terminated reacts with StableRadical Stable Inhibitor Radical (Non-reactive) Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Terminated Inhibitor->StableRadical to form

Caption: How Radical Scavengers Inhibit Polymerization.

Section 3: Troubleshooting and Recovery

Even with precautions, problems can arise. This section provides guidance on how to identify and resolve issues related to polymerization.

FAQ 4: I suspect my monomer is already partially polymerized. Can I salvage the material?

Answer:

Yes, in many cases, you can recover the unpolymerized monomer from the mixture. The key is to exploit the significant difference in solubility between the small molecule monomer and the large polymer.

Protocol 2: Purification of Monomer to Remove Polymer Contamination

  • Dissolution: Dissolve the contaminated monomer sample in a good solvent for the monomer, in which the polymer is poorly soluble or insoluble. For 4-vinylpyridine, solvents like diethyl ether or hexane are suitable. Use approximately 5-10 volumes of solvent.

  • Precipitation: The poly(4-vinylpyridine) should precipitate as a solid or gummy mass. If precipitation is slow, cool the solution to 0°C or add a small amount of a non-solvent for the monomer to encourage precipitation.

  • Filtration/Decantation: Carefully decant or filter the liquid monomer solution, separating it from the precipitated polymer.

  • Solvent Removal: Remove the solvent from the purified monomer solution using a rotary evaporator. Crucially, do not heat the solution excessively (e.g., keep the water bath below 30-40°C) to prevent further polymerization.

  • Re-stabilization and Storage: If the purified monomer will be stored for more than a few hours, add a fresh amount of inhibitor (e.g., 100-200 ppm of hydroquinone).[9][11] Store immediately under the recommended conditions outlined in Protocol 1.

  • Verification: Before use, verify the purity of the recovered monomer using techniques like NMR or GC to ensure no residual solvent or other impurities remain.

FAQ 5: My reaction yield is consistently low when using a this compound derivative. Could hidden polymerization be the culprit?

Answer:

Absolutely. If even a small fraction of your starting material polymerizes, it is no longer available to participate in the desired reaction, directly reducing your yield. This is a common but often overlooked issue.[15]

Troubleshooting Checklist:

  • Reaction Temperature: Are you running the reaction at the lowest possible temperature for it to proceed? High temperatures can initiate polymerization. Consider if you can use a more active catalyst that allows for lower reaction temperatures.

  • Atmosphere: Is your reaction strictly under an inert atmosphere from start to finish? Even small air leaks can introduce oxygen. De-gas all solvents before use.[13]

  • Reagent Purity: Are all your reagents and solvents free of peroxide or metallic impurities? Peroxides can be removed from solvents like ether or THF by passing them through activated alumina.

  • pH Conditions: Be mindful of pH. Strong acidic or basic conditions can accelerate the dehydration of this compound to the more reactive 4-vinylpyridine.

  • In-process Monitoring: If possible, take a small aliquot during the reaction and analyze it (e.g., by ¹H NMR). The appearance of broad signals in the vinyl or backbone region is a tell-tale sign of polymerization.

By systematically addressing these potential triggers, you can ensure that your valuable starting material is participating in the intended reaction, not being consumed by an unwanted side polymerization.

References

  • BenchChem. (n.d.). A comparative study of different initiators for 4-Vinylpyridine polymerization.
  • Wiley Online Library. (2006). Controlled free‐radical polymerization of 2‐vinylpyridine in the presence of nitroxides.
  • Wikipedia. (n.d.). 2-Vinylpyridine.
  • BenchChem. (n.d.). The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). This compound CAS#: 5344-27-4.
  • Apollo Scientific. (2023). 1-(4-Pyridyl)ethanol Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 4-Vinylpyridine, 95%, stabilized.
  • Google Patents. (n.d.). US3947526A - Polymerization of vinylpyridine.
  • Fisher Scientific. (n.d.). 4-Vinylpyridine, 95%, stabilized.
  • NIH National Library of Medicine. (2018). pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer.
  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
  • Reddit. (2021). Troubleshooting step growth polymerization.
  • ChemicalBook. (n.d.). 4-vinylpyridine, 96%, containing 80-120 PPM HYDROQUINONE Stabilizer.
  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization.
  • CAMEO Chemicals - NOAA. (n.d.). VINYLPYRIDINES, STABILIZED.
  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.

Sources

Technical Support Center: A Troubleshooting Guide for 4-Pyridineethanol Functionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Pyridineethanol functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this compound. Here, we address common challenges encountered during synthesis, offering not just solutions but also the underlying scientific principles to empower your experimental design. Our aim is to provide a self-validating system of protocols and insights, grounded in established chemical literature.

Frequently Asked Questions (FAQs)

Q1: My esterification of this compound is low-yielding. What are the common pitfalls?

Low yields in the esterification of this compound can stem from several factors, primarily related to reaction equilibrium, reagent purity, and potential side reactions.

  • Equilibrium Limitations: Esterification is a reversible reaction.[1] To drive the reaction towards the product, water, a byproduct, must be removed. Classical methods often require high temperatures, which can lead to degradation.[2]

  • Catalyst Issues: While strong mineral acids can be used, they can also lead to unwanted side reactions and corrosion.[2]

  • Pyridine Interference: The basic nitrogen of the pyridine ring can interfere with acid catalysts.

Solution: Consider using a milder coupling agent like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). This method avoids harsh acidic conditions. Alternatively, for acid-catalyzed reactions, ensure your reagents are anhydrous and consider using a Dean-Stark apparatus to remove water azeotropically.

Q2: I am attempting a Mitsunobu reaction with this compound and observing significant byproduct formation. How can I improve selectivity?

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups with inversion of stereochemistry.[3][4] However, its success is highly dependent on the pKa of the nucleophile and the reaction conditions.[5]

  • Nucleophile Basicity: If your nucleophile is not acidic enough (pKa > 13), the azodicarboxylate (e.g., DEAD or DIAD) can act as a competing nucleophile, leading to the formation of a hydrazine byproduct.[5]

  • Reagent Addition: The order of reagent addition is crucial. The alcohol, nucleophile, and triphenylphosphine should be mixed before the slow, cooled addition of the azodicarboxylate.[5]

Solution:

  • Ensure your nucleophile has an appropriate pKa.

  • Use alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) which can improve yields with less acidic nucleophiles.[6]

  • Employ polymer-supported triphenylphosphine to simplify purification by allowing for the removal of the phosphine oxide byproduct through filtration.[7]

Q3: My acetylation of this compound with acetic anhydride is incomplete. What can I do?

Incomplete acetylation is a common issue, often related to the activation of the alcohol and the reaction conditions.

  • Catalyst: While pyridine can be used as both a solvent and a base catalyst, its catalytic activity is moderate.[8][9]

  • Reagent Stoichiometry: An excess of acetic anhydride is typically required to drive the reaction to completion, especially if multiple hydroxyl groups are present.[8]

Solution:

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of alcohols.[10][11]

  • Use an excess of acetic anhydride (1.5-2.0 equivalents per hydroxyl group).[10]

  • Ensure your pyridine is anhydrous, as water will consume the acetic anhydride.

Q4: I am observing the formation of a colored impurity during my reactions with this compound. What is the likely cause?

This compound, like other pyridine derivatives, can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air. This can lead to the formation of colored byproducts. The pyridine ring itself can be oxidized to the corresponding N-oxide, which can participate in further reactions.[12][13][14]

Solution:

  • Run your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use freshly distilled or high-purity this compound.

  • Avoid excessive heating for prolonged periods.

  • If N-oxide formation is suspected, it can sometimes be reversed by treatment with a reducing agent like PCl3 or PPh3.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Symptom: The reaction between this compound and a carboxylic acid under acidic catalysis results in a low yield of the desired ester.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Incomplete Reaction Esterification is an equilibrium-limited process.[1] The presence of water, a byproduct, can shift the equilibrium back to the starting materials.Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent like molecular sieves.
Catalyst Inefficiency The basic pyridine nitrogen can neutralize a portion of the acid catalyst, reducing its effectiveness.Use a larger excess of the acid catalyst or consider using a solid-supported acid catalyst for easier removal.
Side Reactions At high temperatures, dehydration of this compound to 4-vinylpyridine can occur, followed by polymerization.[15]Maintain a moderate reaction temperature. Monitor the reaction closely by TLC or GC to avoid prolonged heating.
Product Isolation The basicity of the pyridine moiety can complicate aqueous workups, potentially leading to loss of product in the aqueous layer if the pH is not controlled.[16]During workup, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction with an organic solvent to ensure the product is in its free base form.

Experimental Protocol: Improved Fischer Esterification

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected or the reaction shows no further progress by TLC, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Unwanted N-Oxide Formation

Symptom: The appearance of a more polar spot on TLC and changes in the aromatic region of the 1H NMR spectrum, suggesting oxidation of the pyridine nitrogen.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Oxidizing Agents The reaction may inadvertently contain oxidizing agents, or the reagents themselves may be oxidizing.Ensure all reagents are pure and free from peroxides. Use freshly distilled solvents.
Air Oxidation Prolonged heating in the presence of air can lead to oxidation of the electron-rich pyridine nitrogen.Perform the reaction under an inert atmosphere of nitrogen or argon.
Reaction with Peracids If using peracids for other transformations in the molecule, the pyridine nitrogen will be readily oxidized.[14]If N-oxidation is unavoidable, the N-oxide can be carried through subsequent steps and deoxygenated at a later stage using reagents like PCl3 or PPh3.

Workflow for Managing N-Oxide Formation

N_Oxide_Troubleshooting start Reaction with This compound check_tlc Monitor by TLC/ LC-MS for polar byproduct start->check_tlc n_oxide_suspected N-Oxide Suspected? check_tlc->n_oxide_suspected no_issue Proceed with Purification n_oxide_suspected->no_issue No implement_prevention Implement Preventative Measures: - Inert Atmosphere - Purified Reagents n_oxide_suspected->implement_prevention Yes deoxygenate Deoxygenate with PPh3 or PCl3 implement_prevention->deoxygenate re_evaluate Re-evaluate Reaction Outcome deoxygenate->re_evaluate

Caption: Troubleshooting workflow for suspected N-oxide formation.

Issue 3: Challenges in Product Purification

Symptom: Difficulty in separating the desired functionalized this compound derivative from starting materials or byproducts using standard silica gel chromatography.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Polarity of Pyridine The basic nitrogen atom can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%). Alternatively, use a different stationary phase like alumina (neutral or basic).[17]
Water Solubility The product may have some water solubility, leading to losses during aqueous workup.[16]Minimize the volume of aqueous washes and/or back-extract the aqueous layers with additional organic solvent.
Phosphine Oxide Byproducts In reactions like the Mitsunobu, triphenylphosphine oxide can be difficult to separate from the product.Use polymer-supported triphenylphosphine which can be removed by filtration.[7] Alternatively, precipitation of the phosphine oxide from a non-polar solvent may be possible.

Protocol for Neutralized Silica Gel Chromatography

  • Prepare a slurry of silica gel in the desired eluent system.

  • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with the eluent system containing 0.5% triethylamine.

  • Load the crude product and elute as normal.

Analytical Methods for Reaction Monitoring

Accurate monitoring of reaction progress is crucial for optimization and troubleshooting.

Analytical Technique Application Advantages Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of the disappearance of starting materials and appearance of products.Fast, inexpensive, and requires minimal sample.Can be affected by the acidity of the silica plate. Co-elution of spots can be misleading.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures, allowing for accurate determination of conversion and yield.[18]High resolution and sensitivity. Can separate complex mixtures.[17]Requires method development. Access to instrumentation is necessary.
Gas Chromatography (GC) Suitable for volatile and thermally stable derivatives of this compound.[19][20]High sensitivity and resolution. Can be coupled with mass spectrometry (GC-MS) for structural confirmation.[18]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information about the product and can be used to determine the ratio of starting material to product in the crude reaction mixture.Provides detailed structural information.Requires a relatively large sample size for crude reaction monitoring.

Workflow for Reaction Monitoring

Reaction_Monitoring start Start Reaction tlc Initial check by TLC start->tlc reaction_progress Reaction Progressing? tlc->reaction_progress continue_reaction Continue Monitoring reaction_progress->continue_reaction Yes troubleshoot Troubleshoot Reaction (See Guides Above) reaction_progress->troubleshoot No continue_reaction->tlc quantitative_analysis Quantitative Analysis (HPLC/GC/NMR) continue_reaction->quantitative_analysis workup Proceed to Workup quantitative_analysis->workup

Caption: A general workflow for monitoring reaction progress.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups.
  • University of California, Irvine. (2019). Mitsunobu Reaction.
  • SynArchive. (n.d.). Protecting Groups List.
  • Baran Lab. (2012). Pyridine N-Oxides.
  • United Nations Environment Programme. (n.d.). Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2010).
  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • RxnFinder. (n.d.). Mitsunobu Reaction - Common Conditions.
  • Franco, D., et al. (2023).
  • Agency for Toxic Substances and Disease Registry. (2016). Analytical Methods.
  • Request PDF. (n.d.).
  • ResearchGate. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?.
  • Anderson, D. R., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC.
  • ResearchGate. (2025).
  • precisionFDA. (n.d.). This compound.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2023). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors.
  • Reddit. (2021).
  • Reddit. (2023).
  • World Health Organization. (2017). Analytical methods and achievability.
  • Chemical Engineering Transactions. (2022).
  • ACS Publications. (2019).
  • Google Patents. (1956).
  • ScholarWorks @ UTRGV. (2017).

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Technical Support Center: Minimizing Impurities in Large-Scale 4-Pyridineethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 4-Pyridineethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic processes, ensuring high purity and yield. Drawing from established chemical principles and field-proven insights, this document provides in-depth solutions to common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for large-scale this compound production?

There are three primary industrial-scale synthetic routes for this compound:

  • Reaction of 4-Methylpyridine (4-Picoline) with Formaldehyde: This is a widely used method due to the relatively low cost of starting materials. The reaction involves the base-catalyzed condensation of 4-methylpyridine with formaldehyde.

  • Reduction of 4-Pyridineacetic Acid Esters: This route typically employs powerful reducing agents like lithium aluminum hydride (LAH) to convert esters of 4-pyridineacetic acid to the corresponding alcohol.

  • Reaction of 4-(Chloromethyl)pyridine with Formaldehyde: This method involves the reaction of a pre-functionalized pyridine derivative with formaldehyde.

Each route has its own set of advantages and challenges, particularly concerning impurity profiles, which will be addressed in the troubleshooting section.

Q2: Which analytical techniques are recommended for impurity profiling of this compound?

A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of chromatographic and spectroscopic methods is generally recommended:

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantifying non-volatile impurities, monitoring reaction progress.Use of a UV detector is common due to the pyridine ring's chromophore. Method development should focus on achieving good resolution between the main peak and potential impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifying and quantifying volatile impurities and byproducts.Particularly useful for detecting residual solvents and certain process-related impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities.Provides detailed structural information to definitively identify impurities.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantifying residual metal catalysts.Essential if metal catalysts are used in any synthetic step, to ensure compliance with regulatory limits.[2]

For potentially genotoxic impurities, highly sensitive methods like LC-MS/MS or GC-MS/MS may be required to achieve the necessary low detection limits.[1][3][4]

Troubleshooting Guides

Guide 1: Synthesis via 4-Methylpyridine and Formaldehyde

This route is often preferred for its cost-effectiveness, but it is prone to the formation of specific impurities that can be challenging to remove at scale.

Problem 1: Formation of 2-(pyridin-4-yl)propane-1,3-diol Impurity

Q: My final product is contaminated with a significant amount of a diol impurity, identified as 2-(pyridin-4-yl)propane-1,3-diol. What causes this, and how can I prevent it?

A: The formation of 2-(pyridin-4-yl)propane-1,3-diol is a common side reaction in this synthesis. It arises from the further reaction of the desired this compound product with formaldehyde.

Mechanism of Diol Formation:

The reaction proceeds via a base-catalyzed aldol-type condensation. The initial product, this compound, can be deprotonated at the carbon adjacent to the pyridine ring, which then acts as a nucleophile and attacks another molecule of formaldehyde.

Diol_Formation This compound This compound Intermediate_Anion Intermediate_Anion This compound->Intermediate_Anion Base Diol_Adduct Diol_Adduct Intermediate_Anion->Diol_Adduct + Formaldehyde 2-(pyridin-4-yl)propane-1,3-diol 2-(pyridin-4-yl)propane-1,3-diol Diol_Adduct->2-(pyridin-4-yl)propane-1,3-diol Protonation

Caption: Formation of the diol impurity.

Troubleshooting and Mitigation Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of 4-methylpyridine to formaldehyde. An excess of formaldehyde will drive the reaction towards diol formation. A slight excess of 4-methylpyridine is often beneficial.

  • Slow Addition of Formaldehyde: Add the formaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration, thus favoring the initial reaction with 4-methylpyridine over the subsequent reaction with the product.

  • Optimize Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second addition. However, be mindful that excessively low temperatures may significantly slow down the primary reaction.

  • Choice of Base: The strength and concentration of the base can influence the rate of deprotonation and subsequent side reactions. Weaker bases or lower concentrations may be advantageous.

Problem 2: Presence of 4-Vinylpyridine Impurity

Q: I am observing the presence of 4-vinylpyridine in my product, especially after distillation. What is the cause, and how can I minimize it?

A: 4-Vinylpyridine is formed by the dehydration of this compound. This is often promoted by high temperatures, particularly during distillation. 4-Vinylpyridine is a reactive monomer and can undergo self-polymerization, leading to other impurities and potential safety hazards.[5][6]

Mechanism of 4-Vinylpyridine Formation:

Vinylpyridine_Formation This compound This compound 4-Vinylpyridine 4-Vinylpyridine This compound->4-Vinylpyridine High Temperature (-H2O)

Caption: Dehydration to 4-vinylpyridine.

Troubleshooting and Mitigation Strategies:

  • Vacuum Distillation: Purify this compound under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.

  • Avoid High Pot Temperatures: During distillation, maintain the lowest possible pot temperature that allows for efficient separation.

  • Use of a Polymerization Inhibitor: If 4-vinylpyridine formation is a persistent issue, consider adding a small amount of a suitable polymerization inhibitor, such as hydroquinone, to the crude product before distillation.[7]

  • Minimize Residence Time at High Temperatures: Optimize the distillation setup to reduce the time the product spends at elevated temperatures.

Guide 2: Synthesis via Reduction of 4-Pyridineacetic Acid Esters

This route can produce high-purity this compound but requires careful handling of highly reactive reducing agents like Lithium Aluminum Hydride (LAH).

Problem 3: Incomplete Reaction and Presence of Starting Ester

Q: My final product contains unreacted starting material (4-pyridineacetic acid ester). How can I ensure the reaction goes to completion?

A: Incomplete reduction can be due to several factors related to the activity of the LAH and the reaction conditions.

Troubleshooting and Mitigation Strategies:

  • LAH Quality: Ensure the LAH used is fresh and has not been deactivated by exposure to moisture.

  • Stoichiometry of LAH: Use a sufficient excess of LAH to ensure complete reduction. A molar ratio of 1.5 to 2.0 equivalents of LAH to the ester is common.

  • Reaction Temperature and Time: While the initial addition of the ester to the LAH slurry is typically done at low temperatures to control the exotherm, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Solvent Purity: Use anhydrous solvents to prevent quenching of the LAH.

Problem 4: Difficult Work-up and Product Loss

Q: The work-up of my large-scale LAH reduction is problematic, resulting in a gelatinous aluminum salt precipitate that is difficult to filter and leads to product loss.

A: The formation of aluminum salts during the quenching of LAH reactions is a common challenge. A proper quenching procedure is essential for easy filtration and high product recovery.

Recommended Large-Scale LAH Quenching Protocol (Fieser Method):

For a reaction using 'x' grams of LAH in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% (w/v) aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously at room temperature for at least 30 minutes. This should result in a granular, easily filterable precipitate of aluminum salts.

  • Filter the mixture through a pad of celite and wash the filter cake thoroughly with the reaction solvent.

Workflow for LAH Reduction and Quenching:

LAH_Workflow cluster_0 Reaction cluster_1 Quenching cluster_2 Work-up Ester_in_THF 4-Pyridineacetic Acid Ester in Anhydrous THF Reaction_Mixture Reaction Mixture Ester_in_THF->Reaction_Mixture Slow Addition at 0°C LAH_Slurry LAH in Anhydrous THF LAH_Slurry->Reaction_Mixture Quench_1 Add Water Reaction_Mixture->Quench_1 Quench_2 Add 15% NaOH Quench_1->Quench_2 Quench_3 Add More Water Quench_2->Quench_3 Granular_Precipitate Stir to Form Granular Precipitate Quench_3->Granular_Precipitate Filtration Filter Through Celite Granular_Precipitate->Filtration Filtrate Filtrate Containing Product Filtration->Filtrate Concentration Concentration Filtrate->Concentration Solvent Evaporation Crude_Product Crude_Product Concentration->Crude_Product Crude this compound

Caption: Workflow for LAH reduction and work-up.

Guide 3: General Troubleshooting

Problem 5: Product Discoloration

Q: My isolated this compound is yellow or brown. What is the source of this color and how can I obtain a colorless product?

A: Color formation in this compound can be due to several factors:

  • Trace Impurities: Small amounts of highly colored impurities can give the bulk product a tint. These may arise from side reactions or from the starting materials.

  • Air Oxidation: Pyridine derivatives can be susceptible to air oxidation, which can lead to the formation of colored byproducts.

  • Thermal Degradation: As mentioned previously, high temperatures during distillation can cause degradation and color formation.

Troubleshooting and Mitigation Strategies:

  • Purification:

    • Activated Carbon Treatment: Stirring the crude product with a small amount of activated carbon in a suitable solvent before filtration can effectively remove colored impurities.

    • Silica Gel Chromatography: For high-purity requirements, column chromatography can be employed.

  • Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize contact with oxygen.

  • Optimize Distillation: Use vacuum distillation and maintain the lowest possible temperature to prevent thermal degradation.

Problem 6: Residual Metal Catalyst Contamination

Q: My synthesis involves a metal catalyst. How do I ensure its removal from the final product to meet regulatory standards?

A: Regulatory bodies like the EMA have strict guidelines for the limits of residual metal catalysts in active pharmaceutical ingredients.[2][8][9][10][11]

Troubleshooting and Mitigation Strategies:

  • Selection of Catalyst: If possible, choose a heterogeneous catalyst that can be easily filtered off after the reaction.

  • Aqueous Washes: For catalysts that form water-soluble salts, a series of aqueous washes during the work-up can be effective.

  • Chelating Agents: In some cases, washing with a dilute solution of a chelating agent (e.g., EDTA) can help to sequester and remove residual metal ions.

  • Specialized Scavengers: There are commercially available silica-based or polymer-based metal scavengers that can be used to remove specific metals from organic solutions.

  • Analytical Monitoring: Use ICP-MS or a similar technique to quantify the residual metal content and ensure it is below the acceptable limit.

References

  • Pharmaceutical Technology. (n.d.). The Determination and Control of Genotoxic Impurities in APIs. Retrieved from [Link]

  • European Medicines Agency. (2008). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Retrieved from [Link]

  • European Medicines Agency. (2008). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Retrieved from [Link]

  • Netpharmalab. (2025). Analysis of genotoxic impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • European Medicines Agency. (2002). Limits for Residues of Metal Catalysts. Retrieved from [Link]

  • Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved from [Link]

  • Scholars Research Library. (2016). Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Retrieved from [Link]

  • Sign-in. (2020). Metal Residue: How Much is Too Much?. Retrieved from [Link]

  • Research and Reviews. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Analytical strategies for genotoxic impurities in the pharmaceutical industry. Retrieved from [Link]

  • Reddit. (2022). Tips for handling LAH?. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Scientific Polymer Products. (n.d.). 4-Vinylpyridine. Retrieved from [Link]

  • Indian Patents. (n.d.). improved process for the production of 2-vinyl pyridine and 4-vinyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5861230A - Process for the polymerization of 4-vinyl pyridine monomers.
  • ResearchGate. (n.d.). 4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b]. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • PubChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Retrieved from [Link]

  • Reddit. (2013). Woke up this morning and did an 800 g LAH reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does formaldehyde exist primarily as the gem-diol in aqueous solution?. Retrieved from [Link]

  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • Chemistry & Chemical Technology. (n.d.). SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS. Retrieved from [Link]

  • PubMed Central. (n.d.). Theoretical Study of the Gas-Phase Hydrolysis of Formaldehyde to Produce Methanediol and Its Implication to New Particle Formation. Retrieved from [Link]

  • apicule. (n.d.). 4-(Chloromethyl)pyridinium chloride (CAS No: 1822-51-1) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methyl-4-pyridinyl)amino]propane-1,3-diol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1822-51-1 | Product Name : 4-(Chloromethyl)pyridine Hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of poly(4-vinyl pyridine-b-methyl methacrylate) by MAMA-SG1 initiated sequential polymerization and formation of metal loaded block copolymer inverse micelles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Poly(4-vinylpyridine-co-styrene) with Sulfobetaine Moieties. Retrieved from [Link]

  • Chemsrc. (2025). 2-PYRIDIN-2-YL-PROPANE-1,3-DIOL. Retrieved from [Link]

  • YouTube. (2022). Polymerisation Reactions Of Formaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.

Sources

Technical Support Center: Overcoming Low Reactivity of 4-Pyridineethanol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of 4-Pyridineethanol in synthetically crucial coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to design more robust and successful experiments.

Part 1: FAQs - Understanding the Core Problem

This section addresses the fundamental reasons behind the challenging nature of this compound in transition-metal-catalyzed reactions.

Q1: Why is this compound considered a "difficult" substrate in palladium-catalyzed cross-coupling reactions?

A1: The low reactivity of this compound, and pyridine-containing molecules in general, stems from two primary electronic factors:

  • Catalyst Inhibition/Poisoning: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This lone pair can strongly coordinate to the electron-deficient palladium (or other transition metal) catalyst center.[1][2][3] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity, effectively "poisoning" the catalyst and stalling the reaction.[2][4]

  • Electron-Deficient Ring System: The pyridine ring is an electron-deficient heterocycle. This electronic nature makes it less susceptible to oxidative addition, a critical step in many cross-coupling catalytic cycles (e.g., Suzuki, Buchwald-Hartwig).[5] This is particularly problematic when the pyridine moiety is the electrophilic partner (e.g., a halopyridine).

Q2: Does the position of the ethanol group at the 4-position influence reactivity compared to the 2- or 3-positions?

A2: Yes, the substitution pattern is critical. While all pyridines can act as catalyst poisons, substrates substituted at the 2-position are notoriously challenging.[6] This is due to the nitrogen's proximity to the reaction site, which can facilitate the formation of stable, chelated intermediates with the metal catalyst. This compound is generally less problematic than its 2-substituted counterpart, but the fundamental issue of catalyst coordination remains a significant hurdle.

Q3: What is the visual evidence of catalyst poisoning in my reaction?

A3: A common sign of catalyst decomposition or poisoning is a rapid color change of the reaction mixture to black, which indicates the formation of palladium black (Pd(0) precipitate).[2] This signifies that the catalyst has fallen out of the soluble, active catalytic cycle. You will also observe the reaction stalling, with starting materials remaining largely unconsumed as confirmed by TLC or LC-MS analysis.

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific, actionable strategies to overcome the challenges of using this compound in common coupling reactions.

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it often fails with pyridine-containing substrates.[7]

Q: My Suzuki coupling of an aryl halide with this compound boronic ester is failing. What are the first parameters I should adjust?

A: Low yields in Suzuki couplings involving pyridyl boronic acids or esters are common.[7] Before abandoning the reaction, consider a systematic optimization of the following components.

1. Choice of Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key is to use ligands that can promote the desired reductive elimination step and disfavor the formation of stable Pd-Pyridine complexes.

  • Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final reductive elimination.[8] They also create steric hindrance that can destabilize pyridine coordination.

2. Base and Solvent Selection: The base is not just a simple activator for the boronic acid; it plays a crucial role in the entire catalytic cycle.[9]

  • Recommendation: Strong inorganic bases are often required. If standard conditions with Na₂CO₃ or K₂CO₃ fail, consider switching to stronger bases like K₃PO₄ or Cs₂CO₃. The choice of solvent is also critical; polar aprotic solvents are generally preferred.

ParameterStandard Condition (Often Fails)Recommended Starting Point for OptimizationRationale
Ligand Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with XPhos, SPhos, or RuPhos Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst poisoning.[8]
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ (anhydrous)Stronger bases can be more effective in promoting transmetalation with challenging substrates.
Solvent Toluene or Dioxane/H₂ODioxane, 2-MeTHF, or Toluene/H₂O Solvent choice affects solubility and the efficacy of the base.[10]
Experimental Protocol: Optimized Suzuki Coupling
  • To an oven-dried reaction vial, add the aryl halide (1.0 mmol), this compound boronic acid pinacol ester (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed solvent (e.g., Dioxane, 4 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate and purify by column chromatography.

Troubleshooting Acylation and Esterification of the Hydroxyl Group

Directly acylating the hydroxyl group of this compound can be surprisingly difficult due to the basicity of the pyridine nitrogen.

Q: My acylation of this compound with an acid chloride is giving low yields and forming a messy byproduct. What's happening?

A: The pyridine nitrogen is nucleophilic and can compete with the desired reaction at the hydroxyl group. It can react with the acid chloride to form an N-acylpyridinium salt. This salt is often unstable and can lead to decomposition pathways. Furthermore, standard bases like triethylamine (Et₃N) or pyridine may not be basic enough to deprotonate the hydroxyl group efficiently in the presence of the competing N-acylation.

1. Use a Non-Nucleophilic Base:

  • Recommendation: Employ a stronger, non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) as a catalyst along with a stoichiometric amount of a hindered amine base like diisopropylethylamine (DIPEA) or 2,6-lutidine. DMAP is an acylation catalyst that is more nucleophilic than the pyridine nitrogen of the substrate, while DIPEA acts as a proton scavenger without competing as a nucleophile.

2. Protect the Pyridine Nitrogen:

  • Recommendation: A robust strategy is to temporarily protect the pyridine nitrogen by converting it to the corresponding N-oxide.[11][12] The N-oxide is significantly less nucleophilic and electron-withdrawing, which deactivates the ring and prevents side reactions.[12] The acylation can then proceed smoothly on the hydroxyl group. The N-oxide can be easily removed later by reduction (e.g., with PCl₃ or H₂/Pd).

Workflow for N-Oxide Protection Strategy

G cluster_0 Protection-Acylation-Deprotection Workflow A This compound B Oxidation (e.g., m-CPBA) A->B C This compound N-Oxide B->C D Acylation (Acid Chloride, DMAP) C->D E Acylated N-Oxide D->E F Reduction (e.g., PCl₃ or H₂/Pd) E->F G Final Acylated Product F->G G cluster_screening Systematic Optimization start Reaction Failure: Low Yield / Stalled ligand_screen Screen Ligands: 1. XPhos 2. RuPhos 3. BrettPhos start->ligand_screen Step 1 base_screen Screen Bases: 1. NaOt-Bu 2. LiHMDS 3. K₃PO₄ ligand_screen->base_screen Step 2 solvent_screen Screen Solvents: 1. Toluene 2. Dioxane 3. 2-MeTHF base_screen->solvent_screen Step 3 success Optimized Conditions: High Yield solvent_screen->success

Caption: Systematic optimization workflow.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Angewandte Chemie International Edition. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). MDPI. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2007). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ScienceDirect. [Link]

  • New cross-coupling strategies for the synthesis of dialkyl ethers and saturated N-heterocycles. (n.d.). Semantic Scholar. [Link]

  • Cross-Coupling of Heteroatomic Electrophiles. (2017). Accounts of Chemical Research. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). Nature. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2012). Molecules. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2023). Chemical Reviews. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2000). Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. (n.d.). Semantic Scholar. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). Organic Process Research & Development. [Link]

  • RETRACTED: trans-Tetrakis(pyridine)dichloroiron(II) as catalyst for Suzuki cross-coupling in ethanol and water. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. (2015). Chemical Communications. [Link]

  • Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. (n.d.). ResearchGate. [Link]

  • Cross‐coupling of pyridine N‐oxide derivatives with secondary alkyl... (n.d.). ResearchGate. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2018). Inorganic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

  • Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. (2019). Organic Letters. [Link]

  • Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. (2015). Accounts of Chemical Research. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Reductive Cross‐Coupling of Alcohol Derivatives with Chlorosilanes via Pyridines‐Promoted Si Cl Activation. (n.d.). ResearchGate. [Link]

  • Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones. (2020). ACS Omega. [Link]

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Technical Support Center: Refinement of Analytical Methods for Trace 4-Pyridineethanol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Pyridineethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and robust detection of trace levels of this compound.

Introduction

This compound, also known as 2-(4-pyridyl)ethanol, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification at trace levels is critical for monitoring reaction progress, assessing purity, and ensuring the quality of final products. This guide provides practical solutions to common challenges encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the analysis of this compound:

Q1: What are the most common analytical techniques for detecting trace this compound?

A1: The most prevalent methods for trace analysis of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC-UV is a robust and widely used technique for polar aromatic compounds, while GC-MS offers higher selectivity and sensitivity, especially in complex matrices.[1]

Q2: What is the expected UV absorbance wavelength for this compound?

A2: The pyridine ring in this compound exhibits a characteristic UV absorbance. The maximum absorbance wavelength (λmax) is typically in the range of 250-260 nm.[1]

Q3: What are the key physical and chemical properties of this compound to consider during analysis?

A3: this compound is a colorless to slightly yellow liquid that is soluble in water, alcohol, ether, and benzene.[3][4] It has a boiling point of 121-122 °C at 2 mmHg and a melting point of 8-10 °C.[3] It is important to note that it is hygroscopic, so samples should be protected from moisture.[3]

Q4: Are there any specific safety precautions to take when handling this compound?

A4: Yes, this compound is a combustible liquid and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Analytical Methods: Performance Overview

The choice of analytical method depends on the specific requirements of your analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the typical performance characteristics for the analysis of this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Analysis Time per Sample ~10 min~15 min~5 min

Table 1: Summary of Quantitative Data for this compound Analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[1]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample receipt to final data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample_Receipt Sample Receipt & Logging Dissolution Dissolution in Appropriate Solvent Sample_Receipt->Dissolution Filtration Filtration (e.g., 0.45 µm PTFE) Dissolution->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Aqueous/Organic Mobile Phase GC_MS GC-MS Analysis Dilution->GC_MS Volatile Organic Solvent Peak_Integration Peak Integration & Identification HPLC_UV->Peak_Integration GC_MS->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.

HPLC-UV Analysis Troubleshooting

Q1: I am observing poor peak shape (tailing or fronting) for the this compound peak. What could be the cause and how can I fix it?

A1: Poor peak shape in HPLC is a common issue that can arise from several factors.

  • Cause 1: Secondary Interactions with the Stationary Phase. The basic nature of the pyridine ring can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to block the active sites on the stationary phase.

      • pH Adjustment: Adjust the pH of the mobile phase to be 2-3 units below the pKa of this compound (pKa of the conjugate acid is around 5.3) to ensure it is in its protonated form, which can sometimes improve peak shape.

      • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute your sample and reinject. Ensure the concentration falls within the linear range of your calibration curve.

  • Cause 3: Extra-column Volume. Excessive tubing length or a large flow cell volume can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume. If possible, use a micro-flow cell.

Q2: My this compound peak is not being detected, or the sensitivity is very low. What should I check?

A2: Low or no signal can be frustrating. Here's a systematic approach to diagnose the problem.

  • Check 1: Wavelength Setting. Ensure your UV detector is set to the correct wavelength for this compound (around 250-260 nm).[1] Verify this by running a UV scan of a standard solution.

  • Check 2: Sample Degradation. this compound can be sensitive to light and oxidation.

    • Solution: Prepare fresh standards and samples. Use amber vials to protect them from light.

  • Check 3: Injection Issues. The autosampler may not be injecting the sample correctly.

    • Solution: Check the syringe and injection port for blockages. Manually inject a standard to confirm the instrument is working correctly.

  • Check 4: Mobile Phase Compatibility. Ensure that this compound is soluble in your mobile phase and that the mobile phase does not interfere with its detection at the chosen wavelength.

GC-MS Analysis Troubleshooting

Q1: I am seeing significant peak tailing for this compound in my GC-MS analysis. What is the likely cause?

A1: Peak tailing in GC is often due to active sites in the system.

  • Cause: Active Sites in the Injection Port or Column. The hydroxyl group and the nitrogen atom in this compound can interact with active sites in the GC system, such as silanol groups in the injection port liner or on the column.

    • Solution:

      • Use a Deactivated Liner: Employ a deactivated injection port liner.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure it is inert.

      • Derivatization: While not always necessary, derivatizing the hydroxyl group with a silylating agent (e.g., BSTFA) can reduce its polarity and interaction with active sites, leading to a much sharper peak.

Q2: I am experiencing low recovery of this compound from my sample matrix. What can I do to improve it?

A2: Low recovery is often related to the sample preparation process.

  • Cause 1: Inefficient Extraction. The extraction solvent or technique may not be optimal for this compound.

    • Solution:

      • Solvent Selection: Use a polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

      • Extraction Technique: Consider using solid-phase extraction (SPE) with a suitable sorbent (e.g., a mixed-mode cation exchange resin) to concentrate the analyte and remove matrix interferences.[5]

      • pH Adjustment: Adjusting the pH of the aqueous sample to be slightly basic (around 8-9) before a liquid-liquid extraction can improve the partitioning of this compound into the organic phase.

  • Cause 2: Adsorption to Glassware. The analyte may be adsorbing to active sites on the surface of glassware.

    • Solution: Silanize your glassware to deactivate the surface before use.

Troubleshooting Decision Tree

The following diagram provides a logical flow for troubleshooting common issues during the analysis of this compound.

Troubleshooting_Decision_Tree Peak_Shape Poor Peak Shape? Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting No Sensitivity Low/No Signal? Check_Wavelength Check UV Wavelength Sensitivity->Check_Wavelength Yes Recovery Low Recovery? Check_Extraction Optimize Extraction Recovery->Check_Extraction Yes Check_Adsorption Check for Adsorption Recovery->Check_Adsorption No Modify_Mobile_Phase Modify Mobile Phase (pH, Additive) Tailing->Modify_Mobile_Phase HPLC Use_Deactivated_Liner Use Deactivated Liner/Column Tailing->Use_Deactivated_Liner GC Dilute_Sample Dilute Sample Fronting->Dilute_Sample Check_Injection Check Injection System Check_Wavelength->Check_Injection Wavelength OK Prepare_Fresh Prepare Fresh Standards/Samples Check_Injection->Prepare_Fresh Injection OK Optimize_SPE Optimize SPE/LLE Check_Extraction->Optimize_SPE Silanize_Glassware Silanize Glassware Check_Adsorption->Silanize_Glassware Start Start Start->Sensitivity Start->Recovery

Caption: A decision tree for troubleshooting common analytical issues.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for this compound
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or other suitable mobile phase modifier).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards ranging from 0.5 to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: GC-MS Method for this compound
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • Capillary column suitable for polar compounds (e.g., DB-WAX or similar).

  • Reagents and Materials:

    • Methanol (GC grade).

    • This compound reference standard.

    • Internal standard (e.g., 4-Picoline, if required).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: m/z 40-200.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create calibration standards by serial dilution. If using an internal standard, add a constant amount to each standard and sample.

    • Sample Preparation: Dissolve a known amount of the sample in methanol. The final concentration should be within the calibration range.

    • Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

    • Quantification: Identify the this compound peak by its retention time and mass spectrum.[6] Quantify using the peak area of a characteristic ion (e.g., m/z 123 or a prominent fragment ion) against the calibration curve.

References

  • This compound Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Application Notes and Protocols for the Quantification of 4-Pyridinemethanol. (n.d.). Benchchem.
  • Sample Preparation Techniques to Know for Analytical Chemistry. (n.d.). Fiveable.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Sample Preparation Techniques for Precision in Analysis. (2025, May 23). Phenomenex.
  • CAS RN 5344-27-4. (n.d.). Fisher Scientific.
  • Analytical Methods. (n.d.).
  • Analytical Methods. (n.d.).
  • T-PV2295-01-9112-CH Matrix: Air Target concentr
  • This compound. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • This compound. (n.d.). precisionFDA.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • Sample Preparation. (2023, August 29). Chemistry LibreTexts.
  • This compound Hydrochloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Sample preparation Trace analysis. (n.d.). Maassen GmbH.
  • Method of producing pyridine ethanol derivative. (n.d.). Google Patents.
  • 2-(2-Hydroxyethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Jubilant Ingrevia.
  • Synthesis of this compound. (n.d.). PrepChem.com.
  • Pyridine ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. (n.d.). LabRulez GCMS.
  • 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine). (n.d.). LGC Standards.
  • GC Competition. (n.d.). Agilent.
  • Solvents Analysis of impurities in ethanol. (n.d.).
  • Residual solvent analysis in pharmaceuticals. (2025, August 6).
  • Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). (n.d.).

Sources

Technical Support Center: A Researcher's Guide to 4-Pyridineethanol Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Pyridineethanol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of this compound during storage and experimentation. Here, we delve into the causality behind its instability and provide field-proven troubleshooting guides and FAQs to ensure the integrity of your research.

Introduction to this compound's Moisture Sensitivity

This compound (CAS 5344-27-4) is a valuable building block in the synthesis of various pharmaceutical compounds.[1] However, its utility is often challenged by its inherent hygroscopic nature.[1][2] The presence of a hydroxyl group and the nitrogen atom in the pyridine ring makes the molecule susceptible to absorbing moisture from the atmosphere, which can lead to degradation and the formation of impurities.[3][4][5][6] Understanding and mitigating this moisture sensitivity is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Visual inspection may reveal a change in the appearance of the compound from a colorless or pale yellow liquid to a darker brown color.[1] However, the most reliable indicators of degradation are analytical. The appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms is a definitive sign that impurities have formed.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored under an inert gas, such as nitrogen or argon, in a tightly sealed container.[1] The recommended storage temperature is between 2-8°C.[1] It is also crucial to store it in a dry, well-ventilated area away from incompatible substances like oxidizing agents, acid halides, and strong mineral acids and bases.[2]

Q3: What are the potential degradation pathways of this compound when exposed to moisture?

A3: Based on the chemical structure and reactivity of alcohols and pyridine derivatives, two primary degradation pathways are of concern when this compound is exposed to moisture over time:

  • Intermolecular Etherification (Dimerization): Two molecules of this compound can undergo a dehydration reaction to form an ether dimer, 4,4'-(oxydiethane-2,1-diyl)dipyridine. This is a common reaction for alcohols, especially in the presence of trace amounts of acid or upon heating.

  • Dehydration to 4-Vinylpyridine: The ethanol side chain can undergo dehydration to form 4-vinylpyridine. This is more likely to occur at elevated temperatures but can be a concern during long-term storage if conditions are not ideal.

Oxidation of the alcohol group is another potential degradation pathway, although less directly related to moisture alone.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent experimental results or loss of compound activity.
  • Potential Cause: Degradation of your this compound stock due to improper storage and moisture absorption.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound is stored at 2-8°C under an inert atmosphere and that the container is properly sealed.

    • Perform a Purity Check: Analyze your current stock of this compound using the stability-indicating HPLC method detailed below to check for the presence of degradation products.

    • Use a Fresh Stock: If degradation is confirmed, it is recommended to use a fresh, unopened bottle of this compound for critical experiments.

Issue 2: Appearance of unknown peaks in your analytical chromatogram.
  • Potential Cause: Formation of degradation products such as the ether dimer or 4-vinylpyridine.

  • Troubleshooting Steps:

    • Tentative Peak Identification: Compare the retention times of the unknown peaks with those of potential degradation products, if standards are available.

    • Mass Spectrometry Analysis: Utilize LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

      • The expected [M+H]⁺ for this compound is m/z 124.1.

      • The expected [M+H]⁺ for the ether dimer, 4,4'-(oxydiethane-2,1-diyl)dipyridine, would be m/z 231.3.

      • The expected [M+H]⁺ for 4-vinylpyridine is m/z 106.1. A reference mass spectrum for 4-vinylpyridine is available in the NIST database.[7][8]

    • Forced Degradation Study: Perform a forced degradation study (protocol provided below) to intentionally generate degradation products. This can help confirm the identity of the unknown peaks in your chromatogram.

Experimental Protocols

Protocol 1: Quantifying Water Content using Karl Fischer Titration

This protocol is essential for determining the initial water content of your this compound and for monitoring moisture uptake over time.

Principle: Karl Fischer titration is a highly specific and accurate method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

Methodology:

  • Instrument Setup: Use a calibrated volumetric or coulometric Karl Fischer titrator. For the expected low water content in properly stored this compound, a coulometric titrator is preferred for its higher sensitivity.

  • Reagent Preparation: Use fresh, high-quality Karl Fischer reagents.

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound and inject it into the titration cell. The sample size will depend on the expected water content and the titrator's sensitivity.

  • Titration: Start the titration and record the amount of water detected in micrograms or as a percentage.

  • Data Analysis: The instrument software will automatically calculate the water content. It is advisable to perform the measurement in triplicate to ensure accuracy.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method is designed to separate this compound from its potential degradation products, allowing for accurate purity assessment.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH guidelines to ensure it is fit for purpose.[9][10] Validation parameters should include specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Forced Degradation Study

This study will help to identify potential degradation products and confirm the stability-indicating nature of the HPLC method.

Methodology:

  • Sample Preparation: Prepare several vials of this compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples using the stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Visualization of Key Concepts

storage_workflow cluster_storage Optimal Storage Inert Gas Inert Gas Tightly Sealed Tightly Sealed 2-8°C 2-8°C Dry & Ventilated Dry & Ventilated This compound This compound This compound->Inert Gas Displace Air This compound->Tightly Sealed Prevent Moisture Ingress This compound->2-8°C Slow Degradation This compound->Dry & Ventilated Minimize Ambient Moisture

Caption: Recommended storage workflow for this compound.

degradation_pathways This compound This compound Ether Dimer Ether Dimer This compound->Ether Dimer Intermolecular Dehydration 4-Vinylpyridine 4-Vinylpyridine This compound->4-Vinylpyridine Intramolecular Dehydration Moisture (H2O) Moisture (H2O) Moisture (H2O)->Ether Dimer Moisture (H2O)->4-Vinylpyridine analytical_workflow Sample Sample KF_Titration Karl Fischer Titration Sample->KF_Titration HPLC_Analysis Stability-Indicating HPLC Sample->HPLC_Analysis Water_Content Water_Content KF_Titration->Water_Content Purity_Profile Purity_Profile HPLC_Analysis->Purity_Profile GCMS_Analysis GC-MS for Impurity ID Impurity_Structure Impurity_Structure GCMS_Analysis->Impurity_Structure Purity_Profile->GCMS_Analysis If impurities detected

Caption: Analytical workflow for assessing this compound stability.

References

  • NIST. (n.d.). Pyridine, 4-ethenyl-. NIST Chemistry WebBook. [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Vinylpyridine. [Link]

  • SpectraBase. (n.d.). 4-Vinylpyridine. [Link]

  • Highly Educated. (2024). Understanding Isopropyl Alcohol's Hygroscopic Nature. [Link]

  • SpectraBase. (n.d.). 4-Vinylpyridine - Optional[MS (GC)] - Spectrum. [Link]

  • Venugopal, N., Reddy, A. V. B., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592–597. [Link]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Wikipedia. (2024). Ethanol. [Link]

  • ResearchGate. (2015). Stability indicating HPLC method development - a review. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MicroCare, LLC. (n.d.). What Does 'Hygroscopic' Mean? Why Is It Important?. [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • Chemistry Stack Exchange. (2014). Ethanol and water hygroscopic equilibrium concentration. [Link]

  • Wikipedia. (2024). Hygroscopy. [Link]

  • Wikipedia. (2024). Pyridine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]

  • MDPI. (2020). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. [Link]

  • CAS. (n.d.). This compound. [Link]

  • ResearchGate. (2008). The Stability of Pyridine Nucleotides. [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Antibacterial of Some New 4,4'-(pyridine-2,6-diylbis(1,3,4-oxadiazole-5,2-diyl))bisphenolPolymer. [Link]

  • ResearchGate. (2014). Py-GC/MS for characterization of non-hydrolyzed residues from bioethanol production from softwood | Request PDF. [Link]

  • LCGC International. (2022). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. [Link]

  • Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. [Link]

  • Agilent Technologies, Inc. (n.d.). Solvents Analysis of impurities in ethanol. [Link]

  • ResearchGate. (2018). Synthesis, characterization and thermal analysis of dipyridin-2-ylmethanone oxime | Request PDF. [Link]

  • ResearchGate. (2018). The stability of silver(I) complexes with pyridine, 2,2′-dipyridyl, and ethylene diamine in methanol-dimethylformamide mixtures | Request PDF. [Link]

  • PubMed Central. (2022). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. [Link]

  • PubMed Central. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • NIH. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

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Technical Support Center: Strategies to Reduce Catalyst Poisoning in 4-Pyridineethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of 4-Pyridineethanol. This guide is designed to provide in-depth, field-proven insights into a critical challenge in this process: catalyst poisoning. As researchers, scientists, and drug development professionals, you are aware that the efficiency and viability of synthesizing this compound, a key pharmaceutical intermediate[1], often hinges on the catalytic hydrogenation of precursors like 4-acetylpyridine. The stability and activity of the catalyst, typically palladium on carbon (Pd/C), are paramount.

This document moves beyond standard operating procedures to offer a troubleshooting framework grounded in chemical principles. We will explore the "why" behind catalyst deactivation and provide actionable strategies to prevent, diagnose, and resolve these issues, ensuring the robustness and efficiency of your synthetic workflow.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common issues encountered during the catalytic hydrogenation of 4-acetylpyridine to this compound.

Q1: My hydrogenation of 4-acetylpyridine has stalled or is showing a very low conversion rate. What's the most likely cause?

A1: An incomplete or stalled reaction is a classic symptom of catalyst poisoning, a frequent challenge when working with pyridine-containing molecules. The primary culprit is the lone pair of electrons on the pyridine nitrogen, which can strongly coordinate with the active sites of the palladium catalyst, rendering them inaccessible to the reactants and effectively "poisoning" the catalyst. This self-poisoning effect is a known phenomenon in the hydrogenation of pyridinic compounds. Additionally, impurities in your starting material or solvent can also act as catalyst poisons.

Q2: I suspect my Palladium on Carbon (Pd/C) catalyst is being poisoned. What are the tell-tale signs?

A2: Beyond a stalled reaction, several signs can point to catalyst poisoning:

  • Decreased Hydrogen Uptake: A noticeable drop in the rate of hydrogen consumption compared to previous successful runs under identical conditions.

  • Formation of Intermediates: Accumulation of partially hydrogenated intermediates, which can be detected by in-process controls like GC-MS or HPLC.

  • Inconsistent Reaction Times: A gradual increase in the time required to achieve full conversion over successive batches with recycled catalyst.

  • Visual Changes in the Catalyst: While less definitive, sometimes a change in the appearance of the catalyst can be observed, although this is not a reliable standalone indicator.

Q3: Are there any common impurities in my 4-acetylpyridine starting material that I should be particularly concerned about?

A3: Yes, the purity of your 4-acetylpyridine is critical. Common culprits that can act as catalyst poisons include:

  • Sulfur-containing compounds: Even at parts-per-million (ppm) levels, sulfur compounds can irreversibly poison palladium catalysts. These can be carryovers from the synthesis of 4-acetylpyridine.

  • Other Nitrogen-containing heterocycles: Impurities with different basicities or coordination properties might compete with 4-acetylpyridine for the catalyst's active sites.

  • Halogenated compounds: Residual halides from the synthesis of starting materials can deactivate the catalyst.

  • Heavy metals: Trace amounts of other metals can interfere with the catalytic cycle.

It is highly recommended to perform a thorough analysis of your starting materials, for instance by Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify potential catalyst poisons[2][3][4][5].

Q4: Can I simply increase the catalyst loading to overcome poisoning?

A4: While increasing the catalyst loading might seem like a quick fix to compensate for partial deactivation and drive the reaction to completion, it is not an economically or scientifically sound strategy for a production environment. This approach masks the root cause of the problem, increases costs due to the high price of palladium, and complicates post-reaction work-up, including catalyst filtration and metal scavenging. A more robust solution is to identify and eliminate the source of the poison.

Part 2: Troubleshooting Guides - A Systematic Approach to Problem-Solving

This section provides a structured approach to diagnosing and resolving catalyst poisoning issues during this compound synthesis.

Issue 1: Slow or Incomplete Reaction

Symptom: The hydrogenation of 4-acetylpyridine to this compound does not proceed to completion within the expected timeframe, as confirmed by in-process monitoring (e.g., HPLC, GC, or TLC).

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow or incomplete hydrogenation.

Detailed Troubleshooting Steps:

  • Verify Reaction Conditions: Before suspecting poisoning, ensure that the fundamental reaction parameters are correct.

    • Temperature and Pressure: Confirm that the reaction temperature and hydrogen pressure are within the optimal range for this specific transformation. Insufficient pressure or temperature can lead to a sluggish reaction.

    • Agitation: Ensure that the stirring is vigorous enough to keep the catalyst suspended and to facilitate mass transfer of hydrogen gas into the liquid phase. Inefficient mixing can be a significant issue, especially during scale-up[1].

  • Investigate External Poisons: If reaction conditions are optimal, the next step is to investigate potential impurities.

    • Starting Material Purity: Obtain a certificate of analysis for your batch of 4-acetylpyridine. If not available, perform your own analysis (e.g., GC-MS) to screen for common poisons like sulfur or halogenated compounds.

    • Solvent Quality: Ensure that the solvent (e.g., ethanol, methanol) is of high purity and anhydrous if required. Some grades of alcohol can contain impurities that inhibit catalysis.

  • Address Self-Poisoning: The coordination of the pyridine nitrogen to the palladium surface is a well-documented cause of catalyst deactivation[6].

    • Acidic Additive Strategy: The most effective countermeasure is to add a stoichiometric amount of an acid (relative to the 4-acetylpyridine) to the reaction mixture. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst. Acetic acid is a common choice as it is effective and less corrosive than strong mineral acids.

Experimental Protocol: Hydrogenation of 4-Acetylpyridine with an Acidic Additive
  • Reactor Setup: In a suitable hydrogenation reactor, add 4-acetylpyridine and the chosen solvent (e.g., ethanol).

  • Acid Addition: Add one equivalent of glacial acetic acid to the mixture and stir to ensure homogeneity.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (typically 5-10% loading). Safety Note: Pd/C can be pyrophoric, especially when dry. Always handle it under an inert atmosphere and avoid generating dust[7].

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level. Heat the reaction to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by hydrogen uptake or by analyzing aliquots via GC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture, vent the hydrogen, and purge with an inert gas. Filter the catalyst through a pad of Celite®. Safety Note: Do not allow the catalyst on the filter cake to dry out, as it can ignite upon contact with air. Keep it wet with solvent or water[7].

  • Isolation: The product can be isolated from the filtrate by neutralizing the acid with a base and then performing an extraction, followed by solvent removal.

Part 3: Catalyst Regeneration - Restoring Activity and Reducing Costs

Catalyst deactivation is a significant cost driver in pharmaceutical manufacturing. Instead of discarding a poisoned catalyst, regeneration can be a viable and economical option.

Q5: My Pd/C catalyst has lost activity after several runs. Can it be regenerated, and how?

A5: Yes, deactivated Pd/C catalysts can often be regenerated, depending on the nature of the poisoning. If the deactivation is due to the adsorption of organic molecules or coking, several methods can be employed. Irreversible poisoning by substances like sulfur or heavy metals is much more difficult to reverse.

Catalyst Deactivation and Regeneration Cycle

G Fresh Fresh Catalyst (High Activity) Active Active Catalyst in Reaction Fresh->Active Reaction Start Poisoned Poisoned/Fouled Catalyst (Low Activity) Active->Poisoned Poisoning/Fouling Regenerated Regenerated Catalyst (Restored Activity) Poisoned->Regenerated Regeneration Process Discard Discard Poisoned->Discard Irreversible Deactivation Regenerated->Active Re-use in Reaction

Caption: The cycle of catalyst activity, deactivation, and regeneration.

Protocol 1: Solvent Washing for Mild Deactivation

This method is suitable for removing strongly adsorbed organic species, such as the product or reaction intermediates, from the catalyst surface.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture as previously described.

  • Washing Sequence: Wash the recovered catalyst cake with a series of solvents. A typical sequence could be:

    • The reaction solvent (e.g., ethanol) to remove residual reactants and products.

    • A more polar solvent like deionized water to remove salts.

    • A low-boiling organic solvent like acetone or methanol to facilitate drying.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Regeneration via Oxidative Treatment (for Coking)

If deactivation is due to the deposition of carbonaceous residues (coking), a controlled oxidation can burn off these deposits.

  • Preparation: After recovery and washing, place the dried, deactivated catalyst in a tube furnace.

  • Oxidation: Pass a stream of diluted air (e.g., 5% O₂ in N₂) over the catalyst. Slowly ramp the temperature to 250-300 °C and hold for 2-4 hours. Caution: This process is exothermic. A slow heating rate and a dilute oxidant are crucial to prevent overheating, which can lead to sintering of the palladium particles and permanent loss of activity[8].

  • Reduction (Re-activation): After the oxidative treatment, the palladium will be in an oxidized state (PdO). To restore its catalytic activity, it must be reduced back to Pd(0). In the same furnace, switch the gas to a stream of diluted hydrogen (e.g., 5% H₂ in N₂) and heat to 150-200 °C for 2-4 hours.

  • Storage: Cool the catalyst to room temperature under an inert gas and store it under an inert atmosphere.

Protocol 3: Advanced Chemical Wash (for Stubborn Organic Poisons)

For more resilient organic poisons, a more aggressive washing procedure may be necessary. A method using a mixture of chloroform and glacial acetic acid has been shown to be effective in regenerating palladium catalysts from complex hydrogenation reactions[9][10].

  • Catalyst Recovery: Recover the catalyst as in the other protocols.

  • Chemical Treatment: Create a slurry of the catalyst in a mixture of chloroform and glacial acetic acid. Stir this mixture at an elevated temperature (e.g., 60 °C) for 1-2 hours. The combination of a non-polar solvent, a polar acidic solvent, and heat can be very effective at desorbing strongly bound organic molecules.

  • Washing and Drying: After the treatment, filter the catalyst and wash thoroughly with a solvent like methanol to remove the chloroform and acetic acid. Dry the catalyst under vacuum.

Part 4: Data Summary for Process Optimization

The following tables provide typical ranges for key parameters in the hydrogenation of 4-acetylpyridine. These should be used as a starting point for optimization in your specific laboratory or pilot plant setting.

Table 1: Typical Reaction Conditions for 4-Acetylpyridine Hydrogenation

ParameterRecommended RangeRationale & Key Considerations
Catalyst 5% or 10% Pd/C10% Pd/C offers higher activity but is more expensive.
Catalyst Loading 1-5 mol% (relative to substrate)Lower loadings are more economical but may require longer reaction times.
Solvent Ethanol, Methanol, Acetic AcidProtic solvents generally favor hydrogenation. Acetic acid can serve as both solvent and to prevent N-poisoning.
Hydrogen Pressure 3-10 bar (approx. 45-150 psi)Higher pressure increases the rate of reaction.
Temperature 25-60 °CExothermic reaction; monitor temperature to avoid side reactions or catalyst sintering.
Acidic Additive 1.0-1.1 equivalents of Acetic AcidPrevents catalyst poisoning by the pyridine nitrogen.

Table 2: Troubleshooting Guide Summary

SymptomPotential CauseRecommended Action
Low Conversion Catalyst Poisoning (Nitrogen)Add 1 equivalent of acetic acid.
Catalyst Poisoning (Impurities)Analyze and purify starting materials.
Insufficient H₂/MixingIncrease H₂ pressure and/or agitation speed.
Formation of Byproducts Over-reduction/Side ReactionsLower temperature or H₂ pressure.
Gradual Loss of Activity over Batches Catalyst Fouling/CokingImplement a catalyst regeneration protocol.

By systematically addressing the challenges of catalyst poisoning, you can significantly enhance the efficiency, consistency, and cost-effectiveness of your this compound synthesis. This guide provides a foundation for troubleshooting and process optimization, grounded in the fundamental principles of catalysis.

References

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Google Patents. (n.d.). Palladium/carbon catalyst regeneration and mechanical application method.
  • The Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • Google Patents. (n.d.). Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation, characterisation and catalytic hydrogenation properties of palladium supported on C60. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing pyridine ethanol derivative.
  • ResearchGate. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput Kinetic Study of Hydrogenation Over Palladium Nanoparticles: Combination of Reaction and Analysis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Acetylpyridine (CAS 1122-54-9): A Key Pyridine Derivative for Organic Synthesis & Pharmaceutical Intermediates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrogenation in supercritical conditions catalyzed by palladium supported on modified activated carbon. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl pyridine, 1122-54-9. Retrieved from [Link]

  • Reddit. (2023). Hydrogenation troubleshooting : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pilot Plant Studies on Accelerated Deactivation of Commercial Hydrotreating Catalyst. Retrieved from [Link]

  • PubMed. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • IndustrialHeating.com. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • MDPI. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of hydrogenation of 4, 4'-dinitrodiphenyl ether on Pd/C catalyst. Retrieved from [Link]

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Technical Support Center: Optimization of Quenching Procedures in 4-Pyridineethanol Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the optimization of quenching procedures following the reduction of 4-pyridineethanol to 4-(2-hydroxyethyl)piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the critical workup stage of this transformation. Proper quenching is paramount not only for maximizing product yield and purity but also for ensuring laboratory safety. This guide provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and detailed protocols in a direct question-and-answer format.

Introduction: The Critical Role of the Quench

The reduction of this compound is a key transformation for accessing the 4-(2-hydroxyethyl)piperidine scaffold, a valuable building block in medicinal chemistry.[1] The choice of reducing agent—most commonly a complex metal hydride like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), or catalytic hydrogenation—dictates the reaction conditions and, critically, the workup procedure.

The "quench" is the step where the reaction is safely terminated by neutralizing the excess, highly reactive reducing agent. A successful quench accomplishes two primary goals:

  • Decomposition of Excess Hydride: Safely neutralizes any remaining reducing agent, preventing uncontrolled reactions upon exposure to air or protic solvents.

  • Liberation of the Product: The initial product of a hydride reduction is a metal alkoxide complex. The quench protonates this complex to yield the desired neutral alcohol product.[2]

An improper quench can lead to violent, exothermic events, the formation of problematic emulsions or gelatinous precipitates, and significant loss of product, compromising the entire synthetic effort. This guide will address these issues directly.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the quenching of this compound reduction reactions. The questions are categorized by the reducing agent used.

Category A: Lithium Aluminum Hydride (LiAlH₄) Reductions

LiAlH₄ is a powerful, non-selective reducing agent, but its high reactivity necessitates extremely careful handling and quenching.[3] It reacts violently with water and other protic sources, releasing flammable hydrogen gas.[4]

Q1: My LiAlH₄ quench is violently exothermic and difficult to control. What am I doing wrong?

A1: An uncontrolled, violent quench is typically caused by adding the quenching agent too quickly to a concentrated solution of unreacted LiAlH₄. The reaction between LiAlH₄ and protic agents like water is extremely fast and generates significant heat and hydrogen gas.[5]

Causality & Solution:

  • Rate of Addition: The quenching agent must be added dropwise and slowly, allowing the heat and gas to dissipate in a controlled manner. Never pour the quenching agent into the reaction flask.[6]

  • Insufficient Cooling: The reaction flask must be maintained at a low temperature (typically 0 °C) in an ice-water bath throughout the quench. This absorbs the heat generated and slows the reaction rate.[4]

  • Incorrect Reagent Choice: Quenching directly with water is the most exothermic option. A safer, more controlled approach involves a stepwise addition of reagents with increasing reactivity. A common strategy is to first add a less reactive quenching agent like ethyl acetate to consume the bulk of the excess LiAlH₄, which does not produce hydrogen gas, before proceeding with a protic quench.[7] Another method is the sequential addition of less reactive alcohols like isopropanol before introducing water.[8]

Q2: How can I avoid the formation of a gelatinous, hard-to-filter aluminum salt precipitate?

A2: The formation of fine, gelatinous aluminum hydroxide precipitates is a notorious problem in LiAlH₄ workups. These precipitates clog filter paper, trap a significant amount of the desired product, and make isolation difficult. The key is to generate dense, granular, and easily filterable inorganic salts.

Causality & Solution:

The physical form of the aluminum salts is highly dependent on the quenching method. Two well-established procedures are highly effective at producing granular precipitates:

  • The Fieser Method: This is arguably the most common and reliable method. It involves the careful, sequential addition of water, followed by aqueous sodium hydroxide, and then more water.[9] The base helps to form hydrated aluminum oxides that are dense and crystalline. The standard ratio, per X grams of LiAlH₄ used, is a sequential addition of X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water.[10]

  • Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt is another excellent method.[10] The tartrate dianion is a superb chelating agent for aluminum (Al³⁺) ions, forming a soluble complex and preventing the formation of aluminum hydroxide precipitates altogether. This often results in a clear organic layer and an easily separable aqueous layer.[9]

Q3: My product yield is low after the LiAlH₄ workup. What are the likely causes?

A3: Low yield after an LiAlH₄ reduction is most often a workup issue rather than a reaction failure. The polar nature of 4-(2-hydroxyethyl)piperidine can lead to significant losses.

Causality & Solution:

  • Product Trapped in Aluminum Salts: If a gelatinous precipitate forms, your highly polar product can become trapped within the inorganic solid matrix.

    • Solution: Use the Fieser or Rochelle's salt method described in Q2 to ensure a granular precipitate that can be washed effectively.[9][11] After filtration, wash the solid cake thoroughly with a polar solvent like THF or ethyl acetate to recover any adsorbed product.

  • Product Lost to the Aqueous Layer: 4-(2-hydroxyethyl)piperidine has appreciable water solubility due to its hydroxyl and amine functionalities.[12]

    • Solution: After the initial extraction, the aqueous layer should be back-extracted multiple times with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol). Alternatively, saturating the aqueous layer with NaCl can decrease the product's solubility in water and improve extraction efficiency.

Category B: Sodium Borohydride (NaBH₄) Reductions

NaBH₄ is a milder and more selective reducing agent than LiAlH₄, primarily used for reducing aldehydes and ketones. While it can reduce esters, the reaction is often slow and may require activation, for instance with lithium chloride.[13] Its quenching procedure is significantly safer and simpler than for LiAlH₄.

Q4: What is the correct procedure for quenching a NaBH₄ reduction?

A4: The quenching procedure for NaBH₄ depends on the solvent used.

Causality & Solution:

  • In Protic Solvents (Methanol, Ethanol): When the reduction is performed in a protic solvent, the solvent itself acts as the proton source to regenerate the alcohol from the intermediate borate ester.[14] The primary purpose of the quench is to destroy any excess NaBH₄ and hydrolyze any remaining borate complexes. This is typically achieved by cooling the reaction to 0 °C and slowly adding a dilute acid, such as 1M HCl, until the effervescence (hydrogen gas evolution) ceases and the pH is acidic.[14]

  • In Aprotic Solvents (THF, DME): If the reaction is run in an aprotic solvent, the quench serves both to destroy excess hydride and to provide a proton source for the product alkoxide. A common procedure is to first add water or acetone carefully to destroy the unreacted NaBH₄, followed by an acidic workup to hydrolyze the borate ester and liberate the final product.[15]

Category C: General Safety
Q5: What are the essential safety precautions when quenching hydride reductions?

A5: Safety must be the highest priority. All quenching of reactive hydrides must be treated as a potentially hazardous procedure.

Essential Precautions:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves.[4]

  • Fume Hood: All quenching operations must be performed in a certified chemical fume hood to vent the hydrogen gas produced and protect from potential splashes or fires.[5]

  • Inert Atmosphere: The initial stages of the quench, especially for LiAlH₄, should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the ignition of hydrogen gas.[16]

  • Fire Safety: Keep flammable solvents away from the immediate area and have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[4]

  • Controlled Addition: Use an addition funnel for a slow, controlled addition of the quenching agent and ensure the reaction mixture is being stirred efficiently to dissipate heat.[6]

Visual Workflow and Data Summary
Troubleshooting Decision Tree for LiAlH₄ Quenching

This diagram provides a logical workflow for diagnosing and solving common issues during the quenching of LiAlH₄ reactions.

G Troubleshooting LiAlH4 Quenching Procedures cluster_issues Problem Identification cluster_solutions Corrective Actions start Begin Quench at 0 °C observation Observe Reaction Behavior start->observation violent_reaction Violent Exothermic Reaction / Gas Evolution observation->violent_reaction Uncontrolled gel_precipitate Gelatinous Precipitate Forms observation->gel_precipitate Controlled, but precipitate is problematic low_yield Low Product Yield After Workup observation->low_yield Workup complete, poor result solution_violent 1. Stop addition immediately. 2. Ensure cooling is adequate. 3. Dilute reaction mixture with dry THF. 4. Resume with slower, dropwise addition. violent_reaction->solution_violent solution_gel Adopt a revised quenching protocol: - Fieser Method (H2O/NaOH/H2O) - Rochelle's Salt Method - Na2SO4·10H2O Method gel_precipitate->solution_gel solution_low_yield 1. Re-extract aqueous layer multiple times. 2. Saturate aqueous layer with NaCl. 3. Thoroughly wash filtered solids with THF/EtOAc. low_yield->solution_low_yield end_node Optimized Quench & Workup solution_violent->end_node solution_gel->end_node solution_low_yield->end_node

Caption: Troubleshooting decision tree for LiAlH₄ quenching.

Table 1: Comparison of Common LiAlH₄ Quenching Methods
MethodReagentsPrecipitate TypeFiltration SpeedKey AdvantagePotential Issue
Fieser Method [9]H₂O, 15% aq. NaOH, H₂OGranular, white solidFastHighly reliable, produces easily filtered salts.Requires precise sequential addition.
Rochelle's Salt [10]Saturated aq. KNaC₄H₄O₆None (soluble complex)N/A (Separation)Avoids filtration entirely; excellent for polar products.Can be more expensive; may require larger extraction volumes.
Na₂SO₄·10H₂O [11]Hydrated Sodium SulfateGranular, white solidModerate to FastSimple, involves adding a single solid reagent.Can sometimes produce finer particles than the Fieser method.
Direct Hydrolysis H₂O or Dilute AcidGelatinous, fine solidVery SlowSimple in concept.Not Recommended. Highly exothermic, difficult to filter, causes product loss.
Detailed Experimental Protocols

Safety Precaution: These protocols must be performed in a functional chemical fume hood behind a safety shield. Appropriate PPE is mandatory.

Protocol 1: Step-by-Step Guide to the Fieser Method for LiAlH₄ Quenching

This protocol assumes the reduction was performed using 2.0 g of LiAlH₄ in 100 mL of dry THF. Adjust volumes proportionally based on the amount of LiAlH₄ used.

  • Cooling: After the reaction is complete (monitored by TLC), cool the reaction flask to 0 °C using an ice-water bath. Ensure the flask is securely clamped and stirring is maintained.

  • Quench Step 1 (Water): Using a syringe or addition funnel, slowly and dropwise add 2.0 mL of deionized water to the stirred reaction mixture. Vigorous bubbling (H₂ evolution) will occur. Maintain the temperature at 0 °C. Add at a rate that keeps the reaction controlled.

  • Quench Step 2 (Base): After the initial gas evolution subsides, slowly and dropwise add 2.0 mL of a 15% (w/v) aqueous sodium hydroxide (NaOH) solution. The mixture will begin to thicken as a white precipitate forms.

  • Quench Step 3 (Water): Slowly add 6.0 mL of deionized water. The precipitate should become more granular and the mixture should become easier to stir.

  • Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes to ensure the granulation of the aluminum salts is complete.[10]

  • Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth in a Buchner funnel.

  • Washing: Wash the filtered solid cake thoroughly with several portions of THF or ethyl acetate (3 x 50 mL) to recover all the product.

  • Isolation: Combine the filtrate and the washes. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-hydroxyethyl)piperidine.

Protocol 2: Standard Acidic Quench for NaBH₄ Reductions

This protocol assumes the reduction was performed in 100 mL of ethanol.

  • Cooling: After the reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Acidification: Slowly and carefully add 1M aqueous HCl dropwise to the stirred solution. Monitor the gas evolution.

  • Endpoint: Continue adding the acid until the effervescence ceases and the pH of the solution is acidic (pH ~2-3, check with pH paper).

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Basification & Extraction: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate (NaHCO₃) or 10% NaOH until the pH is basic (pH > 9) to ensure the piperidine nitrogen is deprotonated.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

References
  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride.

  • Dr. Aman. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.

  • PrepChem. (n.d.). Synthesis of this compound.

  • Environmental Health and Safety, University of California. (n.d.). Quenching and Disposal of Water Reactive Materials.

  • Research and Reviews. (2021). A Report on Reagents and its Quenching Methods.

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?

  • PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.

  • Hawthorne, M. F., & Lewis, E. S. (1958). Amine Boranes. III. Hydrolysis of Pyridine Diphenylborane and the Mechanism of Hydride Transfer Reactions. Journal of the American Chemical Society.

  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.

  • CN103408486A - Preparation method of 4-pyridinemethanol. (2013). Google Patents.

  • Semantic Scholar. (1958). Amine Boranes. III. Hydrolysis of Pyridine Diphenylborane and the Mechanism of Hydride Transfer Reactions.

  • ACS Publications. (2018). Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. Chemical Reviews.

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.

  • National Institutes of Health. (2006). Hydroboration with Pyridine Borane at Room Temperature. PMC.

  • Google Patents. (2007). Pyridine borane complexes.

  • Reddit. (2023). r/chemistry - LiAlH4.

  • Reddit. (2020). r/chemhelp - NABH4 reduction with ethanol?

  • Kamochi, Y., & Kudo, T. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles.

  • Nöth, H., & Thomas, S. (2003). The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Zeitschrift für Naturforschung B.

  • Environmental Health and Safety, University of California. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.

  • Google Patents. (2015). New quenching system and application thereof.

  • University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

  • Royal Society of Chemistry. (2021). Reduced quenching effect of pyridine ligands in highly luminescent Ln(III) complexes: the role of tertiary amide linkers. RSC Publishing.

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.

  • ACS Publications. (2002). Partial Reduction of Electron-Deficient Pyridines. Organic Letters.

  • ACS Publications. (1990). Facile reduction of pyridines with nickel-aluminum alloy. The Journal of Organic Chemistry.

  • EPFL. (n.d.). Protocol for quenching reactive chemicals.

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?

  • ResearchGate. (2022). How to quench Pyridine?

  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine.

  • ResearchGate. (2016). 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • ACS Publications. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.

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  • Google Patents. (1988). Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

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Technical Support Center: Column Chromatography Purification of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Pyridineethanol. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of this polar, basic compound. My approach here is to move beyond a simple list of steps and delve into the causality behind experimental choices, providing you with a self-validating system for robust purification.

This compound's structure, featuring a basic pyridine ring and a polar hydroxyl group, presents unique challenges for standard silica gel chromatography.[1] The lone pair of electrons on the nitrogen atom can interact strongly with acidic silanol groups on the silica surface, often leading to issues like peak tailing, poor resolution, and low recovery.[2] This guide provides a systematic approach to overcoming these common hurdles.

Core Experimental Protocol: Purifying this compound

This protocol outlines a standard approach using normal-phase flash column chromatography. Each step is designed to maximize purity and yield.

Step 1: Thin-Layer Chromatography (TLC) Analysis & Solvent System Selection

The foundation of a successful column separation is meticulous TLC analysis. The goal is to find a solvent system where the this compound has a retention factor (Rf) between 0.20 and 0.35, ensuring it moves off the baseline but is well-separated from impurities.[3]

Methodology:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved mixture onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Develop the plate in a TLC chamber with a pre-selected eluent system. Start with a moderately polar mixture and adjust as needed.

  • Visualize the developed plate. Since this compound is an aromatic compound, it can typically be visualized under short-wave UV light (254 nm).[4] Staining with potassium permanganate is also effective for visualizing the alcohol group.[4][5]

  • Adjust the mobile phase polarity until the target Rf is achieved. Increasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the Rf value.

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Application
90:10LowEluting non-polar impurities.
70:30Medium-LowStarting point for many separations.
50:50MediumA common system for moderately polar compounds.[6]
30:70 to 0:100Medium-HighFor polar compounds like this compound.
95:5 (Ethyl Acetate:Methanol)HighUsed when compound shows low mobility in pure ethyl acetate.

Note: If significant tailing is observed on the TLC plate, add 0.5-1% triethylamine (TEA) to the eluent system. This will be discussed further in the troubleshooting section.

Step 2: Column Packing (Wet Slurry Method)

Proper column packing is critical to prevent cracking of the stationary phase and ensure uniform flow, which is essential for good separation.[7]

Methodology:

  • Select an appropriately sized glass column based on the amount of crude material to be purified. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

  • With the column's stopcock closed, pour the slurry into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Add more eluent as the silica packs until you have a stable, consolidated bed. Crucially, never let the top of the silica bed run dry. [8]

Step 3: Sample Loading

For a polar compound like this compound, which may have limited solubility in the non-polar starting eluent, dry loading is often superior to wet loading.[8]

Methodology (Dry Loading):

  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to this solution.

  • Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample to the top of the packed column.

  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity). A gradient is often more efficient for separating compounds with different polarities.[7]

Methodology:

  • Begin eluting with the least polar solvent system identified during TLC analysis.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate. A common target is a solvent level drop of about 5 cm per minute.[7]

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).

  • Monitor the separation by spotting fractions onto TLC plates and comparing them to your crude material and a pure standard if available.

  • If using a gradient, incrementally increase the percentage of the more polar solvent to elute compounds that are more strongly retained on the column.

Step 5: Product Isolation
  • Combine the fractions that contain the pure this compound, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.[7]

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Obtain the final mass and characterize the purified product (e.g., by NMR, MS) to confirm its identity and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.

Q: My this compound is not moving from the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?

A: This indicates that your mobile phase is not polar enough to displace the highly polar this compound from the very polar silica gel.

  • Immediate Action: Switch to a more polar solvent system. A common next step is to use a mixture of ethyl acetate and methanol, or dichloromethane and methanol. Start with a low percentage of methanol (e.g., 98:2 Ethyl Acetate:Methanol) and gradually increase it.

  • Root Cause: The combination of the hydroxyl group and the pyridine ring makes this compound a very polar molecule. Standard solvents like hexane and ethyl acetate may not have sufficient elution strength.[9][10]

  • Alternative Stationary Phase: If even highly polar solvent systems fail or lead to poor separation, consider switching to a less acidic stationary phase like alumina (neutral or basic) or using a reversed-phase column (e.g., C18 silica) where the elution order is inverted.[9]

Q: I'm observing significant peak tailing (or "streaking") for my product on the TLC and column. How can I get symmetrical spots/peaks?

A: Peak tailing is a classic sign of strong, undesirable interactions between your basic analyte and the acidic stationary phase.[2] The basic nitrogen on the pyridine ring is interacting too strongly with the acidic silanol (Si-OH) groups on the silica surface.

  • Primary Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is highly effective. The TEA acts as a stronger, competing base that preferentially interacts with the active silanol sites, effectively masking them from your this compound.[2][11]

  • Mechanism: The TEA protonates and shields the acidic sites, allowing your compound to elute based on polarity interactions rather than strong acid-base interactions, resulting in sharper, more symmetrical peaks.

  • Alternative: In some cases, using a different solvent like chloroform, which can have a deactivating effect on silica, or adding a small amount of pyridine itself to the eluent can also improve peak shape.[10]

G cluster_problem Problem: Peak Tailing cluster_solution Solution: Add Competing Base Pyridine Basic this compound Silanol Acidic Silanol Site (Silica) Pyridine->Silanol Strong Interaction Elution Symmetrical Elution Pyridine->Elution Normal Interaction Blocked_Silanol Masked Silanol Site TEA Triethylamine (TEA) TEA->Silanol Preferential Binding

Diagram of peak tailing mitigation.

Q: My product is co-eluting with an impurity. How can I improve the separation?

A: Co-elution means your chosen solvent system is not selective enough to differentiate between your product and the impurity.

  • Optimize Solvent Strength: If the Rf values are too high (e.g., > 0.5), the compounds are moving too quickly through the column. Reduce the polarity of your eluent (e.g., decrease the percentage of ethyl acetate) to increase retention and allow for better separation.[3]

  • Change Solvent Selectivity: If adjusting polarity doesn't work, change the solvents themselves. Different solvents interact with compounds in different ways. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can dramatically alter the relative separation of compounds, even if the overall polarity is similar.[3]

  • Consider a Gradient: If one impurity elutes very close to your product and another is far away, a shallow solvent gradient (a slow, gradual increase in polarity) can often resolve the closely eluting species more effectively than an isocratic elution.[7]

G start Poor Separation (Co-elution) check_rf Are Rfvalues in optimal range (0.2-0.35)? start->check_rf adjust_polarity Adjust Polarity Decrease % of polar solvent to lower Rf. check_rf->adjust_polarity No (R f too high) change_solvents Change Solvent Selectivity Try a different solvent class (e.g., DCM/MeOH instead of Hex/EtOAc). check_rf->change_solvents Yes end Resolution Achieved adjust_polarity->end try_gradient Implement a Shallow Gradient Slowly increase polarity during elution. change_solvents->try_gradient change_stationary Change Stationary Phase Try Alumina or Reversed-Phase (C18). try_gradient->change_stationary change_stationary->end

Workflow for improving chromatographic resolution.

Q: I have very low recovery of my compound after the column. Where did it go?

A: Low recovery can be due to several factors, from irreversible adsorption to practical experimental errors.

  • Irreversible Adsorption: If you did not use a basic modifier (like TEA) and observed significant tailing, your compound may have permanently bound to the acidic sites on the silica gel. This is a common fate for basic compounds on untreated silica.[2]

  • Compound Instability: this compound could potentially degrade on the acidic silica. You can test for this beforehand by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (degradation products) appear. This is known as a 2D TLC test.[2][9]

  • Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is below the detection limit of your TLC visualization method.[9] Try combining several fractions in the expected elution range, concentrating them, and re-spotting on a TLC plate.

  • Elution Failure: The eluent might not be polar enough to move the compound off the column at all. After your expected elution is complete, try flushing the column with a very strong solvent, like 10% methanol in dichloromethane, to see if the compound comes off.[12]

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for purifying this compound?

A: Standard silica gel is the most common and economical choice.[13][14] However, to counteract its acidic nature, it is often best used in conjunction with a mobile phase containing a basic additive like triethylamine.[2] For particularly difficult separations or acid-sensitive compounds, neutral alumina or deactivated silica gel are excellent alternatives.[9]

Q: How do I choose the starting eluent polarity?

A: The ideal starting polarity is one that gives your target compound an Rf of 0.20-0.35 on a TLC plate.[3] A good practical approach is to start the column with a mobile phase that is slightly less polar than the one that gave you the target Rf. For example, if a 50:50 mixture of ethyl acetate:hexane gave an Rf of 0.3, you might start the column with a 40:60 or 30:70 mixture to ensure all less-polar impurities elute first.

Q: What are the advantages of dry loading versus wet loading for a sample like this compound?

A: Dry loading is highly advantageous for this compound. Dissolving the crude material in a strong, polar solvent (which is often necessary for good solubility) and loading it directly onto the column (wet loading) can disrupt the top of the column bed and cause the compound to streak down in a diffuse band, leading to poor separation.[8] Dry loading onto silica first ensures the sample is introduced to the column as a very fine, even band, which is critical for achieving sharp peaks and high resolution.[8]

Q: How can I confirm my compound is stable on silica gel before running a large-scale column?

A: Perform a stability test on a TLC plate. Spot a concentrated solution of your crude material on the plate. Note its appearance under UV light. Let the plate sit exposed to air on the bench for 30-60 minutes. Then, develop the plate as usual. If you see new spots, streaks originating from the baseline, or a significant decrease in the intensity of your product spot, your compound may be degrading on the silica gel.[9]

Q: What visualization techniques are effective for this compound on a TLC plate?

A: A multi-faceted approach is best.

  • UV Light (254 nm): As an aromatic pyridine derivative, this compound should absorb UV light and appear as a dark spot on a fluorescent TLC plate. This is a non-destructive first check.[4]

  • Potassium Permanganate (KMnO₄) Stain: The primary alcohol in this compound is easily oxidized. Dipping the plate in a potassium permanganate solution will cause a reaction, and the compound will appear as a yellow or light brown spot against a purple background. This is a destructive method.[4][5]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds, including this compound, to appear as brown spots. This is generally non-destructive as the iodine will eventually sublime off the plate.[4][5]

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Li, D., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1854-1859. Retrieved from [Link]

  • Mori, M., et al. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Analytical Sciences, 26(4), 511-514. Retrieved from [Link]

  • Nowicki, H. G. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Princeton Chromatography Inc. (n.d.). Separation of Pyridine Amides. Retrieved from [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Shimadzu. (n.d.). How to Prepare Mobile Phases - Solvent Mixture Ratios. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (1997). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for D-Glucose as Green Ligand.... Retrieved from [Link]

  • UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2009). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Reddit. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Collins, C. H., et al. (2004). Reevaluation of ethanol as organic modifier for use in HPLC-RP mobile phases. Journal of the Brazilian Chemical Society, 15(2), 300-306. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Surface Binding: 4-Pyridineethanol vs. 2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in surface modification, biosensor development, and molecular electronics, the choice of linker molecules is paramount. The precise orientation and binding affinity of these molecules to a substrate dictate the functionality and performance of the final device. Pyridine derivatives are a versatile class of compounds for surface functionalization, primarily due to the nitrogen atom's lone pair of electrons, which readily coordinates with various metal surfaces.

This guide provides an in-depth comparison of two common pyridine-based linker molecules: 4-Pyridineethanol and 2-Pyridineethanol. While structurally similar, the seemingly minor difference in the position of the ethanol substituent has profound implications for their surface binding characteristics. We will delve into the theoretical underpinnings of their interaction with surfaces, supported by analogous experimental data from related systems, and propose a suite of experiments for their direct comparison.

Unveiling the Isomers: A Structural Overview

This compound and 2-Pyridineethanol share the same chemical formula (C₇H₉NO) and molecular weight (123.15 g/mol ). The key distinction lies in the point of attachment of the ethanol group to the pyridine ring.

  • This compound: The ethanol group is at the para-position relative to the nitrogen atom. This linear geometry places the hydroxyl group directly opposite the primary binding site (the pyridine nitrogen).

  • 2-Pyridineethanol: The ethanol group is at the ortho-position, adjacent to the nitrogen atom. This proximity introduces the potential for steric interactions and intramolecular hydrogen bonding, which can significantly influence its surface binding behavior.

FeatureThis compound2-Pyridineethanol
CAS Number 5344-27-4103-74-2
Molecular Formula C₇H₉NOC₇H₉NO
Molecular Weight 123.15 g/mol 123.15 g/mol
Structure Ethanol group at the 4-positionEthanol group at the 2-position

The Critical Role of Substituent Position in Surface Interactions

The position of the ethanol group dictates the molecule's interaction with a surface in several ways:

  • Steric Hindrance: The proximity of the ethanol group to the nitrogen in 2-Pyridineethanol can create steric hindrance, potentially impeding the nitrogen's lone pair from optimally binding to the surface. This is especially relevant on densely packed surfaces. In contrast, the linear structure of this compound minimizes such steric clashes, allowing for a more direct and potentially stronger interaction of the pyridine ring with the substrate.

  • Molecular Orientation: The orientation of the adsorbed molecule is critical for subsequent functionalization.

    • This compound is expected to adopt a more upright or tilted orientation, with the pyridine ring binding to the surface and the ethanol group extending away from it. This is advantageous when the terminal hydroxyl group is intended for further reactions or to interact with the surrounding environment. Studies on pyridine-terminated thiols have shown that para-substituted pyridines tend to form well-ordered monolayers with the aromatic moiety oriented nearly perpendicular to the surface.

    • 2-Pyridineethanol , due to steric effects and potential interactions between the hydroxyl group and the surface, might adopt a more tilted or even flat-lying orientation. This could either be a desirable feature for certain applications requiring a lower profile or a hindrance if a specific upright orientation is needed.

  • Intermolecular and Intramolecular Interactions: The hydroxyl group introduces the possibility of hydrogen bonding.

    • Intermolecular Hydrogen Bonding: Both isomers can form intermolecular hydrogen bonds, influencing the packing and stability of the resulting monolayer. The accessibility of the hydroxyl group in the upright orientation of this compound might facilitate the formation of a well-ordered, hydrogen-bonded network.

    • Intramolecular Interactions: 2-Pyridineethanol has the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen. While this is less likely in the solution phase due to interactions with the solvent, on a surface, this conformation could be stabilized, potentially affecting the availability of the nitrogen's lone pair for surface binding.

The following diagram illustrates the fundamental differences in their expected binding geometries.

G cluster_4PE This compound on Surface cluster_2PE 2-Pyridineethanol on Surface 4PE_mol This compound 4PE_surface Substrate 4PE_mol->4PE_surface N-surface bond (less steric hindrance) 4PE_OH OH group (accessible) 2PE_mol 2-Pyridineethanol 2PE_surface Substrate 2PE_mol->2PE_surface N-surface bond (potential steric hindrance) 2PE_OH OH group (potential surface interaction)

Caption: Predicted binding models for this compound and 2-Pyridineethanol.

Proposed Experimental Verification: A Protocol for Direct Comparison

To empirically validate these theoretical considerations, a series of surface-sensitive analytical techniques should be employed. The following protocols outline a comprehensive approach to directly compare the surface binding of this compound and 2-Pyridineethanol on a gold (Au(111)) substrate, a common choice for such studies.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Surface Analysis cluster_interpretation Data Interpretation and Comparison prep Au(111) Substrate Preparation Clean and anneal to obtain a pristine surface sam_4 SAM Formation (this compound) Immerse substrate in a 1 mM ethanolic solution of this compound for 24h prep->sam_4 sam_2 SAM Formation (2-Pyridineethanol) Immerse substrate in a 1 mM ethanolic solution of 2-Pyridineethanol for 24h prep->sam_2 rinse Rinsing and Drying Rinse with ethanol to remove physisorbed molecules and dry under N₂ stream sam_4->rinse sam_2->rinse xps X-ray Photoelectron Spectroscopy (XPS) Determine elemental composition and chemical states of N, C, O rinse->xps sers Surface-Enhanced Raman Spectroscopy (SERS) Probe molecular vibrations to infer orientation and binding rinse->sers stm Scanning Tunneling Microscopy (STM) Visualize molecular packing and surface morphology rinse->stm interpret Comparative Analysis Correlate data from all techniques to build a comprehensive model of surface binding for each isomer xps->interpret sers->interpret stm->interpret

Caption: Experimental workflow for comparing the surface binding of pyridineethanol isomers.

Detailed Methodologies

1. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To quantify the surface coverage and identify the chemical states of the constituent elements (N, C, O).

  • Protocol:

    • Introduce the functionalized Au(111) substrates into an ultra-high vacuum (UHV) XPS system.

    • Acquire survey scans to identify all elements present on the surface.

    • Perform high-resolution scans of the N 1s, C 1s, and O 1s regions.

  • Expected Insights:

    • N 1s peak: The binding energy of the N 1s peak will confirm the interaction of the pyridine nitrogen with the gold surface. A shift to higher binding energy compared to the free molecule is expected upon coordination. The relative intensity of the N 1s signal can be used to compare the surface coverage of the two isomers.

    • C 1s and O 1s peaks: Analysis of the C 1s and O 1s spectra can provide information about the integrity of the ethanol group and its chemical environment.

2. Surface-Enhanced Raman Spectroscopy (SERS)

  • Objective: To probe the vibrational modes of the adsorbed molecules and deduce their orientation relative to the surface.

  • Protocol:

    • Prepare SERS-active substrates (e.g., gold nanoparticles on a silicon wafer).

    • Deposit the pyridineethanol isomers onto the SERS substrates from a dilute solution.

    • Acquire SERS spectra using a Raman microscope.

  • Expected Insights:

    • The enhancement of specific vibrational modes is dependent on their orientation relative to the surface. For a molecule oriented perpendicular to the surface, ring breathing modes are typically enhanced. For a flat-lying molecule, in-plane vibrational modes will be more prominent. By comparing the SERS spectra of this compound and 2-Pyridineethanol, their relative orientations can be inferred.

3. Scanning Tunneling Microscopy (STM)

  • Objective: To visualize the self-assembled monolayers (SAMs) with molecular resolution, providing information on packing density, ordering, and surface morphology.

  • Protocol:

    • Prepare atomically flat Au(111) on mica substrates.

    • Form SAMs of the pyridineethanol isomers as described in the workflow.

    • Image the surfaces in air or a non-conductive liquid using an STM.

  • Expected Insights:

    • STM images will reveal the degree of ordering and the packing structure of the monolayers. It is hypothesized that this compound will form more ordered and densely packed SAMs due to reduced steric hindrance and favorable intermolecular interactions. In contrast, the SAM of 2-Pyridineethanol might exhibit lower ordering.

Conclusion: A Tale of Two Isomers

The choice between this compound and 2-Pyridineethanol for surface functionalization is not arbitrary. Their distinct structural geometries are predicted to lead to significant differences in their surface binding behavior. This compound, with its linear structure, is anticipated to form more ordered, upright monolayers, making it an ideal candidate for applications requiring a well-defined surface chemistry with accessible terminal functional groups. Conversely, 2-Pyridineethanol may exhibit a more complex binding behavior due to steric hindrance, potentially leading to less ordered films with a more tilted orientation.

The proposed experimental workflow provides a robust framework for the direct and quantitative comparison of these two isomers. The insights gained from such studies will enable researchers to make more informed decisions in the design and fabrication of advanced materials and devices, ultimately leading to improved performance and reliability.

References

A Comparative Guide to the Purity Validation of 4-Pyridineethanol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a versatile intermediate like 4-Pyridineethanol, utilized in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, objective comparison of two principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The validation of analytical procedures is a critical process governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure that the chosen method is suitable for its intended purpose.[3][4][5][6] This guide is structured to align with these principles, offering a scientifically sound comparison of HPLC and NMR for the purity determination of this compound.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution and sensitivity in separating and quantifying components within a mixture.[7] For a polar compound like this compound, developing a robust HPLC method requires careful consideration of the stationary and mobile phases to achieve adequate retention and sharp peak shapes.[8][9][10]

The "Why" Behind the HPLC Method: Experimental Rationale

The selection of a reversed-phase (RP) HPLC method is a logical starting point for many organic molecules. However, the polar nature of this compound presents a challenge for traditional C18 columns, where it may exhibit poor retention and elute near the solvent front.[8][9] To counteract this, several strategies can be employed:

  • Stationary Phase Selection : While a standard C18 column is a common first choice, for polar compounds, alternative phases like polar-endcapped C18, phenyl, or specialized polar-analyte columns can offer enhanced retention and selectivity.[11] For this guide, we will consider a modern C18 column with high aqueous compatibility to ensure robust performance even with highly aqueous mobile phases.

  • Mobile Phase Optimization : The mobile phase composition is critical. A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is typical for RP-HPLC.[10] For this compound, which contains a basic pyridine ring, controlling the pH of the mobile phase with a suitable buffer is essential to ensure consistent ionization and, therefore, reproducible retention times. A phosphate buffer at a pH well below the pKa of the pyridine nitrogen (around 5.2) will ensure the compound is in its protonated form, leading to more consistent chromatography.

  • Detection : this compound possesses a pyridine ring, which is a chromophore that absorbs UV light. UV detection is therefore a straightforward and sensitive method for its quantification. The wavelength of maximum absorbance should be determined experimentally but is typically around 254-260 nm for pyridine derivatives.

Experimental Protocol: HPLC Purity of this compound

This protocol is a representative method and should be validated according to ICH Q2(R1) guidelines before routine use.[3][5]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with high aqueous stability.

2. Reagents and Materials:

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Dissolve an appropriate amount of KH2PO4 in water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve in the diluent to make a 1.0 mg/mL stock solution. Prepare working standards by further dilution.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare a 1.0 mg/mL solution in the diluent.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 258 nm.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B (re-equilibration)

5. Data Analysis:

  • Calculate the purity of the this compound sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using an external standard calibration curve for a more accurate assay value.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Result Sample Weigh this compound Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Injection Inject into HPLC Dissolve_Sample->Injection Dissolve_Standard->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (258 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % or External Standard) Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method

NMR spectroscopy, particularly quantitative NMR (qNMR), has gained prominence as a primary analytical method for purity determination.[12] Unlike HPLC, which is a relative quantification technique, qNMR can provide a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself.[13][14][15]

The "Why" Behind the NMR Method: Experimental Rationale

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] This allows for a highly accurate and precise determination of purity.[13]

  • Choice of Nucleus : ¹H NMR is the most commonly used nucleus for qNMR due to its high natural abundance (99.99%) and high gyromagnetic ratio, which translates to high sensitivity.[14]

  • Internal Standard Selection : The choice of an internal standard is critical for accurate qNMR. The ideal internal standard should:

    • Be of high, certified purity.

    • Be stable and non-reactive with the sample and solvent.

    • Have signals that do not overlap with the analyte signals.

    • Be accurately weighed. Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices.[13][16]

  • Solvent Selection : A deuterated solvent that completely dissolves both the sample and the internal standard is required.[14] Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for this compound due to its high polarity.

  • Experimental Parameters : To ensure quantitative accuracy, specific NMR acquisition parameters must be optimized, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons between scans.

Experimental Protocol: qNMR Purity of this compound

This protocol outlines the key steps for determining the purity of this compound using qNMR.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

2. Reagents and Materials:

  • This compound sample.

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity).

  • Deuterated solvent (e.g., DMSO-d6).

  • High-precision analytical balance.

  • NMR tubes.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with the following considerations:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

    • Ensure the spectral width covers all signals of interest.

5. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the -CH2-OH protons).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula[15][17][18]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis cluster_output Result Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquisition Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquisition Processing Spectral Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Analyte & IS Signals Processing->Integration Calculation Purity Calculation using Formula Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for qNMR purity analysis of this compound.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCqNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Signal intensity is directly proportional to the number of nuclei.[14]
Quantification Relative (requires a reference standard of the analyte).Absolute/Primary (requires a certified internal standard of a different compound).[12]
Selectivity High, can separate structurally similar impurities.Depends on spectral resolution; can be challenging for overlapping signals.[19]
Sensitivity High (typically ppm to ppb levels).Lower than HPLC (typically requires mg of sample).[7]
Structural Info No, provides retention time and UV spectrum.Yes, provides detailed structural information of the analyte and impurities.[12]
Throughput Moderate, depends on run time.Can be faster per sample once the method is established.[12]
Sample Consumption Low (µL injections).Higher (mg quantities).
Solvent Usage High.Low.[20]
Instrumentation Cost Lower than NMR.Higher than HPLC.[20]
Method Development Can be time-consuming.Relatively straightforward for known structures.
Validation Requires validation of linearity, accuracy, precision, etc., as per ICH Q2(R1).[3]Requires validation of parameters like precision, accuracy, and specificity.[13]

Conclusion: A Synergistic Approach

Both HPLC and NMR are powerful techniques for the purity validation of this compound, each with its distinct advantages and limitations. HPLC excels in its high separation efficiency and sensitivity, making it ideal for detecting and quantifying trace impurities.[7] Conversely, qNMR offers the significant advantage of being a primary quantitative method that provides direct, accurate purity assessment without the need for a specific this compound reference standard, while also confirming the compound's structure.[12][15]

For comprehensive and robust purity validation, a synergistic approach is often the most effective. HPLC can be employed for routine quality control and for the detection of trace impurities, while qNMR can serve as a primary, orthogonal method to provide an accurate, independent purity value and to characterize any unknown impurities detected by HPLC.[19] This dual-pronged strategy ensures the highest level of confidence in the quality of this compound, a critical aspect of ensuring the safety and efficacy of the final pharmaceutical products.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • National Institutes of Health. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Available from: [Link]

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A Comparative Efficacy Analysis of 4-Pyridineethanol-Derived Drugs: Metyrapone and Rilapladib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two drugs derived from the 4-pyridineethanol scaffold: Metyrapone and Rilapladib. While sharing a common chemical ancestry, these compounds have been developed for vastly different therapeutic applications, targeting distinct physiological pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their mechanisms of action, clinical efficacy based on available experimental data, and the methodologies used to evaluate their performance.

Introduction to this compound Derivatives in Drug Discovery

The this compound moiety serves as a versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of pharmacologically active molecules. Its structural features allow for modifications that can significantly influence a compound's biological activity, target specificity, and pharmacokinetic properties. This guide focuses on two prominent examples that underscore the therapeutic potential of this chemical scaffold: Metyrapone, a steroidogenesis inhibitor, and Rilapladib, a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor.

Metyrapone: A Modulator of Cortisol Synthesis

Metyrapone is primarily utilized as a diagnostic agent for adrenal insufficiency and in the management of Cushing's syndrome, a condition characterized by excessive cortisol production.[1][2][3]

Mechanism of Action

Metyrapone's therapeutic effect stems from its potent and selective inhibition of the enzyme 11β-hydroxylase (cytochrome P450 11B1).[4][5] This enzyme catalyzes the final step in the cortisol biosynthesis pathway, the conversion of 11-deoxycortisol to cortisol. By blocking this crucial step, metyrapone effectively reduces circulating cortisol levels. This inhibition leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, which in turn stimulates the production of cortisol precursors, including 11-deoxycortisol.[1][2]

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1 Cortosterone Cortosterone Deoxycorticosterone->Cortosterone Corticosterone Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase) Metyrapone Metyrapone (Inhibitor) Metyrapone->Cortisol Inhibits

Caption: Simplified steroidogenesis pathway highlighting Metyrapone's inhibition of CYP11B1.

Clinical Efficacy

The efficacy of metyrapone in reducing cortisol levels has been demonstrated in several clinical studies. The Phase 3/4 PROMPT (Prospective Multicenter Study of Metyrapone for Cushing's Syndrome Treatment) trial provided significant prospective data on its use in patients with endogenous Cushing's syndrome.[6][7][8]

Table 1: Summary of Metyrapone Efficacy Data

StudyPrimary EndpointResultCitation(s)
PROMPT (Phase 3/4)Proportion of patients with normalized mean 24-hour urinary free cortisol (mUFC) at week 1246.9% of participants met the primary endpoint.
PROMPT (Phase 3/4)Proportion of "responders" (normalization or ≥50% decrease in mUFC) at week 1280.9% of participants were classified as responders.[9]
MOSKETEER (Preliminary)Median percentage change in 24h-UFC at 12 weeks-37%
Systematic Review & Meta-AnalysisProportion of Cushing's Disease control66% (95% CI: 46–87%)[10][11]
Safety and Tolerability

Metyrapone is generally considered to have a manageable side effect profile, with the most common adverse events being gastrointestinal in nature.

Table 2: Common Adverse Events Associated with Metyrapone

Adverse EventFrequency in PROMPT TrialCitation(s)
Nausea38%[9]
Headache22%[9]
DizzinessNot specified, but commonly reported[2][12][13]
Fatigue26%[9]
Reversible adrenal insufficiency12%[14]

Rilapladib: An Inhibitor of Vascular Inflammation

Rilapladib was developed as a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[15]

Mechanism of Action

Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL). Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, inflammation, and the formation of unstable atherosclerotic plaques. Rilapladib was designed to inhibit Lp-PLA2 activity, thereby interrupting this inflammatory cascade.

LDL Low-Density Lipoprotein (LDL) Oxidized_LDL Oxidized LDL LDL->Oxidized_LDL Oxidation ProInflammatory Pro-inflammatory Mediators (Lyso-PC, Oxidized Fatty Acids) Oxidized_LDL->ProInflammatory Hydrolysis by Lp-PLA2 LpPLA2 Lp-PLA2 LpPLA2->Oxidized_LDL Rilapladib Rilapladib (Inhibitor) Rilapladib->LpPLA2 Inhibits Atherosclerosis Atherosclerosis Progression ProInflammatory->Atherosclerosis

Caption: Role of Lp-PLA2 in atherosclerosis and its inhibition by Rilapladib.

Clinical Efficacy

Clinical development of rilapladib for atherosclerosis was discontinued in Phase 2. While it demonstrated potent inhibition of its target, with studies showing approximately an 80% reduction in plasma Lp-PLA2 activity, it did not translate into sufficient clinical efficacy for this indication. Specific quantitative data on its effects on atherosclerotic plaque volume or composition from these trials are not widely available in the public domain.

Table 3: Summary of Rilapladib Efficacy and Pharmacokinetic Data

ParameterResultCitation(s)
Pharmacodynamics
Plasma Lp-PLA2 Activity Inhibition~80% reduction
Clinical Efficacy (Atherosclerosis)
Effect on Plaque Volume/CompositionData not publicly available; development discontinued in Phase 2.
Pharmacokinetics
Cmax, Tmax, AUC, Half-lifeSpecific data for healthy volunteers not readily available in published literature.
Safety and Tolerability

In a 24-week study evaluating rilapladib in subjects with possible mild Alzheimer's disease, the drug was generally well-tolerated with no significant safety concerns.[1] The incidence of treatment-emergent adverse events was similar between the rilapladib and placebo groups.[1]

Experimental Protocols

Measurement of 24-Hour Urinary Free Cortisol (UFC) for Metyrapone Efficacy

Objective: To quantify the total amount of unbound cortisol excreted in the urine over a 24-hour period, serving as a primary endpoint for assessing the efficacy of cortisol-lowering therapies like metyrapone.

Methodology:

  • Patient Instruction: The patient is instructed to begin the collection at a specific time (e.g., 8:00 AM). The first-morning void is discarded.

  • Collection Period: All subsequent urine for the next 24 hours is collected in a provided container, which is kept refrigerated or in a cool place.

  • Final Collection: The first-morning void on the second day (at the same time the collection started) is included in the collection.

  • Sample Preparation: The total volume of the 24-hour collection is measured and recorded. A well-mixed aliquot is taken for analysis.

  • Analysis: The cortisol concentration in the aliquot is measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and to avoid interferences from other steroids or medications.

  • Calculation: The total 24-hour urinary free cortisol excretion is calculated by multiplying the cortisol concentration by the total urine volume.

Lp-PLA2 Activity Assay for Rilapladib Efficacy

Objective: To measure the enzymatic activity of Lp-PLA2 in plasma or serum to confirm target engagement and assess the inhibitory effect of drugs like rilapladib.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube or a tube containing EDTA or heparin.

    • Allow the blood to clot at room temperature for 30 minutes if using a serum separator tube.

    • Centrifuge at 1,000-2,000 x g for 10-15 minutes.

    • Carefully aspirate the serum or plasma for analysis. Samples can be stored at 2-8°C for short-term or frozen at -20°C or lower for long-term storage.

  • Assay Principle: A colorimetric enzymatic assay is commonly used. A synthetic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine, is hydrolyzed by Lp-PLA2, releasing a chromogenic product (4-nitrophenol) that can be measured spectrophotometrically at 405 nm. The rate of color development is directly proportional to the Lp-PLA2 activity.

  • Assay Procedure:

    • Prepare a working solution of the substrate.

    • Add the patient's serum or plasma sample to a microplate well.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals to determine the rate of reaction.

  • Data Analysis: Calculate the Lp-PLA2 activity based on the rate of change in absorbance, using a standard curve if necessary. The results are typically expressed in nmol/min/mL.

Comparative Summary and Conclusion

Metyrapone and Rilapladib, both originating from a this compound chemical backbone, exemplify the diverse therapeutic avenues that can be pursued from a single scaffold.

  • Metyrapone has a well-established and quantifiable efficacy in reducing cortisol levels, making it a valuable tool in the diagnosis and management of Cushing's syndrome. Its mechanism of action is direct and its clinical utility is supported by robust clinical trial data.

  • Rilapladib , while demonstrating potent in-vitro and in-vivo inhibition of its target enzyme, Lp-PLA2, did not achieve the desired clinical outcomes in atherosclerosis to warrant further development for this indication. The lack of publicly available, detailed efficacy data from its Phase 2 trials in atherosclerosis suggests that the translation from potent enzyme inhibition to clinical benefit was not demonstrated.

This comparative guide highlights the critical importance of not only potent and selective target engagement but also the translation of that pharmacological activity into meaningful clinical efficacy. While both Metyrapone and Rilapladib are successful products of medicinal chemistry, their ultimate clinical journeys diverged significantly, providing valuable insights for future drug development endeavors.

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A Researcher's Guide to Navigating the Cross-Reactivity of 4-Pyridineethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring the specificity and safety of novel therapeutics and chemical probes. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 4-Pyridineethanol derivatives. By synthesizing field-proven insights with technical accuracy, we will explore the causality behind experimental choices and present a self-validating system of protocols to empower your research.

The Significance of this compound and Its Derivatives

This compound (4-PE) is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyethyl group.[1][2] Its derivatives are of significant interest in medicinal chemistry due to the versatile nature of the pyridine scaffold, which is a common motif in a vast array of biologically active compounds.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in various non-covalent interactions, making these derivatives capable of binding to a wide range of biological targets.[4] However, this promiscuity can also lead to off-target effects, or cross-reactivity, which can result in unforeseen biological responses and potential toxicity.

This guide will delve into the methodologies used to assess the cross-reactivity of 4-PE derivatives and present illustrative data to highlight the importance of comprehensive profiling.

Core Methodologies for Assessing Cross-Reactivity

A robust assessment of cross-reactivity relies on a multi-pronged approach, combining immunoassays and biophysical techniques to provide a comprehensive picture of a compound's binding profile.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and widely used immunoassay for quantifying small molecules (haptens) and assessing their cross-reactivity.[5] The principle lies in the competition between the free analyte (the 4-PE derivative) and a labeled antigen for a limited number of antibody binding sites.

The choice of a competitive format is dictated by the small size of 4-PE derivatives, which makes it challenging to create a traditional sandwich ELISA. The degree of cross-reactivity of a derivative is determined by its ability to displace the labeled antigen from the antibody, which is reflected in a decrease in signal.

  • Coating: Microtiter plates are coated with an antibody specific to the core this compound structure. This is typically done overnight at 4°C.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or non-fat dry milk.

  • Competition: A mixture of the 4-PE derivative (at varying concentrations) and a fixed concentration of a labeled 4-PE conjugate (e.g., biotinylated or enzyme-conjugated) is added to the wells.

  • Incubation: The plate is incubated to allow the competition to reach equilibrium.

  • Washing: The plate is washed to remove any unbound reagents.

  • Detection: If an enzyme-labeled conjugate is used, a substrate is added to produce a colorimetric or chemiluminescent signal. If a biotinylated conjugate is used, a streptavidin-enzyme conjugate is added, followed by the substrate.

  • Data Analysis: The signal is measured using a plate reader. The concentration of the 4-PE derivative that causes 50% inhibition of the signal (IC50) is calculated. The percent cross-reactivity is then determined using the formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_incubation Incubation cluster_washing Washing cluster_detection Detection A Coat plate with anti-4-PE antibody B Block non-specific sites with BSA A->B C Add 4-PE derivative and labeled 4-PE B->C D Incubate to reach equilibrium C->D E Wash to remove unbound reagents D->E F Add substrate and measure signal E->F

Caption: Workflow for Competitive ELISA.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a target protein.

SPR is invaluable for understanding the direct interaction between a 4-PE derivative and a specific biological target (e.g., an enzyme or receptor). By immobilizing the target protein on a sensor chip, one can directly measure the binding of the derivative as it flows over the surface. This provides a more detailed picture of the interaction compared to the endpoint measurement of an ELISA.

  • Target Immobilization: The purified target protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: The SPR instrument is primed with running buffer to establish a stable baseline.

  • Analyte Injection: A series of concentrations of the 4-PE derivative are injected over the sensor surface.

  • Association & Dissociation: The binding of the derivative to the immobilized protein is monitored in real-time (association phase), followed by a buffer flow to monitor the release of the derivative (dissociation phase).

  • Regeneration: The sensor surface is regenerated using a specific buffer to remove any bound analyte, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams are analyzed using fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

SPR_Workflow cluster_immobilization Immobilization cluster_priming Priming cluster_injection Injection cluster_binding Binding & Dissociation cluster_regeneration Regeneration cluster_analysis Analysis A Immobilize target protein on chip B Establish stable baseline with buffer A->B C Inject 4-PE derivative at various concentrations B->C D Monitor association and dissociation C->D E Regenerate sensor surface D->E F Determine ka, kd, and KD E->F

Caption: Workflow for Surface Plasmon Resonance.

Illustrative Cross-Reactivity Profiles of this compound Derivatives

Due to the limited availability of public cross-reactivity data specifically for this compound derivatives, the following tables present illustrative data based on the known behavior of structurally similar pyridine-containing compounds. This data serves to demonstrate how cross-reactivity profiles are compared and interpreted.

Table 1: Competitive ELISA Cross-Reactivity Data

This table illustrates the cross-reactivity of several hypothetical 4-PE derivatives against an antibody raised against this compound.

CompoundDerivativeIC50 (nM)% Cross-Reactivity
Control This compound50100%
Derivative A 4-(2-Methoxyethyl)pyridine25020%
Derivative B 4-(2-Aminoethyl)pyridine10050%
Derivative C 4-(2-Hydroxypropyl)pyridine7567%
Alternative 1 3-Pyridineethanol50001%
Alternative 2 Phenylethanol>10,000<0.5%

Interpretation:

  • Derivative A , with a methoxy group replacing the hydroxyl group, shows significantly reduced cross-reactivity, suggesting the hydroxyl group is a key recognition element for the antibody.

  • Derivative B , with an amino group, retains moderate cross-reactivity, indicating that a hydrogen bond donor in that position is tolerated.

  • Derivative C , with an additional methyl group on the ethyl chain, has slightly reduced cross-reactivity, suggesting some steric hindrance near the binding site.

  • Alternative 1 and 2 , which are positional isomers or lack the pyridine ring, show negligible cross-reactivity, highlighting the specificity of the antibody for the 4-substituted pyridine scaffold.

Table 2: SPR Binding Affinity Data against a Kinase Panel

This table presents hypothetical binding affinity (KD) data for this compound and its derivatives against a panel of common off-target kinases. Many pyridine-containing molecules are known to inhibit kinases.[6][7]

CompoundTarget KinaseKD (µM)
This compound Kinase X (Primary Target)0.5
Kinase Y (Off-Target)25
Kinase Z (Off-Target)>100
Derivative D (with a benzimidazole group)Kinase X (Primary Target)0.1
Kinase Y (Off-Target)5
Kinase Z (Off-Target)50
Alternative 3 (Imatinib - known kinase inhibitor)Kinase X (Primary Target)0.02
Kinase Y (Off-Target)1.5
Kinase Z (Off-Target)10

Interpretation:

  • This compound shows good selectivity for its primary target (Kinase X) over the tested off-target kinases.

  • Derivative D , with the addition of a benzimidazole group (a common kinase-binding motif), shows increased potency for the primary target but also a significant increase in affinity for the off-target Kinase Y. This highlights a potential trade-off between potency and selectivity.

  • Alternative 3 (Imatinib) , a known multi-kinase inhibitor, is included for comparison to provide context for the potency and selectivity of the 4-PE derivatives.

Causality and Experimental Choices: A Deeper Dive

The selection of assays and the interpretation of their results are guided by a deep understanding of the underlying molecular interactions.

  • Why start with ELISA? It is a high-throughput and cost-effective method for initial screening of a large number of derivatives. It provides a rapid assessment of which structural modifications significantly alter antibody recognition.

  • Why follow up with SPR? For derivatives that show interesting activity in the ELISA, SPR provides crucial mechanistic insights. It distinguishes between compounds that have fast or slow binding kinetics and provides a true measure of affinity, which is independent of the assay format.

  • Why a kinase panel? The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.[7] Therefore, screening against a panel of kinases is a logical step to proactively identify potential off-target liabilities for any new pyridine-containing compound.

Conclusion: Towards a Predictive Understanding of Cross-Reactivity

This guide has outlined a comprehensive framework for the study of cross-reactivity in this compound derivatives. By combining robust experimental methodologies with a clear understanding of the underlying structure-activity relationships, researchers can build a predictive model for the off-target effects of their compounds. This proactive approach to cross-reactivity profiling is essential for the development of safer and more effective chemical probes and therapeutics. The illustrative data presented underscores the subtle structural modifications that can dramatically alter a compound's binding profile, emphasizing the need for thorough and multi-faceted analysis.

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A Comparative Guide to Alcohol Protecting Groups: Benchmarking 4-Pyridineethanol Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, presents a particular challenge due to its reactivity as both a nucleophile and a mild acid. This guide provides an in-depth analysis of common alcohol protecting groups, offering a direct comparison of their performance, stability, and orthogonality. We will benchmark the properties of industry-standard protecting groups—tert-butyldimethylsilyl (TBDMS) ethers, benzyl (Bn) ethers, and acetyl (Ac) esters—and explore the potential utility of 4-Pyridineethanol as a protecting agent, evaluating how the unique electronic properties of the pyridine ring may offer novel protection and deprotection strategies.

The Imperative of Protection: A Strategic Overview

The core principle of a protecting group is to act as a temporary, chemically inert shield for a reactive functional group, allowing transformations to be performed elsewhere in the molecule that would otherwise be incompatible.[1] An ideal protecting group strategy is characterized by three key stages, as illustrated below:

  • Introduction: The protecting group is introduced efficiently and selectively in high yield under mild conditions.

  • Stability: The protected group remains robust and unreactive under a specific set of reaction conditions.

  • Removal (Deprotection): The protecting group is cleanly and selectively removed in high yield, again under mild conditions, to regenerate the original functional group.[2]

G cluster_0 Protection Strategy Workflow Start Alcohol (R-OH) Protected Protected Alcohol (R-OPG) Start->Protected 1. Protection Reaction Incompatible Reaction (e.g., Grignard, Oxidation) Protected->Reaction 2. Stability Product_Intermediate Modified Molecule (R'-OPG) Reaction->Product_Intermediate Deprotection Deprotection Product_Intermediate->Deprotection 3. Deprotection Final_Product Final Product (R'-OH) Deprotection->Final_Product

Caption: A generalized workflow for the use of a protecting group (PG) in multi-step synthesis.

The concept of orthogonality is critical: in a molecule with multiple protecting groups, each group should be removable by a specific set of reagents that do not affect the others. This allows for the sequential unmasking of functional groups, a requirement for the synthesis of complex molecules.

Investigating this compound as a Protecting Group

While not a conventional protecting group found in standard texts, the structure of this compound suggests intriguing possibilities. The formation of a 4-pyridineethyl (PyE) ether introduces a basic pyridine moiety. This functionality could offer unique deprotection pathways not available to more common protecting groups.

  • Potential Advantages:

    • Acid-Labile Deprotection: The pyridine nitrogen can be protonated, potentially activating the C-O bond for cleavage under specific acidic conditions.

    • Metal-Coordinated Cleavage: The nitrogen atom could coordinate to Lewis acids or transition metals, facilitating a novel deprotection mechanism.

    • Quaternization-Induced Lability: Alkylation of the pyridine nitrogen to form a pyridinium salt would create an excellent leaving group, likely enabling deprotection under very mild nucleophilic or reductive conditions.

    • Modified Solubility: The basic nitrogen could alter the solubility profile of the protected molecule, potentially aiding in purification by allowing for acid-base extractions.

The synthesis of this compound itself is well-documented, often involving the reduction of 4-pyridineacetic acid derivatives.[3] The formation of the corresponding ether would likely follow standard Williamson ether synthesis conditions. However, the stability and cleavage of this ether are not widely reported in the context of protecting group chemistry, making a direct experimental comparison challenging. Therefore, we will benchmark its theoretical properties against well-established protecting groups for which extensive experimental data exists.

A Comparative Analysis of Standard Alcohol Protecting Groups

The selection of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that must be tolerated.[4] We will now profile three of the most common and versatile classes of alcohol protecting groups.

Silyl Ethers: The tert-Butyldimethylsilyl (TBDMS) Group

Introduced by E.J. Corey, the TBDMS group is one of the most widely used protecting groups for alcohols due to its ease of formation, general stability, and mild cleavage conditions.[5] The steric bulk of the tert-butyl group confers significantly greater stability compared to smaller silyl ethers like trimethylsilyl (TMS).[6][7]

  • Protection: Typically formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in an aprotic solvent such as DMF.[8][9] For sterically hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBDMSOTf) is often used.[5]

  • Stability: TBDMS ethers are robust towards most basic conditions, oxidation, and many organometallic reagents.[10] They are, however, labile under acidic conditions, although more stable than TMS ethers.[6]

  • Deprotection: The key to their utility is the exceptionally strong silicon-fluoride bond. Deprotection is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[4][10] This method is highly selective and tolerates a wide range of other functional groups.

Benzyl Ethers: The Benzyl (Bn) and p-Methoxybenzyl (PMB) Groups

Benzyl ethers are known for their high stability across a broad range of chemical conditions, making them excellent choices for protecting alcohols early in a long synthetic sequence.[4]

  • Benzyl (Bn) Ether:

    • Protection: Installed via a Williamson ether synthesis, by treating the alcohol with a base (e.g., NaH) followed by benzyl bromide (BnBr).[11][12]

    • Stability: Exceptionally stable to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[10]

    • Deprotection: Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), a very mild and neutral condition.[13][14] This makes it orthogonal to acid-labile and base-labile protecting groups. A key limitation is that this method will also reduce other functionalities like alkenes, alkynes, or nitro groups.[13]

  • p-Methoxybenzyl (PMB) Ether:

    • Protection: Installed similarly to the Bn group, using PMB-Cl.[15][16]

    • Stability: Generally stable to basic conditions but is more acid-labile than the Bn group.[15]

    • Deprotection: The electron-donating methoxy group provides a unique and powerful deprotection pathway: oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) selectively cleave the PMB ether in the presence of Bn ethers and other protecting groups.[15][17][18] This orthogonality is a significant advantage in complex syntheses.

Ester Protecting Groups: The Acetyl (Ac) Group

Esters are another major class of protecting groups for alcohols. The acetyl group is one of the simplest and most common.[1][19]

  • Protection: Easily introduced by treating the alcohol with acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine or triethylamine.[19][20]

  • Stability: Stable to acidic conditions and catalytic hydrogenation.[19]

  • Deprotection: Its defining feature is its lability to basic conditions. It is readily cleaved by hydrolysis using bases such as K₂CO₃ in methanol or aqueous NaOH.[19][21] This makes it orthogonal to silyl ethers (cleaved by fluoride) and benzyl ethers (cleaved by hydrogenolysis).

Head-to-Head Comparison: Performance Metrics

The following table summarizes the key performance characteristics of the discussed protecting groups, including the projected properties of the hypothetical 4-Pyridineethyl (PyE) group.

Protecting GroupCommon AbbreviationProtection ConditionsDeprotection ConditionsStable ToLabile ToKey Advantages
4-Pyridineethyl PyER-OH + 4-(2-haloethyl)pyridine, Base(Projected) Mild Acid, Lewis Acids, H₂, Pd/C, N-Alkylation + Nucleophile(Projected) Base, some Oxidants(Projected) Strong Acids, Reductive Cleavage, N-AlkylationUnique deprotection modes, potential for modified solubility.
tert-Butyldimethylsilyl TBDMS or TBSR-OH + TBDMSCl, Imidazole, DMFTBAF, THF; or Mild Acid (e.g., AcOH)Base, Oxidants, Reductants, OrganometallicsAcid, Fluoride sourcesExcellent reliability, mild fluoride deprotection.[5][8][10]
Benzyl BnR-OH + NaH, then BnBrH₂, Pd/C; or Na, NH₃Strong Acid, Strong Base, most Oxidants/ReductantsCatalytic HydrogenolysisVery robust, deprotection is under neutral conditions.[11][13]
p-Methoxybenzyl PMBR-OH + NaH, then PMB-ClDDQ or CAN (Oxidative); Strong AcidBase, ReductantsOxidizing agents (DDQ, CAN), Strong AcidOrthogonal to Bn group via oxidative cleavage.[15][17]
Acetyl AcR-OH + Ac₂O, PyridineK₂CO₃, MeOH; or aq. NaOHAcid, H₂, Pd/CBase, NucleophilesEconomical, easy to introduce, orthogonal to many ethers.[19][21]

Experimental Protocols

To provide a practical context, the following are detailed, representative protocols for the protection and deprotection of an alcohol using the benchmarked groups.

Protocol 1: TBDMS Protection of a Primary Alcohol

G cluster_workflow TBDMS Protection Workflow A 1. Dissolve alcohol (1 eq), TBDMSCl (1.2 eq), and Imidazole (2.5 eq) in anhydrous DMF. B 2. Stir at room temperature under N₂ atmosphere. (Typically 2-12 hours) A->B C 3. Monitor reaction progress by TLC. B->C D 4. Quench with water and extract with Et₂O or EtOAc. C->D E 5. Wash organic layer with water and brine. D->E F 6. Dry (Na₂SO₄), filter, and concentrate in vacuo. E->F G 7. Purify by flash column chromatography. F->G

Caption: A step-by-step workflow for the TBDMS protection of an alcohol.

  • Objective: To protect a primary alcohol as its TBDMS ether.[22]

  • Procedure:

    • To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portion-wise at room temperature under an inert atmosphere (N₂).

    • Stir the mixture for 2-12 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Wash the combined organic extracts with water and then brine to remove DMF and residual imidazole.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS ether.

Protocol 2: Deprotection of a TBDMS Ether with TBAF
  • Objective: To cleave a TBDMS ether using a fluoride source.[4]

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF at room temperature.

    • Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.

Protocol 3: Benzyl (Bn) Protection of an Alcohol
  • Objective: To protect an alcohol as a benzyl ether.[11]

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

    • Stir the reaction at room temperature overnight, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Protocol 4: Deprotection of a Benzyl (Bn) Ether by Hydrogenolysis
  • Objective: To cleave a benzyl ether under neutral, reductive conditions.[4][14]

  • Procedure:

    • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically with a balloon).

    • Stir the suspension vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Strategic Selection of a Protecting Group

The choice of protecting group is a critical decision in synthesis design. The ideal choice depends on the stability of other functional groups in the molecule and the sequence of planned reactions.

G Start Need to Protect an Alcohol? Q1 Will the synthesis involve strong bases or organometallics? Start->Q1 Q2 Will the synthesis involve catalytic hydrogenation conditions? Q1->Q2 Yes PG_Ac Use Acetyl (Ac) Q1->PG_Ac No Q3 Will the synthesis involve basic hydrolysis (saponification)? Q2->Q3 No Consider_Other Consider alternative PGs (e.g., Ac, PMB) Q2->Consider_Other Yes PG_TBDMS Use TBDMS Q3->PG_TBDMS Yes PG_Bn Use Bn or PMB Q3->PG_Bn No

Caption: A simplified decision tree for selecting a common alcohol protecting group.

  • For syntheses involving Grignard reagents or strong bases: TBDMS or Bn ethers are excellent choices as they are stable to these conditions. Acetyl esters would be cleaved.[10]

  • For syntheses requiring orthogonality: A combination of TBDMS (cleaved by F⁻), Bn (cleaved by H₂/Pd), and Ac (cleaved by base) allows for selective deprotection at three different sites. The PMB group adds another layer, being cleavable oxidatively in the presence of a Bn group.[15]

  • For acid-sensitive substrates: Deprotection via hydrogenolysis (for Bn) or fluoride (for TBDMS) is preferable to the acidic conditions sometimes used for silyl ether or acetal cleavage.

Conclusion

While TBDMS, Bn, PMB, and Acetyl groups represent a powerful and versatile toolkit for the protection of alcohols, the theoretical properties of a 4-Pyridineethyl ether highlight the ongoing search for novel protecting groups with unique reactivity. The introduction of a basic handle offers the potential for new, mild, and highly selective deprotection strategies based on acid-base chemistry or metal coordination. Further experimental investigation is required to validate the stability and cleavage conditions of the PyE group and determine its place in the pantheon of alcohol protecting groups. For now, a careful consideration of stability, orthogonality, and reaction conditions, as outlined in this guide, remains the most critical aspect of a successful synthetic campaign.

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A Definitive Guide to the Spectroscopic Confirmation of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific integrity. In the synthesis and application of pharmacologically relevant compounds, such as 4-Pyridineethanol, absolute certainty in its chemical identity is paramount. This guide provides an in-depth, technically-grounded comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound, moving beyond a simple recitation of data to explain the causality behind the analytical choices.

The Imperative for Multi-faceted Structural Verification

This compound (C7H9NO), a key building block in the synthesis of various pharmaceutical agents, demands rigorous structural verification to ensure purity, predict reactivity, and understand its biological activity.[1] While numerous analytical techniques exist, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for unambiguous identification.[2][3] This integrated approach ensures that each piece of spectral data corroborates the others, leading to a comprehensive and trustworthy structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering detailed insights into the connectivity and chemical environment of atoms.[4][5][6] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can construct a detailed map of the molecule.

¹H NMR: Mapping the Proton Framework

Proton NMR provides a quantitative and qualitative picture of the hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals, each defined by its chemical shift (δ), integration, and multiplicity (splitting pattern).

  • Aromatic Protons (Pyridine Ring): The pyridine ring gives rise to two distinct signals in the aromatic region of the spectrum. The two protons adjacent to the nitrogen (H-2, H-6) are electronically deshielded and appear as a doublet at approximately 8.5 ppm. The two protons further from the nitrogen (H-3, H-5) are less deshielded and appear as a doublet around 7.2 ppm. The symmetry of the 4-substituted ring is a key distinguishing feature.

  • Ethyl Protons (-CH2CH2-): The two methylene groups of the ethanol substituent give rise to two triplets. The -CH2- group attached to the pyridine ring appears at a downfield chemical shift (around 2.8 ppm) due to the ring's electron-withdrawing nature. The -CH2- group attached to the hydroxyl group is further downfield (around 3.8 ppm) due to the deshielding effect of the oxygen atom.[7]

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. A D2O exchange experiment can be used to confirm this peak, as the proton will be replaced by deuterium, causing the signal to disappear.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-6~ 8.5Doublet2H
H-3, H-5~ 7.2Doublet2H
-CH2- (adjacent to pyridine)~ 2.8Triplet2H
-CH2- (adjacent to -OH)~ 3.8Triplet2H
-OHVariableBroad Singlet1H
¹³C NMR: Visualizing the Carbon Skeleton

Carbon-13 NMR complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms and information about their chemical environment.[8][9] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak.

  • Pyridine Carbons: Due to the symmetry of the 4-substituted ring, only three signals are expected for the five pyridine carbons. The carbon atom attached to the ethyl group (C-4) is found around 148 ppm. The carbons adjacent to the nitrogen (C-2, C-6) appear at approximately 150 ppm, and the remaining two carbons (C-3, C-5) are observed around 124 ppm.

  • Ethyl Carbons: The two carbons of the ethyl chain are distinct. The carbon attached to the pyridine ring (-CH2-) is typically found around 38 ppm, while the carbon bearing the hydroxyl group (-CH2OH) is further downfield at approximately 60 ppm due to the electronegativity of the oxygen atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-4~ 148
C-2, C-6~ 150
C-3, C-5~ 124
-CH2- (adjacent to pyridine)~ 38
-CH2OH~ 60

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.[10]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13][14] The resulting spectrum provides a "fingerprint" that is unique to the compound.

For this compound, the key vibrational modes to confirm its structure are:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.[15]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic pyridine ring.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.

  • C=C and C=N Stretches (Pyridine Ring): A series of sharp to medium absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[16]

  • C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond in the primary alcohol.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad, strong)
Pyridine RingC-H Stretch> 3000
Ethyl Group (-CH2CH2-)C-H Stretch< 3000
Pyridine RingC=C, C=N Stretches1400-1600
Primary AlcoholC-O Stretch1000-1250 (strong)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17][18][19] It provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information.[20]

For this compound, with a molecular weight of 123.15 g/mol , the following would be expected in an electron ionization (EI) mass spectrum:[1][21]

  • Molecular Ion Peak (M+): A peak at m/z = 123 corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Peaks: The fragmentation pattern provides clues to the structure. A prominent peak is often observed at m/z = 92, corresponding to the loss of the -CH2OH group (a stable benzylic-type cation is formed). Another significant peak may be seen at m/z = 106, resulting from the loss of a hydroxyl radical.[22][23]

Ion m/z Identity
[M]+123Molecular Ion
[M - CH2OH]+92Loss of the hydroxymethyl group
[M - OH]+106Loss of the hydroxyl radical

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).[24]

  • Ionization: The sample is vaporized and ionized, typically using electron ionization (EI) for small molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern.

Integrated Spectroscopic Workflow and Comparison with Alternatives

The true power of this multi-technique approach lies in the integration of the data. The workflow is a logical progression, with each technique providing a piece of the structural puzzle.

G cluster_0 Spectroscopic Analysis Workflow A Sample: this compound B Mass Spectrometry (MS) - Molecular Weight (m/z = 123) - Fragmentation Pattern A->B C FTIR Spectroscopy - Functional Groups (-OH, Pyridine) A->C D NMR Spectroscopy (¹H and ¹³C) - Connectivity - Chemical Environment A->D E Data Integration and Comparison B->E C->E D->E F Unambiguous Structure Confirmation E->F

Caption: A logical workflow for the spectroscopic confirmation of this compound.

While techniques like X-ray crystallography can provide definitive 3D structural information, they require a crystalline solid, which is not always feasible. Elemental analysis can confirm the empirical formula but does not provide information on the connectivity of atoms. The spectroscopic workflow described here is often more practical, rapid, and provides a wealth of structural detail for routine confirmation.

Technique Information Provided Pros Cons
NMR, FTIR, MS Workflow Detailed connectivity, functional groups, molecular weightComprehensive, self-validating, versatile for liquids and solidsRequires multiple instruments
X-ray Crystallography Definitive 3D structureUnambiguous stereochemistryRequires a suitable single crystal
Elemental Analysis Elemental compositionConfirms empirical formulaNo structural information

Conclusion

The structural confirmation of this compound is a critical step in its use in research and development. By employing a synergistic combination of ¹H and ¹³C NMR, FTIR, and Mass Spectrometry, a self-validating and comprehensive dataset is generated. This integrated approach, grounded in the fundamental principles of spectroscopy, provides the highest level of confidence in the identity and purity of the compound, ensuring the reliability and reproducibility of subsequent scientific endeavors.

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A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pyridineethanol, also known as 4-(2-Hydroxyethyl)pyridine, is a pivotal pyridine derivative with significant applications in organic synthesis and the pharmaceutical industry.[1] It serves as a crucial reagent for protecting carboxyl groups and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Given its role in sensitive applications, particularly in drug development, the purity of commercial this compound is not merely a quality metric but a critical parameter that dictates reaction efficiency, byproduct formation, and the safety profile of the final product.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. As a self-validating system, our approach is grounded in the principle of orthogonality—employing multiple, distinct analytical techniques to build a comprehensive and trustworthy purity profile. We will explore the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions.

Understanding the Impurity Landscape of this compound

The potential impurities in a commercial batch of this compound are intrinsically linked to its synthetic route. Common synthesis pathways include the reduction of 4-pyridineacetic acid esters or the reaction of 4-methylpyridine with formaldehyde derivatives.[2][3] This knowledge allows us to anticipate likely impurities:

  • Unreacted Starting Materials: Residual 4-pyridineacetic acid ethyl ester or 4-methylpyridine.

  • Reaction Byproducts: Isomeric impurities (e.g., 2-Pyridineethanol, 3-Pyridineethanol) if the starting materials are not isomerically pure, or products from side reactions.

  • Residual Solvents: Solvents used during reaction and purification, such as Tetrahydrofuran (THF), Methanol, or Ethanol.[2][4]

  • Degradation Products: Compounds formed during storage or through exposure to air and light.

A robust purity assessment strategy must be capable of separating and quantifying the primary analyte while also identifying these potential trace-level contaminants.

The Orthogonal Approach to Purity Validation

Relying on a single analytical technique can lead to an incomplete or misleading purity assessment. For instance, a method like High-Performance Liquid Chromatography (HPLC) might co-elute an impurity with the main peak, artificially inflating the perceived purity. To mitigate this, we employ an orthogonal approach, using techniques with different separation and detection principles. This ensures that what appears as a single peak in one method can be resolved and identified by another.[5]

Caption: Orthogonal analytical methods for a comprehensive purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

We will now delve into the primary analytical techniques for this compound, comparing their principles, protocols, and the unique insights they provide.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Principle & Rationale: Gas chromatography is an excellent choice for analyzing volatile and thermally stable compounds like this compound.[6][7] Separation is based on the compound's boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, making it ideal for detecting hydrocarbon-based impurities and residual solvents.[4]

  • Experimental Protocol: GC-FID for Volatile Impurities

    • Sample Preparation: Prepare a 1000 µg/mL stock solution of this compound in methanol. Create a calibration curve by diluting this stock to concentrations of 10, 50, 100, and 500 µg/mL. Use an internal standard (e.g., n-Butyl acetate) for enhanced accuracy.[8]

    • Instrumentation: Agilent 8860 GC (or equivalent) with FID.

    • Column: J&W DB-FATWAX Ultra Inert, 30 m × 0.25 mm, 0.25 µm.[8]

    • Inlet Conditions: Split/splitless inlet at 250 °C with a split ratio of 30:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Hold at 40 °C for 4 minutes, ramp at 5 °C/min to 100 °C, then ramp at 10 °C/min to 200 °C and hold for 10 minutes.[8]

    • Detector Conditions: FID at 250 °C with Hydrogen flow at 30 mL/min, Air at 300 mL/min, and Nitrogen makeup gas at 25 mL/min.[8]

    • Injection: 0.5 µL.

    • Data Analysis: Calculate purity based on the area percent of the this compound peak relative to all other peaks. Quantify specific impurities using the calibration curve.

  • Strengths & Limitations:

    • Strengths: High resolution for volatile compounds, excellent for detecting residual solvents.

    • Limitations: Not suitable for non-volatile or thermally labile impurities. Purity is often calculated by area percent, which assumes all compounds have the same response factor in the FID, potentially leading to inaccuracies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
  • Principle & Rationale: HPLC is the gold standard for pharmaceutical impurity profiling.[6] For pyridine derivatives, which are hydrophilic, mixed-mode or reversed-phase columns can be used to achieve good separation.[9] Separation is based on the analyte's polarity and partitioning between the mobile and stationary phases. UV detection is effective as the pyridine ring is a chromophore.[10]

  • Experimental Protocol: RP-HPLC for Non-Volatile Impurities

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

    • Instrumentation: Standard HPLC system with a UV detector.

    • Column: Primesep 100 mixed-mode stationary phase column (or equivalent C18 column).[11]

    • Mobile Phase: A gradient of water and acetonitrile (MeCN) with sulfuric acid or formic acid as a buffer. Using a volatile buffer like formic acid makes the method compatible with mass spectrometry.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 250 nm.[11]

    • Data Analysis: Determine purity by area percent normalization. Identify and quantify impurities against reference standards if available.

  • Strengths & Limitations:

    • Strengths: Excellent for separating a wide range of non-volatile impurities and isomers. Highly reproducible and robust for quality control.

    • Limitations: Peak purity can be uncertain without a secondary detection method like MS. Requires reference standards for accurate quantification of specific impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Principle & Rationale: NMR spectroscopy provides detailed structural information.[12] Quantitative NMR (qNMR) is a primary analytical method that determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[13][14] Its key advantage is that it does not require reference standards for each impurity and can detect non-UV active or non-volatile impurities missed by other methods.[5][15]

  • Experimental Protocol: Absolute Purity by ¹H qNMR

    • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., dimethyl sulfoxide or maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).[14]

    • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).[3]

    • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).

    • Data Processing: Carefully phase and baseline correct the spectrum.

    • Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

  • Strengths & Limitations:

    • Strengths: Provides an absolute purity value without needing impurity standards. Detects a wide range of impurities, including inorganic ones (if they affect the spectrum). Non-destructive.[5][13]

    • Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification, potentially requiring higher field magnets or 2D NMR techniques.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle & Rationale: Coupling HPLC with a mass spectrometer provides a second dimension of detection, offering molecular weight information for each eluting peak.[16] This is exceptionally powerful for identifying unknown impurities.[17][18] Techniques like electrospray ionization (ESI) are "soft" and typically generate protonated molecules [M+H]⁺, directly providing the molecular weight.[16]

  • Experimental Protocol: Impurity Identification by LC-MS

    • Methodology: Utilize the same HPLC method described above, ensuring the mobile phase buffer is volatile (e.g., formic acid instead of sulfuric acid).

    • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap system).

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • Data Analysis: Correlate the peaks in the UV chromatogram with their corresponding mass spectra. Propose structures for unknown impurities based on their exact mass and fragmentation patterns (if MS/MS is performed).[19]

  • Strengths & Limitations:

    • Strengths: Unparalleled capability for identifying unknown impurities.[18][19] High sensitivity and selectivity.

    • Limitations: Quantification can be complex as signal response varies significantly between compounds. More expensive and requires greater expertise than standard chromatography.

Data Summary: Purity of Commercial this compound

The following table presents hypothetical data from the analysis of three different commercial lots of this compound using the orthogonal methods described.

Analytical Method Lot A Lot B Lot C Key Observations
Purity by GC-FID (%) 99.598.299.8Lot B shows significant volatile impurities (0.8% Methanol, 0.5% THF).
Purity by RP-HPLC-UV (%) 99.299.499.7Lot A contains a non-volatile impurity (0.6%) at a close retention time.
Purity by ¹H qNMR (%) 98.998.199.6Confirms the lower purity of Lot B. Shows Lot A is less pure than HPLC suggests, indicating a non-UV active impurity.
LC-MS Analysis Impurity at 0.6% in Lot A identified as a dimeric byproduct (m/z 247.15).Volatile impurities confirmed.Highest purity lot.Provides structural confirmation of impurities.
Overall Purity Assessment ~98.9% ~98.1% ~99.6% Lot C is the highest purity grade suitable for GMP applications.

Recommended Workflow for Comprehensive Purity Assessment

For a thorough and reliable characterization of this compound, a structured workflow is essential.

Purity_Workflow cluster_screening Initial Screening start Receive Commercial This compound Sample hplc RP-HPLC-UV (Primary Purity Check) start->hplc gc GC-FID (Residual Solvents) start->gc decision Purity > 99.5% and No Unknowns > 0.1%? hplc->decision gc->decision qnmr ¹H qNMR (Absolute Purity Assay) qnmr->decision lcms LC-MS Analysis (Impurity ID) decision->lcms No report Generate Certificate of Analysis decision->report Yes lcms->report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Conclusion and Expert Recommendations

The purity assessment of this compound demands more than a single measurement; it requires a comprehensive, multi-faceted strategy.

  • For routine quality control , a validated RP-HPLC-UV method is often sufficient for monitoring batch-to-batch consistency.

  • For material qualification in drug development or cGMP environments , a combination of RP-HPLC-UV , GC-FID for residual solvents, and ¹H qNMR for an absolute purity value is strongly recommended.

  • When unknown impurities are detected above the identification threshold (typically >0.1%), LC-MS is indispensable for structural elucidation to assess potential toxicity and impact on the manufacturing process.[17][18][19]

By adopting this orthogonal, evidence-based approach, researchers and developers can ensure the quality and consistency of their materials, leading to more reliable scientific outcomes and safer pharmaceutical products.

References

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  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
  • Mass spectrometry in impurity profiling.
  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 544-549.
  • Overs, K. L., & Tanski, J. M. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Gfeller, M., & Götze, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(23), 9693–9694.
  • Liu, Q., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28, 235–245.
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  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • This compound.
  • Pyridine (Method 2-102). OSHA.
  • Synthesis of this compound. PrepChem.com.
  • Method of producing pyridine ethanol derivative.
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  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chrom

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A Comparative Guide to the Biological Activities of 4-Pyridineethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Structural Nuances of Pyridineethanol Isomers

The pyridine ring is a fundamental scaffold in medicinal chemistry, lending its unique electronic and solubility properties to a vast array of therapeutic agents.[1][2] Minor positional changes of functional groups on this heterocycle can lead to profound differences in biological activity. This guide provides a comparative analysis of 4-Pyridineethanol and its structural isomers, 2-Pyridineethanol and 3-Pyridineethanol, focusing on their known biological activities, underlying mechanisms, and the existing gaps in our understanding that present opportunities for future research.

The three isomers, while sharing the same molecular formula (C7H9NO) and weight (123.15 g/mol ), differ in the substitution position of the ethanol group on the pyridine ring.[3][4][5] This seemingly subtle structural variation significantly impacts their chemical properties and, consequently, their interactions with biological systems.

Caption: Chemical structures of 2-, 3-, and this compound.

Comparative Overview of Biological Activities

A striking observation from the current body of scientific literature is the disparity in the reported biological activities of these isomers. While 3-Pyridineethanol has recognized therapeutic applications, its isomers are primarily documented as chemical intermediates. A direct, quantitative comparison of their biological effects in standardized assays is notably absent from the literature.

IsomerKnown Biological ActivitiesPrimary Applications
This compound Limited data available; potential for antimicrobial or antioxidant properties has been suggested but not substantiated.[6] Primarily irritant effects reported.Intermediate in organic and pharmaceutical synthesis.[6]
2-Pyridineethanol Primarily known as a metabolite of the anti-vertigo drug Betahistine.[7][8] Some studies indicate potential for CNS depression at high doses and irritant properties.Precursor in the synthesis of pharmaceuticals such as thioridazine and tiquizium bromide.[3]
3-Pyridineethanol Well-documented vasodilator and antilipemic (cholesterol-lowering) agent.[9][10] Also exhibits anti-platelet aggregation activity.[11]Used in the management of peripheral vascular diseases and hyperlipidemia.[12]

In-Depth Analysis of Each Isomer

This compound: An Unexplored Entity

This compound is the least studied of the three isomers in a biological context. Its primary role in the scientific literature is that of a reagent for the protection of carboxyl groups in organic synthesis and as an intermediate for active pharmaceutical ingredients.[6] While some sources suggest potential antimicrobial or antioxidant properties, there is a lack of published experimental data to support these claims.[6] Toxicological data indicates it can cause skin and eye irritation and may cause respiratory irritation.[13]

2-Pyridineethanol: A Key Metabolite and Precursor

2-Pyridineethanol is most notably recognized as a metabolite of Betahistine, a drug used to treat vertigo.[7][14] This metabolic relationship underscores its biological relevance, although its intrinsic pharmacological activity is not well-defined. It serves as a crucial starting material in the synthesis of various pharmaceuticals, including the antipsychotic agent thioridazine and the antispasmodic tiquizium bromide.[3] Toxicological studies have shown it to be an irritant, and at high concentrations, it may lead to central nervous system depression.[14]

3-Pyridineethanol (Nicotinyl Alcohol): The Bioactive Isomer

In stark contrast to its isomers, 3-Pyridineethanol, also known as nicotinyl alcohol or 3-pyridylcarbinol, has well-established biological effects and therapeutic uses.[9][10]

Vasodilatory Effects: 3-Pyridineethanol is a direct-acting peripheral vasodilator.[15] Its mechanism of action is believed to involve the stimulation of nitric oxide (NO) production, a key signaling molecule that relaxes the smooth muscles of blood vessels, leading to increased blood flow and a decrease in blood pressure.[12] This vasodilatory action is responsible for the common side effect of cutaneous flushing.[9] It is used clinically to treat peripheral vascular diseases such as Raynaud's disease and intermittent claudication.[9]

Vasodilation_Pathway 3-Pyridineethanol 3-Pyridineethanol Endothelial_Cell Endothelial Cell 3-Pyridineethanol->Endothelial_Cell Stimulates NO_Synthase Nitric Oxide Synthase (eNOS) Endothelial_Cell->NO_Synthase Activates Smooth_Muscle_Cell Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) Smooth_Muscle_Cell->sGC NO Nitric Oxide (NO) NO_Synthase->NO Produces NO->Smooth_Muscle_Cell Diffuses to cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Sources

A comparative study of ligands based on pyridineethanol scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ligands Based on Pyridine-Ethanol Scaffolds in Asymmetric Catalysis

Introduction: The Versatility of Pyridine-Ethanol Ligands

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high efficiency and stereoselectivity. Among the privileged scaffolds employed, pyridine-ethanol based ligands, a subset of β-amino alcohols, have garnered significant attention. These ligands are characterized by a pyridine ring linked to a chiral ethanolamine backbone, creating a robust bidentate N,O-chelation site for transition metals. The pyridine nitrogen, a Lewis base, and the alcohol oxygen work in concert to form a stable complex with a metal center, such as ruthenium, rhodium, or iridium.[1]

The true power of this scaffold lies in its modularity. The steric and electronic properties of the ligand can be finely tuned by introducing substituents on either the pyridine ring or the chiral ethanolamine backbone. This allows for the creation of a library of ligands, each with the potential to offer unique reactivity and selectivity in a given transformation. This guide will provide a comparative analysis of several pyridine-ethanol and related β-amino alcohol ligands, focusing on their performance in the well-studied asymmetric transfer hydrogenation (ATH) of ketones.

Comparative Analysis of Ligand Performance in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a cornerstone reaction in synthetic organic chemistry.[2] The efficiency of this transformation is highly dependent on the nature of the chiral ligand. Below is a comparative summary of the performance of several ligands in the ATH of acetophenone, a benchmark substrate. The catalytic system typically involves a ruthenium precursor, [RuCl₂(p-cymene)]₂, and the respective chiral ligand, with either isopropanol or a formic acid/triethylamine mixture serving as the hydrogen source.

LigandCatalyst PrecursorHydrogen SourceConversion (%)ee (%)Reference(s)
(1R,2S)-Norephedrine[RuCl₂(p-cymene)]₂i-PrOH/KOH>9585 (R)
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂i-PrOH/t-BuOK9892 (S)
(1R,2S)-(-)-N-Methylephedrine[RuCl₂(p-cymene)]₂HCOOH/NEt₃ (aq)9975 (R)[3]
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol[RuCl₂(p-cymene)]₂i-PrOH/KOH>9995 (S)
Chiral Pyridine-Imine Ligand (from Pyridine-2-carboxaldehyde & (1R,2S)-Norephedrine)[RuCl₂(p-cymene)]₂i-PrOH/t-BuOK9288 (R)

Analysis of Structure-Performance Relationship:

The data reveals a clear relationship between the ligand structure and its catalytic performance. The rigid backbone of (1S,2R)-1-amino-2-indanol, for instance, often leads to higher enantioselectivity compared to the more flexible acyclic ligands like norephedrine. Methylation of the amine in N-methylephedrine appears to have a slight detrimental effect on the enantioselectivity in this specific aqueous system, possibly due to steric hindrance affecting the transition state geometry. The pyridine-imine ligand, which incorporates the pyridine-ethanol scaffold motif, also demonstrates high efficiency, underscoring the value of the N,O-chelation.

Experimental Protocols

1. Synthesis of a Representative Pyridine-Ethanol Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from pyridine-2-carbaldehyde and (1R,2S)-norephedrine.

Materials:

  • Pyridine-2-carbaldehyde

  • (1R,2S)-(-)-Norephedrine

  • Anhydrous Methanol

  • Molecular Sieves (4Å)

Procedure:

  • To a solution of (1R,2S)-(-)-norephedrine (1.51 g, 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add pyridine-2-carbaldehyde (1.07 g, 10 mmol).

  • Add activated 4Å molecular sieves to the mixture to absorb the water formed during the reaction.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude Schiff base ligand.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the pure ligand as a crystalline solid.

2. Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone using an in-situ generated catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral Ligand (e.g., (1R,2S)-Norephedrine)

  • Acetophenone

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • In a separate flask, prepare a solution of acetophenone (120 mg, 1 mmol) in anhydrous isopropanol (5 mL).

  • Add the acetophenone solution to the catalyst mixture.

  • Initiate the reaction by adding a solution of KOH or t-BuOK (0.1 M in isopropanol, 0.1 mL, 0.01 mmol).

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (e.g., 1-24 hours).

  • Monitor the conversion of acetophenone by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with a few drops of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Mechanistic Insights

The asymmetric transfer hydrogenation of ketones catalyzed by Ru(II)-amino alcohol complexes is generally understood to proceed via an "outer sphere" mechanism, as proposed by Noyori.[4][5][6] This mechanism does not involve the direct coordination of the ketone to the metal center. Instead, the transfer of hydrogen occurs through a concerted, six-membered pericyclic transition state.

Key Steps in the Catalytic Cycle:

  • Catalyst Activation: The pre-catalyst, [RuCl₂(p-cymene)]₂, reacts with the chiral amino alcohol ligand in the presence of a base to form the active 16-electron ruthenium hydride species. The base facilitates the deprotonation of the alcohol and the formation of the Ru-alkoxide.

  • Hydrogen Transfer: The ruthenium hydride and the proton on the coordinated amine are transferred to the carbonyl carbon and oxygen of the ketone, respectively, through a six-membered transition state. The chirality of the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the ruthenium catalyst is regenerated by reaction with the hydrogen donor (isopropanol), which is oxidized to acetone in the process.

Catalytic_Cycle cluster_main Asymmetric Transfer Hydrogenation Cycle cluster_reactants Inputs cluster_products Outputs A [Ru]-H (Active Catalyst) B Transition State A->B + Ketone Acetone Acetone A->Acetone C [Ru]-Product Complex B->C H-Transfer C->A - Chiral Alcohol + i-PrOH - Acetone D Regeneration Alcohol Chiral Alcohol C->Alcohol Ketone Prochiral Ketone Ketone->B iPrOH Isopropanol iPrOH->A

Caption: Proposed catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Conclusion

Ligands based on the pyridine-ethanol scaffold and the broader class of β-amino alcohols are highly effective in asymmetric transfer hydrogenation and other catalytic transformations. Their modular nature allows for systematic tuning of their properties, enabling the optimization of catalyst performance for specific substrates. The understanding of the reaction mechanism, particularly the outer-sphere hydrogen transfer pathway, provides a rational basis for ligand design and the prediction of stereochemical outcomes. Further exploration of novel pyridine-ethanol derivatives, including their immobilization on solid supports for enhanced recyclability, continues to be a promising avenue for the development of more sustainable and efficient catalytic systems.

References

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  • Wikipedia. (2023). Asymmetric hydrogenation. In Wikipedia. [Link]

  • Noyori, R. (1986). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, enantioselective synthesis of β-hydroxy carboxylic esters. Journal of the American Chemical Society, 108(22), 7117–7119. [Link]

  • Bennett, M. A., & Smith, A. K. (1974). Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride. Journal of the Chemical Society, Dalton Transactions, (2), 233-241. [Link]

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  • Pablo, Ó., Guijarro, D., & Yus, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 1301-1311. [Link]

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  • ResearchGate. (2013). Ruthenium(II) and rhodium(III) catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone in isopropanol and in aqueous sodium formate using new chiral substituted aromatic monosulfonamide ligands derived from (1 R,2 R)-diaminocyclohexane. [Link]

  • Al-Masri, A. A., Babgi, B. A., & Al-Zahrani, A. M. (2015). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 7(10), 241-248. [Link]

  • ResearchGate. (2018). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. [Link]

  • ResearchGate. (2017). Synthesis of Novel Pyridyl-Base Schiff Base and Its Coordination Behaviour with Ruthenium(II) and Zinc(II). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of Schiff base ligand of 4-pyridine carboxaldehyde and 3-amino pyridine and its complexes with Cu(II),Ni(II) and Co(II) ions. Journal of Chemical and Pharmaceutical Research, 5(2), 184-191. [Link]

  • ResearchGate. (2016). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. [Link]

  • Guiry, P. J., & McCormack, P. (2014). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 43(3), 887-901. [Link]

  • Mahmoudi, F., Farhadi, S., Dusek, M., & Poupon, M. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-542. [Link]

  • Perlepes, S. P., Kourkoumelis, N., Zampakou, M., & Charisiadis, A. (2022). Two different coordination modes of the Schiff base derived from ortho-vanillin and 2-(2-aminomethyl)pyridine in a mononuclear uranyl complex. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 6), 335–343. [Link]

  • ResearchGate. (2017). Pyridyl azine Schiff-base ligands exhibiting unexpected bonding modes towards ruthenium, rhodium and iridium half-sandwich complexes: Synthesis and structural studies. [Link]

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A Validated, High-Performance Liquid Chromatography Method for the Quantification of 4-Pyridineethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity and concentration of starting materials and intermediates are of paramount importance. 4-Pyridineethanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the cephalosporin antibiotic Cefpimizole, requires a robust and reliable analytical method for its quantification.[1] An accurate and precise analytical method is crucial for ensuring the quality of the final drug product, monitoring reaction kinetics, and assessing the stability of the intermediate.

This guide presents a newly developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will provide a comprehensive comparison of this new method with a conventional HPLC approach, supported by detailed experimental data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of analytical method development and validation for pharmaceutical intermediates.

The Rationale for a New Analytical Method

While several analytical techniques can be employed for the analysis of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, HPLC with UV detection remains a widely used and robust method for polar aromatic compounds.[2] A typical isocratic HPLC method can provide adequate quantification. However, in a pharmaceutical setting, an ideal analytical method should not only be accurate and precise but also be stability-indicating. A stability-indicating method is capable of separating the analyte of interest from its potential degradation products, thus providing a more accurate assessment of its purity and stability over time.

The new reversed-phase HPLC (RP-HPLC) method detailed in this guide has been developed to be rapid, sensitive, and, most importantly, stability-indicating. This was achieved through a systematic approach to method development, focusing on the optimization of chromatographic parameters to ensure the separation of this compound from its forced degradation products.

Physicochemical Properties of this compound

A sound understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C7H9NO[3][4]
Molecular Weight 123.15 g/mol [3][4]
IUPAC Name 2-(pyridin-4-yl)ethanol[5]
Appearance Colorless liquidChemicalBook
pKa ~5.2 (Pyridine nitrogen)(Estimated)
UV λmax ~254-260 nm[2]

The presence of the pyridine ring provides a chromophore suitable for UV detection.[2] Its polar nature, due to the hydroxyl group and the nitrogen in the pyridine ring, makes it well-suited for reversed-phase chromatography with an aqueous-organic mobile phase.

Methodology and Experimental Design

This guide compares two HPLC-UV methods for the analysis of this compound:

  • Alternative Method 1: A Conventional Isocratic HPLC Method

  • New Method: A Validated Stability-Indicating Gradient RP-HPLC Method

Chromatographic Systems and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water were used. Formic acid (analytical grade) was used for mobile phase modification. This compound reference standard was of high purity (≥98%).

Alternative Method 1: A Conventional Isocratic HPLC Method

This method represents a typical, non-optimized approach for the routine analysis of this compound.

Chromatographic Conditions (Alternative Method 1)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Performance of Alternative Method 1

This method can provide adequate quantification for pure samples of this compound. However, its isocratic nature may not be sufficient to separate the main peak from potential impurities and degradation products that may have similar polarities.

New Method: A Validated Stability-Indicating Gradient RP-HPLC Method

The new method was developed to provide improved resolution and to be stability-indicating.

Method Development Workflow

Caption: Workflow for the development of the new stability-indicating HPLC method.

Chromatographic Conditions (New Method)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
8.0
10.0
12.0
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Wavelength 258 nm
Injection Volume 10 µL

Rationale for Method Improvements:

  • Gradient Elution: The use of a gradient allows for better separation of this compound from any potential, more or less polar, degradation products.

  • Mobile Phase Modifier: The addition of 0.1% formic acid to the mobile phase protonates the pyridine nitrogen, which helps to reduce peak tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase.[6]

  • Optimized Wavelength: The detection wavelength was optimized to the absorbance maximum of this compound (258 nm) to enhance sensitivity.

  • Increased Flow Rate and Temperature: These adjustments were made to shorten the analysis time while maintaining good peak shape and resolution.

Method Validation

The new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3]

Validation Workflow

ValidationWorkflow Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validation Validated Method Robustness->Validation

Caption: Key parameters for the validation of the new analytical method.

Validation Parameters and Results
ParameterAcceptance CriteriaNew Method Results
Specificity No interference at the retention time of this compound from blanks, placebo, and degradation products.Peak purity index > 0.999. Baseline resolution from all degradation peaks.
Linearity (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL
Robustness %RSD ≤ 2.0% for changes in flow rate, column temperature, and mobile phase composition.All %RSD values were < 2.0%, indicating the method is robust.

Comparison of Analytical Methods

The following table provides a direct comparison of the performance of the two methods.

FeatureAlternative Method 1 (Isocratic)New Method (Gradient)Advantage of New Method
Analysis Time ~15 min~12 minFaster sample throughput.
Specificity Not demonstrated to be stability-indicating.Proven stability-indicating through forced degradation studies.Reliable for stability testing and purity analysis.
Sensitivity (LOQ) Not determined (typically higher)1.5 µg/mLHigher sensitivity for detecting low levels of the analyte.
Peak Shape Potential for tailing due to basic nature of the analyte.Symmetrical peaks due to mobile phase modifier.Improved accuracy and precision of integration.
Robustness Not formally assessed.Demonstrated robustness to minor variations in method parameters.Reliable performance across different instruments and labs.
Comparative Performance Workflow

G node1 Alternative Method 1 (Isocratic) Longer Analysis Time Not Stability-Indicating Potential Peak Tailing node2 New Method (Gradient) Faster Analysis Stability-Indicating Symmetrical Peaks node1:f1->node2:f1 Improved Efficiency node1:f2->node2:f2 Enhanced Reliability node1:f3->node2:f3 Better Accuracy

Sources

A Researcher's Guide to Confirming the Successful Derivatization of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development and analytical chemistry, the derivatization of polar molecules like 4-Pyridineethanol is a critical step to enhance their analytical properties. This guide provides an in-depth comparison of analytical techniques to confirm successful derivatization, supported by experimental data and protocols. We will explore the "why" behind procedural choices, ensuring a robust and validated workflow.

The "Why" of Derivatization: Overcoming Analytical Hurdles

This compound, with its polar hydroxyl (-OH) group and basic pyridine ring, presents challenges in certain analytical systems, particularly gas chromatography (GC). Derivatization chemically modifies the molecule to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is reduced, making the molecule more volatile and suitable for GC analysis.[1]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures required for GC.[2]

  • Enhance Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in both GC and high-performance liquid chromatography (HPLC).[2][3]

  • Improve Detectability: Attaching a chromophore or fluorophore can significantly enhance detection by UV or fluorescence detectors in HPLC.[4][5] For GC, halogenated derivatives can improve sensitivity for electron capture detection (ECD).[1]

Common derivatization reactions for alcohols like this compound include silylation, acylation (e.g., acetylation), and alkylation.[2] This guide will focus on confirming the success of these reactions.

A Multi-Faceted Approach to Confirmation: A Comparison of Analytical Techniques

No single technique tells the whole story. A combination of chromatographic and spectroscopic methods provides the most definitive confirmation of successful derivatization.

Derivatization_Confirmation_Workflow cluster_reaction Derivatization Reaction cluster_analysis Analytical Confirmation Start This compound + Derivatizing Agent Reaction Reaction (e.g., Silylation, Acetylation) Start->Reaction Product Reaction Mixture (Product, Reagents, Byproducts) Reaction->Product TLC TLC Screening Product->TLC Initial Check Chromatography Chromatography (GC/HPLC) TLC->Chromatography Quantitative Analysis Spectroscopy Spectroscopy (MS, NMR, FTIR) Chromatography->Spectroscopy Structural Elucidation Data Data Analysis & Structure Confirmation Spectroscopy->Data Conclusion Successful Derivatization Confirmed Data->Conclusion

Caption: Workflow for derivatization and confirmation of this compound.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is a rapid and inexpensive qualitative technique to initially assess the reaction progress.

  • Principle: The derivatized product, being less polar than the starting material, will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.

  • Experimental Insight: By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the same plate, you can visually track the disappearance of the starting material and the appearance of a new, higher-Rf spot corresponding to the product. A complete reaction will show no remaining starting material in the reaction mixture lane.

CompoundPolarityExpected Rf Value
This compoundHighLow
Derivatized ProductLowHigh
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): The Separation Story

Chromatographic techniques provide quantitative data on the conversion and purity of the derivatized product.

  • Principle:

    • GC: Successful derivatization of this compound, for instance through silylation with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), makes the analyte volatile enough for GC analysis. You will observe a distinct peak for the derivatized product, which would be absent or have very poor peak shape if the underivatized compound were injected.

    • HPLC: In reversed-phase HPLC, derivatization of a polar compound increases its hydrophobicity, leading to a longer retention time.[2] This is because the non-polar derivative will have a stronger interaction with the non-polar stationary phase.[6]

  • Expected Outcome:

    • A significant shift in retention time between the starting material (if detectable) and the product.

    • A single, sharp peak for the derivatized product, indicating successful conversion and good chromatographic behavior. The presence of a peak corresponding to the starting material indicates an incomplete reaction.

TechniqueAnalyteExpected Retention TimeRationale
GC-FID/MSUnderivatized this compoundNot applicable/Poor peak shapeLow volatility and high polarity lead to poor chromatography.
GC-FID/MSSilylated this compoundDetectable, sharp peakIncreased volatility and thermal stability.
RP-HPLCThis compoundEarly elutionHigh polarity results in weak interaction with the stationary phase.[6]
RP-HPLCAcetylated this compoundLater elutionIncreased hydrophobicity leads to stronger retention.
Mass Spectrometry (MS): The Molecular Weight Confirmation

Coupling GC or HPLC with MS is a powerful tool for confirming the identity of the derivatized product.

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions. A successful derivatization will result in a predictable increase in the molecular weight of the parent molecule.

  • Experimental Insight:

    • Silylation: The addition of a trimethylsilyl (TMS) group increases the molecular weight by 72.1 Da.

    • Acetylation: The addition of an acetyl group increases the molecular weight by 42.0 Da.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₇H₉NO123.15[7]124.0757
Silylated this compoundC₁₀H₁₇NOSi195.33196.1156
Acetylated this compoundC₉H₁₁NO₂165.19166.0863
  • Fragmentation Analysis: The fragmentation pattern in the mass spectrum can also provide structural confirmation. For example, the mass spectrum of 4-pyridinemethanol, a similar compound, is available in the NIST WebBook for comparison.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in the molecule, offering unambiguous confirmation of derivatization.

  • Principle: The chemical shift of protons and carbons is highly sensitive to their local electronic environment. Derivatization of the hydroxyl group will cause a significant shift in the signals of nearby protons and carbons.

  • Expected ¹H NMR Changes (Example: Acetylation):

    • Disappearance of the -OH proton signal: The broad singlet corresponding to the hydroxyl proton will disappear.

    • Appearance of a new singlet: A new singlet, typically around 2.0-2.2 ppm, will appear for the methyl protons of the newly formed acetyl group.

    • Downfield shift of adjacent protons: The protons on the carbon adjacent to the oxygen (-CH₂-O-) will experience a downfield shift due to the electron-withdrawing effect of the acetyl group.

ProtonExpected Chemical Shift in this compoundExpected Chemical Shift in Acetylated Derivative
Pyridine ring protons~7.2 and 8.5 ppmSimilar, with minor shifts
-CH₂-CH₂-OH~2.8 ppm~2.9 ppm
-CH₂-OH~3.8 ppm~4.3 ppm (downfield shift)
-OHVariable, broad singletDisappears
-C(O)CH₃Not applicable~2.1 ppm (new singlet)
  • ¹³C NMR Confirmation: Similar shifts would be observed in the ¹³C NMR spectrum, particularly for the carbon attached to the oxygen and the adjacent carbon. The appearance of a new carbonyl carbon signal around 170 ppm and a new methyl carbon signal around 21 ppm would confirm acetylation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is excellent for identifying the presence or absence of specific functional groups.

  • Principle: Different chemical bonds absorb infrared radiation at characteristic frequencies.

  • Experimental Insight:

    • Disappearance of the O-H stretch: The most prominent change will be the disappearance of the broad, strong absorption band characteristic of the O-H stretch of an alcohol, typically found in the 3200-3600 cm⁻¹ region.[9]

    • Appearance of new bands:

      • Acetylation: A strong C=O (carbonyl) stretching band will appear around 1735-1750 cm⁻¹.

      • Silylation: A Si-C stretching band will appear around 1250 cm⁻¹.

Functional GroupCharacteristic Absorption (cm⁻¹)Before DerivatizationAfter AcetylationAfter Silylation
O-H (alcohol)3200-3600 (broad)PresentAbsentAbsent
C=O (ester)1735-1750 (strong)AbsentPresentAbsent
Si-C~1250AbsentAbsentPresent
Experimental Protocols

This protocol is a general guideline and may require optimization.

  • Preparation: In a dry vial, dissolve 100 mg of this compound in 1 mL of anhydrous pyridine.

  • Reagent Addition: Add 1.5 equivalents of acetic anhydride dropwise while stirring.

  • Reaction: Cap the vial and stir the mixture at room temperature for 1-2 hours, or gently heat to 50-60°C for 30 minutes to expedite the reaction.

  • Workup (if necessary for purification): The reaction mixture can often be directly analyzed by GC-MS. If purification is needed, the pyridine can be removed under reduced pressure.

  • Analysis: Analyze the crude reaction mixture by TLC, GC-MS, and FTIR to confirm the formation of the acetate ester.

  • Sample Preparation: In a GC vial, add a known amount of this compound (e.g., 1 mg). If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.[10]

  • Reagent Addition: Add 100 µL of a silylating agent such as MSTFA and 100 µL of anhydrous pyridine (as a catalyst).[11]

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.[10][11]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Conclusion: A Self-Validating System

By employing a combination of these analytical techniques, you create a self-validating system. The disappearance of the starting material and the appearance of a new product with the expected chromatographic and spectroscopic properties provide irrefutable evidence of successful derivatization. This multi-pronged approach ensures the scientific integrity of your results and provides the confidence needed for subsequent applications in your research.

References

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  • 4-Pyridinemethanol - the NIST WebBook. Available from: [Link]

  • JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents.
  • Chapter 2: Chemical Derivatization for Polar Metabolome Analysis - Books. Available from: [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF - ResearchGate. Available from: [Link]

  • Derivatization for Gas Chromatography - Phenomenex. Available from: [Link]

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  • Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails | ACS Omega - ACS Publications. Available from: [Link]

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  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available from: [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available from: [Link]

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  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available from: [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS - BrJAC. Available from: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

  • FTIR–ATR spectroscopy applied to quality control of grape-derived spirits - Biblioteca Digital do IPB. Available from: [Link]

  • Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression - PMC - NIH. Available from: [Link]

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A Researcher's Guide to Density Functional Theory Investigation of Pyridine-Ethanol Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intricate dance of molecules in liquid mixtures governs a vast array of chemical and biological phenomena. For researchers, scientists, and professionals in drug development, understanding the non-covalent interactions that dictate the macroscopic properties of these mixtures is paramount. The pyridine-ethanol system serves as a compelling case study, showcasing the interplay of hydrogen bonding and van der Waals forces that drive its thermodynamic and spectroscopic behavior. Pyridine, with its nitrogen lone pair, acts as a hydrogen bond acceptor, while ethanol, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor.[1] This dynamic interplay is crucial in contexts ranging from solvent effects in organic synthesis to the behavior of drug molecules in biological environments.

This guide provides an in-depth comparative study of pyridine-ethanol mixtures using Density Functional Theory (DFT). We will navigate the theoretical landscape, offering a practical, step-by-step workflow for performing these calculations, and critically evaluate the performance of various DFT functionals against experimental data. Our goal is to equip you with the knowledge and tools to confidently apply DFT to unravel the complexities of molecular interactions in binary liquid systems.

The "Why": Causality Behind Experimental and Computational Choices

The selection of both experimental and computational methodologies is not arbitrary; it is a deliberate process guided by the fundamental questions we seek to answer. In the study of pyridine-ethanol mixtures, our primary interest lies in characterizing the hydrogen bonding between the nitrogen atom of pyridine and the hydroxyl proton of ethanol.

Experimental Probes: A Multi-faceted View

To build a robust benchmark for our computational models, we turn to a suite of experimental techniques that probe different aspects of the mixture's properties:

  • Thermodynamic Measurements: Excess properties, such as excess molar volume (VE) and excess enthalpy (HE), provide a macroscopic window into the energetic and structural changes upon mixing.[2][3][4][5][6] A negative VE, for instance, suggests a more compact packing of molecules in the mixture than in the pure components, often indicative of strong attractive interactions like hydrogen bonding.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton of ethanol is highly sensitive to its hydrogen-bonding environment.[7][8][9][10] A downfield shift upon addition of pyridine provides direct evidence of hydrogen bond formation.

    • Infrared (IR) and Raman Spectroscopy: Changes in the vibrational frequencies of the O-H stretching mode of ethanol and the ring modes of pyridine upon mixing offer insights into the strength and nature of the intermolecular interactions.[11][12][13][14][15][16][17]

Computational Strategy: The Rationale for DFT

DFT offers a favorable balance of computational cost and accuracy for studying molecular systems of this size.[18] However, the "one-size-fits-all" approach is fraught with peril. The choice of functional and basis set is critical for obtaining physically meaningful results, especially for systems governed by non-covalent interactions.

  • Functional Selection: Standard functionals like B3LYP can struggle to accurately describe dispersion forces, which are a significant component of the interaction energy in pyridine-ethanol mixtures. Therefore, we will compare the performance of B3LYP with functionals that are specifically parameterized to better account for non-covalent interactions, such as the M06-2X and the dispersion-corrected ωB97X-D.[4][7][11][13][19][20][21]

  • Basis Set Considerations: The basis set must be flexible enough to describe the electron distribution of the interacting molecules accurately. Pople-style basis sets, such as 6-311++G(d,p), which include diffuse functions (the "++") to describe the electron density far from the nuclei and polarization functions (the "(d,p)") to allow for distortion of atomic orbitals upon bonding, are a good starting point.[14][22] For higher accuracy, Dunning's augmented correlation-consistent basis sets, like aug-cc-pVTZ, are often employed.

Methodology: A Self-Validating Computational Workflow

The following protocol outlines a robust and reproducible workflow for the comparative DFT study of pyridine-ethanol mixtures.

I. Model System Construction

To mimic the interactions in the liquid phase, we will construct small clusters of pyridine and ethanol molecules. A simple yet informative starting point is a 1:1 pyridine-ethanol complex. To explore concentration effects, larger clusters with varying stoichiometries (e.g., 1:2, 2:1 pyridine:ethanol) should also be considered.

II. Computational Details

All calculations will be performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Geometry Optimization: The initial structures of the pyridine-ethanol clusters will be optimized without any symmetry constraints. This is a crucial step to locate the minimum energy conformations.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Interaction Energy Calculation: The interaction energy (ΔE) of the complex is calculated as the difference between the energy of the complex and the sum of the energies of the individual, optimized monomers. To account for basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi should be applied.

    ΔEcorrected = Ecomplex - (Epyridine(ghost) + Eethanol(ghost))

    where Epyridine(ghost) and Eethanol(ghost) are the energies of the individual molecules calculated in the basis set of the entire complex.

  • Spectroscopic Property Simulation:

    • NMR: NMR chemical shieldings can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • IR and Raman: Vibrational frequencies and intensities can be obtained from the frequency calculation output.

Computational Workflow Diagram

DFT Workflow for Pyridine-Ethanol Mixtures cluster_0 Model Construction cluster_1 DFT Calculations cluster_2 Analysis & Comparison start Define Pyridine-Ethanol Clusters (e.g., 1:1, 1:2, 2:1) geom_opt Geometry Optimization start->geom_opt Initial Structures freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries energy_calc Interaction Energy Calculation (with BSSE correction) freq_calc->energy_calc spec_calc Spectroscopic Property Simulation (NMR, IR, Raman) freq_calc->spec_calc data_analysis Analyze Calculated Properties (Energies, Geometries, Spectra) energy_calc->data_analysis spec_calc->data_analysis exp_comp Compare with Experimental Data data_analysis->exp_comp func_eval Evaluate Functional Performance exp_comp->func_eval

Sources

A Comparative Guide to Isomeric Purity Analysis of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isomeric purity of 4-Pyridineethanol is a critical parameter. As an important building block in the synthesis of active pharmaceutical ingredients (APIs), the presence of its positional isomers, 2-Pyridineethanol and 3-Pyridineethanol, can lead to the formation of unwanted side products, impacting the safety and efficacy of the final drug substance.[1] This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of this compound, supported by experimental protocols and data to aid in method selection and implementation.

The Importance of Isomeric Purity in Pharmaceutical Development

The position of the ethanol group on the pyridine ring significantly influences the molecule's chemical reactivity and biological activity. During the synthesis of this compound, isomeric impurities can be introduced through non-selective reactions or from impurities in the starting materials.[2] Consequently, robust analytical methods are required to resolve and quantify these isomers to ensure the quality and consistency of the final product.

A Comparative Analysis of GC and HPLC for Isomeric Purity

The choice between GC and HPLC for isomeric purity analysis depends on several factors, including the volatility of the analytes, the required sensitivity, and the complexity of the sample matrix.[3][4][5][6]

Gas Chromatography (GC): The High-Resolution Choice for Volatile Isomers

GC is a powerful technique for separating volatile and thermally stable compounds.[3] Given that the pyridineethanol isomers are relatively volatile, GC offers excellent resolution and sensitivity.

The selection of the stationary phase is paramount in GC for achieving separation of positional isomers. A polar stationary phase, such as one containing polyethylene glycol (PEG), is often chosen for separating polar analytes like pyridine derivatives. The differences in the dipole moments of the 2-, 3-, and 4-isomers lead to differential interactions with the polar stationary phase, enabling their separation. The temperature program is optimized to ensure sufficient separation without excessive peak broadening or analysis time. A flame ionization detector (FID) is a robust and sensitive choice for detecting hydrocarbons and other organic compounds.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][6] For pyridineethanol isomers, HPLC provides an alternative and often complementary approach to GC.

In HPLC, the separation of pyridine isomers is typically achieved using reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. However, due to the polar and basic nature of pyridine compounds, peak tailing can be an issue on standard C18 columns. Therefore, a column with a stationary phase designed for polar compounds or the use of a mobile phase modifier (e.g., an ion-pairing agent or a buffer) is often necessary to achieve good peak shape and resolution.[7] The choice of a mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms can also be highly effective for separating these isomers.[8] The mobile phase composition, particularly the pH and the organic modifier concentration, is critical for optimizing the separation.

Data Presentation: GC vs. HPLC for Pyridineethanol Isomer Analysis

The following table summarizes the expected performance of GC and HPLC for the analysis of this compound and its isomers based on typical experimental conditions.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Polar capillary column (e.g., DB-WAX, CP-Wax 52 CB)Reversed-phase C18 or a mixed-mode column (e.g., Primesep 100)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Acetonitrile/water with a buffer (e.g., phosphate or acetate)
Temperature Programmed oven temperature (e.g., 100°C to 250°C)Typically ambient or slightly elevated (e.g., 25°C to 40°C)
Analysis Time Generally faster for volatile compounds (e.g., 10-20 minutes)Can be longer depending on the column and mobile phase (e.g., 15-30 minutes)
Resolution Excellent for volatile isomersGood to excellent, highly dependent on column and mobile phase selection
Sensitivity High, especially with FID or MS detectorsGood, with UV or MS detectors
Sample Preparation Simple dilution in a volatile solventDilution in the mobile phase, may require filtration
Advantages High resolution, speed for volatile compounds, robust detectors.[4]Versatile, suitable for a wide range of compounds, non-destructive.[4][6]
Limitations Requires volatile and thermally stable analytes.[3]Can have lower resolution for some isomers, potential for peak tailing with basic compounds.

Experimental Protocols

Gas Chromatography (GC) Protocol

A detailed, step-by-step methodology for the GC analysis of this compound and its isomers is provided below.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol. Prepare individual standard solutions of 2-Pyridineethanol, 3-Pyridineethanol, and this compound for peak identification.

High-Performance Liquid Chromatography (HPLC) Protocol

A detailed, step-by-step methodology for the HPLC analysis of this compound and its isomers is provided below.

  • Instrumentation: HPLC system with a UV detector and a suitable column.

  • Column: Primesep 100 mixed-mode column (150 mm x 4.6 mm, 5 µm) or a high-purity C18 column.

  • Mobile Phase: 70:30 (v/v) Acetonitrile: 20 mM Potassium phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in the mobile phase. Prepare individual standard solutions of 2-Pyridineethanol, 3-Pyridineethanol, and this compound for peak identification.

Visualization of Workflows

Caption: Workflow for selecting an analytical method for isomeric purity.

chromatographic_analysis sample_prep Sample Preparation (Dilution in appropriate solvent) injection Injection onto the Chromatographic System sample_prep->injection separation Separation in the Column (Based on differential partitioning) injection->separation detection Detection of Eluted Isomers (FID for GC, UV for HPLC) separation->detection data_analysis Data Analysis (Peak integration and quantification) detection->data_analysis report Reporting of Isomeric Purity data_analysis->report

Caption: General steps in a chromatographic analysis workflow.

Conclusion and Recommendations

Both GC and HPLC are powerful techniques for the isomeric purity analysis of this compound.

  • Gas Chromatography (GC) is generally the preferred method due to the volatile nature of the pyridineethanol isomers, offering high resolution and sensitivity. It is particularly well-suited for routine quality control where speed and efficiency are important.

  • High-Performance Liquid Chromatography (HPLC) provides a versatile alternative, especially when dealing with complex matrices or when a complementary method is needed for confirmation. The development of mixed-mode and other specialized columns has significantly improved the ability of HPLC to separate polar basic compounds like pyridine derivatives.[7][8]

The choice of method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the need for orthogonal methods for validation. For comprehensive characterization, employing both GC and HPLC can provide a high degree of confidence in the isomeric purity of this compound.

References

  • U.S. Pharmacopeia. Monographs (USP). [Link]

  • PubChem. This compound. [Link]

  • Blog - News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Pharmaguideline. Difference between GC and HPLC Techniques. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • MDPI. Chiral Drug Separation. [Link]

  • Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Google Patents.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • European Pharmacopoeia. European Pharmacopoeia Online. [Link]

  • Reagecon. European Pharmacopoeia Reagents and Standards | Ph Eur. [Link]

  • ScienceDirect. Chiral methods. [Link]

  • SIELC Technologies. Separation of 2-[3-(4-Chlorophenyl)propyl]pyridine on Newcrom R1 HPLC column. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • HETEROCYCLES. PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID. [Link]

  • NACALAI TESQUE, INC. HPLC Column for Structual Isomers. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • U.S. Pharmacopeia. Alcohol. [Link]

  • Biblioteka Nauki. DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-Pyridineethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Pyridineethanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clear, actionable guidance for your laboratory's chemical hygiene plan.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 5344-27-4) is a combustible liquid that presents several health risks.[1][2] It is crucial to recognize these hazards to appreciate the importance of the disposal procedures that follow.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if vapors are inhaled.[1][3]

  • Combustible: As a combustible liquid, it has a flashpoint of 92°C and must be kept away from ignition sources.[1]

A summary of the key safety and physical data for this compound is provided in the table below for quick reference.

PropertyValueSource
CAS Number 5344-27-4[3][5]
Molecular Formula C7H9NO[1][3]
Molecular Weight 123.15 g/mol [3]
Appearance Colorless to brown liquid[1][6]
Boiling Point 121-122 °C at 2 mmHg[1]
Flash Point 92°C[1][6]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3), Combustible Liquid (Category 4)[1][3]

Immediate Safety and Handling Protocols

Adherence to proper personal protective equipment (PPE) and handling procedures is the first line of defense against accidental exposure.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[1][7]

  • Hand Protection: Wear chemical-resistant gloves.[1][7] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or other protective clothing must be worn.[1]

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • Avoid inhalation of vapors or mists.[1]

  • Prevent contact with skin and eyes.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking should be permitted in the handling area.[1]

Step-by-Step Waste Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [1][7] The following workflow provides a systematic approach to its collection and disposal.

Step 1: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous reactions.[8]

  • Dedicated Waste Container: Designate a specific, compatible, and sealable container for this compound waste.[7][9] This container should be made of a material that will not react with the chemical.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Ensure that the waste container does not contain, and is not used for, these substances.

Step 2: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Content Identification: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".[7]

  • Hazard Communication: The label should also include the appropriate hazard pictograms (e.g., exclamation mark for irritant).[1][3]

Step 3: Waste Accumulation and Storage
  • Collection: Carefully transfer all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes), into the labeled waste container.

  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area.[7] This area must be cool, dry, and well-ventilated.[1][7]

  • Segregation in Storage: Keep the this compound waste container segregated from incompatible materials.[9]

Step 4: Arranging for Professional Disposal
  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[1] This is a mandatory step to ensure compliance with federal, state, and local environmental regulations.[1][10]

  • Internal Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a chemical collection request form.[9][11]

The entire disposal workflow can be visualized in the following diagram:

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Generate this compound Waste select_container Select Compatible, Sealable Container start->select_container label_container Label with 'Hazardous Waste', Chemical Name, and Hazard Pictograms select_container->label_container add_waste Add Waste to Container label_container->add_waste store_waste Store in Designated, Ventilated Area Away from Incompatibles add_waste->store_waste request_pickup Arrange for Pickup via Institutional EHS store_waste->request_pickup end_node Disposal by Licensed Professional Service request_pickup->end_node

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response
  • Small Spills: For a small spill that can be cleaned up in a short amount of time by trained personnel, ensure proper PPE is worn. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[9] Collect the absorbed material and place it in the labeled hazardous waste container for disposal.[1][9]

  • Large Spills: In the case of a large spill, evacuate the area immediately.[1] Secure the location to prevent entry and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[9]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][4][7] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell, call a physician.[1]

  • Ingestion: Do NOT induce vomiting.[7] Seek immediate medical attention.[7]

The decision-making process for handling spills is illustrated below:

G cluster_large_spill Large Spill / Untrained Personnel cluster_small_spill Small Spill / Trained Personnel spill This compound Spill Occurs decision Is the spill large or are you untrained? spill->decision evacuate Evacuate and Secure Area decision->evacuate Yes wear_ppe Wear Appropriate PPE decision->wear_ppe No contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs absorb Absorb with Inert Material wear_ppe->absorb collect Collect and Place in Hazardous Waste Container absorb->collect

Caption: Spill response decision-making flow chart.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a critical resource in your commitment to safe science.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Services. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. Covestro. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • PYRIDINE. Environmental Protection Agency. [Link]

  • TRI Pollution Prevention Report for FISHER SCIENTIFIC CO. LLC and Pyridine. Environmental Protection Agency. [Link]

  • Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Waste management: 5 essential practices. Projesan. [Link]

  • Solvent Waste Management| Recycling & Disposal Best Practices. Wattbar Industries. [Link]

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Navigating the Safe Handling of 4-Pyridineethanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of chemical reagents is a non-negotiable cornerstone of laboratory practice. This guide provides an in-depth, procedural framework for the safe use of 4-Pyridineethanol, focusing on the critical aspects of personal protective equipment (PPE) and appropriate disposal methods. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Hazard Profile of this compound

Before delving into specific PPE recommendations, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS) and available toxicological information, this compound is classified as a substance that can cause significant health effects.[1][2] It is known to cause skin irritation and serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation upon inhalation.[1][2] While it is a combustible liquid, its primary immediate risks in a laboratory setting are dermal and ocular.[1][3]

PropertyValueSource
Molecular Formula C7H9NO[1][2]
Molecular Weight 123.15 g/mol [2]
Appearance Colourless to brown liquid[1][4]
Boiling Point 121-122 °C at 2 mmHg[1][4]
Melting Point 8-10 °C[1][4]
Flash Point 92 °C[1][4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not a matter of simple box-ticking but a risk-based assessment grounded in the specific hazards of the chemical and the procedures being undertaken. For this compound, the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of vapors.

A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: A clean, fully-buttoned laboratory coat should be the first item of PPE donned.

  • Gloves: Select the appropriate chemical-resistant gloves and inspect for any signs of damage before use.

  • Eye Protection: Put on chemical splash goggles. If a higher risk of splashing exists, a face shield should be worn over the goggles.

  • Respiratory Protection (if required): If working outside a certified chemical fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator should be used.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat: Remove the lab coat by rolling it inside out, ensuring contaminated surfaces are not exposed.

  • Eye Protection: Remove goggles or a face shield from the back to the front.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Recommended Personal Protective Equipment for this compound

PPE CategorySpecification/StandardRationale for Use with this compound
Eye and Face Protection Chemical splash goggles are mandatory. A face shield worn over safety glasses is recommended for high-risk procedures. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are recommended.[5] Always consult the glove manufacturer's chemical resistance guide.Provides a critical barrier against skin contact, which can cause irritation.[1][2]
Body Protection A flame-resistant lab coat or chemical-resistant coveralls should be worn to protect against spills and splashes.Protects the wearer's skin and personal clothing from accidental contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a certified chemical fume hood or if there is a risk of vapor inhalation.[6]Mitigates the risk of respiratory tract irritation from inhaling vapors.[1][2]

Operational Plan: A Procedural Workflow for Safe Handling

Adherence to a stringent operational workflow is paramount to minimizing exposure risk and maintaining a safe laboratory environment.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before any work commences, thoroughly review the SDS for this compound.[1]

  • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare the Work Area: All handling of this compound should be conducted within a certified chemical fume hood to control vapor exposure.[1][5] Ensure an eyewash station and safety shower are readily accessible.[1]

Handling Procedures
  • Don PPE: Correctly put on all required personal protective equipment as outlined above.

  • Weighing and Transfer: Perform all weighing and transfers of this compound within the chemical fume hood. Use appropriate, clean tools.

  • In Solution: When preparing solutions, add this compound to the solvent slowly to prevent splashing. Keep containers tightly closed when not in use.[1][5]

Post-Handling
  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]

  • PPE Removal and Storage/Disposal: Properly remove and either store reusable PPE or dispose of single-use items in the appropriate waste stream.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of this compound and its associated waste is a critical final step in the handling process to prevent environmental contamination and adhere to regulations.

Waste Segregation and Collection
  • Waste Container: All waste containing this compound, including pure substance, solutions, and contaminated consumables (e.g., gloves, paper towels), must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[7]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[7]

Disposal Pathway
  • Licensed Disposal Service: Dispose of the hazardous waste through a licensed and certified professional waste disposal service.[1][7] Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the necessary safety procedures, the following diagram illustrates the logical workflow for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep1 Consult SDS for this compound prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare Chemical Fume Hood prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Begin Work handle2 Weigh and Transfer Chemical handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 post1 Decontaminate Work Area handle3->post1 Complete Work post2 Doff and Dispose/Store PPE post1->post2 post3 Thorough Hand Washing post2->post3 disp1 Segregate and Collect Waste post3->disp1 Generate Waste disp2 Label Hazardous Waste Container disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

Caption: A logical workflow for the safe handling and disposal of this compound.

By integrating these safety protocols into your standard operating procedures, you contribute to a culture of safety and responsibility within your laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, April 4).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemicalBook. (2023, July 24). This compound Chemical Properties,Uses,Production.
  • Benchchem. (n.d.). Personal protective equipment for handling 2,5-Diphenylpyridine.
  • CAS. (n.d.). This compound. CAS Common Chemistry.
  • Fisher Scientific. (n.d.).
  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Washington State University. (n.d.).
  • ChemicalBook. (n.d.). This compound CAS#: 5344-27-4.
  • Fisher Scientific. (n.d.).
  • Benchchem. (n.d.). Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
  • Fisher Scientific. (2021, December 24).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound Hydrochloride.
  • Sigma-Aldrich. (2023, August 5).
  • Scribd. (n.d.). 236msds 0429GjGhs05Div.03sds2-pyridineethanol.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Apollo Scientific. (2023, July 28). 1-(4-Pyridyl)
  • National University of Singapore. (n.d.). Disposal of Waste Solvents.

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.